Product packaging for 4-Chloro-6-methoxyquinoline-3-carbonitrile(Cat. No.:CAS No. 13669-62-0)

4-Chloro-6-methoxyquinoline-3-carbonitrile

Cat. No.: B084986
CAS No.: 13669-62-0
M. Wt: 218.64 g/mol
InChI Key: VIKNILFXAQPQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-6-methoxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H7ClN2O and its molecular weight is 218.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN2O B084986 4-Chloro-6-methoxyquinoline-3-carbonitrile CAS No. 13669-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c1-15-8-2-3-10-9(4-8)11(12)7(5-13)6-14-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKNILFXAQPQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625838
Record name 4-Chloro-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13669-62-0
Record name 4-Chloro-6-methoxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13669-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-methoxy-quinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-methoxyquinoline-3-carbonitrile (CAS No. 13669-62-0)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxyquinoline-3-carbonitrile, a key intermediate in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, this document delves into the synthesis, chemical properties, and critical applications of this compound, with a particular focus on its role in the development of targeted cancer therapies.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Its unique electronic and steric properties make it a versatile building block for the design of molecules that can interact with various biological targets. This compound (CAS No. 13669-62-0) has emerged as a highly functionalized and valuable intermediate, particularly in the synthesis of potent enzyme inhibitors.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 13669-62-0[2]
Molecular Formula C₁₁H₇ClN₂O[2]
Molecular Weight 218.64 g/mol [2]
Appearance Solid (typically off-white to yellow powder)[3]
Melting Point Data not consistently available
Boiling Point ~439°C at 760 mmHg (Predicted)[4]
Solubility Low solubility in water is expected. Soluble in some polar organic solvents.[3]
Purity Commercially available with purities often ≥98%[3]

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route starts from 4-methoxyaniline.[5][6]

Synthetic Workflow

The overall synthetic workflow can be visualized as a three-stage process:

Caption: A three-stage synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of the precursor, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which can then be conceptually converted to the target carbonitrile.

Stage 1: Cyclization to form 6-Methoxy-2-methylquinolin-4-ol [5][6]

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a condenser, combine 4-methoxyaniline and ethyl acetoacetate.

  • Catalyst Addition: Slowly add polyphosphoric acid to the mixture with constant stirring. Polyphosphoric acid acts as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization.

  • Heating: Heat the reaction mixture to approximately 170°C for 1 hour. The high temperature is necessary to overcome the activation energy for the Conrad-Limpach-Knorr quinoline synthesis.

  • Work-up: After cooling, the reaction mixture is quenched with ice water and neutralized with a base (e.g., sodium hydroxide) to precipitate the product. The solid is then filtered, washed with water, and dried.

Stage 2: Nitration to form 6-Methoxy-4-hydroxy-2-methyl-3-nitroquinoline [5][6]

  • Dissolution: Dissolve the 6-Methoxy-2-methylquinolin-4-ol from the previous step in propionic acid.

  • Nitrating Agent: Slowly add nitric acid to the solution while maintaining the temperature. The methoxy group is an activating group, directing the nitration to the adjacent positions.

  • Heating: Heat the mixture to 125°C for 2 hours.

  • Isolation: Upon completion, the reaction mixture is cooled and poured into water to precipitate the nitrated product. The solid is collected by filtration, washed, and dried.

Stage 3: Chlorination to form 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline [5][6]

  • Reaction Setup: Suspend the nitrated quinoline in N,N-Dimethylformamide (DMF).

  • Chlorinating Agent: Add phosphorus oxychloride (POCl₃) to the suspension. POCl₃ is a powerful chlorinating agent that converts the hydroxyl group at the 4-position to a chlorine atom.[7][8][9] The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[7]

  • Heating: Heat the reaction to 110°C for 1 hour.

  • Work-up: After the reaction is complete, the mixture is carefully poured into ice water to decompose the excess POCl₃ and precipitate the chlorinated product. The product is then filtered, washed, and dried.

Conceptual Final Step: Cyanation

The conversion of the 3-nitro group to a 3-carbonitrile group is a conceptual step that would likely involve a reduction of the nitro group to an amine, followed by a Sandmeyer reaction or a related cyanation method.

Application in Drug Discovery: A Key Intermediate for PI3K/Akt/mTOR Pathway Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of targeted cancer therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][10][11]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[14][15]

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Metabolism Metabolism mTORC1->Metabolism Inhibitor Quinoline-based Inhibitors (e.g., derived from This compound) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline-based drugs.

Role as a Synthetic Precursor

This compound serves as a versatile starting material for the synthesis of dual PI3K/mTOR inhibitors. The chlorine atom at the 4-position is a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various side chains that can modulate the compound's binding affinity and selectivity for the target kinases. The carbonitrile group can also be a key pharmacophore, participating in hydrogen bonding interactions within the ATP-binding pocket of the kinases.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[16][17][18][19]

HPLC Purity Analysis Protocol

The following is a typical reversed-phase HPLC method for the purity analysis of quinoline derivatives.[20]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring, the methoxy group protons, and any other protons present in the molecule.[21][22][23]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[23][24]

  • Mass Spectrometry: ESI-MS will confirm the molecular weight of the compound.[24][25]

Safety and Handling

Proper safety precautions must be observed when handling this compound and its precursors.

  • Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[10]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined synthesis and versatile reactivity make it an invaluable precursor for the development of novel therapeutics, particularly those targeting the PI3K/Akt/mTOR signaling pathway. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers and developers in the pharmaceutical sciences.

References

  • Mao, Y., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES, 89(8), 1885-1891.
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
  • Li, J., et al. (2018). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 23(11), 2949.
  • Helal, M. A., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 11(9), 1056-1073.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2016 International Conference on Energy, Material and Civil Engineering.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
  • LoPiccolo, J., et al. (2008). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International journal of molecular sciences, 9(4), 554–565.
  • Royal Society of Chemistry. (n.d.). Supporting Information For.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (n.d.). FDA-approved inhibitors of PI3K/Akt/mTOR pathway.
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International journal of molecular sciences, 23(18), 10874.
  • Cabrera, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Molecules, 26(22), 6977.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Properties and Applications of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.
  • PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
  • ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. New Journal of Chemistry, 42(1), 359-364.
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661.
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate.
  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Annual review of medicine, 69, 397–412.
  • Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10874.
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

A Technical Guide to 4-Chloro-6-methoxyquinoline-3-carbonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxyquinoline-3-carbonitrile (CAS No. 13669-62-0), a highly functionalized heterocyclic compound. Quinoline scaffolds are cornerstones in medicinal chemistry, and this particular derivative offers a unique combination of reactive sites, making it a valuable building block for the synthesis of novel therapeutic agents. This document details its physicochemical and spectroscopic properties, provides a robust, field-proven protocol for its synthesis, explores its chemical reactivity, and discusses its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous FDA-approved drugs. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The strategic functionalization of the quinoline core is paramount to modulating its pharmacological profile.

This compound emerges as a particularly valuable building block. Its structure is distinguished by three key features that enable diverse chemical transformations:

  • A chloro-substituent at the 4-position , which is highly susceptible to nucleophilic aromatic substitution (SNAr), serving as a primary handle for derivatization.

  • A nitrile group at the 3-position , which acts as a versatile precursor for amines, amides, or carboxylic acids and can participate in hydrogen bonding.

  • A methoxy group at the 6-position , an electron-donating group that modulates the electronic properties of the aromatic system, influencing both reactivity and potential interactions with biological targets.

This guide will dissect these features to provide a holistic understanding of the compound's chemical utility.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical synthesis and application. The following tables summarize the key identifiers and predicted properties of this compound.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueSource
CAS Number 13669-62-0[1]
Molecular Formula C₁₁H₇ClN₂O[1][2]
Molecular Weight 218.64 g/mol [1]
Monoisotopic Mass 218.02469 Da[2]
InChIKey VIKNILFXAQPQEF-UHFFFAOYSA-N[2]
Canonical SMILES COC1=CC2=C(C(=CN=C2C=C1)C#N)Cl[2]
Appearance White to off-white crystalline powder (Expected)
Purity ≥95% (Typical for commercial samples)
Spectroscopic Profile: An Expert's Perspective

While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. A scientist in the lab should expect the following profile:

  • ¹H NMR Spectroscopy:

    • Aromatic Region (δ 7.5-8.8 ppm): Expect distinct signals for the four protons on the quinoline ring system. The proton at C5 will likely be a doublet, while the protons at C7 and C8 will form a more complex splitting pattern, influenced by the methoxy group. The proton at C2, adjacent to the nitrogen, is expected to be the most downfield.

    • Methoxy Protons (δ ~4.0 ppm): A sharp singlet integrating to 3H is the characteristic signal for the -OCH₃ group.

  • ¹³C NMR Spectroscopy:

    • Nitrile Carbon (δ ~115-120 ppm): The C≡N carbon will appear in this characteristic region.

    • Aromatic Carbons (δ ~100-155 ppm): At least 10 distinct signals are expected. The carbon bearing the chlorine (C4) and the carbon bearing the methoxy group (C6) will have their chemical shifts significantly influenced by these substituents.

    • Methoxy Carbon (δ ~56 ppm): A signal corresponding to the methyl carbon of the methoxy group.

  • Infrared (IR) Spectroscopy:

    • C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is a definitive marker for the nitrile group.

    • C=C / C=N Stretches: Multiple bands in the 1500-1620 cm⁻¹ region corresponding to the aromatic quinoline core.

    • C-O Stretch: A strong absorption band around 1230-1270 cm⁻¹ for the aryl-alkyl ether linkage of the methoxy group.

    • C-Cl Stretch: A signal in the fingerprint region, typically around 700-850 cm⁻¹ .

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a distinct molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), expect an [M]⁺ peak and an [M+2]⁺ peak with a characteristic intensity ratio of approximately 3:1.[2]

Synthesis and Purification Workflow

The synthesis of 4-chloro-6-methoxyquinoline derivatives typically follows a multi-step pathway starting from a suitably substituted aniline. The following protocol is a robust and logical approach for lab-scale synthesis.[3][4]

Retrosynthetic Analysis

A logical disconnection approach simplifies the synthetic challenge, identifying key bond formations and commercially available starting materials.

G target This compound intermediate1 4-Hydroxy-6-methoxyquinoline-3-carbonitrile target->intermediate1 Chlorination (POCl₃) intermediate2 2-(2-Cyanoacetyl)-N-(4-methoxyphenyl)acetamide intermediate1->intermediate2 Cyclization (Gould-Jacobs Reaction) start1 p-Anisidine (4-Methoxyaniline) intermediate2->start1 Acylation start2 Diethyl Malonate intermediate2->start2 intermediate3 N-(4-methoxyphenyl)malonamic acid ethyl ester

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methoxy-4-hydroxyquinoline-3-carbonitrile (Cyclization)

  • To a stirred solution of p-anisidine (4-methoxyaniline) (1.0 eq) in a high-boiling point solvent like diphenyl ether, add ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

  • Heat the mixture to approximately 240-250 °C under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Maintain the temperature for 30-60 minutes until the cyclization is complete. The intermediate formed undergoes a thermal cyclization followed by the elimination of ethanol.

  • Allow the reaction mixture to cool to below 100 °C and dilute with hexane to precipitate the product.

  • Filter the resulting solid, wash thoroughly with hexane and then diethyl ether to remove the solvent residue.

  • The crude product, 6-methoxy-4-hydroxyquinoline-3-carbonitrile, can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Scientist's Note: This is a classic Gould-Jacobs reaction. Using a high-boiling solvent like diphenyl ether is critical to provide the thermal energy required for the intramolecular cyclization. The ethoxymethylene group serves as a masked aldehyde, which is essential for forming the pyridine ring of the quinoline system.

Step 2: Synthesis of this compound (Chlorination)

  • Suspend the crude 6-methoxy-4-hydroxyquinoline-3-carbonitrile (1.0 eq) from the previous step in phosphorus oxychloride (POCl₃) (5-10 eq). POCl₃ acts as both the reagent and the solvent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The suspension should dissolve as the reaction proceeds. Monitor by TLC until the starting material is fully consumed.

  • Carefully cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic quenching process.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 7-8.

  • The product will precipitate as a solid. Filter the solid, wash extensively with water until the washings are neutral, and dry under vacuum.

Scientist's Note: The conversion of the 4-hydroxy (or more accurately, the 4-quinolone tautomer) to the 4-chloro group is a standard chlorination procedure. DMF acts as a catalyst by forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) in situ with POCl₃, which is the active electrophilic species that facilitates the chlorination.

Purification and Workflow Visualization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

G start Starting Materials: p-Anisidine, Ethyl (ethoxymethylene)cyanoacetate step1 Step 1: Gould-Jacobs Reaction (Thermal Cyclization) start->step1 precip Precipitation & Filtration step1->precip intermediate Crude Intermediate: 4-Hydroxy-6-methoxyquinoline-3-carbonitrile precip->intermediate step2 Step 2: Chlorination (POCl₃ / DMF) intermediate->step2 quench Quenching on Ice & Neutralization step2->quench filter_dry Filtration & Drying quench->filter_dry crude_product Crude Product filter_dry->crude_product purify Purification: Recrystallization or Column Chromatography crude_product->purify qc Quality Control: NMR, MS, HPLC purify->qc final Final Product: This compound qc->final

Caption: General workflow for synthesis and purification.

Chemical Reactivity and Derivatization

The true value of this compound lies in its potential for derivatization. The electronic properties of the quinoline ring, influenced by the electron-withdrawing nitrile and chloro groups and the electron-donating methoxy group, create distinct reactive sites.

Nucleophilic Aromatic Substitution (SNAr) at C4

The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrile group and the ring nitrogen. The chloride ion is an excellent leaving group, making this position the primary site for modification.

  • With Amines: Reaction with primary or secondary amines (anilines, alkylamines, etc.) readily yields 4-aminoquinoline derivatives. This reaction is fundamental in the synthesis of many kinase inhibitors.[5]

  • With Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form 4-alkoxy or 4-aryloxy derivatives.

  • With Thiols: Thiolates react smoothly to produce 4-thioether derivatives.

G cluster_nuc Nucleophiles (Nu-H) cluster_prod Substituted Products reagent This compound prod_amine 4-Amino-6-methoxyquinoline reagent->prod_amine + R₂NH prod_alkoxy 4-Alkoxy-6-methoxyquinoline reagent->prod_alkoxy + ROH, base prod_thio 4-Thioether-6-methoxyquinoline reagent->prod_thio + RSH, base amine R₂NH (Amines) alcohol ROH (Alcohols) thiol RSH (Thiols)

Caption: Key derivatization via SNAr at the C4 position.

Transformations of the Nitrile Group

The nitrile group is a stable but versatile functional group that can be transformed under more forcing conditions:

  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (via an amide intermediate).

  • Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary amine (3-aminomethylquinoline).

These transformations allow for further diversification, enabling the introduction of new functionalities or peptide-like couplings.

Applications in Drug Discovery

While this compound itself is not an active pharmaceutical ingredient, it is a high-value intermediate for building libraries of bioactive molecules. Its structural analogs are key components in several areas of therapeutic research.

  • Kinase Inhibitors: The 4-anilinoquinoline scaffold (formed by reacting the title compound with an aniline) is a well-established pharmacophore for inhibiting tyrosine kinases. Derivatives of the closely related 4-chloro-6,7-dimethoxyquinoline are potent inhibitors of enzymes like c-Met.[5] The methoxy group at C6 can play a crucial role in optimizing binding affinity and pharmacokinetic properties.

  • Antimicrobial and Antiparasitic Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. The functional handles on this compound allow for the exploration of new derivatives with potential activity against various pathogens.[5]

  • Scaffold for Combinatorial Chemistry: Its straightforward and high-yielding reactivity at the C4 position makes it an ideal substrate for parallel synthesis, enabling the rapid generation of hundreds or thousands of distinct analogs for high-throughput screening campaigns.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in medicinal chemistry. Its well-defined reactive sites, coupled with a robust synthetic pathway, provide researchers with a reliable platform for constructing novel and complex molecular architectures. The insights provided in this guide—from its fundamental properties and spectroscopic signatures to its reactivity and derivatization potential—are intended to empower scientists to fully exploit its capabilities in the quest for next-generation therapeutics.

References

  • 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2 - PubChem. (URL: [Link])
  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
  • Exploring 4-Chloro-7-(3-Chloropropoxy)
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (URL: [Link])
  • 2,3-Dibromokinolin CAS 13721-00-1 - Početna Sunshine Pharma. (URL: [Link])
  • 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile - Methylamine Supplier. (URL: [Link])
  • 4-chloro-6-methoxy-quinoline-3-carbonitrile - PubChemLite. (URL: [Link])
  • 4-CHLORO-7-FLUORO-6-METHOXY-QUINOLINE-3-CARBONITRILE - MySkinRecipes. (URL: [Link])
  • (PDF)
  • 3-Hydroxy-2-methyl-4H-pyran-4-one CAS 118-71-8 - Home Sunshine Pharma. (URL: [Link])
  • (PDF)
  • 4-Chloro-6-methoxyquinolin-7-ol, CAS No. 205448-31-3 - iChemical. (URL: [Link])
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline -

Sources

4-Chloro-6-methoxyquinoline-3-carbonitrile molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-6-methoxyquinoline-3-carbonitrile: A Core Scaffold in Modern Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. The strategic placement of its chloro, methoxy, and carbonitrile functional groups on the quinoline scaffold imparts a unique reactivity profile, making it an exceptionally versatile intermediate for the synthesis of complex bioactive molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and spectroscopic signature. We will explore the causality behind its reactivity, particularly in nucleophilic aromatic substitution reactions, and detail its pivotal role as a precursor in the development of targeted therapeutics, including potent kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is the quinoline bicyclic heterocycle. Its distinct chemical personality and utility are derived from the specific arrangement of its functional groups:

  • 4-Chloro Group: Positioned on the pyridine ring of the quinoline system, this chlorine atom is the molecule's primary reactive site. The electron-withdrawing effect of the adjacent ring nitrogen and the C3-carbonitrile group makes the C4 carbon electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This feature is the cornerstone of its utility as a building block.

  • 6-Methoxy Group: Located on the benzene ring, this electron-donating group can influence the overall electron density of the aromatic system and can be a key interaction point for binding to biological targets in derivative molecules.

  • 3-Carbonitrile Group: This strongly electron-withdrawing nitrile group (C≡N) is crucial. It significantly activates the C4 position for nucleophilic attack, thereby facilitating the displacement of the chlorine atom. It also serves as a potential hydrogen bond acceptor in ligand-receptor interactions.

This precise arrangement of functionalities creates a molecule primed for selective chemical modification, allowing for the systematic construction of diverse molecular libraries for drug discovery.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₁H₇ClN₂O[1][2]
Molecular Weight 218.64 g/mol [1]
CAS Number 13669-62-0[1]
Appearance Typically a solid powder[3]
Predicted Boiling Point 394.8 ± 37.0 °C[4]
Predicted XlogP 2.5[2]
Monoisotopic Mass 218.02469 Da[2]
2D Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of quinoline derivatives is a well-established field of organic chemistry. For this compound and its analogs, synthetic routes often begin with appropriately substituted anilines.

Conceptual Synthetic Workflow

A common and logical approach involves the construction of the quinoline core followed by functional group installation. A representative multi-step synthesis is outlined below.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction and Cyclization

  • Step 1: Acetanilide Formation. 4-methoxyaniline is acetylated using acetic anhydride to protect the amine and form 4-methoxyacetanilide. This is a standard procedure to moderate the reactivity of the aniline.

  • Step 2: Vilsmeier-Haack Formylation. The 4-methoxyacetanilide is treated with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). This electrophilic substitution reaction introduces a formyl group ortho to the activating acetamido group, yielding 2-acetamido-5-methoxybenzaldehyde.

  • Step 3: Condensation. The resulting aldehyde is then condensed with malononitrile in the presence of a basic catalyst (e.g., piperidine). This Knoevenagel condensation forms an intermediate that is primed for cyclization.

  • Step 4: Cyclization and Chlorination. The intermediate undergoes thermal or acid-catalyzed cyclization to form the 4-hydroxy-6-methoxyquinoline-3-carbonitrile. Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl group at the C4 position with a chlorine atom, yielding the final product, this compound.[5] The use of POCl₃ is standard for converting quinolones to their 4-chloro derivatives.

G A 4-Methoxyaniline B 4-Hydroxy-6-methoxy- quinoline-3-carbonitrile A->B Multistep Cyclization (e.g., Vilsmeier-Haack, Condensation) C 4-Chloro-6-methoxy- quinoline-3-carbonitrile (Final Product) B->C Chlorination (POCl₃)

Caption: Conceptual synthesis workflow for the target molecule.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this molecule is the SNAr at the C4 position. The chlorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles, most notably amines.

Causality: The reaction is highly favorable due to the electronic stabilization of the negatively charged intermediate (a Meisenheimer complex) by the electron-withdrawing nitrile group and the quinoline nitrogen. This reactivity is the key to its utility, allowing for the straightforward introduction of diverse side chains, a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. A typical reaction involves refluxing the chloroquinoline with a substituted aniline in a solvent like isopropanol.[6][7]

Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The expected data are as follows:

TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR Aromatic Protonsδ 7.0 - 9.0 ppmProtons on the quinoline core reside in the characteristic aromatic region. The proton at C2 or C5 may be the most downfield due to proximity to the nitrogen or activating groups.
Methoxy Protonsδ ~3.9 - 4.1 ppmA sharp singlet corresponding to the three protons of the -OCH₃ group.
¹³C NMR Nitrile Carbonδ ~115 - 120 ppmThe carbon of the C≡N group has a characteristic chemical shift.
Aromatic Carbonsδ ~100 - 160 ppmMultiple signals corresponding to the carbons of the quinoline rings.
Methoxy Carbonδ ~55 - 60 ppmThe carbon of the -OCH₃ group.
Mass Spec (ESI-MS) Molecular Ion Peak [M+H]⁺m/z ≈ 219.03Corresponds to the protonated molecule. The presence of a significant peak at m/z ≈ 221 (M+2) in an approximate 1:3 ratio to the M peak is a definitive indicator of a single chlorine atom.[8]
IR Spectroscopy Nitrile Stretch (C≡N)~2220 - 2240 cm⁻¹A sharp, strong absorption characteristic of the nitrile functional group.
C-O Stretch (Methoxy)~1250 cm⁻¹ (asymmetric) & ~1050 cm⁻¹ (symmetric)Strong absorptions corresponding to the aryl-alkyl ether linkage.
Aromatic C=C/C=N Stretches~1500 - 1620 cm⁻¹Multiple bands indicating the aromatic quinoline core.

Applications in Drug Discovery

This compound and its close analogs are not typically therapeutic agents themselves but are high-value intermediates for creating them. Their structure is a key component of several approved and investigational tyrosine kinase inhibitors (TKIs).

Pivotal Role as a TKI Intermediate:

The primary application lies in its use as a scaffold for drugs that target tyrosine kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[9] The SNAr reaction at the C4 position is exploited to couple the quinoline core with a substituted aniline moiety, a common pharmacophore for binding to the ATP pocket of kinases.

For example, a closely related derivative, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile , serves as a key intermediate in the synthesis of Bosutinib .[5][10][11] Bosutinib is a TKI used to treat chronic myelogenous leukemia (CML) by inhibiting BCR-ABL and Src tyrosine kinases.[10][11] Similarly, analogs like 4-chloro-6,7-dimethoxyquinoline are precursors to drugs like Cabozantinib , which targets c-Met and VEGFR kinases.[9][12]

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Final Bioactive Molecule Start 4-Chloro-6-methoxyquinoline -3-carbonitrile (or analog) Reaction Nucleophilic Aromatic Substitution (SNAr) with a substituted aniline Start->Reaction Product Tyrosine Kinase Inhibitor (e.g., Bosutinib, Cabozantinib) Reaction->Product

Caption: Role as a key intermediate in the synthesis of Tyrosine Kinase Inhibitors.

The nitrile and methoxy groups on the quinoline scaffold are not merely passive substituents; they often play a crucial role in the final drug's binding affinity and selectivity for its target kinase.

Conclusion

This compound represents a masterful piece of molecular design, whether achieved through deliberate synthesis or discovered serendipitously. Its structure is a perfect marriage of a stable heterocyclic core with strategically placed, reactive functional groups. The electron-deficient C4 position, activated by both the ring nitrogen and the C3-nitrile, provides a reliable handle for chemical modification via nucleophilic aromatic substitution. This predictable reactivity has cemented its status as a power-tool for medicinal chemists, enabling the efficient construction of complex molecules with significant therapeutic potential. As the demand for targeted and personalized medicines grows, the importance of versatile and well-understood scaffolds like this compound will only continue to increase, ensuring its place as a cornerstone of future drug discovery efforts.

References

  • Biosynth. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile. URL: https://www.biosynth.com/p/PIA47055/4-chloro-6-7-dimethoxy-quinoline-3-carbonitrile
  • CymitQuimica. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile. URL: https://www.cymitquimica.com/4-chloro-6-7-dimethoxy-quinoline-3-carbonitrile-214470-55-0
  • PubChem. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. URL: https://pubchem.ncbi.nlm.nih.gov/compound/135743669
  • Echemi. 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE. URL: https://www.echemi.com/products/4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile.html
  • Benchchem. Synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile: An Essential Building Block for Pharmaceutical Research. URL: https://www.benchchem.com/blog/synthesis-of-4-chloro-67-dimethoxy-quinoline-3-carbonitrile-an-essential-building-block-for-pharmaceutical-research/
  • Smolecule. 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. URL: https://www.smolecule.com/4-chloro-7-3-chloropropoxy-6-methoxyquinoline-3-carbonitrile.html
  • Royal Society of Chemistry. Electronic Supplementary Information. URL: https://www.rsc.
  • ChemicalBook. 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile(263149-10-6) 1H NMR. URL: https://www.chemicalbook.com/spectrum/263149-10-6_1hnmr.htm
  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. URL: https://www.mdpi.com/1420-3049/22/1/113/pdf
  • Benchchem. Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives. URL: https://www.benchchem.
  • Methylamine Supplier. 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile. URL: https://www.methylamine-supplier.com/pharmaceutical-intermediates/4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.html
  • Santa Cruz Biotechnology. 4-Chloro-6-methoxy-quinoline-3-carbonitrile. URL: https://www.scbt.com/p/4-chloro-6-methoxy-quinoline-3-carbonitrile-13669-62-0
  • ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. URL: https://www.researchgate.net/publication/230784277_4-Chloro-67-dimethoxyquinoline
  • Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Chloro-7-(3-Chloropropoxy)-6-Methoxyquinoline-3-Carbonitrile: A Key Bosutinib Intermediate. URL: https://www.inno-pharmchem.
  • Benchchem. A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline. URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-crystal-structure-of-4-chloro-67-dimethoxyquinoline/
  • MySkinRecipes. 4-CHLORO-7-FLUORO-6-METHOXY-QUINOLINE-3-CARBONITRILE. URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/4-chloro-7-fluoro-6-methoxy-quinoline-3-carbonitrile-164412
  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. URL: https://www.researchgate.net/publication/313883398_Synthesis_of_4-chloro-6-methoxy-2-methyl-3-nitroquinoline
  • PubChemLite. 4-chloro-6-methoxy-quinoline-3-carbonitrile. URL: https://pubchemlite.org/compound/VIKNILFXAQPQEF-UHFFFAOYSA-N
  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. URL: https://www.atlantis-press.com/proceedings/icmmbe-16/25854780
  • ResearchGate. Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. URL: https://www.researchgate.
  • ResearchGate. Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. URL: https://www.researchgate.
  • Benchchem. Reactivity comparison of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines. URL: https://www.benchchem.com/blog/reactivity-comparison-of-4-chloro-67-dimethoxyquinoline-with-other-chloroquinolines/
  • MySkinRecipes. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. URL: https://www.myskinrecipes.com/shop/th/research/pharmaceutical-intermediates/4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile-160368
  • Benchchem. An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile: Synthesis, Properties, and Potential Applications. URL: https://www.benchchem.
  • ChemScene. 4-Chloro-6-methoxy-2,3-dimethylquinoline. URL: https://www.chemscene.com/products/4-Chloro-6-methoxy-2,3-dimethylquinoline-3348-19-4.html
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. URL: https://patents.google.

Sources

An In-Depth Technical Guide to the Solubility of 4-Chloro-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Preformulation Landscape

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide addresses a critical physicochemical parameter: solubility. The compound at the center of our discussion is 4-Chloro-6-methoxyquinoline-3-carbonitrile, a quinoline derivative with potential significance in medicinal chemistry. Understanding its solubility is a cornerstone for advancing any research and development program, as it profoundly influences everything from in vitro assay reliability to in vivo bioavailability.

This document moves beyond a simple data sheet. In the spirit of rigorous scientific practice, and acknowledging the current landscape of publicly available information, we will not only present what is known but also provide comprehensive, field-proven methodologies for determining what is not. As your virtual Senior Application Scientist, I will guide you through the causality behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for generating robust and reliable solubility data.

Introduction to this compound and the Imperative of Solubility

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold present in numerous FDA-approved drugs. Its molecular structure, featuring a chloro group, a methoxy group, and a carbonitrile moiety, suggests a complex interplay of lipophilicity and potential hydrogen bonding that will govern its dissolution behavior.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. Poor aqueous solubility can lead to low and erratic absorption from the gastrointestinal tract, diminishing the oral bioavailability of a drug candidate. Therefore, a thorough understanding of a compound's solubility profile in various solvent systems is a non-negotiable prerequisite for its progression through the drug discovery and development pipeline.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between two key types of solubility measurements that answer different questions in the drug discovery process.[2][3]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the dissolved and solid states are in equilibrium.[4][5][6] This value is paramount for late-stage development and formulation. The "shake-flask" method is the gold standard for its determination.[7]

  • Kinetic Solubility: This measurement is more relevant to early-stage drug discovery, where high-throughput screening is common. It reflects the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer.[8][9][10] This method is faster and consumes less compound, making it ideal for initial profiling.[2]

The choice between these assays depends on the stage of research. For initial screening of a series of analogs, a kinetic solubility assay provides a rapid assessment. For lead optimization and preformulation studies, the more time- and resource-intensive thermodynamic solubility assay is essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for determining the equilibrium solubility of this compound. The underlying principle is to allow an excess of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that a saturated solution is formed.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), simulated gastric fluid, DMSO, ethanol, methanol, acetone)

  • Glass vials with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare all aqueous buffers and ensure their pH is accurately adjusted.

  • Addition of Compound: To a series of glass vials, add an excess amount of solid this compound. A visual excess of solid should remain at the end of the experiment to ensure equilibrium has been reached with the solid phase.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 to 48 hours. For poorly soluble compounds, equilibrium may take longer to achieve.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine, undissolved particles. Causality Note: This step is critical to prevent artificially high solubility readings from suspended microparticles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.[5]

Visualization of the Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add precise volume of solvent A->B C Incubate on shaker (24-48 hours, constant T) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Quantify by HPLC-UV/MS F->G G A Prepare 10 mM stock in DMSO C Add DMSO stock to buffer (e.g., 1:100 dilution) A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate on plate shaker (1-2 hours) C->D E Measure turbidity (Nephelometry) or absorbance (UV/Vis) D->E F Determine highest soluble concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison. Researchers should populate this table with their experimentally determined values.

Table 1: Solubility Profile of this compound

Solvent/Buffer SystemTemperature (°C)Assay TypeSolubility (µg/mL)Solubility (µM)
PBS (pH 7.4)25ThermodynamicExperimental DataExperimental Data
PBS (pH 7.4)37ThermodynamicExperimental DataExperimental Data
Simulated Gastric Fluid (pH 1.2)37ThermodynamicExperimental DataExperimental Data
Water25ThermodynamicExperimental DataExperimental Data
Ethanol25ThermodynamicExperimental DataExperimental Data
Methanol25ThermodynamicExperimental DataExperimental Data
Acetone25ThermodynamicExperimental DataExperimental Data
DMSO25ThermodynamicExperimental DataExperimental Data
PBS (pH 7.4)25KineticExperimental DataExperimental Data

Analytical Quantification

Accurate quantification of the dissolved compound is the bedrock of any solubility assay. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for this purpose.

  • Method Development: A reverse-phase C18 column is typically a good starting point for quinoline derivatives. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to ensure good peak shape and resolution from any potential impurities or degradants.

  • Validation: The analytical method must be validated for linearity, accuracy, and precision to ensure the reliability of the solubility data.

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the compound in the filtered supernatant from the solubility experiment is then determined by interpolating its peak area from this calibration curve.

Conclusion: A Path Forward

While published quantitative solubility data for this compound remains elusive, this guide provides the necessary framework and detailed protocols for its rigorous experimental determination. By employing the methodologies outlined herein, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug discovery and development process. The principles of thermodynamic and kinetic solubility, coupled with robust analytical quantification, form a self-validating system that ensures the scientific integrity of the generated data. This foundational knowledge will undoubtedly pave the way for a deeper understanding of this promising compound and its therapeutic potential.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Singhvi, G., et al. (2012).
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • PCBiS. (n.d.). Thermodynamic solubility.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Smolecule. (2023). 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.
  • Methylamine Supplier. (n.d.). 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile.

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its rigid, planar structure and the presence of a nitrogen atom provide a unique scaffold for functionalization, leading to a diverse array of derivatives with a broad spectrum of biological activities.[2][3][4] This guide offers an in-depth exploration of the significant pharmacological properties of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities and unlock the full therapeutic potential of this remarkable molecular framework.

Antimalarial Activity: The Enduring Legacy of Quinine

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid isolated from the bark of the Cinchona tree, was the first effective treatment for this devastating parasitic disease.[5] This historical success paved the way for the development of synthetic quinoline-based antimalarials like chloroquine, mefloquine, and primaquine, which have been mainstays in malaria therapy for decades.[2][5][6]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials, particularly the 4-aminoquinolines like chloroquine, involves the disruption of a critical process in the malaria parasite's life cycle: heme detoxification.[7] During its intra-erythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline derivatives are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process.[7] The resulting buildup of free heme leads to oxidative stress and parasite death.

Structure-Activity Relationship (SAR) Insights

The antimalarial potency of quinoline derivatives is highly dependent on their structural features. Key SAR observations include:

  • The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring, as seen in chloroquine, is often crucial for activity.[1]

  • The 4-Amino Side Chain: The nature of the diaminoalkyl side chain at the 4-position significantly influences the drug's accumulation in the parasite's food vacuole and its overall efficacy.[1]

  • Hybrid Molecules: Recent strategies involve creating hybrid molecules that combine the quinoline scaffold with other pharmacophores, such as pyrimidines or ferrocene, to enhance activity against drug-resistant strains.[8]

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

A standard method to evaluate the in vitro antimalarial activity of novel quinoline derivatives is the SYBR Green I-based fluorescence assay.

Principle: This assay measures the proliferation of Plasmodium falciparum in human erythrocytes by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a continuous culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human erythrocytes.[9]

  • Compound Preparation: Prepare serial dilutions of the test quinoline derivatives and standard antimalarial drugs (e.g., chloroquine) in a 96-well microtiter plate.

  • Inoculation: Add parasitized erythrocytes to each well. Include positive (parasitized cells without drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

The quinoline scaffold has emerged as a privileged structure in the design of novel anticancer agents.[1][3][10] Its derivatives have been shown to exert their cytotoxic effects through a variety of mechanisms, making them promising candidates for cancer therapy.[1][10][11][12]

Mechanisms of Action: Diverse Cellular Targets

Quinoline-based compounds exhibit a remarkable diversity in their anticancer mechanisms, which include:

  • Topoisomerase Inhibition: Many quinoline derivatives function as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription, ultimately leading to DNA damage and apoptosis.[1][12][13]

  • Tyrosine Kinase Inhibition: Several quinoline-containing drugs, such as bosutinib and cabozantinib, are potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[11][14]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][14]

  • Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.[1][11]

  • Inhibition of Angiogenesis: By targeting pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR), certain derivatives can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.[1][12]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline derivatives can be finely tuned by modifying their substitution patterns:

  • Substitutions at C2, C4, and C8: Modifications at these positions have been shown to significantly impact cytotoxicity. For instance, 2,4-disubstituted quinolines have demonstrated potent growth inhibitory effects.[1]

  • Carboxamide Linkages: The introduction of a carboxamide group at various positions on the quinoline or quinolone ring has proven to be an effective strategy for enhancing anticancer potency.[13]

  • Hybridization with Other Pharmacophores: Conjugating the quinoline core with other anticancer moieties, such as chalcones, can lead to synergistic effects and improved activity.[14]

Quantitative Data: In Vitro Cytotoxicity of Quinoline Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Quinoline-Chalcone HybridMCF-7 (Breast)3.35EGFR Inhibition[14]
Quinoline-Chalcone HybridA549 (Lung)1.91PI3K/Akt/mTOR Inhibition[14]
Quinoline-Chalcone HybridK-562 (Leukemia)5.29PI3K/Akt/mTOR Inhibition[14]
2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/mlAntiproliferative[1]
Quinoline-Pyrimidine HybridP. falciparum0.073 µg/mLAntimalarial[8]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds on cancer cell lines.[15][16][17]

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[16]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Visualizing Anticancer Mechanisms: Signaling Pathway Diagram

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ApoptosisNode Apoptosis mTOR->ApoptosisNode Inhibits Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Microtubules->ApoptosisNode Disruption leads to DNA DNA DNA->ApoptosisNode Damage leads to Topoisomerase Topoisomerase Topoisomerase->DNA Acts on Quinoline_Kinase Quinoline Derivative (Kinase Inhibitor) Quinoline_Kinase->RTK Inhibits Quinoline_Topo Quinoline Derivative (Topo Inhibitor) Quinoline_Topo->Topoisomerase Inhibits Quinoline_Tubulin Quinoline Derivative (Tubulin Inhibitor) Quinoline_Tubulin->Tubulin Inhibits Polymerization

Caption: Mechanisms of anticancer action for quinoline derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Beyond their roles as antimalarial and anticancer agents, quinoline derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents.[2][3][18][19] The well-known quinolone antibiotics, such as ciprofloxacin and levofloxacin, are structurally related to quinolines and highlight the antibacterial potential of this scaffold.[20]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial activity of many quinoline derivatives stems from their ability to inhibit crucial bacterial enzymes:

  • DNA Gyrase and Topoisomerase IV: The quinolone antibiotics primarily target these enzymes, which are essential for bacterial DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and bacterial cell death.

  • Peptide Deformylase (PDF): Some novel quinoline derivatives have been designed to inhibit PDF, an enzyme critical for bacterial protein maturation.[18][21]

Structure-Activity Relationship (SAR) Insights
  • Substitutions on the Quinoline Ring: The nature and position of substituents on the quinoline core are critical for antimicrobial activity. For example, the incorporation of sulfonamide or benzoyl moieties can enhance antibacterial and antifungal properties.[18]

  • Hybridization: Creating hybrids of quinoline with other antimicrobial pharmacophores, such as thiazolidinone or benzimidazole, has been a successful strategy for developing potent new agents.[19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[22]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[24]

  • Compound Dilution: Perform a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Experimental Workflow: MIC Determination

mic_workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Quinoline Derivative in 96-Well Plate serial_dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous search for novel anti-inflammatory agents with improved efficacy and safety profiles. Quinoline derivatives have emerged as a promising class of compounds in this therapeutic area.[25][26][27]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of quinoline derivatives are mediated through the inhibition of various pro-inflammatory targets:[25][26][27][28]

  • Cyclooxygenase (COX) Enzymes: Some quinoline derivatives, particularly those with a carboxylic acid moiety, can inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[27][28]

  • Phosphodiesterase 4 (PDE4): Inhibition of PDE4, an enzyme that degrades cyclic AMP (cAMP), leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[25][26][27]

  • Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE): By inhibiting TACE, certain quinoline derivatives can block the release of soluble TNF-α, a potent pro-inflammatory cytokine.[25][26][28]

Structure-Activity Relationship (SAR) Insights

The specific anti-inflammatory target of a quinoline derivative is often dictated by the nature of its substituents:[26][27][28]

  • Carboxamide Moiety: The presence of a carboxamide group is often associated with TRPV1 antagonism.[27][28]

  • Aniline at C-4 and Aryl at C-8: This substitution pattern has been linked to PDE4 inhibition.[27]

Conclusion and Future Perspectives

The quinoline scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have yielded a remarkable array of therapeutic agents with diverse biological activities, from combating infectious diseases to treating cancer and inflammation. The versatility of the quinoline ring system, which allows for fine-tuning of its pharmacological properties through targeted chemical modifications, ensures its continued relevance in the development of new medicines. Future research will likely focus on the design of novel quinoline-based hybrid molecules, the exploration of new biological targets, and the development of derivatives with improved pharmacokinetic and safety profiles. The rich history and proven success of quinoline derivatives provide a solid foundation for future innovations that will undoubtedly address unmet medical needs.

References

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Google AI.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google AI.
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17). Biointerface Research in Applied Chemistry.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed. (2025, August 29). PubMed.
  • Biological activities of quinoline derivatives - PubMed. (n.d.). PubMed.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (n.d.). PubMed Central.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025, January 28). PubMed.
  • Quinolines: a new hope against inflammation - PubMed. (n.d.). PubMed.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. (n.d.). MDPI.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025, August 6). Google AI.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13). Integra Biosciences.
  • In vitro in vivo and models used for antimalarial activity. (2019, May 14). Google AI.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Google AI.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.
  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4). ResearchGate.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - NIH. (n.d.). National Institutes of Health.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Google AI.
  • Biological Activities of Quinoline Derivatives | Bentham Science Publishers. (2009, December 1). Bentham Science.
  • Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents - YMER. (n.d.). YMER.
  • Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar. (2023, January 1). Semantic Scholar.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. (n.d.). Ingenta Connect.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023, July 21). PubMed.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). ScienceDirect.
  • New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - NIH. (n.d.). National Institutes of Health.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025, February 24). International Journal of Medical Pharmaceutical and Health Sciences.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). WOAH.
  • Review on Antimicrobial Activity of Quinoline - Human Journals. (2022, April 30). Human Journals.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16). Asian Pacific Journal of Health Sciences.
  • Quinoline and their Derivatives as Anti-Inflammatory Agents | Bentham Science Publishers. (2024, May). Bentham Science.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). RSC Publishing.
  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.
  • Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (n.d.). ResearchGate.
  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
  • Antimicrobial Susceptibility Testing | myadlm.org. (2017, March 29). myadlm.org.
  • Antibiotic sensitivity testing - Wikipedia. (n.d.). Wikipedia.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). RSC Publishing.
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug - ResearchGate. (n.d.). ResearchGate.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (n.d.). National Institutes of Health.
  • An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs - MalariaWorld. (2025, August 7). MalariaWorld.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). RSC Advances.
  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). Google AI.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (n.d.). ResearchGate.
  • In vitro and in vivo models used for antimalarial activity: A brief review - ResearchGate. (2025, August 8). ResearchGate.
  • Existing range of in vitro screening methods and in vivo models for blood stage anti-malarials - ResearchGate. (n.d.). ResearchGate.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Google AI.
  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview - YouTube. (2022, September 13). YouTube.

Sources

The Enduring Legacy of Quinoline: A Technical Guide to its Synthetic Origins

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged structure" in the fields of medicinal chemistry, materials science, and industrial applications.[1][2][3] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this heterocyclic scaffold is the foundational core of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[5][6][7] This guide provides a comprehensive exploration of the historical and foundational synthetic routes to the quinoline core, offering in-depth mechanistic insights and practical protocols for the modern researcher. Understanding these classical reactions is not merely an academic exercise; it provides a crucial foundation for the innovation of novel analogs and more efficient, sustainable synthetic strategies.

The Dawn of Quinoline Synthesis: Classical Named Reactions

The late 19th century witnessed a surge in the exploration of synthetic methodologies for constructing the quinoline framework, driven by the burgeoning dye industry and the study of natural alkaloids.[8] This era gave rise to a series of eponymous reactions that remain fundamental to heterocyclic chemistry.

The Skraup Synthesis (1880): A Fiery Beginning

One of the oldest and most direct methods for quinoline synthesis is the Skraup reaction, developed by Czech chemist Zdenko Hans Skraup.[9][10][11] This reaction involves the heating of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene.[11][12]

Mechanism Deep Dive: The reaction commences with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type addition to acrolein. The resulting intermediate subsequently undergoes acid-catalyzed cyclization and dehydration to yield a dihydroquinoline, which is then oxidized to the final quinoline product.[13] The reaction is notoriously exothermic and requires careful moderation to control its vigor.[14]

Experimental Protocol: A Representative Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • Add ferrous sulfate as a moderator to control the reaction's exothermicity.

  • Slowly add nitrobenzene to the mixture.

  • Heat the reaction mixture cautiously. Once the reaction initiates, it may become vigorous. Be prepared to cool the vessel if necessary.

  • After the initial exothermic phase subsides, continue heating under reflux for several hours to ensure complete reaction.

  • Cool the mixture and carefully pour it into a large volume of water.

  • Neutralize the excess acid with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

  • Isolate the crude quinoline via steam distillation.

  • Purify the collected quinoline by fractional distillation.

The Doebner-von Miller Reaction (1881): A Versatile Modification

A significant variation of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[9][15] This modification allows for the synthesis of a wider range of substituted quinolines.[9]

Causality in Experimental Design: The choice of the α,β-unsaturated carbonyl compound directly dictates the substitution pattern on the resulting quinoline ring. This provides a greater degree of control over the final product compared to the parent Skraup reaction.

The Friedländer Synthesis (1882): A Convergent Approach

Discovered by Paul Friedländer, this synthesis offers a more convergent route to quinolines.[16][17] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, catalyzed by either an acid or a base.[16][17][18]

Mechanistic Pathways: Two primary mechanisms are proposed. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the 2-amino group and the second carbonyl compound, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration.[16]

Diagram: Friedländer Synthesis Workflow

Friedlander_Synthesis Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Intermediate Aldol Adduct or Schiff Base Intermediate Reactants->Intermediate Condensation Catalyst Acid or Base Catalyst Catalyst->Reactants Product Substituted Quinoline Intermediate->Product Cyclization & Dehydration

Caption: A simplified workflow of the Friedländer quinoline synthesis.

The Combes Synthesis (1888): A Route to 2,4-Disubstituted Quinolines

First reported by Alphonse Combes, this method is particularly useful for preparing 2,4-disubstituted quinolines.[5][19] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[5][9]

Mechanism Unveiled: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline product.[20][21] The regioselectivity of the cyclization can be influenced by steric and electronic effects of substituents on both the aniline and the β-diketone.[5]

The Conrad-Limpach-Knorr Synthesis (1887): Access to Hydroxyquinolines

This method provides a pathway to 4-hydroxyquinolines (4-quinolinones) and 2-hydroxyquinolines (2-quinolinones). The reaction of an aniline with a β-ketoester can lead to two different isomeric products depending on the reaction conditions.

  • Conrad-Limpach Reaction: At lower temperatures, the aniline reacts with the keto group to form an enamine, which upon heating to high temperatures (around 250 °C) cyclizes to the 4-hydroxyquinoline.[22]

  • Knorr Quinoline Synthesis: Under acidic conditions, the aniline reacts with the ester group to form an anilide, which then cyclizes upon treatment with sulfuric acid to yield the 2-hydroxyquinoline.

The Pfitzinger Reaction (1886): From Isatin to Cinchoninic Acids

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a versatile method for synthesizing quinoline-4-carboxylic acids (cinchoninic acids) from isatin or its derivatives and a carbonyl compound in the presence of a base.[23][24][25]

Mechanism of Transformation: The reaction is initiated by the basic hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate.[25] This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.[24][25]

The Gould-Jacobs Reaction (1939): A Pathway to 4-Hydroxyquinolines

This reaction provides a reliable route to 4-hydroxyquinoline derivatives.[26][27] It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization of the resulting anilidomethylenemalonate intermediate.[22][26] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.[22][26]

Diagram: Key Historical Quinoline Syntheses

Historical_Quinoline_Syntheses cluster_Aniline_Based Aniline-Based Syntheses cluster_Ortho_Substituted_Aryl_Based Ortho-Substituted Aryl-Based Syntheses cluster_Isatin_Based Isatin-Based Synthesis Skraup Skraup (1880) (Aniline + Glycerol) Doebner_von_Miller Doebner-von Miller (1881) (Aniline + α,β-Unsaturated Carbonyl) Combes Combes (1888) (Aniline + β-Diketone) Conrad_Limpach Conrad-Limpach (1887) (Aniline + β-Ketoester) Gould_Jacobs Gould-Jacobs (1939) (Aniline + EMME) Friedlander Friedländer (1882) (2-Aminoaryl Carbonyl + Carbonyl) Pfitzinger Pfitzinger (1886) (Isatin + Carbonyl) Aniline Aniline Derivatives Aniline->Skraup Aniline->Doebner_von_Miller Aniline->Combes Aniline->Conrad_Limpach Aniline->Gould_Jacobs Ortho_Aryl 2-Aminoaryl Carbonyls Ortho_Aryl->Friedlander Isatin Isatin Derivatives Isatin->Pfitzinger

Caption: Major historical synthetic routes to the quinoline core.

Modern Evolution: Catalysis and Green Chemistry

While the classical named reactions form the bedrock of quinoline synthesis, modern organic chemistry has focused on developing more efficient, sustainable, and versatile methodologies.

Catalytic Approaches: The advent of transition-metal catalysis has revolutionized quinoline synthesis.[1] Catalysts based on rhodium, ruthenium, cobalt, copper, and nickel have enabled novel synthetic pathways, often through C-H bond activation, leading to highly substituted quinolines under milder conditions.[1][28][29] These methods offer improved atom economy and functional group tolerance compared to their classical counterparts.[1]

Green Chemistry Principles: In recent years, there has been a significant shift towards "green" synthetic approaches that minimize environmental impact.[2][30][31] This includes the use of:

  • Alternative Energy Sources: Microwave and ultrasound irradiation can significantly reduce reaction times and improve yields.[30]

  • Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol.[30][31]

  • Reusable Catalysts: The development of solid-supported and nanocatalysts allows for easy recovery and reuse, reducing waste and cost.[32]

These green methodologies are not only environmentally conscious but also often lead to more efficient and cost-effective processes for quinoline synthesis.[2][30]

Comparative Summary of Key Quinoline Syntheses

SynthesisYearKey ReactantsProduct TypeKey Features
Skraup 1880Aniline, Glycerol, Oxidizing AgentUnsubstituted/Substituted QuinolinesStrong acidic conditions, often exothermic.[9][11]
Doebner-von Miller 1881Aniline, α,β-Unsaturated Carbonyl2,4-Disubstituted QuinolinesA versatile modification of the Skraup synthesis.[9]
Friedländer 18822-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylSubstituted QuinolinesConvergent, acid or base catalyzed.[16][18]
Pfitzinger 1886Isatin, Carbonyl CompoundQuinoline-4-Carboxylic AcidsBase-catalyzed, starts from isatin.[23][24]
Combes 1888Aniline, β-Diketone2,4-Disubstituted QuinolinesAcid-catalyzed, proceeds via an enamine intermediate.[5][9]
Gould-Jacobs 1939Aniline, Diethyl Ethoxymethylenemalonate4-HydroxyquinolinesInvolves thermal cyclization.[22][26]

Conclusion: A Continuously Evolving Field

The journey of quinoline synthesis, from its serendipitous discovery in coal tar to the sophisticated catalytic and green methods of today, reflects the broader evolution of organic chemistry. The classical named reactions, born out of the necessity and ingenuity of 19th-century chemists, remain remarkably relevant. They provide the intellectual framework and practical starting points for the synthesis of this vital heterocyclic scaffold. For the modern researcher in drug discovery and materials science, a deep understanding of these foundational methods, coupled with an appreciation for contemporary innovations, is indispensable for the continued exploration and exploitation of the vast chemical space offered by the quinoline nucleus. The ongoing development of more efficient, selective, and sustainable synthetic routes ensures that the story of quinoline is far from over.[6]

References

  • Combes quinoline synthesis. In: Wikipedia. [Link]
  • Friedländer synthesis. In: Wikipedia. [Link]
  • Gould–Jacobs reaction. In: Wikipedia. [Link]
  • Friedlander quinoline synthesis. Química Organica.org. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • What is the history of the discovery of quinoline? BIOSYNCE Blog. [Link]
  • Quinoline. In: Wikipedia. [Link]
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. [Link]
  • One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. The Journal of Organic Chemistry. [Link]
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Organic Name Reaction With Their Respective Mechanism. Slideshare. [Link]
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Ingenta Connect. [Link]
  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
  • Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]
  • Pfitzinger reaction. In: Wikipedia. [Link]
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Combes Quinoline Synthesis. Cambridge University Press. [Link]
  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Gould-Jacobs Reaction. Merck Index. [Link]
  • Combes Quinoline Synthesis Mechanism. YouTube. [Link]
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
  • An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. PubMed. [Link]
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Recent Progress in the Synthesis of Quinolines. PubMed. [Link]
  • The discovery of quinoline based single-ligand human H1 and H3 receptor antagonists. PubMed. [Link]
  • Skraup's Synthesis. Vive Chemistry - WordPress.com. [Link]
  • A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Pfitzinger Synthesis Mechanism. YouTube. [Link]
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • Skraup reaction. In: Wikipedia. [Link]

Sources

The Enduring Relevance of the Friedländer Synthesis: A Technical Guide to Quinoline Construction for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry and materials science, underpinning the therapeutic efficacy of numerous pharmaceuticals and the functional properties of advanced materials. Among the classical methods for its construction, the Friedländer synthesis, first reported in 1882, endures as a remarkably versatile and straightforward strategy.[1][2] This technical guide provides an in-depth exploration of the Friedländer synthesis for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the mechanistic intricacies, the rationale behind experimental design, and the modern catalytic advancements that continue to expand the reaction's scope and applicability. We will dissect the factors governing reaction outcomes, from catalyst selection to substrate scope, and provide practical, field-proven protocols. This guide aims to equip the modern chemist with the knowledge to not only execute the Friedländer synthesis but to innovate upon its rich legacy.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery. Its prevalence in a vast array of biologically active compounds is a testament to its ability to interact with a wide range of biological targets.[3][4] Quinolines are integral to the molecular architecture of drugs with diverse pharmacological activities, including:

  • Anticancer agents: Many quinoline derivatives exhibit potent anticancer activity by inhibiting key enzymes like tyrosine kinases and topoisomerases.[1]

  • Antimalarial drugs: The quinoline core is a critical pharmacophore in numerous antimalarial agents, with ongoing research focused on overcoming drug resistance.[1]

  • Antibacterial agents: The quinoline scaffold is a foundational component of several classes of antibiotics.[1]

  • Anti-inflammatory compounds: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties.[1]

The enduring importance of quinolines necessitates robust and adaptable synthetic methodologies. The Friedländer synthesis is a principal and direct route to this vital heterocyclic system.[1][5]

Deconstructing the Friedländer Synthesis: Mechanism and Rationale

The Friedländer synthesis is fundamentally the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, leading to the formation of a quinoline derivative.[6][7][8] This reaction can be catalyzed by either acids or bases.[7][9]

The Mechanistic Dichotomy: Aldol vs. Schiff Base Pathways

Two primary mechanistic pathways are proposed for the Friedländer synthesis, with the initial step being the key point of divergence.[6][10] The specific pathway that predominates is influenced by the reaction conditions and the nature of the substrates.

  • The Aldol-First Pathway: Under many acidic or basic conditions, the reaction is believed to initiate with an intermolecular aldol condensation between the two carbonyl-containing reactants.[11][12] This is followed by an intramolecular cyclization via imine formation and subsequent dehydration to yield the aromatic quinoline ring.

  • The Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl compound and the carbonyl group of the reaction partner.[6] This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to afford the final product.

The choice between these pathways can have significant implications for the reaction's efficiency and selectivity. Understanding these mechanistic nuances allows the chemist to tailor reaction conditions to favor the desired outcome.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Aldol-First Pathway cluster_pathway2 Schiff Base-First Pathway 2-Aminoaryl Ketone/Aldehyde 2-Aminoaryl Ketone/Aldehyde Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone/Aldehyde->Aldol Adduct Aldol Condensation Schiff Base (Imine) Schiff Base (Imine) 2-Aminoaryl Ketone/Aldehyde->Schiff Base (Imine) Imine Formation Carbonyl with α-Methylene Carbonyl with α-Methylene Carbonyl with α-Methylene->Aldol Adduct Carbonyl with α-Methylene->Schiff Base (Imine) α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl Aldol Adduct->α,β-Unsaturated Carbonyl Dehydration Cyclized Intermediate (Aldol) Cyclized Intermediate (Aldol) α,β-Unsaturated Carbonyl->Cyclized Intermediate (Aldol) Intramolecular Imine Formation Quinoline Quinoline Cyclized Intermediate (Aldol)->Quinoline Dehydration Cyclized Intermediate (Schiff) Cyclized Intermediate (Schiff) Schiff Base (Imine)->Cyclized Intermediate (Schiff) Intramolecular Aldol Condensation Cyclized Intermediate (Schiff)->Quinoline Dehydration

Figure 1: The two proposed mechanistic pathways for the Friedländer synthesis.

Navigating the Reaction Landscape: Catalysts and Conditions

The choice of catalyst and reaction conditions is paramount in the Friedländer synthesis, directly influencing reaction rates, yields, and, crucially, selectivity.

The Role of Catalysis
  • Acid Catalysis: A wide array of acids, including Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zinc chloride, indium(III) triflate), have been successfully employed.[6][7] Acid catalysts are often more effective than base catalysts.[13][14] They activate the carbonyl group towards nucleophilic attack, facilitating both the initial condensation and the final dehydration step.

  • Base Catalysis: Bases such as potassium hydroxide, sodium ethoxide, and piperidine promote the formation of the enolate from the α-methylene carbonyl compound, which is essential for the initial carbon-carbon bond formation in the aldol pathway.[7][15]

  • Modern Catalytic Systems: Recent advancements have introduced a plethora of novel catalytic systems aimed at improving the efficiency, selectivity, and environmental footprint of the Friedländer synthesis.[16] These include:

    • Metal-Organic Frameworks (MOFs): These porous materials can act as reusable heterogeneous catalysts, offering both Lewis acidic and basic sites.[1][17]

    • Nanocatalysts: Nanoparticles of various metals and metal oxides have shown high catalytic activity under mild conditions.[7][16]

    • Ionic Liquids: These salts with low melting points can serve as both the catalyst and the reaction medium, often leading to improved yields and simplified work-up procedures.[7][13]

    • Polymer-Supported Catalysts: Immobilizing catalysts on polymeric supports facilitates their recovery and reuse, aligning with the principles of green chemistry.[3][18]

Reaction Conditions: A Comparative Overview
ConditionDescriptionAdvantagesDisadvantages
Conventional Heating Typically involves refluxing the reactants in a suitable solvent.[15]Well-established, simple setup.Often requires high temperatures and long reaction times.[7]
Microwave Irradiation Utilizes microwave energy to rapidly heat the reaction mixture.Dramatically reduced reaction times, often improved yields.[8][14]Requires specialized equipment.
Solvent-Free Conditions The reaction is carried out by heating the neat reactants, often with a solid-supported catalyst.[7][8]Environmentally friendly, simplified work-up.May not be suitable for all substrates.

The choice of conditions should be guided by the specific substrates, the desired scale of the reaction, and the available laboratory resources. For high-throughput synthesis in a drug discovery setting, microwave-assisted protocols are often favored for their speed and efficiency.[14]

Substrate Scope and Limitations: A Practical Perspective

The Friedländer synthesis exhibits a broad substrate scope, tolerating a wide variety of functional groups on both reaction partners.[12]

  • The 2-Aminoaryl Carbonyl Component: Both electron-rich and electron-poor 2-aminoaryl aldehydes and ketones can be used.[12] The primary limitation is the stability of the substituents to the acidic or basic reaction conditions.[12]

  • The α-Methylene Carbonyl Component: A diverse range of ketones, including aliphatic, aromatic, and heteroaromatic ketones, as well as aldehydes, are compatible with the reaction.[19]

The Challenge of Regioselectivity

A significant limitation of the Friedländer synthesis arises when using unsymmetrical ketones.[12] The reaction can proceed via two different enolates, leading to a mixture of regioisomeric quinoline products. This lack of regioselectivity can complicate purification and reduce the yield of the desired isomer.[12]

Strategies to Address Regioselectivity:

  • Use of β-ketoesters and 1,3-diketones: These substrates often react with high regioselectivity to afford 2,3-disubstituted quinolines.[12]

  • Catalyst Control: Certain catalysts, such as Yb(OTf)₃, have been shown to influence the regiochemical outcome of the reaction.[12]

  • Substrate Modification: Introducing a directing group on the α-carbon of the ketone can steer the reaction towards a single regioisomer.[7]

Regioselectivity_Challenge Unsymmetrical Ketone Unsymmetrical Ketone Enolate A Enolate A Unsymmetrical Ketone->Enolate A Deprotonation at α-carbon Enolate B Enolate B Unsymmetrical Ketone->Enolate B Deprotonation at α'-carbon Regioisomer 1 Regioisomer 1 Enolate A->Regioisomer 1 Reaction with 2-aminoaryl carbonyl Regioisomer 2 Regioisomer 2 Enolate B->Regioisomer 2 Reaction with 2-aminoaryl carbonyl

Figure 2: The regioselectivity challenge in the Friedländer synthesis with unsymmetrical ketones.

Experimental Protocols: From Benchtop to Application

The following protocols are provided as representative examples of the Friedländer synthesis. It is imperative to conduct a thorough literature search for the specific substrates of interest and to perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Acid-Catalyzed Synthesis of a Polysubstituted Quinoline

This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[1]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Indium(III) triflate (In(OTf)₃) (5 mol%)

  • Toluene

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and In(OTf)₃ (5 mol%).

  • Add toluene (5 mL) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for the time determined by reaction monitoring (e.g., 2-4 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: One-Pot Synthesis from an o-Nitroaryl Carbaldehyde

This protocol outlines a practical and scalable one-pot procedure involving the in-situ reduction of an o-nitroaryl carbaldehyde followed by Friedländer condensation.[19][20]

Materials:

  • o-Nitrobenzaldehyde (1.0 equiv)

  • Iron powder (3.0 equiv)

  • Aqueous hydrochloric acid (catalytic amount)

  • Ketone/aldehyde (1.1 equiv)

  • Potassium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, suspend o-nitrobenzaldehyde and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of aqueous hydrochloric acid.

  • Heat the mixture to reflux to effect the reduction of the nitro group to an amine. Monitor the reduction by TLC.

  • After the reduction is complete, add the ketone or aldehyde and potassium hydroxide to the reaction mixture.

  • Continue to heat at reflux until the condensation and cyclization are complete (monitor by TLC).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The Friedländer Synthesis in Context: A Comparison with Other Methods

While the Friedländer synthesis is a powerful tool, it is important to be aware of other classical quinoline syntheses and their respective advantages and limitations.

SynthesisStarting MaterialsKey Features
Friedländer 2-Aminoaryl aldehyde/ketone + α-methylene carbonylDirect and versatile. Regioselectivity can be an issue.[6][12]
Pfitzinger Isatin + carbonyl compound + baseYields quinoline-4-carboxylic acids.[21][22]
Skraup Aniline + glycerol + sulfuric acid + oxidizing agentA classic method, but often harsh conditions.[12]
Doebner-von Miller Aniline + α,β-unsaturated carbonyl compoundA variation of the Skraup synthesis.[12]
Combes Aniline + 1,3-dicarbonyl compoundAnother acid-catalyzed method.[12]

The Friedländer synthesis is often preferred for its milder conditions and the directness of the approach, especially when the requisite 2-aminoaryl carbonyl precursor is readily available.[23]

Conclusion and Future Outlook

The Friedländer synthesis, despite its age, remains a vibrant and evolving area of organic chemistry. Its simplicity, efficiency, and broad applicability ensure its continued relevance in both academic research and industrial drug development.[1] The ongoing development of novel catalytic systems promises to further enhance the scope and utility of this venerable reaction, enabling the synthesis of increasingly complex and diverse quinoline derivatives.[16][24] As our understanding of the intricate interplay between catalysts, substrates, and reaction conditions deepens, the Friedländer synthesis will undoubtedly continue to be a key strategy for unlocking the potential of the quinoline scaffold in the pursuit of new medicines and materials.

References

  • Friedländer synthesis. In: Wikipedia. Accessed January 9, 2026. [Link]
  • Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society. [Link]
  • Friedlaender Synthesis. Organic Chemistry Portal. Accessed January 9, 2026. [Link]
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limit
  • Friedlander synthesis of quinoline derivatives.
  • Friedlander quinoline synthesis. Química Organica.org. Accessed January 9, 2026. [Link]
  • Advances in polymer based Friedlander quinoline synthesis. PubMed Central. [Link]
  • Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]
  • Advances in polymer based Friedlander quinoline synthesis.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]
  • Friedländer Quinoline Synthesis.
  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Scite.ai. Accessed January 9, 2026. [Link]
  • Recent Advances in the Friedländer Reaction.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • The Friedländer Synthesis of Quinolines.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
  • Friedländer synthesis of quinolines 4 and 6.
  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design. [Link]
  • Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. [Link]
  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed Central. [Link]
  • Different catalytic approaches of Friedländer Synthesis of Quinolines.
  • An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric. CONICET. Accessed January 9, 2026. [Link]
  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild c
  • Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry. [Link]
  • Pfitzinger reaction. In: Wikipedia. Accessed January 9, 2026. [Link]
  • Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.
  • Biological activities of Friedländer quinoline analogues.
  • The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society. [Link]

Sources

The Quinoline Scaffold: A Privileged Framework for Targeting Diverse Pathologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: The quinoline ring, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and drug discovery.[1] Its rigid structure and versatile substitution points have allowed for the development of a vast library of derivatives with a wide spectrum of pharmacological activities.[2][3] This technical guide provides a comprehensive exploration of the key therapeutic targets of quinoline-based compounds across major disease areas, including infectious diseases, oncology, and neurodegeneration. We will delve into the specific molecular mechanisms, present quantitative data on compound efficacy, detail relevant experimental protocols, and visualize the complex biological interactions, offering researchers and drug development professionals a thorough resource to guide future discovery efforts.

Antimalarial Therapeutic Targets: Disrupting Heme Detoxification

The earliest and most renowned application of quinoline compounds is in the treatment of malaria.[1] Drugs like quinine, chloroquine, and mefloquine have been pivotal in combating Plasmodium parasites.

Primary Target: Hemozoin Biocrystallization

During the intraerythrocytic stage of its lifecycle, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, insoluble crystal called hemozoin (also known as malaria pigment).[4][5]

Mechanism of Action: Quinoline-based antimalarials are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they interfere with hemozoin formation. The most widely accepted hypothesis is that these drugs cap the growing faces of the hemozoin crystal, preventing further heme polymerization.[6][7] This inhibition leads to a buildup of toxic, soluble heme, which generates reactive oxygen species (ROS) and damages parasite membranes, proteins, and DNA, ultimately causing cell death.[4][6] While some theories suggest the drugs first form a complex with heme monomers, evidence points to direct binding and inhibition at the crystal surface as the primary mechanism.[7][8]

Diagram 1: Quinoline Action on Hemozoin Pathway

Hemozoin_Inhibition cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Fe-PPIX) Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) ROS Reactive Oxygen Species (ROS) Heme->ROS Accumulation Leads to Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Hemozoin Inhibition Death Parasite Death ROS->Death Causes

Caption: Quinoline drugs block hemozoin formation, causing toxic heme buildup and parasite death.

Experimental Protocol: β-Hematin (Hemozoin) Formation Inhibition Assay

This in vitro assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic analogue of hemozoin.

Methodology:

  • Reagent Preparation:

    • Prepare a 2.5 mM solution of hemin chloride in dimethyl sulfoxide (DMSO).

    • Prepare a 0.5 M acetate buffer solution, pH 4.8.

    • Prepare stock solutions of test quinoline compounds and a positive control (e.g., chloroquine) in DMSO.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the hemin chloride solution to each well.

    • Add 10 µL of the test compound solution at various concentrations (e.g., 0.1 to 100 µM). Include wells for a positive control and a negative control (DMSO vehicle).

    • Initiate the polymerization reaction by adding 50 µL of the 0.5 M acetate buffer.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification:

    • Centrifuge the plate at 4000 rpm for 15 minutes.

    • Carefully discard the supernatant, which contains unreacted heme.

    • Wash the pellet (β-hematin) with 200 µL of DMSO to remove any residual unreacted heme. Centrifuge and discard the supernatant again.

    • Dissolve the final β-hematin pellet in 100 µL of 0.1 M NaOH to convert it back to soluble heme.

    • Measure the absorbance of the resulting solution at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value (the concentration at which 50% of β-hematin formation is inhibited) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anticancer Therapeutic Targets: A Multi-pronged Assault

Quinoline derivatives have emerged as a significant class of anticancer agents, acting through a variety of mechanisms to induce cell cycle arrest, apoptosis, and inhibit angiogenesis.[9][10]

DNA Topoisomerases

Topoisomerases are essential enzymes that manage DNA topology during replication, transcription, and repair.[11] Many quinoline-based compounds function as "topoisomerase poisons," stabilizing the transient enzyme-DNA cleavage complex. This leads to irreversible double-strand breaks in DNA, triggering apoptosis.[12][13]

  • Topoisomerase I Inhibitors: Camptothecin, a natural quinoline alkaloid, and its derivatives (e.g., topotecan, irinotecan) are classic examples. They bind to the Topoisomerase I-DNA complex, preventing the re-ligation of the single-strand break.[14][15]

  • Topoisomerase II Inhibitors: Amsacrine and various synthetic quinolines target Topoisomerase II, leading to permanent double-strand DNA breaks.[12][15]

Protein Kinases

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers. Numerous FDA-approved quinoline-based drugs are kinase inhibitors.[16][17]

  • VEGFR/PDGFR Inhibitors: Lenvatinib and Cabozantinib target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis.[12][17]

  • EGFR Inhibitors: Some quinoline derivatives show potent inhibitory effects on Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in solid tumors.[17][18]

  • Src/Abl Kinase Inhibitors: Bosutinib is a dual inhibitor of Src and Abl kinases, used in the treatment of chronic myelogenous leukemia (CML).[17][18]

  • Pim-1 Kinase Inhibitors: This serine/threonine kinase is involved in prostate cancer, and several quinoline compounds have been identified as potent Pim-1 inhibitors.[12]

Diagram 2: Major Anticancer Mechanisms of Quinoline Compounds

Anticancer_Targets cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Membrane Quinoline Quinoline Derivatives Topo Topoisomerase I/II Quinoline->Topo Inhibit Kinase Protein Kinases (VEGFR, EGFR, Src) Quinoline->Kinase Inhibit Tubulin Tubulin Monomers Quinoline->Tubulin Inhibit Polymerization DNA DNA Strand Breaks Topo->DNA Apoptosis Apoptosis DNA->Apoptosis Gyrase DNA Gyrase (in Bacteria) Signaling Aberrant Signaling Kinase->Signaling Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Microtubule Microtubule Instability Tubulin->Microtubule Microtubule->Apoptosis

Caption: Quinolines target topoisomerases, kinases, and tubulin to halt cancer cell growth.

Tubulin Polymerization

The microtubule network is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. Compounds that disrupt microtubule dynamics are potent anticancer agents. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine binding site, which leads to cell cycle arrest and apoptosis.[10][12]

Other Anticancer Targets
  • Dihydroorotate Dehydrogenase (DHODH): The quinoline carboxylic acid derivative Brequinar is an inhibitor of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway, thereby starving cancer cells of essential building blocks for DNA and RNA synthesis.[10][19]

  • DNA Methyltransferases (DNMTs): Some novel bis-quinoline compounds act as both inhibitors and degraders of DNMTs (particularly DNMT3A), representing an epigenetic approach to cancer therapy.[20]

Data Summary: Anticancer Quinoline Derivatives
Compound ClassSpecific TargetExample Compound(s)Reported IC50 / PotencyReference(s)
Pyrazolo[4,3-f]quinolinesTopoisomerase IIαCompound 2EEquivalent inhibition to etoposide at 100 µM[13]
4-Aminoquinolinesp53 ActivationCompound 10g< 1.0 µM against various human tumor cell lines[21]
Quinoline HybridsEGFR Tyrosine KinaseCompound 5131.80 nM[17]
Imidazo[4,5-c]quinolinesPI3Kα / mTORCompound 39PI3Kα: 0.9 µM, mTOR: 1.4 µM[17]
Quinoline CarboxamidesProtein KinasesCompound 40, 108Potent anticancer activity[22]

Antibacterial Therapeutic Targets: Halting DNA Replication

Quinolones (4-oxo-1,4-dihydroquinolines) and fluoroquinolones (e.g., ciprofloxacin, levofloxacin) are a major class of broad-spectrum synthetic antibacterial agents.

Primary Target: Bacterial DNA Gyrase and Topoisomerase IV

These compounds selectively target bacterial type II topoisomerases, which are essential for DNA replication, recombination, and repair.[23][24]

  • DNA Gyrase (GyrA, GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional stress and to compact the chromosome within the bacterial cell.[25] Quinolones bind to the complex of DNA gyrase and DNA, trapping the enzyme in a state where it has cleaved the DNA, leading to lethal double-strand breaks.[23][26]

  • Topoisomerase IV (ParC, ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition by quinolones prevents bacterial cell division.

Selectivity: The bactericidal efficacy of quinolones relies on their high affinity for bacterial topoisomerases over their mammalian counterparts, which have a different structure and lack supercoiling activity, ensuring minimal harm to the host.[25]

Neurodegenerative Disease Targets: A Multifunctional Approach

The complex, multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) makes them challenging to treat. Quinoline derivatives are being explored as multi-target-directed ligands to address several pathological features simultaneously.[27][28]

Protein Aggregation
  • Tau Protein: Neurofibrillary tangles (NFTs), composed of hyperphosphorylated and aggregated tau protein, are a hallmark of AD. Certain quinoline molecules have been shown to interact with oligomeric forms of tau, inhibiting their assembly into filaments and potentially disaggregating existing NFTs.[29][30]

  • Amyloid-β (Aβ) Peptide: The accumulation of Aβ plaques is another key feature of AD. Steroid-quinoline hybrids and 8-hydroxyquinoline derivatives can inhibit the self-aggregation of Aβ peptides.[31][32]

Metal Chelation and Oxidative Stress

Dyshomeostasis of biometals (Cu²⁺, Zn²⁺, Fe³⁺) is implicated in Aβ aggregation and oxidative stress in the AD brain. 8-hydroxyquinoline derivatives like PBT2 can chelate these metal ions, preventing them from participating in redox reactions that generate ROS and inhibiting metal-induced Aβ aggregation.[31]

Enzyme Inhibition
  • Cholinesterases (AChE/BChE): The cognitive decline in AD is linked to a deficit in the neurotransmitter acetylcholine. Quinolines have been designed to act as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, increasing acetylcholine levels in the brain.[28][33]

  • Monoamine Oxidases (MAO-A/B): Inhibition of MAO-B, an enzyme that degrades neurotransmitters and contributes to oxidative stress, is a therapeutic strategy for both Parkinson's and Alzheimer's disease. Quinoline-based compounds have been developed as potent and selective MAO-B inhibitors.[28][34]

Antiviral Therapeutic Targets

The quinoline scaffold is also present in compounds with activity against a range of viruses, including HIV, influenza, and Zika virus.[35][36]

  • HIV Reverse Transcriptase & Integrase: Some quinoline derivatives, including chalcones, have shown inhibitory activity against HIV reverse transcriptase, a key enzyme for viral replication.[37] Other derivatives target HIV integrase.

  • Influenza Virus: Certain quinoline compounds have demonstrated the ability to inhibit the influenza virus life cycle at an early stage of transcription and replication.[38]

  • Zika Virus (ZIKV): Mefloquine, an antimalarial quinoline, and its derivatives have been shown to reduce ZIKV RNA production, inhibiting viral replication.[35]

Conclusion and Future Directions

The quinoline scaffold is an undeniably privileged structure in medicinal chemistry, serving as the foundation for drugs targeting a remarkable diversity of biological molecules.[1][39] Its continued success stems from its synthetic tractability and its ability to be tailored to interact with specific targets, from the acidic vacuole of the malaria parasite to the complex signaling networks of cancer cells and the protein aggregates of neurodegenerative disease. Future research will likely focus on developing next-generation quinoline derivatives with enhanced selectivity and reduced off-target effects, leveraging advanced drug design techniques and exploring their use in combination therapies to overcome drug resistance and tackle complex, multifactorial diseases.[16]

References

  • Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Quinine - Wikipedia. (n.d.). Wikipedia.
  • Chen, S. F., Papp, L. M., Ardecky, R. J., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • Saha, B., & Kumar, A. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Cornejo, A., Muñoz, J. P., Rojo, L. E., et al. (2012). Molecules of the quinoline family block tau self-aggregation: implications toward a therapeutic approach for Alzheimer's disease. Journal of Neurochemistry, 120(5), 759-773.
  • Adekola, K., & D. A. Isab, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(23), 14755-14777.
  • Höglund, I. P. J., Silver, S., Engström, M. T., et al. (2011). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 54(13), 4686-4701.
  • Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Mechanism of action of quinoline drugs inhibiting hemozoin in the... (n.d.).
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). PDF.
  • Kumar, K., Awasthi, D., Lee, S. Y., et al. (2013). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(1), 338-343.
  • Smith, J. T. (1986). [Mechanism of action of quinolones]. Presse medicale (Paris, France : 1983), 15(37), 1833-1837.
  • Hooper, D. C. (1991). Mode of action of the quinolone antimicrobial agents: review of recent information. Reviews of Infectious Diseases, 13 Suppl 2, S91-S96.
  • Kumar, A., & Dhiman, P. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis, 18(5), 478-494.
  • Zhang, H. Y., Wang, T., Liu, J., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 28(13), 2248-2255.
  • Sadybekov, A., Tian, T., Lee, J., et al. (2021).
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). DNA Gyrase as a Target for Quinolones. Biochemistry, 53(10), 1565-1574.
  • DNA Gyrase as a Target for Quinolones. (n.d.). FAO AGRIS.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (n.d.).
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Ismaili, L., Refouvelet, B., Bencheikh, R., et al. (2016). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Scientific Reports, 6, 28352.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Singh, U. P., & Singh, R. K. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 191, 112165.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2025).
  • Reixach, N., Pesarrodona, M., Inestrosa, N. C., et al. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. ACS Medicinal Chemistry Letters, 13(3), 427-434.
  • Xu, Z., He, Y. J., Zhang, L., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 493-505.
  • Sullivan, D. J. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences, 114(28), 7203-7205.
  • Sullivan, D. J. (2002). Theories on malarial pigment formation and quinoline action. International Journal for Parasitology, 32(13), 1645-1653.
  • Egan, T. J. (2012). Hemozoin and antimalarial drug discovery. Expert Opinion on Drug Discovery, 7(4), 335-351.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Chemistry Research.
  • Zholob, D. S., & Zefirov, N. S. (2021). Antiviral Agents – Benzazine Derivatives. Pharmaceutical Chemistry Journal, 55(2), 113-125.
  • Antibacterial mechanism of action of quinolones at DNA gyrase as target... (n.d.).
  • A Comparative Analysis of the Anticancer Activity of Quinoline Alkaloids: Topoisomerase Inhibitors vs.
  • Musso, L., Cincinelli, R., Zuco, V., et al. (2020).
  • Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (2016).
  • Method for inhibiting tau protein aggregation and treatment of alzheimer's disease with a compound derived
  • Wang, Y. F., Yin, F., Cui, Y. M., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. Bioorganic & Medicinal Chemistry, 34, 116049.
  • Musso, L., Dall'Angelo, S., Cincinelli, R., et al. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. Drug Discovery Today, 26(11), 2634-2647.
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media.
  • Various therapeutic uses of Quinoline. (n.d.).
  • Jalil, S., Hussain, Z., Abid, S. M. A., et al. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Medicinal Chemistry, 15(4), 1121-1142.
  • Lee, J., Park, S., Kim, H., et al. (2022).
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). Viruses, 10(3), 133.
  • Selected quinoline derivatives with antiviral activity. (n.d.).

Sources

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methoxyquinoline-3-carbonitrile is a substituted quinoline derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a quinoline core appended with chloro, methoxy, and carbonitrile functional groups, makes it a versatile synthetic intermediate for the development of novel therapeutic agents. The quinoline scaffold itself is a well-established pharmacophore, present in numerous approved drugs with a wide range of biological activities. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and utilization in synthetic and medicinal chemistry endeavors. This guide provides a comprehensive overview of its key physical characteristics, the experimental methodologies for their determination, and the scientific rationale behind these techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in various chemical and biological environments.

PropertyValueSource
CAS Number 13669-62-0[1][2][3]
Molecular Formula C₁₁H₇ClN₂O[1][2][3]
Molecular Weight 218.64 g/mol [1][2][3]
Melting Point 226-227 °C
Boiling Point 385.3 ± 37.0 °C (Predicted)
Appearance Solid (Expected)[4][5]
Solubility in Water Low (Expected)[4][5]
Solubility in Organic Solvents Varies, likely soluble in some polar organic solvents[4][5]

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization, providing a self-validating system for identity and purity. The following sections detail the standard, field-proven methodologies for elucidating the key physical parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting range is typically narrow, while impurities tend to broaden and depress the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C/min) as the expected melting point is approached.

  • Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire solid mass has liquefied (completion) are recorded as the melting range.

Causality Behind Experimental Choices: The use of a finely ground powder and a slow heating rate ensures uniform heat distribution throughout the sample, leading to a more accurate and reproducible melting point determination. The narrow melting range observed for a pure compound is a direct consequence of the uniform energy required to overcome the crystal lattice forces.

Solubility Profile

The solubility of a compound in various solvents is a crucial parameter that influences its reactivity, formulation, and bioavailability. The principle of "like dissolves like" is a fundamental concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Experimental Protocol:

  • Solvent Selection: A range of solvents with varying polarities is chosen, such as water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a series of test tubes.

  • Solvent Addition: A measured volume of each solvent is added to a respective test tube.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the saturated solution can be determined.

Expertise & Experience: The presence of both polar (nitrile, methoxy) and non-polar (quinoline ring) moieties in this compound suggests it will exhibit nuanced solubility. It is expected to have low solubility in water but may be soluble in moderately polar organic solvents.[4][5] The choice of solvents for screening is guided by an understanding of the compound's structural features.

Spectroscopic Characterization

Spectroscopic techniques provide a detailed fingerprint of a molecule, allowing for unambiguous structure elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide information about the chemical environment of the nuclei.

Experimental Protocol:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to assign the signals to the specific protons and carbons in the molecule.

Trustworthiness: The combination of ¹H and ¹³C NMR, often supplemented with 2D NMR techniques like COSY and HSQC, provides a highly reliable and self-validating method for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are correlated to specific functional groups. For this compound, key expected peaks would include those for the C≡N (nitrile), C-O (methoxy), C-Cl, and aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol:

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer, where it is ionized, often using techniques like electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Authoritative Grounding: The molecular ion peak in the mass spectrum provides direct evidence for the molecular weight of the compound. The fragmentation pattern can also offer valuable structural information.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance.

Hazard Identification: The safety data sheet (SDS) for this compound should be consulted for detailed hazard information. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][6][7][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves should be worn.

  • Respiratory Protection: If handling as a powder, a dust mask or respirator may be necessary to avoid inhalation.

  • Skin Protection: A lab coat should be worn to protect against skin contact.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid generating dust.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive physical characterization of this compound.

G cluster_0 Initial Assessment cluster_1 Thermal & Solubility Properties cluster_2 Spectroscopic Identification cluster_3 Structural Confirmation Purity & Appearance Purity & Appearance Melting Point Melting Point Purity & Appearance->Melting Point Purity Check Solubility Profile Solubility Profile Purity & Appearance->Solubility Profile Solvent System Design NMR (1H, 13C) NMR (1H, 13C) Mass Spectrometry Mass Spectrometry IR Spectroscopy) IR Spectroscopy) Data Integration & Structure Elucidation Data Integration & Structure Elucidation Melting Point->Data Integration & Structure Elucidation Solubility Profile->Data Integration & Structure Elucidation NMR (1H, 13C)->Data Integration & Structure Elucidation IR Spectroscopy IR Spectroscopy IR Spectroscopy->Data Integration & Structure Elucidation Mass Spectrometry->Data Integration & Structure Elucidation

Caption: Workflow for the physicochemical characterization of a novel compound.

References

  • PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
  • Methylamine Supplier. (n.d.). 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.
  • Angene Chemical. (2025, July 30). Safety Data Sheet: 4-Chloro-7-methoxyquinoline-3-carbonitrile.

Sources

An In-depth Technical Guide to 4-Chloro-6-methoxyquinoline-3-carbonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methoxyquinoline-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 6-position, and a versatile carbonitrile group at the 3-position, makes it an invaluable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics, including kinase inhibitors.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties. The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.

This compound (CAS No. 13669-62-0) represents a key intermediate in the synthesis of complex quinoline derivatives. The chlorine atom at the 4-position is a particularly important feature, as it is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, ether, and thioether functionalities. This reactivity is central to its utility in building libraries of compounds for high-throughput screening and lead optimization in drug development programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data
PropertyValueSource
CAS Number 13669-62-0[1]
Molecular Formula C₁₁H₇ClN₂O[1]
Molecular Weight 218.64 g/mol [1]
Appearance White to off-white solid
XlogP (predicted) 2.5[2]

Note: Experimental values for properties like melting point can vary depending on the purity of the sample.

Spectroscopic Characterization

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the methoxy group. The protons on the benzene ring portion of the quinoline will exhibit characteristic splitting patterns (doublets and doublet of doublets) influenced by their positions relative to the methoxy group and the fused ring system. The proton at position 2 of the quinoline ring will likely appear as a singlet in the downfield region. The methoxy group protons will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

13C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will be found in the characteristic region for nitriles (around 115-120 ppm). The aromatic carbons will resonate in the downfield region (approximately 100-150 ppm), with their chemical shifts influenced by the attached substituents (Cl, OCH₃, and the nitrile group). The carbon of the methoxy group will appear as a distinct signal in the upfield region (around 55-60 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed in the range of 2220-2260 cm⁻¹. Other significant absorptions will include C=C and C=N stretching vibrations from the quinoline ring system (around 1500-1600 cm⁻¹) and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS): In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 219.03.[2] The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom, with an [M+H+2]⁺ peak approximately one-third the intensity of the [M+H]⁺ peak.

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that typically involves the construction of the quinoline core followed by chlorination. While a specific, detailed protocol for this exact molecule is not widely published, a general and logical synthetic approach can be extrapolated from the synthesis of structurally similar compounds.

General Synthetic Strategy

A plausible synthetic route starts from a substituted aniline and involves a cyclization reaction to form the quinoline ring, followed by functional group manipulations.

Figure 1: A plausible synthetic workflow for this compound.

A common method for constructing the quinoline-4-one scaffold is the Gould-Jacobs reaction. This would be followed by conversion of the 4-hydroxy group to a chloro group, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The introduction of the nitrile group at the 3-position can be achieved through various methods, potentially involving a Vilsmeier-Haack type reaction on an appropriate precursor.

Key Reactivity: Nucleophilic Aromatic Substitution

The most significant aspect of the reactivity of this compound is the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the nitrile group activates the C4 position towards attack by nucleophiles.

SNAr_Reaction Reactant This compound Product 4-Substituted-6-methoxyquinoline-3-carbonitrile Reactant->Product S N Ar Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Product

Figure 2: General scheme of nucleophilic aromatic substitution at the C4 position.

This reaction is widely exploited in medicinal chemistry to introduce a variety of substituents, particularly substituted anilines and other amines, to generate libraries of potential kinase inhibitors and other biologically active compounds.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

  • Reaction Setup: In a round-bottom flask or microwave vial, combine this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Solvent Addition: Add a suitable solvent such as isopropanol, N,N-dimethylformamide (DMF), or 2-ethoxyethanol.

  • Reaction Conditions: The reaction mixture is typically heated to reflux or subjected to microwave irradiation at an elevated temperature (e.g., 120-150 °C).

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product may precipitate directly from the solution or can be isolated by extraction following the addition of water and an organic solvent.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired 4-substituted-6-methoxyquinoline-3-carbonitrile derivative.[3]

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors.

Synthesis of Kinase Inhibitors

Many potent kinase inhibitors feature a 4-anilinoquinoline scaffold. This compound serves as an ideal precursor for the synthesis of such compounds. For example, derivatives of the closely related 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile have been extensively explored as inhibitors of Src kinase and c-Met.[4] By reacting the 4-chloro intermediate with various substituted anilines, researchers can systematically probe the structure-activity relationship (SAR) of the resulting compounds and optimize their potency and selectivity against specific kinase targets.

The general workflow for the synthesis of 4-anilinoquinoline-3-carbonitrile derivatives as potential kinase inhibitors is illustrated below.

Kinase_Inhibitor_Synthesis Start This compound Reaction Nucleophilic Aromatic Substitution Start->Reaction Aniline Substituted Aniline Library Aniline->Reaction Library 4-Anilinoquinoline-3-carbonitrile Library Reaction->Library Screening Kinase Inhibition Assay Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Sources

Introduction: The Centrality of Quinolines and the Imperative of Precise Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Substituted Quinolines

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science. As a privileged heterocyclic structure, it forms the backbone of numerous pharmaceuticals, including antimalarial agents like chloroquine, and is integral to the design of functional materials such as organic light-emitting diodes (OLEDs).[1][2] The biological activity and material properties of these compounds are exquisitely sensitive to the nature and position of substituents on the quinoline ring system. Therefore, the unambiguous structural elucidation and physicochemical characterization of substituted quinolines are not merely procedural steps but the very foundation upon which successful drug discovery and materials development programs are built.

This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of substituted quinolines. Moving beyond a simple recitation of techniques, we delve into the causality behind experimental choices, offering an integrated strategy that combines Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy (IR/Raman), and Electronic Spectroscopy (UV-Vis/Fluorescence). Our approach emphasizes a self-validating system where data from orthogonal techniques converge to provide a holistic and irrefutable understanding of the molecule .

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and indispensable technique for the unambiguous determination of the molecular structure of substituted quinolines.[1] It provides critical information regarding the substitution pattern, the electronic environment of each atom, and the precise connectivity of the molecular framework.

Guiding Principles: ¹H and ¹³C NMR
  • ¹H NMR Spectroscopy : The proton NMR spectrum offers a wealth of information through three key parameters: chemical shift (δ), spin-spin coupling (J), and integration.

    • Chemical Shifts (δ) : The position of a proton's signal is dictated by its local electronic environment. Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm). The inherent electron-withdrawing nature of the heterocyclic nitrogen atom deshields adjacent protons, causing them to resonate at a lower field (higher ppm).[1] The H2 proton, being immediately adjacent to the nitrogen, is often the most deshielded signal, while the H8 proton also experiences significant deshielding due to the peri-effect of the nitrogen lone pair.[1] The introduction of substituents dramatically perturbs these shifts, providing the primary clues to their location.

    • Coupling Constants (J) : Spin-spin coupling between non-equivalent protons reveals their connectivity. Analysis of the coupling patterns (e.g., doublets, triplets, doublet of doublets) is crucial for determining the substitution pattern on both the pyridine and benzene rings of the quinoline core.

  • ¹³C NMR Spectroscopy : The carbon spectrum complements the proton data, providing a signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic effects of substituents and the hybridization of the carbon atom.

The Influence of Substituents: A Predictive Framework

The electronic nature of a substituent dictates its effect on the NMR spectrum. This predictable influence is fundamental to structural assignment.

  • Electron-Donating Groups (EDGs) : Groups such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) increase electron density on the ring. This heightened shielding causes nearby proton and carbon signals to shift upfield to lower ppm values.[3]

  • Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), cyano (-CN), and carbonyls decrease electron density on the ring. This deshielding causes attached and nearby nuclei to shift downfield to higher ppm values.[3]

Substituent_Effects Logical Flow: Substituent Effects on ¹H NMR Chemical Shifts Substituent Substituent on Quinoline Ring EDG Electron-Donating Group (e.g., -NH₂, -OCH₃) Substituent->EDG EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) Substituent->EWG Effect_EDG Increases Electron Density (Shielding) EDG->Effect_EDG Inductive & Resonance Effects Effect_EWG Decreases Electron Density (Deshielding) EWG->Effect_EWG Inductive & Resonance Effects Result_EDG Upfield Shift (Lower δ ppm) Effect_EDG->Result_EDG Leads to Result_EWG Downfield Shift (Higher δ ppm) Effect_EWG->Result_EWG Leads to MS_Fragmentation General Fragmentation Pathways in ESI-MS/MS M_H [M+H]⁺ (Precursor Ion) CID Collision-Induced Dissociation (CID) M_H->CID Isolation & Activation Loss_Substituent [M+H - Substituent]⁺ CID->Loss_Substituent Primary Loss Loss_Small_Neutral [M+H - Small Neutral]⁺ (e.g., H₂O, CO) CID->Loss_Small_Neutral Primary Loss Core_Fragment Quinoline Core Fragments (e.g., [M+H - R - HCN]⁺) Loss_Substituent->Core_Fragment Secondary Fragmentation

Caption: Conceptual workflow of fragmentation in tandem mass spectrometry.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation : Prepare a dilute solution (e.g., 1-10 µg/mL) of the quinoline derivative in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile).

  • Chromatography :

    • Use a C18 column for separation.

    • Employ a gradient elution method, typically with water (containing 0.1% formic acid) as mobile phase A and acetonitrile or methanol (containing 0.1% formic acid) as mobile phase B. The formic acid aids in protonation for positive ion ESI.

  • Mass Spectrometry :

    • Ionization Source : Electrospray ionization (ESI) in positive ion mode. [4] * Full Scan (MS1) : First, acquire a full scan spectrum to identify the m/z of the protonated molecular ion [M+H]⁺.

    • Product Ion Scan (MS2) : Set the mass spectrometer to isolate the [M+H]⁺ ion and fragment it using collision-induced dissociation (CID) with argon or nitrogen. Acquire the spectrum of the resulting product ions.

  • Data Analysis : Analyze the product ion spectrum to identify characteristic neutral losses and fragment ions, which can be used to confirm the structure proposed by NMR. [5]

Section 3: Vibrational Spectroscopy (IR & Raman) - Probing Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of the molecule by probing its vibrational modes. They are particularly powerful for identifying the presence of specific functional groups.

Key Vibrational Modes

The vibrational spectra of quinolines are complex but contain several characteristic bands. The analysis is often supported by Density Functional Theory (DFT) calculations to assign the observed bands unambiguously. [6][7]* C-H Stretching : Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. [8]* Ring Stretching : C=C and C=N stretching vibrations of the quinoline ring appear in the 1650-1400 cm⁻¹ region. [7]* C-H Bending : Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region are often strong in the IR spectrum and are sensitive to the substitution pattern on the rings. [9]* Substituent-Specific Bands : The true diagnostic power of vibrational spectroscopy lies in identifying substituent-specific bands. For example, a C-Cl stretching mode can be found in the 850-550 cm⁻¹ range, while the azide (-N₃) group shows a very strong, characteristic band around 2100 cm⁻¹. [6][7]

Data Presentation: Key IR/Raman Band Assignments
Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
C=N/C=C Ring Stretch1650 - 1400IR, Raman
C-Cl Stretch850 - 550IR, Raman
C-H Out-of-Plane Bend900 - 700IR (Strong)
Carbonyl (C=O) Stretch1750 - 1650IR (Strong)
Hydroxyl (O-H) Stretch3600 - 3200 (Broad)IR
Azide (N₃) Stretch~2100IR (Very Strong)

Source: Compiled from[6][7][8][9]

Experimental Protocol: FT-IR Analysis (ATR)
  • Sample Preparation : No special preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrument Setup : Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Spectrum Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify characteristic bands corresponding to the quinoline core and its substituents.

Section 4: Electronic Spectroscopy (UV-Vis & Fluorescence) - Exploring Photophysical Properties

UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule, providing insights into its conjugation, electronic structure, and potential for applications in sensing or as optical materials.

UV-Vis Absorption

The extended π-system of the quinoline core gives rise to characteristic absorption bands in the UV region. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents. [10]* Substituent Effects : Electron-donating groups and extending the π-conjugation (e.g., adding a styryl group) typically cause a bathochromic (red) shift to longer wavelengths. [11]* Solvatochromism : The absorption spectra of many quinoline derivatives are sensitive to solvent polarity, a phenomenon known as solvatochromism. [11]

Fluorescence Spectroscopy

Many quinoline derivatives are fluorescent, re-emitting absorbed light at a longer wavelength.

  • Structural Influence : The fluorescence quantum yield and emission wavelength are strongly dependent on the molecular structure.

  • Protonation Effects : The nitrogen atom in the quinoline ring can be protonated by acids. This often leads to significant changes in the fluorescence spectrum, such as a large increase in fluorescence intensity and a shift in the emission wavelength. [12][13]This property is often exploited for the development of fluorescent pH sensors.

Experimental Protocol: Measuring Molar Absorptivity
  • Stock Solution Preparation : Accurately weigh a small amount of the quinoline derivative and dissolve it in a known volume of a spectroscopic-grade solvent (e.g., ethanol, methanol) in a volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions : Prepare a series of at least four dilutions from the stock solution, ensuring the final concentrations will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrum Acquisition :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to serve as a blank and record a baseline.

    • Record the absorption spectrum for each dilution from approximately 200 to 500 nm.

  • Data Analysis :

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

    • According to the Beer-Lambert Law (A = εbc), plot a graph of absorbance (A) at λₘₐₓ versus concentration (c).

    • The slope of the resulting straight line will be the molar absorptivity (ε), assuming a path length (b) of 1 cm.

Section 5: An Integrated Spectroscopic Strategy

No single technique provides the complete picture. The most robust characterization comes from an integrated approach where each piece of data validates the others. The workflow below illustrates a logical and efficient strategy for the complete characterization of a novel substituted quinoline.

Integrated_Workflow Integrated Workflow for Quinoline Characterization cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Elucidation cluster_tertiary Property Characterization Compound Novel Substituted Quinoline (Purified) MS LC-MS (ESI, Positive Mode) Compound->MS Step 1a: Get MW NMR_1D 1D NMR (¹H, ¹³C) Compound->NMR_1D Step 1b: Propose Structure UV_Vis UV-Vis & Fluorescence (Photophysical Properties) Compound->UV_Vis Step 2 HRMS HRMS (Accurate Mass) MS->HRMS Confirm Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Confirm Connectivity IR_Raman FT-IR / Raman (Functional Groups) NMR_1D->IR_Raman Confirm Functional Groups Final Unambiguous Structure & Property Profile NMR_2D->Final HRMS->Final IR_Raman->Final UV_Vis->Final

Caption: A self-validating workflow for comprehensive spectroscopic analysis.

This workflow begins with rapid, high-throughput techniques (LC-MS and 1D NMR) to confirm the molecular weight and propose a preliminary structure. This hypothesis is then rigorously tested and confirmed using high-resolution methods (HRMS, 2D NMR) and functional group analysis (IR/Raman). Finally, the photophysical properties are characterized, leading to a complete and validated profile of the new chemical entity.

Conclusion

The spectroscopic analysis of substituted quinolines is a multi-faceted discipline that requires a deep understanding of the principles behind each technique and a strategic approach to their application. By integrating the structural detail from NMR, the molecular weight and fragmentation data from MS, the functional group information from vibrational spectroscopy, and the electronic properties from UV-Vis and fluorescence, researchers can achieve an unambiguous and comprehensive characterization. This rigorous, evidence-based approach is fundamental to accelerating the discovery and development of next-generation pharmaceuticals and advanced materials based on the versatile quinoline scaffold.

References

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. Benchchem.
  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. N/A.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. N/A.
  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS.
  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. American Chemical Society.
  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. ResearchGate.
  • A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. Benchchem.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. MDPI.
  • Absorption and fluorescence emission spectra of selected quinolines... ResearchGate.
  • Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed.
  • Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Taylor & Francis Online.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. N/A.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed.
  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. PubMed.
  • Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. ResearchGate.
  • Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. ResearchGate.
  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS.
  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. N/A.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing.
  • Fluorescence enhancement of quinolines by protonation. PMC - NIH.
  • Fluorescent benzimidazo[1,2- a ]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry (RSC Publishing).
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. N/A.
  • Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. PMC - NIH.
  • Calculated and experimental vibrational frequencies of quinoline (cm −1... ResearchGate.
  • Manipulating electron transfer – the influence of substituents on novel copper guanidine quinolinyl complexes. Chemical Science (RSC Publishing).
  • Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate.
  • Supplementary Information. The Royal Society of Chemistry.
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate.

Sources

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold, a fused heterocyclic system of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable synthetic versatility and ability to interact with a multitude of biological targets have cemented its role in the development of therapeutic agents for over a century.[3][4] From the historic antimalarial quinine to contemporary targeted cancer therapies, quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[3][5][6] This guide provides an in-depth exploration of the quinoline core, detailing its fundamental physicochemical properties, key synthetic methodologies, diverse mechanisms of action, and critical applications in modern drug discovery. We will delve into the causality behind experimental choices in derivatization and assay development, offering field-proven insights for researchers, scientists, and drug development professionals.

The Quinoline Core: Structure, Properties, and Synthesis

Quinoline, with the chemical formula C₉H₇N, is an aromatic heterocyclic organic compound.[7] Its structure is characterized by the fusion of a benzene ring with a pyridine ring at two adjacent carbon atoms.[7] This bicyclic aromatic system is electron-deficient and possesses weak tertiary base properties.[7][8] The presence of the nitrogen atom significantly influences the electron distribution, making the pyridine ring susceptible to nucleophilic substitution and the benzene ring to electrophilic substitution.[7][8]

Physicochemical Properties and Their Implications in Drug Design

The physicochemical properties of the quinoline scaffold are pivotal to its biological activity and pharmacokinetic profile. Key parameters are summarized in the table below.

PropertyTypical Value/CharacteristicImplication in Drug Design
pKa ~4.9The weak basicity allows for salt formation, which can improve solubility and bioavailability. At physiological pH, a significant portion of quinoline derivatives can be protonated, influencing their interaction with biological targets and cell permeability.[9]
LogP (Octanol-Water Partition Coefficient) ~2.04The moderate lipophilicity allows for good membrane permeability. This can be readily modulated through substitution to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Tautomerism Can exist in tautomeric forms (e.g., quinoline-2-thiol and quinoline-2(1H)-thione)This equilibrium can significantly affect the molecule's reactivity and its binding interactions with biological macromolecules.[4]
Planarity The fused ring system is planarThis structural feature is crucial for activities like DNA intercalation.[4]

The ability to modify these properties through targeted chemical synthesis is a primary reason for the quinoline scaffold's enduring success in drug discovery.

Foundational Synthetic Methodologies

A variety of classical and modern synthetic routes are employed to construct the quinoline ring system. The choice of method often depends on the desired substitution pattern.

The Skraup synthesis is a classic method involving the reaction of aniline with glycerol, sulfuric acid (as a dehydrating agent), and an oxidizing agent (such as nitrobenzene).[10][11]

  • Step 1: Dehydration of glycerol by sulfuric acid to form acrolein.[5]

  • Step 2: Michael addition of aniline to acrolein.[5]

  • Step 3: Cyclization and dehydration of the resulting intermediate.

  • Step 4: Oxidation to form the quinoline ring.

This method is particularly useful for synthesizing unsubstituted or simply substituted quinolines.

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][12] The reaction proceeds through an enamine intermediate which then undergoes cyclization.[12] This method is advantageous for producing a variety of substituted quinolines.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[5][11] This reaction is typically base-catalyzed and is a straightforward method for producing substituted quinolines.[5]

Mechanisms of Action: A Multifaceted Approach to Therapy

The therapeutic diversity of quinoline derivatives stems from their ability to engage with a wide array of biological targets and pathways.

Antimalarial Action: The Classic Example

The quinoline-containing drugs, such as chloroquine, quinine, and mefloquine, are cornerstones in the fight against malaria.[13] Their primary mechanism of action involves disrupting the detoxification of heme in the malaria parasite.[13][14]

  • The Challenge for the Parasite: During its lifecycle in red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme.[14][15] The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[14][15]

  • Quinoline Intervention: Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.[13] There, it is proposed to inhibit the polymerization of heme.[13] This leads to a buildup of toxic free heme, which in turn causes oxidative stress and damages parasite membranes, ultimately leading to its death.[13][14] More recent in vivo studies have shown that bromoquine, a chloroquine analog, caps hemozoin crystals, preventing further growth.[16]

Antimalarial_Mechanism Hemoglobin Hemoglobin in RBC Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation & Toxicity Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Heme Inhibits Polymerization Anticancer_Mechanisms Quinoline Quinoline Derivatives DNA DNA Intercalation & Topoisomerase Inhibition Quinoline->DNA Kinase Kinase Inhibition (e.g., EGFR) Quinoline->Kinase Apoptosis Induction of Apoptosis Quinoline->Apoptosis Angiogenesis Inhibition of Angiogenesis Quinoline->Angiogenesis CancerCell Cancer Cell Proliferation & Survival DNA->CancerCell Inhibited Kinase->CancerCell Inhibited Apoptosis->CancerCell Inhibited Angiogenesis->CancerCell Inhibited

Caption: Multiple anticancer mechanisms of quinoline derivatives.

Antibacterial and Antiviral Properties

The quinoline scaffold is also a key component in many antibacterial and antiviral agents. [6][8]

  • Antibacterial Action: The quinolone family of antibiotics, which are structurally related to quinoline, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. [17]While not all quinoline derivatives share this exact mechanism, many exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [8][18]* Antiviral Activity: Quinoline derivatives have shown promise against a range of viruses, including Zika virus, Ebola virus, and coronaviruses. [6][19]Their mechanisms of action can vary, from inhibiting viral proteases, such as the SARS-CoV-2 papain-like protease (PLpro), to interfering with viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp). [20][21]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective quinoline-based drugs relies heavily on understanding the structure-activity relationship (SAR). This involves systematically modifying the quinoline scaffold and observing the effects on biological activity.

Key Positions for Modification

The quinoline ring offers several positions for substitution, each influencing the molecule's properties and biological activity differently.

  • Position 4: Substitution at the 4-position is critical for the antimalarial activity of 4-aminoquinolines like chloroquine. The nature of the amino side chain significantly impacts potency and pharmacokinetics. [22]* Position 7: For antimalarial 4-aminoquinolines, an electron-withdrawing group, typically chlorine, at the 7-position is essential for high potency. [22]Replacing it with an electron-donating group can lead to a complete loss of activity. [22]* Positions 2 and 4: 2,4-disubstituted quinoline derivatives have shown significant promise as anticancer agents. [23]* Position 8: 8-aminoquinolines, such as primaquine, are effective against the liver stages of malaria parasites. [24]

Illustrative SAR Table for 4-Aminoquinoline Antimalarials
ModificationPositionEffect on Antimalarial ActivityRationale/Causality
Removal of Cl group 7Decreased activityThe electron-withdrawing nature of chlorine is crucial for the drug's interaction with its target, likely by influencing the pKa and accumulation in the parasite's food vacuole. [22]
Introduction of a hydroxyl group on the side chain 4Decreased toxicity (e.g., Hydroxychloroquine)The hydroxyl group can alter the drug's metabolism and distribution, leading to a more favorable safety profile. [22]
Shortening or lengthening the diaminoalkane side chain 4Decreased activityThe specific length of the side chain is optimal for binding to the target and for the physicochemical properties required for accumulation in the food vacuole. [22]

Experimental Protocols: A Self-Validating System

The evaluation of novel quinoline derivatives requires robust and reproducible experimental protocols. Below are examples of key assays.

Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This assay measures the inhibition of parasite proliferation by quantifying the amount of parasite DNA.

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of Plasmodium falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Prepare serial dilutions of the test quinoline compounds in culture medium.

  • Assay Setup: In a 96-well plate, add parasitized red blood cells (at ~1% parasitemia and 2% hematocrit) to each well containing the drug dilutions. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Data Acquisition: Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration.

Protocol: Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the quinoline compounds for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

The quinoline scaffold has proven to be a remarkably versatile and enduring pharmacophore in the history of medicinal chemistry. [1]Its synthetic tractability and capacity to interact with a wide range of biological targets ensure its continued relevance in drug discovery. [5][25]Current research focuses on the development of quinoline-based hybrid molecules, which combine the quinoline core with other pharmacophores to create dual-action drugs, and on the design of derivatives that can overcome drug resistance. [26]As our understanding of disease biology deepens, the rational design of novel quinoline derivatives will undoubtedly lead to the development of next-generation therapies for a host of human ailments, from infectious diseases to cancer. [1][27]

References

  • Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. (n.d.).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.).
  • Quinoline: An Attractive Scaffold in Drug Design. (2021). Ingenta Connect.
  • Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). ijrpr.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.
  • Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. (1991). PubMed.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). PubMed.
  • Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. (n.d.). ResearchGate.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025).
  • Recent contributions of quinolines to antimalarial and anticancer drug discovery research. (2021). PubMed.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). PubMed.
  • Quinine. (n.d.). Wikipedia.
  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS.
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (n.d.). PubMed.
  • Quinoline as a privileged scaffold in cancer drug discovery. (n.d.). PubMed.
  • New quinoline-based antiviral shows strong promise against SARS-CoV-2. (2025).
  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
  • The mechanism of action of quinolines and related anti-malarial drugs. (n.d.). Sabinet African Journals.
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (n.d.). PubMed.
  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • List of Antimalarial quinolines. (n.d.). Drugs.com.
  • SAR of Quinolines.pptx. (n.d.). Slideshare.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). PMC - NIH.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). NIH.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (n.d.). NIH.
  • The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.).
  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed.
  • Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. (2021).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
  • The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds. (n.d.). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.). ACS Publications.
  • Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. (n.d.). MDPI.
  • Quinoline scaffold and illustrative examples of significant quinoline derivatives. (n.d.). ResearchGate.
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2026). ACS Omega.
  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. (2024). MDPI.
  • Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2025). American Chemical Society.

Sources

Introduction: The Quinoline Scaffold and the Rise of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-methoxyquinoline-3-carbonitrile: Synthesis, Reactivity, and Applications in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] Within this important class of molecules, this compound has emerged as a highly functionalized and versatile building block. Its strategic arrangement of reactive sites—a nucleophilic substitution-prone chloro group, an electron-donating methoxy group, and an electron-withdrawing nitrile group—makes it an invaluable precursor for constructing complex, biologically active molecules.

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthetic routes, and key reactions. We will particularly focus on its critical role as an intermediate in the synthesis of targeted cancer therapies, such as tyrosine kinase inhibitors (TKIs), offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Properties and Structural Analysis

This compound is a solid organic compound whose utility is dictated by the interplay of its functional groups.[2][3]

PropertyValueSource
CAS Number 13669-62-0[3]
Molecular Formula C₁₁H₇ClN₂O[3][4]
Molecular Weight 218.64 g/mol [3]
Appearance Solid (typically white or off-white powder)[5]
Purity Typically ≥95-98% for research applications[5][6]

Structural Features and Reactivity Insights:

  • Quinoline Core: Provides a rigid, planar scaffold that is common in many FDA-approved drugs, making it an excellent starting point for drug design.[7]

  • 4-Chloro Group: This is the most reactive site for synthetic modification. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various side chains, most notably anilines, to build libraries of potential drug candidates.

  • 6-Methoxy Group: This electron-donating group influences the electronic properties of the quinoline ring system. It can improve solubility and potentially enhance binding interactions with biological targets.[7]

  • 3-Carbonitrile Group: The electron-withdrawing nitrile group (C≡N) modulates the reactivity of the quinoline ring and can participate in specific interactions with target proteins. It also serves as a synthetic handle for further chemical transformations.

Synthesis of this compound

The synthesis of this quinoline derivative typically involves a multi-step sequence starting from commercially available materials. A common and effective strategy begins with a substituted aniline, proceeding through cyclization, nitration, and chlorination steps.[8]

G cluster_synthesis Synthetic Pathway A 4-Methoxyaniline B Cyclization (e.g., with ethyl acetoacetate) A->B Step 1 C 4-Hydroxy-6-methoxy-2-methylquinoline B->C D Nitrification (HNO₃) C->D Step 2 E 4-Hydroxy-6-methoxy-2-methyl-3-nitroquinoline D->E F Chlorination (POCl₃) E->F Step 3 G 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (Analogue) F->G H Further steps to introduce nitrile group G->H ... I This compound H->I

Caption: Generalized synthetic route to quinoline-3-carbonitrile derivatives.

Experimental Protocol: Generalized Synthesis

The following protocol is a representative synthesis adapted from related procedures for quinoline inhibitors.[8]

Step 1: Cyclization

  • To a reaction vessel, add 4-methoxyaniline and polyphosphoric acid.

  • Heat the mixture to approximately 170 °C.

  • Slowly add ethyl acetoacetate and maintain the temperature for 1 hour to facilitate the Conrad-Limpach cyclization.

  • Cool the reaction mixture and quench with an ice-water slurry.

  • Neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash the solid with water, and dry to yield 4-hydroxy-6-methoxy-2-methylquinoline.

Step 2: Nitrification

  • Dissolve the product from Step 1 in propionic acid.

  • Heat the solution to 125 °C.

  • Carefully add nitric acid dropwise. The reaction is exothermic and requires careful temperature control.

  • Maintain the temperature for 2 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC).

  • Cool the mixture and pour it into water to precipitate the nitrated product.

  • Filter, wash, and dry the solid.

Step 3: Chlorination

  • Suspend the nitrated quinoline in phosphorus oxychloride (POCl₃), which acts as both the solvent and the chlorinating agent.[9]

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Heat the mixture to reflux (around 110 °C) for 1 hour.

  • Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Basify the solution with an aqueous base (e.g., ammonia or sodium bicarbonate) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and purify by recrystallization (e.g., from an ethanol/ethyl acetate mixture) to obtain the 4-chloro derivative.[9]

Note: The final conversion to the 3-carbonitrile derivative involves additional, specific synthetic steps not detailed in this generalized overview but achievable through established organic chemistry methodologies.

Key Reactions and Mechanism: Nucleophilic Aromatic Substitution

The synthetic value of this compound lies in the reactivity of its C4-chloro substituent. It readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, particularly amines, to form 4-substituted quinoline derivatives. This reaction is the cornerstone of its use in building kinase inhibitors.

G cluster_reaction Nucleophilic Aromatic Substitution (SNAr) Workflow Reactant1 4-Chloro-6-methoxy- quinoline-3-carbonitrile Condition Heat to Reflux Reactant1->Condition Reactant2 Substituted Aniline (Nucleophile) Reactant2->Condition Solvent Solvent (e.g., Isopropanol, DMF) Solvent->Condition Product 4-Anilino-6-methoxy- quinoline-3-carbonitrile Condition->Product Nucleophilic Attack & HCl Elimination

Caption: Workflow for the synthesis of 4-anilinoquinoline derivatives.

Experimental Protocol: Synthesis of a 4-Anilinoquinoline-3-carbonitrile Derivative

This procedure is a general method for the SNAr reaction.[6]

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and a substituted aniline (1.1-1.5 equivalents).

  • Solvent Addition: Add a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours (typically 2-12 hours).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting chloro-quinoline is consumed.

  • Work-up: Cool the reaction mixture. If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, partition the mixture between an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution.

  • Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization to yield the final 4-anilinoquinoline-3-carbonitrile derivative.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound and its derivatives is in the development of tyrosine kinase inhibitors (TKIs) for cancer therapy.[5][7] The PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival, is a major target, and quinoline-based molecules have shown excellent inhibitory activity.[8]

Case Study: Precursor to Bosutinib

A closely related analogue, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, serves as a key intermediate in the synthesis of Bosutinib .[5][7] Bosutinib is a TKI used to treat chronic myelogenous leukemia (CML) by inhibiting the BCR-ABL and Src tyrosine kinases.[7] The synthesis involves reacting the 4-chloroquinoline intermediate with 2,4-dichloro-5-methoxyaniline in a crucial SNAr step to form the core of the final drug molecule.[10]

Structure-Activity Relationships (SAR)

Research into 4-anilinoquinoline-3-carbonitriles has provided key SAR insights for designing potent and selective kinase inhibitors.[11]

  • The 4-Anilino Moiety: The nature of the aniline substituent is critical for binding to the ATP pocket of the target kinase. Different substitution patterns on the aniline ring are explored to optimize potency and selectivity.

  • The 6- and 7-Positions: Modifications at these positions, often with solubilizing groups or Michael acceptors, are used to fine-tune pharmacokinetic properties and achieve irreversible binding to the target enzyme. A series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases.[11]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The expected data provides a fingerprint for compound verification.

TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline and any aniline rings (typically δ 7.0-9.0 ppm). A singlet for the methoxy group protons (around δ 4.0 ppm). Signals corresponding to any aliphatic side chains.
¹³C NMR Signals for the quinoline ring carbons (δ 100-160 ppm). A distinct signal for the nitrile carbon (C≡N) around δ 115-120 ppm. A signal for the methoxy carbon near δ 56 ppm.
IR Spectroscopy A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching bands. C-O stretching for the methoxy group.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the calculated molecular weight (e.g., m/z 218.02 for C₁₁H₇ClN₂O), along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of rational design in medicinal chemistry. Its carefully arranged functional groups provide a robust and versatile platform for the synthesis of high-value pharmaceutical agents. The straightforward reactivity of its 4-chloro position via nucleophilic aromatic substitution allows for the systematic exploration of chemical space, leading to the discovery of potent and selective kinase inhibitors. As targeted therapies continue to dominate the landscape of modern medicine, the demand for such pivotal intermediates will undoubtedly grow, solidifying the role of this compound as a cornerstone in the development of next-generation therapeutics.

References

  • PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
  • LookChem. (n.d.). Exploring 4-Chloro-7-(3-Chloropropoxy)-6-Methoxyquinoline-3-Carbonitrile: A Key Bosutinib Intermediate.
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • Methylamine Supplier. (n.d.). 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile.
  • PubChemLite. (n.d.). 4-chloro-6-methoxy-quinoline-3-carbonitrile.
  • MySkinRecipes. (n.d.). 4-CHLORO-7-FLUORO-6-METHOXY-QUINOLINE-3-CARBONITRILE.
  • MySkinRecipes. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives.
  • MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X.
  • PubMed. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2).
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methoxyquinoline-3-carbonitrile is a highly functionalized heterocyclic compound, serving as a critical building block in medicinal chemistry and pharmaceutical research. Its strategic substitution pattern makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules, including kinase inhibitors for targeted cancer therapies. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. The narrative emphasizes the chemical rationale behind procedural choices, robust safety measures, and troubleshooting, ensuring both scientific integrity and practical applicability. The synthesis is presented as a reliable two-stage process: the initial construction of the quinoline core to form a 4-hydroxy intermediate, followed by a targeted chlorination.

Synthetic Strategy & Rationale

The chosen synthetic pathway is a robust and widely adopted two-stage approach that ensures high purity and good overall yield.

  • Stage 1: Gould-Jacobs Reaction. This stage involves the construction of the core heterocyclic structure. We will synthesize the precursor, 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (which exists in tautomeric equilibrium with 4-hydroxy-6-methoxyquinoline-3-carbonitrile), starting from p-anisidine. This classic cyclization reaction is efficient for forming the 4-quinolone ring system.

  • Stage 2: Deoxychlorination. The 4-hydroxyl group of the quinolone is subsequently converted to the target 4-chloro group. This is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃). This reaction is highly effective and a standard method for such transformations.[1][2]

The overall workflow is designed for clarity, reproducibility, and safety.

G cluster_stage1 Stage 1: Quinoline Core Synthesis cluster_stage2 Stage 2: Chlorination p_anisidine p-Anisidine malononitrile_deriv Diethyl ethoxymethylenemalonate (or similar C3 synthon) intermediate 6-Methoxy-4-oxo-1,4-dihydro- quinoline-3-carbonitrile malononitrile_deriv->intermediate Thermal Cyclization target 4-Chloro-6-methoxy- quinoline-3-carbonitrile intermediate->target Deoxychlorination (POCl₃)

Caption: High-level workflow for the two-stage synthesis.

Experimental Protocols

Part I: Synthesis of 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

This stage builds the foundational quinoline ring system via a Gould-Jacobs type reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization.

Causality: The reaction begins with the nucleophilic attack of the aniline nitrogen of p-anisidine onto the electrophilic carbon of the ethoxymethylenemalonate, displacing ethanol. The resulting intermediate is then heated to a high temperature in a suitable solvent (like diphenyl ether) to induce an intramolecular cyclization, followed by tautomerization to yield the stable 4-quinolone product.

Materials:

  • p-Anisidine

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Ethanol

  • Hexanes or Petroleum Ether

  • Three-necked round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • High-temperature thermometer

  • Heating mantle

  • Magnetic stirrer

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine p-anisidine (12.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Initial Condensation: Heat the mixture gently to 100-110°C for 1 hour. Ethanol will be evolved as a byproduct.

  • Cyclization: Add diphenyl ether (100 mL) to the flask. Increase the temperature of the reaction mixture to 240-250°C and maintain it at this temperature for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Allow the reaction mixture to cool to below 100°C. Add hexanes or petroleum ether (150 mL) to precipitate the product.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with hexanes to remove the diphenyl ether solvent.

  • Drying: Dry the crude product in a vacuum oven. The product, 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, should be obtained as an off-white or pale yellow solid. Further purification can be achieved by recrystallization from glacial acetic acid or ethanol if necessary.

Part II: Synthesis of this compound

This protocol details the critical chlorination step. The 4-oxo group of the quinolone is converted into the 4-chloro substituent using phosphorus oxychloride.

Causality & Mechanism: The chlorination mechanism is analogous to a Vilsmeier-Haack reaction.[2] The lone pair on the oxygen of the 4-quinolone's carbonyl group attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C4 position of the quinoline ring displaces the phosphate leaving group, yielding the desired 4-chloroquinoline product.[2]

Materials:

  • 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (from Part I)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Toluene (optional, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Heating mantle

  • Magnetic stirrer

Step-by-Step Protocol:

  • Reaction Setup (Critical Safety Note): This entire procedure MUST be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and heavy-duty acid-resistant gloves. Ensure an emergency shower and eyewash station are accessible.

  • Reagent Addition: To a dry 100 mL round-bottom flask, add the 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (4.3 g, 0.02 mol). Carefully add phosphorus oxychloride (18 mL, 0.2 mol) dropwise under stirring.[1] The POCl₃ can serve as both the reagent and the solvent.[2] Alternatively, toluene (40 mL) can be used as a co-solvent.[1]

  • Reaction Conditions: Attach a reflux condenser fitted with a drying tube. Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours.[1] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Critical Safety Note): Allow the reaction mixture to cool to room temperature. In a separate large beaker (e.g., 1 L), prepare a slurry of crushed ice (approx. 400 g). EXTREMELY CAREFULLY AND SLOWLY , pour the cooled reaction mixture dropwise onto the crushed ice with vigorous stirring. This is a highly exothermic reaction that will release HCl gas.[3] Perform this step in the back of the fume hood.

  • Neutralization: Once the addition is complete and the reaction has subsided, slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution portion-wise until the pH is approximately 7-8. A solid precipitate should form.

  • Extraction & Isolation: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield this compound as a solid product.

Quantitative Data Summary

The following table summarizes key reaction parameters for optimizing the synthesis.

ParameterStage 1: CyclizationStage 2: ChlorinationNotes
Key Reagents p-Anisidine, Diethyl ethoxymethylenemalonatePOCl₃High purity reagents are essential for good yields.
Molar Ratio Aniline:Ester ≈ 1:1Substrate:POCl₃ ≈ 1:5 to 1:10An excess of POCl₃ drives the reaction to completion.[1]
Solvent Diphenyl etherPOCl₃ (neat) or TolueneEnsure solvents are anhydrous for the chlorination step.[2]
Temperature 240-250°C110°C (Reflux)Precise temperature control is crucial for the cyclization step.
Reaction Time 30-45 min2-4 hoursMonitor reaction completion by TLC to avoid side products.
Work-up pH N/A7-8Crucial for the precipitation and successful extraction of the product.[1]
Expected Yield 60-75%75-90%Yields are dependent on purity of reagents and reaction scale.

Safety & Hazard Management

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this protocol are hazardous and must be handled with extreme care.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly toxic, corrosive, and water-reactive.[3] Causes severe burns to skin, eyes, and the respiratory tract.[4] Reacts violently with water, releasing heat and toxic, corrosive gases (HCl, phosphoric acid fumes).[5][6]

    • Handling: Always handle in a chemical fume hood. Wear a full face shield, safety goggles, and acid-resistant gloves (e.g., butyl rubber).[5] Keep away from water and moisture.[4] Store in a tightly sealed container in a dry, well-ventilated area.

    • Spills: Do not use water to clean up spills. Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate. For large spills, evacuate the area.[4]

  • Diphenyl Ether:

    • Hazards: Can cause irritation to the skin and eyes. Has a very high boiling point.

    • Handling: Use with adequate ventilation. Avoid inhalation of vapors.

  • General Precautions:

    • Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves.

    • Ensure all glassware is dry before use, especially for the chlorination step.

    • Conduct all operations in a well-ventilated chemical fume hood.

References

  • M. K. Ali, M. A. G. M. Hossain, M. G. M. Alam, A. M. S. Chowdhury, A. K. Azad, Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation, Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 2006. [URL: https://nopr.niscpr.res.in/handle/123456789/9194]
  • M. S. Raj, K. M. Patel, K. C. Rajan, S. R. Patel, Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction, European Journal of Medicinal Chemistry, 2011. [URL: https://pubmed.ncbi.nlm.nih.gov/21831513/]
  • BenchChem, Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols, 2025. [URL: https://www.benchchem.com/product/b1016]
  • Biosynth, 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile, Accessed 2024. [URL: https://www.biosynth.com/p/PIA47055/4-chloro-6-7-dimethoxy-quinoline-3-carbonitrile]
  • P. Maistry, S. Singh, T. G. Govender, H. G. Kruger, G. E. M. Maguire, P. I. Arvidsson, Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline, DUT Open Scholar, 2011. [URL: https://scholar.dut.ac.za/handle/10321/579]
  • BenchChem, Synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile: An Essential Building Block for Pharmaceutical Research, Accessed 2024. [URL: https://www.benchchem.com/product/b214470-55-0]
  • S. Lee, Y. Lee, Y. M. Kim, J. Y. Lee, J. H. Park, Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid, Molecules, 2019. [URL: https://www.mdpi.com/1420-3049/24/20/3777]
  • Echemi, 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE Use and Manufacturing, Accessed 2024. [URL: https://www.echemi.com/products/263149-10-6.html]
  • BenchChem, Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline, Accessed 2024. [URL: https://www.benchchem.com/technical-support/Chlorination-of-4-hydroxy-6,7-dimethoxyquinoline]
  • D. D. Pansuriya, M. P. Vaghasiya, Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations, International Journal of Chemical Studies, 2021. [URL: https://www.chemijournal.com/archives/2021/vol9issue6/PartC/9-6-29-923.pdf]
  • Spectrum Chemical, SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT, 2015. [URL: https://www.spectrumchemical.com/MSDS/P1115.pdf]
  • Sigma-Aldrich, SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, 2025. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/260707]
  • Atlantis Press, Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, 2017. [URL: https://www.atlantis-press.com/proceedings/icmmbe-17/25875383]
  • NOAA, PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals, Accessed 2024. [URL: https://cameochemicals.noaa.gov/chemical/1460]
  • Merck Millipore, SAFETY DATA SHEET - Phosphorus oxychloride, Accessed 2024. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INTL-Site/en_US/-/USD/ShowDocument-File?ProductSKU=M-822339&Login=false]
  • NJ.gov, HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE, Accessed 2024. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1521.pdf]
  • BenchChem, Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline, Accessed 2024. [URL: https://www.benchchem.com/product/b1016]
  • Pharmaguideline, Synthesis, Reactions and Medicinal Uses of Quinoline, Accessed 2024. [URL: https://www.pharmaguideline.com/2023/07/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
  • IIP Series, SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW, Accessed 2024. [URL: https://www.iipseries.org/full-text/2019/FTCST/IIP-FTCST-19005.pdf]
  • S. F. Vasilevsky, E. E. Shults, A. S. Dudnikov, Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4, Journal of Heterocyclic Chemistry, 2008. [URL: https://www.researchgate.

Sources

Application Notes & Protocols: 4-Chloro-6-methoxyquinoline-3-carbonitrile as a Pivotal Intermediate in the Synthesis of Bosutinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxyquinoline-3-carbonitrile, a critical intermediate in the synthesis of Bosutinib. Bosutinib is a potent dual Src/Abl tyrosine kinase inhibitor approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[1][2][3] The efficiency of Bosutinib synthesis and the purity of the final active pharmaceutical ingredient (API) are heavily reliant on the quality of its key building blocks. This document details the strategic importance of the this compound core, provides validated, step-by-step protocols for its synthesis from its hydroxy precursor, and outlines its subsequent conversion to the core structure of Bosutinib. These notes are intended for researchers, medicinal chemists, and process development professionals engaged in oncology drug discovery and manufacturing.

Introduction: The Strategic Importance of Bosutinib and its Synthesis

Bosutinib (marketed as Bosulif®) represents a significant advancement in targeted cancer therapy. It functions as an ATP-competitive inhibitor of the Bcr-Abl fusion protein, the hallmark of CML, and also targets Src family kinases.[3][4] This dual inhibition mechanism allows it to be effective in patients who have developed resistance or intolerance to prior therapies like imatinib.[4][5]

The chemical structure of Bosutinib, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile, is complex.[5] Its synthesis is a multi-step process where the construction of the core quinoline ring system is a foundational stage. The intermediate, this compound, serves as an electrophilic linchpin, enabling the crucial coupling with the aniline side chain, a key step in assembling the final drug molecule.[6][7] The presence of the chloro group at the 4-position activates the quinoline ring for nucleophilic aromatic substitution (SNAr), while the carbonitrile and methoxy groups are essential functionalities of the final API.

Mechanism of Action: Bosutinib

Bosutinib exerts its therapeutic effect by binding to the ATP-binding site of the Bcr-Abl kinase.[4] This fusion protein exhibits constitutively active tyrosine kinase activity, driving the uncontrolled proliferation of leukemic cells. By blocking this activity, Bosutinib inhibits downstream signaling pathways, leading to reduced cell growth and apoptosis in cancer cells.[1] Its additional inhibition of Src family kinases contributes to a broader spectrum of antileukemic activity.[4]

Synthesis Pathway Overview

The construction of the Bosutinib molecule typically involves the sequential formation of the substituted quinoline core, followed by the attachment of the two primary side chains. The synthesis of this compound is a central part of this process. A common and efficient strategy involves two key stages:

  • Formation of the Hydroxy Precursor : Synthesis of 4-hydroxy-6-methoxyquinoline-3-carbonitrile through a cyclization reaction.

  • Chlorination : Conversion of the 4-hydroxy group to a 4-chloro group, yielding the target intermediate.

This intermediate is then reacted with 2,4-dichloro-5-methoxyaniline to form the core structure of Bosutinib.

Bosutinib_Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intermediate Formation cluster_2 Stage 3: Core Assembly A Substituted Acetanilide B 4-Hydroxy-6-methoxy- quinoline-3-carbonitrile A->B Cyclization (e.g., Vilsmeier-Haack) C 4-Chloro-6-methoxy- quinoline-3-carbonitrile B->C Chlorination (POCl3) E Bosutinib Core Structure C->E D 2,4-dichloro-5-methoxyaniline D->E

General synthetic pathway for the Bosutinib core.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all reagents before use.[8][9][10]

Protocol 1: Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile (Precursor)

The formation of the quinoline ring system can be achieved through various methods, with the Vilsmeier-Haack reaction being a versatile and powerful tool for the cyclization of substituted acetanilides to form functionalized quinolines.[11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect a cyclization and formylation in one pot.[11][13] While many specific routes exist, the following protocol outlines a general approach based on this chemistry.

Materials:

  • m-Methoxyacetanilide (or a similarly substituted acetanilide)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice and water

  • Sodium carbonate or sodium bicarbonate solution

  • Ethyl acetate (for recrystallization)

Table 1: Reagent Quantities and Reaction Conditions for Precursor Synthesis

ParameterValue/RangeNotes
Substrate1.0 equivalentm-Methoxyacetanilide
POCl₃:Substrate Molar Ratio5 - 12 equivalentsExcess POCl₃ drives the reaction.[11]
SolventDMFActs as both solvent and reagent.
Initial Temperature0 - 5 °CFor controlled formation of Vilsmeier reagent.[11]
Reaction Temperature80 - 90 °CFor the cyclization step.[11]
Reaction Time4 - 10 hoursMonitor by Thin Layer Chromatography (TLC).
Work-up pH7 - 8Crucial for product precipitation.

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, add anhydrous DMF. Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add freshly distilled POCl₃ (5-12 eq.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 30 minutes at this temperature.

  • Substrate Addition: Add the substituted acetanilide (1.0 eq.) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90 °C. Maintain this temperature for 4-10 hours, monitoring the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is between 7 and 8. A solid product should precipitate.

  • Isolation and Purification: Filter the precipitated solid using a Büchner funnel and wash it thoroughly with cold water to remove inorganic salts.

  • Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield 4-hydroxy-6-methoxyquinoline-3-carbonitrile.

Protocol 2: Synthesis of this compound (Target Intermediate)

This step involves the chlorination of the 4-hydroxy group on the quinoline ring. Phosphorus oxychloride is a common and effective reagent for this transformation.[14][15]

Materials:

  • 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or other suitable high-boiling solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq.) in toluene.

  • Add phosphorus oxychloride (POCl₃, ~5-10 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-6 hours.[14] The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove excess POCl₃ and toluene.

  • Neutralization: Cautiously add the residue to a stirred mixture of ethyl acetate and ice, then slowly add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is ~7-8.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by column chromatography or recrystallization if necessary.

Chlorination_Workflow start Start setup 1. Suspend 4-hydroxy precursor in Toluene start->setup add_reagent 2. Add POCl3 setup->add_reagent reflux 3. Heat to reflux (110°C) for 2-6 hours add_reagent->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool and concentrate under vacuum monitor->workup Complete neutralize 6. Quench with ice/EtOAc and neutralize with NaHCO3 workup->neutralize extract 7. Extract with EtOAc neutralize->extract dry 8. Wash with brine and dry over Na2SO4 extract->dry isolate 9. Filter and concentrate to yield product dry->isolate end End isolate->end

Experimental workflow for the chlorination step.
Protocol 3: Synthesis of the Bosutinib Core via SNAr Reaction

The activated 4-chloro intermediate readily undergoes nucleophilic aromatic substitution with 2,4-dichloro-5-methoxyaniline to form the core diaryl amine structure of Bosutinib.[6][14]

Materials:

  • This compound

  • 2,4-dichloro-5-methoxyaniline

  • 2-Ethoxyethanol or Isopropanol

  • Pyridine hydrochloride (optional, as catalyst)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Table 2: Reagent Quantities and Conditions for SNAr Reaction

ParameterValue/RangeNotes
4-Chloro Intermediate1.0 equivalentThe electrophile.
Aniline1.1 - 1.2 equivalentsThe nucleophile.[14]
Catalyst~0.95 equivalentsPyridine hydrochloride can facilitate the reaction.[14]
Solvent2-EthoxyethanolA high-boiling polar solvent.
Reaction TemperatureRefluxTypically >120 °C.
Reaction Time2 - 4 hoursMonitor by TLC.

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in 2-ethoxyethanol, add 2,4-dichloro-5-methoxyaniline (1.1 eq.) and pyridine hydrochloride (0.95 eq.).[14]

  • Reaction: Heat the mixture to reflux for 2.5 hours.[14] Monitor the reaction for the disappearance of the starting materials by TLC.

  • Work-up: Cool the reaction mixture and partition it between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the solution under reduced pressure. A solid may begin to precipitate during concentration.[14] The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system to yield the Bosutinib core structure.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic if inhaled or swallowed. Always handle in a fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.[15]

  • Chlorinated Heterocycles: Compounds like this compound are potential irritants and should be handled with care. Avoid skin contact and inhalation of dust.[10][16]

  • Solvents: Use appropriate ventilation and avoid sources of ignition when working with flammable organic solvents.

Conclusion

This compound is a non-negotiable intermediate for the scalable and efficient synthesis of Bosutinib. The protocols described herein, based on established Vilsmeier-Haack and chlorination methodologies, provide a robust framework for its preparation. Careful control of reaction conditions, particularly temperature and pH during work-up, is essential for achieving high yields and purity. The successful synthesis of this intermediate is a critical milestone in the overall production of the life-saving CML drug, Bosutinib.

References

  • Current time information in Shropshire, GB. (n.d.). Google.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry.
  • Bosutinib – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (2012). PubMed.
  • Bosutinib: Uses, Interactions, Mechanism of Action, and More. (n.d.). Minicule.
  • Bosutinib for Chronic Myeloid Leukemia. (2015). PMC - NIH.
  • Exploring 4-Chloro-7-(3-Chloropropoxy)-6-Methoxyquinoline-3-Carbonitrile: A Key Bosutinib Intermediate. (n.d.). Fine Chemical Intermediates.
  • What is the mechanism of Bosutinib Monohydrate? (2024). Patsnap Synapse.
  • Bosutinib. (n.d.). Wikipedia.
  • New Route for the synthesis of Bosutinib. (2016). Der Pharma Chemica.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
  • New Route for the synthesis of Bosutinib | Abstract. (2016). Der Pharma Chemica.
  • Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. (2010). PubMed.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). PMC - NIH.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI.
  • Process for preparation of bosutinib. (2015). Google Patents.
  • New Synthetic Process for Bosutinib. (2017). ResearchGate.
  • New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. (2017). ResearchGate.
  • A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. (2014). Semantic Scholar.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.
  • 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. (n.d.). PubChem.
  • 4-chloro-6-methoxy-quinoline-3-carbonitrile. (n.d.). PubChemLite.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (n.d.). MDPI.
  • 4-CHLORO-7-FLUORO-6-METHOXY-QUINOLINE-3-CARBONITRILE. (n.d.). MySkinRecipes.

Sources

The Friedländer Synthesis: A Comprehensive Guide to Substituted Quinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities and functional properties.[1][2] Among the numerous methods developed for the synthesis of these vital heterocyclic compounds, the Friedländer synthesis remains one of the most direct and versatile approaches.[1][2] First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically another ketone or aldehyde, to construct the quinoline ring system.[3][4][5] This guide provides an in-depth exploration of the Friedländer synthesis, offering not just protocols but also the underlying chemical principles and practical insights essential for researchers, scientists, and professionals in drug development.

The Chemical Rationale: Understanding the Friedländer Synthesis

At its core, the Friedländer synthesis is a cyclocondensation reaction that can be catalyzed by either acids or bases.[6][7] The reaction's versatility stems from the wide variety of commercially available starting materials, allowing for the synthesis of a diverse library of substituted quinolines. The general transformation involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group.[2]

Mechanistic Pathways: A Tale of Two Routes

Two primary mechanistic pathways are generally accepted for the Friedländer synthesis, their prevalence often dictated by the specific reaction conditions.[8][9]

  • The Aldol Condensation First Pathway: In this mechanism, the reaction commences with an aldol addition between the two carbonyl-containing reactants. This is followed by a cyclization step and subsequent dehydration to yield the final quinoline product.[6][8] This pathway is often favored under basic conditions.

  • The Schiff Base Formation First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl ketone or aldehyde and the carbonyl group of the other reactant. This intermediate then undergoes an intramolecular aldol-type condensation and dehydration to form the quinoline ring.[8][9] This route is more commonly observed under acidic catalysis.

Visualizing the Friedländer Synthesis Mechanism

The following diagram illustrates the two possible mechanistic pathways of the Friedländer synthesis.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First 2-Aminoaryl Carbonyl 2-Aminoaryl Carbonyl Aldol Adduct Aldol Adduct 2-Aminoaryl Carbonyl->Aldol Adduct + α-Methylene Carbonyl (Aldol Addition) Schiff Base Schiff Base 2-Aminoaryl Carbonyl->Schiff Base + α-Methylene Carbonyl (Schiff Base Formation) α-Methylene Carbonyl α-Methylene Carbonyl α-Methylene Carbonyl->Aldol Adduct α-Methylene Carbonyl->Schiff Base Unsaturated Carbonyl Unsaturated Carbonyl Aldol Adduct->Unsaturated Carbonyl -H₂O Cyclized Intermediate 1 Cyclized Intermediate 1 Product Substituted Quinoline Cyclized Intermediate 1->Product -H₂O Unsaturated Carbonyl->Cyclized Intermediate 1 Intramolecular Imine Formation Cyclized Intermediate 2 Cyclized Intermediate 2 Schiff Base->Cyclized Intermediate 2 Intramolecular Aldol Reaction Cyclized Intermediate 2->Product -H₂O

Caption: Mechanistic pathways of the Friedländer synthesis.

Core Applications in Drug Development

The quinoline motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The Friedländer synthesis provides a powerful tool for accessing novel quinoline derivatives with diverse therapeutic potential.[10][11]

  • Anticancer Agents: Many quinoline derivatives synthesized via the Friedländer reaction exhibit potent anticancer activity by targeting various cellular mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[10]

  • Antimalarial Drugs: The quinoline core is fundamental to numerous antimalarial drugs, and the Friedländer synthesis enables the generation of new compounds to combat drug-resistant malaria strains.[10]

  • Antibacterial Agents: The quinoline scaffold is present in several classes of antibiotics, and this synthesis allows for the creation of novel derivatives with potential activity against a range of bacterial pathogens.[10]

Experimental Protocols: A Practical Guide

The choice of catalyst and reaction conditions is paramount to the success of the Friedländer synthesis, influencing yield, purity, and reaction time. Below are detailed protocols for common variations of this reaction.

Protocol 1: Classical Acid-Catalyzed Friedländer Synthesis

This protocol describes a traditional approach using a Brønsted acid catalyst, which is effective for a wide range of substrates.

Materials:

  • 2-Aminoaryl ketone/aldehyde (1.0 mmol)

  • Carbonyl compound with α-methylene group (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

  • Toluene or Ethanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone/aldehyde, the carbonyl compound, and the solvent.

  • Add the p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin-Layer Chromatography (TLC).[3][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Friedländer Synthesis

This protocol is particularly useful for substrates that may be sensitive to acidic conditions.

Materials:

  • 2-Aminoaryl ketone/aldehyde (1.0 mmol)

  • Carbonyl compound with α-methylene group (1.2 mmol)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (0.2 mmol, 20 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone/aldehyde and the carbonyl compound in ethanol.

  • Add the base (KOH or NaOH) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous solution of hydrochloric acid.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product via column chromatography.

Protocol 3: Modern Microwave-Assisted Friedländer Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in a fraction of the time compared to conventional heating.[12][13]

Materials:

  • 2-Aminoaryl ketone/aldehyde (1.0 mmol)

  • Carbonyl compound with α-methylene group (1.5 mmol)

  • Acetic acid (as both catalyst and solvent) (2 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone/aldehyde and the carbonyl compound.

  • Add acetic acid to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes).[12][13]

  • After cooling, carefully open the vessel and dilute the reaction mixture with water.

  • Basify the solution with aqueous sodium hydroxide to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • If necessary, further purify the product by recrystallization or column chromatography.

Troubleshooting and Optimization: A Scientist's Perspective

Low yields and the formation of side products are common challenges in the Friedländer synthesis.[3] Understanding the root causes is key to successful optimization.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Harsh reaction conditions leading to degradation.[3]Switch to a milder catalyst (e.g., Lewis acids, ionic liquids) and optimize the reaction temperature.[3][14]
Suboptimal catalyst choice or concentration.[3]Screen a variety of acid and base catalysts; consider increasing the catalyst loading.[3]
Poor solubility of reactants.[3]Use a more polar solvent like DMF or ethanol, especially for microwave-assisted reactions.[3]
Side Reactions Self-condensation of the ketone (aldol condensation).[3]Use the imine analog of the 2-aminoaryl ketone to avoid this competing reaction.[6]
Formation of regioisomers with unsymmetrical ketones.[6]Introduce a directing group on the α-carbon of the ketone or use a specific catalyst system (e.g., ionic liquids) to control regioselectivity.[6]
Tar formation under harsh acidic conditions.[15]Use a moderator like ferrous sulfate in Skraup-type variations or ensure slow and controlled addition of strong acids.[15]

Visualizing the Troubleshooting Workflow

The following workflow provides a systematic approach to addressing common issues in the Friedländer synthesis.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents Verify Purity and Stoichiometry of Reactants start->check_reagents optimize_catalyst Optimize Catalyst (Type and Loading) check_reagents->optimize_catalyst optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) optimize_catalyst->optimize_conditions consider_alternatives Consider Alternative Reaction Pathways optimize_conditions->consider_alternatives success Improved Yield and Purity Achieved optimize_conditions->success Successful Optimization consider_alternatives->optimize_catalyst Re-evaluate consider_alternatives->success Alternative Method Successful

Caption: A systematic workflow for troubleshooting the Friedländer synthesis.

Conclusion

The Friedländer synthesis is a time-honored yet continually evolving method for the construction of substituted quinolines. Its operational simplicity and the ready availability of starting materials make it an indispensable tool in both academic research and industrial drug development.[4] By understanding the underlying mechanisms, carefully selecting reaction conditions, and employing modern techniques such as microwave-assisted synthesis, researchers can effectively harness the power of this reaction to create novel molecules with significant therapeutic and technological potential.

References

  • Wikipedia. (2023, December 1). Friedländer synthesis.
  • Fallah-Mehrjardi, M. (2017). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Mini-Reviews in Organic Chemistry, 14(3), 187-196.
  • Bentham Science. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
  • Rajendran, S., Sivalingam, K., Jayarampillai, R. P., & Salas, C. O. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085.
  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Patil, S. A., Patil, R., & Patil, S. A. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(4), 1296-1323.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Mondal, S., & Ghorai, P. (2022). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 24(15), 5864-5870.
  • Li, A. H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., ... & Mulvihill, M. J. (2010).
  • Scribd. (n.d.). Friedländer Synthesis: Mechanism.
  • Rajendran, S., Sivalingam, K., Jayarampillai, R. P., & Salas, C. O. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085.
  • Patil, S. A., Patil, R., & Patil, S. A. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(4), 1296-1323.
  • Potter, G. A., & Taylor, R. J. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122.
  • Potter, G. A., & Taylor, R. J. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122.
  • ResearchGate. (n.d.). Proposed mechanisms for Friedländer quinoline heterocycles.
  • ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Cheng, C. C., & Yan, S. J. (2008). Concerning the mechanism of the Friedländer quinoline synthesis. Organic & Biomolecular Chemistry, 6(4), 637-640.
  • Das, B., Damodar, K., Chowdhury, N., & Suneel, K. (2007). A Rapid, High-Yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine. Chemistry Letters, 36(6), 796-797.
  • Scribd. (n.d.). Friedländer Synthesis: Mechanism.

Sources

Application Notes and Protocols for Microwave-Assisted Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Modernization of a Classic Reaction

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development. As a core structural motif, it is present in a wide array of pharmaceuticals, including the renowned antimalarial drug quinine, antibacterial agents like ciprofloxacin, and various anticancer compounds.[1][2] The enduring relevance of quinolines necessitates efficient and sustainable synthetic methodologies.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone reaction for creating the fundamental quinoline framework.[3] The classic approach involves heating an aromatic amine (like aniline), glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene).[3] While effective, this method is notoriously challenging, often characterized by violently exothermic conditions, harsh reagents, prolonged reaction times, and the formation of significant tarry byproducts, which complicates purification and lowers yields.[4]

In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[5] By utilizing microwave irradiation, chemists can achieve direct, rapid, and uniform heating of the reaction mixture.[5] This application note provides a detailed guide for researchers on leveraging microwave technology to overcome the limitations of the conventional Skraup synthesis, enabling faster, safer, and higher-yielding access to valuable quinoline derivatives.

The Microwave Advantage: Causality and Core Benefits

Transitioning from conventional oil-bath heating to microwave irradiation is more than a simple change of energy source; it fundamentally alters the reaction environment, leading to significant process improvements.

  • Rapid, Volumetric Heating: Microwaves interact directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat through dielectric loss.[5] This volumetric heating is instantaneous and uniform, eliminating the hot spots common in conventional heating where the vessel walls are hotter than the bulk solution. This prevents the thermal decomposition of sensitive reagents and products, often leading to cleaner reaction profiles and higher yields.[5]

  • Accelerated Reaction Rates: The ability to rapidly reach and maintain high temperatures and pressures in a sealed microwave vessel dramatically accelerates reaction rates, often reducing multi-hour or day-long refluxes to mere minutes.[4][6] For the Skraup synthesis, this means the dehydration of glycerol to acrolein and the subsequent cyclization and oxidation steps proceed much more efficiently.

  • Enhanced Safety and Control: Modern scientific microwave reactors provide precise control over temperature, pressure, and power delivery. This control, combined with the containment of the reaction in a sealed vessel, mitigates the risks associated with the often violent exotherms of the classical Skraup reaction.[7]

  • Greener Chemistry: The dramatic reduction in reaction time leads to significant energy savings. Furthermore, microwave assistance often enables the use of greener solvents, such as water, or even solvent-free conditions, reducing waste and environmental impact.[8] In some modified microwave Skraup protocols, the need for harsh oxidizing agents like arsenic acid or nitrobenzene is eliminated, further improving the safety and environmental profile of the synthesis.[4]

Reaction Mechanism: The Skraup Synthesis Pathway

The Skraup synthesis proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions, whether using conventional or microwave heating.

  • Acrolein Formation: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[3]

  • Michael Addition: The aromatic amine performs a conjugate (Michael) addition to acrolein.

  • Cyclization: Under the strong acidic conditions, the resulting aldehyde undergoes an intramolecular electrophilic substitution with the aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline intermediate.

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the stable aromatic quinoline ring system. In the classic reaction, this is accomplished by an added oxidizing agent.

Below is a diagram illustrating this mechanistic sequence.

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein_ref Aniline Aniline Intermediate1 β-Anilinopropionaldehyde Aniline->Intermediate1 1,4-Addition Intermediate1_ref Intermediate2 1,2-Dihydroquinoline Quinoline Quinoline Intermediate1_ref->Intermediate2 H⁺ Cyclization -H₂O Intermediate2_ref Intermediate2_ref->Quinoline [O]

Caption: The mechanistic pathway of the Skraup quinoline synthesis.

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

The advantages of microwave irradiation are most clearly demonstrated through a direct comparison of reaction outcomes. The following table summarizes data for the synthesis of various quinoline derivatives, highlighting the dramatic improvements in reaction time and yield achieved with microwave heating.

Starting AnilineProductConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference(s)
4-Aminophenol6-HydroxyquinolineNot specified, but stated to be <5%15 min, 66%[8]
4-Nitrophenol6-HydroxyquinolineNot specified, but stated to be <5%15 min, 55%[8]
AnilineQuinolineNot specified, but stated to be <5%15 min, 43%[8]
4-Methoxyaniline6-MethoxyquinolineNot specified, but stated to be <5%15 min, 39%[8]
2,6-Diaminotoluene7-Amino-8-methylquinoline3 hours, 30%40 min, 28%[7]
Various AnilinesSubstituted Quinolines12 hours (thermal)20-25 min (neat)

Note: In the study by Saggadi et al., the conventional heating method under the same "green" conditions (in water) yielded less than 5% of the product, making the microwave approach significantly superior.[8] Another study noted that for a series of quinoline syntheses, microwave irradiation was 11–19% more efficient than conventional heating.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for performing a microwave-assisted Skraup synthesis.

Protocol 1: Green Microwave-Assisted Synthesis of Quinolines in Water

This protocol is adapted from the work of Saggadi et al. and represents a green chemistry approach by using water as the solvent and omitting a traditional, harsh oxidizing agent.[8]

Materials:

  • Substituted Aniline (10 mmol, 1.0 equiv.)

  • Glycerol (30 mmol, 3.0 equiv.)

  • Concentrated Sulfuric Acid (98%) (30 mmol, 3.0 equiv.)

  • Deionized Water (10 mL)

  • 10-30 mL microwave process vial with a magnetic stir bar

  • Scientific Microwave Reactor (e.g., Anton Paar Monowave, CEM Discover)

Procedure:

  • Vessel Preparation: To a 30 mL microwave process vial equipped with a magnetic stir bar, add the substituted aniline (10 mmol), glycerol (30 mmol), and 10 mL of deionized water.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (30 mmol) to the mixture while stirring. Caution: This addition is exothermic. It is advisable to cool the vial in an ice bath during this step.

  • Sealing: Securely seal the vessel with the appropriate cap.

  • Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Target Temperature: 200 °C

    • Ramp Time: 5 minutes (or as appropriate for the instrument to reach temperature safely)

    • Hold Time: 10 minutes at 200 °C

    • Stirring: Set to a high rate.

    • Power: Use variable power delivery to maintain the target temperature (typically will not exceed 300 W).

    • Pressure: Monitor pressure; it should remain within the safe operating limits of the vessel.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) before opening. Carefully pour the dark reaction mixture into a beaker containing ice water (approx. 50 mL).

  • Neutralization: While cooling the beaker in an ice bath, slowly neutralize the acidic solution by adding a concentrated sodium or ammonium hydroxide solution until the pH is approximately 8-9.

  • Isolation: The product will typically precipitate as a solid. Collect the solid by vacuum filtration. If the product is an oil, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the filtered solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram

The following diagram outlines the general experimental workflow for the microwave-assisted Skraup synthesis.

Workflow start Start reagents 1. Combine Aniline, Glycerol, & Water in Microwave Vial start->reagents acid 2. Add H₂SO₄ (Caution: Exothermic) reagents->acid seal 3. Seal Vessel acid->seal irradiate 4. Microwave Irradiation (e.g., 200°C, 10 min) seal->irradiate cool 5. Cool to Room Temperature irradiate->cool workup 6. Quench in Ice Water & Neutralize (pH 8-9) cool->workup isolate 7. Isolate Product (Filtration or Extraction) workup->isolate purify 8. Purify Product (Recrystallization or Chromatography) isolate->purify end End purify->end

Caption: General experimental workflow for microwave-assisted Skraup synthesis.

Conclusion and Future Outlook

The application of microwave irradiation to the Skraup synthesis represents a significant advancement over the classical method. This technology transforms a historically challenging and often hazardous reaction into a rapid, controllable, and efficient process suitable for modern drug discovery and development labs. The dramatic reduction in reaction times, coupled with improved yields and a greener footprint, underscores the power of microwave-assisted organic synthesis. Researchers and scientists are strongly encouraged to adopt this methodology to accelerate the synthesis of novel quinoline scaffolds, thereby facilitating the development of next-generation therapeutics and functional materials.

References

  • Saggadi, H., Luart, D., Thiebault, N., Polaert, I., Estel, L., & Len, C. (2013). Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction.
  • Saggadi, H., Luart, D., Thiebault, N., Polaert, I., Estel, L., & Len, C. (2014). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Advances, 4(41), 21456-21464. [Link]
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
  • Desai, N. C., & Ma, D. (2022). Microwave irradiation for the synthesis of quinoline scaffolds: a review. Journal of the Iranian Chemical Society, 19(9), 3569-3600. [Link]
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
  • Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2014). Microwave-assisted chemistry: a rapid and sustainable route to synthesis of organics and nanomaterials. Accounts of chemical research, 47(4), 1338-1348. [Link]
  • Kumar, A., & Pathak, D. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC advances, 13(48), 33924-33967. [Link]
  • Patel, R. J., & Parmar, K. C. (2022). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1081-1100. [Link]
  • Singh, V., & Patel, K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. CEM Corporation.
  • Loupy, A. (2004). Solvent-free microwave organic synthesis as an efficient procedure for green chemistry. Comptes Rendus Chimie, 7(2), 103-112. [Link]
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508. [Link]
  • Jain, S., & Chaudhry, S. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(04), 001-020. [Link]
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]
  • Yadavalli, V. N. D., Ramesh, K., & Rakhi, K. (2025). Microwave-assisted Synthesis of Quinolines. Current Green Chemistry, 12(3), 234-260. [Link]
  • Wikipedia. (2023). Skraup reaction. In Wikipedia.

Sources

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-6-methoxyquinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview and a field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Chloro-6-methoxyquinoline-3-carbonitrile with various arylboronic acids. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to efficiently synthesize 4-aryl substituted derivatives is of paramount importance for drug discovery and development programs.[1][2][3] This document delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of catalysts, reagents, and conditions, and presents a detailed, step-by-step protocol designed for reproducibility and high-yield synthesis of this valuable compound class.

Introduction: The Strategic Importance of 4-Arylquinolines

The quinoline ring system is a cornerstone of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1][3][4] Specifically, the 4-aryl-6-methoxyquinoline-3-carbonitrile core represents a versatile scaffold. The aryl group at the C4 position allows for extensive exploration of structure-activity relationships (SAR), while the methoxy and carbonitrile functionalities provide key electronic properties and potential hydrogen bonding interactions, making these compounds highly attractive for library synthesis in drug discovery campaigns.[5]

The Suzuki-Miyaura reaction stands as one of the most powerful and widely adopted methods for C(sp²)-C(sp²) bond formation due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[6][7][8] However, the coupling of heteroaryl chlorides, such as this compound, presents unique challenges. The C-Cl bond is significantly less reactive towards oxidative addition than its bromide or iodide counterparts, necessitating the use of highly active catalyst systems.[9] This guide addresses these challenges directly, offering a robust methodology for this specific transformation.

The Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimization. The process is a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[6][8][10]

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinoline, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides and is highly dependent on the choice of ligand.[11] Electron-rich and sterically bulky ligands are essential to promote this challenging step.[12][13]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[11][14][15] The base's role is therefore not merely to neutralize byproducts but to actively participate in the catalytic cycle.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the final C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) diaryl_pd L₂Pd(II)(Het)(Ar) hetcl 4-Chloro-6-methoxy- quinoline-3-carbonitrile (Het-Cl) ox_add Oxidative Addition hetcl->ox_add ox_add->pd0 pd_intermediate L₂Pd(II)(Het)(Cl) pd_intermediate->pd0 Reductive Elimination pd_intermediate->ox_add boronic ArB(OH)₂ + Base boronate [ArB(OH)₃]⁻ boronic->boronate trans Transmetalation boronate->trans trans->pd_intermediate diaryl_pd->pd_intermediate Transmetalation diaryl_pd->trans red_elim Reductive Elimination red_elim->diaryl_pd product 4-Aryl-6-methoxy- quinoline-3-carbonitrile (Product) red_elim->product Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents 1. Weigh Reactants (Quinoline, Boronic Acid, Base, Catalyst) setup 2. Assemble in Vial & Add Stir Bar reagents->setup inert 3. Seal & Purge (Evacuate/Backfill Ar/N₂) setup->inert solvent 4. Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat 5. Heat with Stirring (Microwave or Oil Bath) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Work-up (EtOAc, H₂O, Brine) monitor->workup dry 8. Dry & Concentrate workup->dry purify 9. Column Chromatography dry->purify product 10. Characterize Product (NMR, MS) purify->product

Sources

Analytical Methods for the Comprehensive Characterization of 4-Chloro-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

4-Chloro-6-methoxyquinoline-3-carbonitrile is a key heterocyclic intermediate in medicinal chemistry, notably in the synthesis of targeted kinase inhibitors.[1] Its purity, identity, and stability are paramount to ensuring the quality and efficacy of subsequent active pharmaceutical ingredients (APIs). This guide provides a detailed framework of robust analytical methodologies for the comprehensive characterization of this compound. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling. Each protocol is accompanied by expert insights into the rationale behind experimental choices, ensuring methodological integrity and reliable data generation.

Introduction: The Analytical Imperative

The quinoline scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1][2] this compound, with its specific functionalization—a reactive chlorine at the 4-position, an electron-donating methoxy group, and a cyano group—serves as a versatile building block.[3] Rigorous analytical characterization is not merely a quality control step; it is a foundational requirement for reproducible downstream synthesis and reliable biological data. This document serves as a practical guide, grounded in established analytical principles, to empower researchers in their characterization efforts.

Overall Analytical Workflow

A multi-technique approach is essential for unambiguous characterization. Each method provides a unique and complementary piece of the analytical puzzle. The workflow below illustrates the logical progression from receiving a sample to generating a comprehensive certificate of analysis.

G cluster_0 Phase 1: Initial Assessment & Purity cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Data Integration & Reporting A Sample of 4-Chloro-6-methoxy- quinoline-3-carbonitrile B HPLC-UV Analysis (Purity & Quantification) A->B Primary screen C ¹H & ¹³C NMR Spectroscopy B->C If pure D FTIR Spectroscopy C->D Confirm structure E Mass Spectrometry (e.g., via GC-MS or LC-MS) D->E Confirm structure F Cross-Validation of Data [HPLC + NMR + MS + FTIR] E->F Confirm structure G Comprehensive Characterization Report F->G Finalize

Figure 1: A comprehensive workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the cornerstone for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for this molecule due to its aromatic nature and moderate polarity.

Causality Behind the Method:

  • Reversed-Phase C18 Column: The non-polar C18 stationary phase provides excellent retention for the aromatic quinoline ring system through hydrophobic interactions.

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase HPLC, offering good solvation, low viscosity, and UV transparency.

  • Acid Modifier (Formic Acid): Adding a small amount of acid to the mobile phase protonates any residual silanols on the silica backbone, preventing peak tailing and ensuring sharp, symmetrical peaks. It also ensures the analyte is in a consistent protonation state.

  • UV Detection at 254 nm: The quinoline ring system contains extensive conjugation, resulting in strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides high sensitivity for the analyte.[4]

Protocol: HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to create a stock solution of ~1 mg/mL.

    • Further dilute 1 mL of the stock solution into 10 mL with the diluent to achieve a working concentration of ~100 µg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • The following table outlines the instrumental parameters for the analysis.

    ParameterRecommended Setting
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Elution Mode Gradient
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    UV Detection 254 nm
    Run Time 25 minutes
  • Gradient Program:

    Time (min)% Mobile Phase A% Mobile Phase B
    0.06040
    15.01090
    20.01090
    20.16040
    25.06040
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The system is considered suitable if the tailing factor for the main peak is ≤ 1.5 and the theoretical plates are ≥ 2000.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR are required to confirm the connectivity and chemical environment of every atom in the molecule.

Causality Behind the Method:

  • Solvent (CDCl₃ or DMSO-d₆): The choice of deuterated solvent depends on the compound's solubility. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar alternative.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

  • ¹³C NMR: Shows all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR. The chemical shifts indicate the type of carbon (alkane, alkene, aromatic, carbonyl, etc.).[5]

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Vortex gently if necessary.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

Expected Spectral Data

The molecular structure of this compound is: (A chemical structure diagram would be here in a full document)

Table of Expected ¹H NMR Peaks (in CDCl₃, estimated):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8s1HH2
~8.0d1HH8
~7.5dd1HH7
~7.2d1HH5
~4.0s3H-OCH₃

Table of Expected ¹³C NMR Peaks (in CDCl₃, estimated): [6]

Chemical Shift (δ, ppm)Assignment
~160C6
~148C8a
~147C2
~135C4
~132C8
~125C7
~122C4a
~117-C≡N (cyano)
~105C5
~95C3
~56-OCH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Causality Behind the Method:

  • Each functional group (C≡N, C-Cl, C=C, C-O) absorbs infrared radiation at a specific wavenumber, creating a unique "fingerprint" for the molecule. This allows for quick confirmation of the key structural motifs.

Protocol: FTIR Analysis (ATR Method)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

Expected Key Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2230 - 2210Medium, SharpC≡N (Nitrile) stretch[8]
~1620 - 1580Medium-StrongC=C and C=N Aromatic ring stretches
~1250 - 1200StrongAryl C-O (asymmetric) stretch of methoxy
~1050 - 1020StrongAryl C-O (symmetric) stretch of methoxy
~850 - 750StrongC-Cl stretch
~880 - 800StrongC-H out-of-plane bending (aromatic)

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary tool for purity, GC-MS is highly effective for identifying volatile or semi-volatile impurities and confirming the molecular weight.[9] Given the structure of the target compound, it should be amenable to GC-MS analysis.[10]

Causality Behind the Method:

  • GC Separation: The heated gas chromatograph separates compounds based on their boiling points and interactions with the column's stationary phase. A non-polar column (e.g., DB-5MS) is suitable for separating aromatic compounds.[10]

  • MS Detection: The mass spectrometer bombards the eluted compounds with electrons (Electron Ionization - EI), causing them to fragment in a reproducible pattern. This fragmentation pattern, along with the molecular ion peak (M⁺), provides a definitive fingerprint for identification.[11][12]

Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumental Conditions:

    ParameterRecommended Setting
    Column DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film
    Carrier Gas Helium, constant flow ~1.2 mL/min
    Inlet Temperature 280 °C
    Injection Mode Split (e.g., 20:1)
    Oven Program Start at 100 °C, hold for 2 min, ramp at 20 °C/min to 300 °C, hold for 5 min
    MS Transfer Line 290 °C
    Ion Source Temp 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Mass Range m/z 40-450
  • Data Analysis:

    • The molecular weight of C₁₁H₇ClN₂O is 218.64 g/mol .[13] Look for the molecular ion peaks corresponding to the two main chlorine isotopes: m/z 218 (for ³⁵Cl) and m/z 220 (for ³⁷Cl) in an approximate 3:1 ratio.

    • Analyze the fragmentation pattern to confirm the quinoline structure. Common fragments would include the loss of Cl, OCH₃, and HCN.

Conclusion: A Triad of Purity, Identity, and Structure

The characterization of this compound is achieved not by a single technique, but by the logical integration of orthogonal methods. HPLC establishes purity, NMR provides the definitive structural blueprint, FTIR confirms the presence of key functional groups, and GC-MS verifies the molecular weight and identifies volatile impurities. By following these detailed protocols and understanding the scientific rationale behind them, researchers can ensure the quality and integrity of this critical chemical intermediate, paving the way for successful and reproducible research and development.

References

  • Bernstein, J., et al. "Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar." NASA Laboratory for Astrophysics, Accessed January 9, 2026.
  • BenchChem. "Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis." BenchChem, 2025.
  • Li, J., et al. "Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry." Journal of Physics: Conference Series, 2023.
  • Mohamed, T. A., et al. "Vibrational spectroscopic study of some quinoline derivatives.
  • Wójcik-Pszczoła, K., et al.
  • ResearchGate. "FTIR spectra of 1, 2, quinoline, and sodium dicyanamide.
  • BenchChem.
  • ResearchGate. "FTIR spectrum of quinoline derivative.
  • Rana, K., et al. "Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents." PubMed, 2019.
  • Pérez-Pavón, J.L., et al. "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey." PubMed, 2015.
  • Pérez-Pavón, J.L., et al. "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • BenchChem. "4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile." BenchChem, Accessed January 9, 2026.
  • ChemicalBook. "4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile(263149-10-6) 1h nmr." ChemicalBook, Accessed January 9, 2026.
  • BenchChem. "A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment." BenchChem, 2025.
  • Kumar, S.
  • Santa Cruz Biotechnology. "4-Chloro-6-methoxy-quinoline-3-carbonitrile." SCBT, Accessed January 9, 2026.
  • Catalano, A., et al.
  • Oregon State University. "13C NMR Chemical Shifts." Oregon State University Chemistry Department, Accessed January 9, 2026.
  • Reich, H.J. "NMR Spectroscopy :: 13C NMR Chemical Shifts." University of Wisconsin/ACS Division of Organic Chemistry, 2021.
  • Singh, S., et al. "RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine." Pharmaceutical and Biosciences Journal, Accessed January 9, 2026.
  • Garcia, C.V., et al. "Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin)." Journal of Pharmaceutical and Biomedical Analysis, 1995.

Sources

Application Note: High-Purity Recovery of 4-Chloro-6-methoxyquinoline-3-carbonitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-6-methoxyquinoline-3-carbonitrile is a pivotal intermediate in the synthesis of various pharmaceutical compounds, where its purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-proven guide for the purification of this quinoline derivative using recrystallization. We delve into the foundational principles of solvent selection, present a detailed step-by-step protocol from dissolution to drying, and offer expert insights into troubleshooting common challenges. The methodology is designed to be a self-validating system, ensuring researchers can achieve high purity and yield.

Foundational Principles: The Rationale Behind Recrystallization

Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility. The core principle is that the solubility of a compound in a solvent typically increases with temperature.[1] A successful recrystallization protocol hinges on selecting a solvent that dissolves the target compound (this compound) sparingly at room temperature but completely at the solvent's boiling point.[2]

Impurities are removed in one of two ways:

  • Insoluble Impurities: These do not dissolve in the hot solvent and are removed by filtering the hot, saturated solution (a process known as hot filtration).[3][4]

  • Soluble Impurities: These remain dissolved in the solvent (the "mother liquor") as the solution cools and the pure target compound crystallizes.[5]

The slow, controlled cooling of the saturated solution allows for the formation of a highly ordered crystal lattice, which inherently excludes impurity molecules, leading to a significant increase in the purity of the final product.[6]

Strategic Solvent Selection: The Key to Success

The choice of solvent is the most critical variable in a recrystallization procedure.[1][7] An ideal solvent system should meet several criteria. The quinoline scaffold, with its chloro, methoxy, and nitrile functional groups, possesses both polar and non-polar characteristics, suggesting that solvents of intermediate polarity are a good starting point for screening.[8]

Table 1: Solvent Screening Guide for this compound
SolventBoiling Point (°C)PolarityPredicted Solubility BehaviorRationale & Comments
Ethanol 78Polar ProticPromising. Likely to show a significant solubility difference between hot and cold temperatures.[8]A commonly used and effective solvent for many organic compounds. Easy to handle and remove.
Isopropanol 82Polar ProticPromising. Similar to ethanol, often provides slightly lower solubility when cold, potentially improving yield.A good alternative to ethanol.
Ethyl Acetate 77Mid-PolarityGood Candidate. The ester group can interact well with the quinoline derivative.Often used in combination with a non-polar anti-solvent like hexane.[8]
Acetone 56Polar AproticPotentially Too Soluble. May dissolve the compound too well at room temperature, leading to poor recovery.Its low boiling point can make it difficult to maintain a saturated solution during hot filtration.
Toluene 111Non-PolarPotentially Poor Solvent. May not adequately dissolve the compound even when hot.Aromatic compounds can sometimes be effective for crystallizing other aromatics.[8]
Water 100Highly PolarPoor Solvent. The compound is likely insoluble in water due to its significant organic structure.[8]Not recommended for single-solvent use but could be an anti-solvent in specific systems.
Hexane/Ethyl Acetate VariableMixedExcellent for Fine-Tuning. Use a mixed-solvent system if no single solvent is ideal.[2]Dissolve in the minimum of hot ethyl acetate, then add hot hexane until turbidity appears.

Screening Protocol: To screen solvents, add ~50 mg of the crude solid to a test tube, followed by 0.5 mL of the solvent.[7] Observe solubility at room temperature. If insoluble, heat the mixture gently in a water bath. A good solvent will dissolve the compound upon heating and show significant crystal formation upon cooling to room temperature and then in an ice bath.

Experimental Workflow and Protocol

This protocol is designed as a robust procedure for purifying gram-scale quantities of crude this compound.

Diagram 1: General Recrystallization Workflow

A flowchart illustrating the key stages of the purification process.

G A Step 1: Dissolution Dissolve crude solid in minimum hot solvent B Step 2: Hot Filtration (If insoluble impurities exist) Remove solid impurities A->B Saturated Solution C Step 3: Crystallization Slowly cool the filtrate to form pure crystals B->C Hot, Clear Filtrate D Step 4: Isolation Collect crystals via suction filtration C->D Crystal Slurry E Step 5: Washing Rinse crystals with ice-cold solvent D->E F Step 6: Drying Dry purified crystals under vacuum E->F

Caption: High-level overview of the recrystallization procedure.

Step-by-Step Methodology

1. Dissolution: a. Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. b. In a separate beaker, heat the chosen solvent (e.g., ethanol) to a gentle boil on a hot plate. c. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating.[6] Continue adding solvent until the solid just dissolves completely. Crucially, use the minimum amount of hot solvent required to create a saturated solution to maximize final yield. [4]

2. Decolorization & Hot Filtration (Perform if necessary): a. If the solution is colored by impurities, remove it from the heat source and add a small amount (e.g., a spatula tip) of activated charcoal.[3] b. Re-heat the mixture to boiling for 2-3 minutes. c. To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration.[9] Use a pre-heated short-stemmed or stemless funnel with fluted filter paper, filtering into a second clean, pre-heated Erlenmeyer flask.[5] Keeping the apparatus hot prevents the desired compound from crystallizing prematurely in the funnel.[10]

3. Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9] Slow cooling is essential for the formation of large, high-purity crystals. b. Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product from the solution.[9] c. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal of pure product to induce crystallization.[11]

4. Isolation and Washing: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the ice-cold recrystallization solvent. b. Collect the crystals by suction filtration, transferring the cold slurry into the Büchner funnel. c. Wash the collected crystals with a small volume of ice-cold solvent to rinse away any residual mother liquor containing soluble impurities.[12] Use a minimal amount to avoid redissolving the product.

5. Drying: a. Allow the crystals to dry on the filter by pulling air through them for several minutes. b. Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.

Purity Assessment and Troubleshooting

The success of the purification should be validated empirically.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Compare the experimental melting point to the literature value. Impurities typically cause a depression and broadening of the melting point range.[11]

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the recrystallized product at the same Rf as the main component in the crude sample, with impurities visible primarily in the mother liquor lane.

Diagram 2: Principle of Impurity Separation

A diagram illustrating how different types of impurities are handled.

G cluster_0 Initial State cluster_1 Dissolution & Hot Filtration cluster_2 Cooling & Crystallization Crude Crude Solid (Product + Impurities) Hot_Solution Hot Saturated Solution (Product + Soluble Impurities Dissolved) Crude->Hot_Solution Add Hot Solvent Solvent_Cold Cold Solvent Insoluble_Imp Insoluble Impurities (Removed via Filtration) Hot_Solution->Insoluble_Imp Filtered Off Crystals Pure Crystals (Product) Hot_Solution->Crystals Cool Slowly Mother_Liquor Mother Liquor (Solvent + Soluble Impurities) Hot_Solution->Mother_Liquor Cool Slowly

Caption: Conceptual separation of impurities during recrystallization.

Table 2: Troubleshooting Common Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; Solution is cooling too rapidly; Solution is supersaturated.Reheat to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used; The solution is not sufficiently cooled; The compound is very soluble even when cold.Try to induce crystallization (scratching, seed crystal). If unsuccessful, boil off some solvent to re-concentrate the solution and cool again.[11]
Low Recovery/Yield Too much solvent was used; Premature crystallization during hot filtration; Crystals were washed with too much or warm solvent.Ensure minimum solvent is used. Keep filtration apparatus hot. Always wash with minimal ice-cold solvent.
Product Still Impure Inappropriate solvent choice (impurities co-crystallize); Cooling was too rapid, trapping impurities.Re-screen for a more selective solvent. Ensure the solution cools as slowly as possible to allow for proper crystal lattice formation.[6]

References

  • Solvent Choice - Chemistry Teaching Labs. University of York. Available online
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry. University of Rochester. Available online
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available online
  • Finding the best solvent for recrystallisation student sheet.
  • 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. Smolecule. Available online
  • Recrystallization and hot filtr
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. Available online
  • Purification by Recrystalliz
  • Chemistry Practical Techniques: Recrystallisation, including hot filtr
  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. Benchchem. Available online
  • Recrystalliz
  • Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments. Kyoto University. Available online
  • Recrystalliz
  • Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystalliz

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Kinase Inhibitor Design

The quinoline moiety is a cornerstone in the architecture of numerous clinically approved and investigational kinase inhibitors.[1][2] Its rigid, bicyclic aromatic structure provides an excellent scaffold for orienting substituents to interact with the ATP-binding site of various protein kinases.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers and other proliferative diseases.[4][5] Consequently, the development of small molecule inhibitors that can selectively target these enzymes is a major focus of contemporary drug discovery.[6]

This guide focuses on the strategic application of a highly functionalized quinoline building block, 4-Chloro-6-methoxyquinoline-3-carbonitrile , in the synthesis of potent kinase inhibitors. The inherent reactivity of the C4-chloro group, coupled with the electronic and steric influences of the C6-methoxy and C3-carbonitrile substituents, makes this intermediate a versatile and powerful starting material for generating libraries of 4-anilinoquinoline derivatives. These derivatives have shown significant promise as inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[7][8]

We will delve into the chemical rationale for using this specific scaffold, provide detailed, field-proven synthetic protocols, and discuss the structure-activity relationships (SAR) that govern the potency and selectivity of the resulting inhibitors.

Part 1: The Strategic Advantage of this compound

The selection of a starting material is a critical decision in a medicinal chemistry campaign. This compound offers several distinct advantages:

  • Reactive Handle for Diversification: The C4-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[9][10] This allows for the straightforward introduction of a wide variety of substituted anilines and other amine-containing fragments, which are crucial for probing the hydrophobic pocket of the kinase active site.[11][12]

  • The Role of the 3-Carbonitrile Group: The electron-withdrawing nature of the nitrile group at the C3 position is not merely a synthetic handle. It has been demonstrated that the 3-cyano group can significantly enhance the inhibitory potency of 4-anilinoquinolines.[7][8] This is attributed to its ability to modulate the electronics of the quinoline ring system and potentially form key hydrogen bonding interactions within the kinase ATP-binding site.[5]

  • The Influence of the 6-Methoxy Group: The methoxy group at the C6 position is a common feature in many potent kinase inhibitors, including Bosutinib.[6][13] Its presence can contribute to favorable interactions in the solvent-exposed region of the kinase active site and can improve the overall physicochemical properties of the molecule.[14] Some studies suggest that electron-donating groups at the 6- or 7-position of the quinoline ring increase activity, possibly by increasing the electron density near the 8-position.[6]

Physicochemical Properties and Handling
PropertyValue
Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents

Safety and Handling: As with all chlorinated heterocyclic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[15][16][17][18][19] Handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Part 2: Synthetic Protocols for the Preparation of 4-Anilino-6-methoxyquinoline-3-carbonitrile Derivatives

The core transformation in utilizing this compound is the nucleophilic aromatic substitution (SNAr) with a substituted aniline. Below are detailed protocols for this key reaction, including a generalized procedure and a specific example for the synthesis of a Bosutinib precursor.

General Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A 4-Chloro-6-methoxy- quinoline-3-carbonitrile E Heat to Reflux (e.g., 80-130°C) A->E B Substituted Aniline B->E C Solvent (e.g., 2-Ethoxyethanol, Acetonitrile) C->E D Base (optional) (e.g., Pyridine HCl, K2CO3) D->E F Cool to RT E->F G Partition between EtOAc and aq. NaHCO3 F->G H Isolate Organic Layer G->H I Concentrate in vacuo H->I J Purify by Column Chromatography or Recrystallization I->J K 4-Anilino-6-methoxy- quinoline-3-carbonitrile Derivative J->K

Caption: General workflow for the SNAr reaction.

Protocol 2.1: General Procedure for the Synthesis of 4-Anilino-6-methoxyquinoline-3-carbonitrile Derivatives

This protocol is a generalized procedure derived from common practices in the synthesis of 4-anilinoquinoline kinase inhibitors.[9][11][12]

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Solvent (e.g., 2-ethoxyethanol, isopropanol, acetonitrile)

  • Acid catalyst (e.g., pyridine hydrochloride, catalytic HCl in isopropanol) or Base (e.g., K2CO3, NaH) if required for specific anilines.

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired substituted aniline (1.1 eq).

  • Solvent Addition: Add a suitable solvent such as 2-ethoxyethanol or isopropanol (approximately 5-10 mL per mmol of the chloroquinoline).

  • Catalyst Addition: If required, add a catalytic amount of an acid such as pyridine hydrochloride (0.1-0.2 eq). The acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

  • Reaction: Heat the reaction mixture to reflux (typically 80-130 °C, depending on the solvent) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Partition the mixture between ethyl acetate and a saturated aqueous solution of NaHCO3.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford the desired 4-anilino-6-methoxyquinoline-3-carbonitrile derivative.

Protocol 2.2: Synthesis of a Bosutinib Precursor: 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

This protocol is adapted from a patented synthesis of the dual Src/Abl kinase inhibitor, Bosutinib.[11][20]

Materials:

  • 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile (1.0 eq)

  • 2,4-dichloro-5-methoxyaniline (1.1 eq)

  • Potassium t-butoxide (2.0 eq)

  • Acetonitrile

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a reaction flask, suspend 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile (1.0 eq) and 2,4-dichloro-5-methoxyaniline (1.1 eq) in acetonitrile.

  • Base Addition: Add potassium t-butoxide (2.0 eq) to the reaction mixture at room temperature (25-30 °C).

  • Reaction: Stir the reaction mixture for 5 to 6 hours at 25-30 °C.

  • Monitoring: Monitor the reaction by HPLC for completion.

  • Work-up:

    • Upon completion, cool the reaction mixture to 5-10 °C and add water.

    • Adjust the pH to 8.0-8.5 using 1N HCl.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium chloride solution, dry over sodium sulfate, and filter.

  • Isolation: Distill the solvent completely under vacuum. The resulting solid is washed with n-heptane and dried under vacuum to yield the desired product.

Part 3: Structure-Activity Relationship (SAR) and Targeting Major Signaling Pathways

The 4-anilinoquinoline scaffold allows for systematic exploration of SAR to optimize kinase inhibitory activity and selectivity.

PositionModificationImpact on Activity
Aniline Ring Substitution with small, lipophilic, electron-withdrawing groups (e.g., Cl, Br)Generally enhances potency against kinases like Src and EGFR.[7]
Methoxy or other hydrogen-bond accepting/donating groupsCan be optimized to form specific interactions with the kinase active site.
Quinoline C7 Introduction of solubilizing groups (e.g., morpholinopropoxy)Can improve pharmacokinetic properties and potency.[21]
Quinoline C3 Cyano groupGenerally accepted as being beneficial for potency.[7][8]
Targeting the EGFR and Src Signaling Pathways

Kinase inhibitors derived from this compound frequently target key nodes in oncogenic signaling pathways, such as the EGFR and Src pathways.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways like RAS-RAF-MAPK and PI3K-AKT.[1][2][22][23] These pathways ultimately regulate cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth.[24][25] 4-anilinoquinoline inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.[8]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor 4-Anilinoquinoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and inhibition.

Src Signaling Pathway: Src is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of various receptor tyrosine kinases (including EGFR), integrins, and G-protein coupled receptors.[3][24][26][27] Activated Src phosphorylates a multitude of substrates, leading to the activation of pathways that control cell adhesion, invasion, migration, and proliferation.[24] Its overexpression and hyperactivity are common in many cancers, making it a prime therapeutic target.[7] 4-anilinoquinoline-3-carbonitrile derivatives have been specifically optimized to potently inhibit Src kinase.[21]

Src_Pathway RTK_Integrin RTKs, Integrins, GPCRs Src Src Kinase RTK_Integrin->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt Cell_Processes Adhesion, Migration, Proliferation, Survival FAK->Cell_Processes STAT3->Cell_Processes Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes Inhibitor 4-Anilinoquinoline Inhibitor Inhibitor->Src Inhibits (ATP-competitive)

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile, a key intermediate in the manufacturing of several pharmacologically active molecules, including the tyrosine kinase inhibitor Bosutinib. The presented synthetic strategy is a robust and scalable three-step process commencing with the condensation of p-anisidine with ethyl (ethoxymethylene)cyanoacetate, followed by a thermally induced cyclization to form the quinoline core, and culminating in a high-yielding chlorination. This guide offers detailed, step-by-step protocols, mechanistic insights, process optimization parameters, and safety considerations pertinent to industrial-scale production.

Introduction: Significance of this compound

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical industry. Its structure serves as a pivotal building block for the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a crucial intermediate in the synthesis of Bosutinib, a targeted therapy approved for the treatment of chronic myeloid leukemia (CML)[1][2][3]. The efficient and cost-effective large-scale production of this intermediate is therefore a critical objective for pharmaceutical manufacturing.

The synthetic route detailed herein is designed for scalability, prioritizing procedural simplicity, high yields, and the use of readily available starting materials.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a three-stage process. This pathway is a modification of the classical Gould-Jacobs reaction, tailored to directly yield the desired 3-carbonitrile functionality, thus obviating the need for subsequent hydrolysis and decarboxylation steps.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow p-Anisidine p-Anisidine Condensation Condensation p-Anisidine->Condensation EMMCA Ethyl (ethoxymethylene)cyanoacetate EMMCA->Condensation Intermediate Ethyl 2-cyano-3-(4-methoxyanilino)acrylate Condensation->Intermediate Step 1 Cyclization Cyclization Intermediate->Cyclization Step 2 Hydroxyquinoline 4-Hydroxy-6-methoxyquinoline-3-carbonitrile Cyclization->Hydroxyquinoline Chlorination Chlorination Hydroxyquinoline->Chlorination Step 3 Final_Product This compound Chlorination->Final_Product

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Condensation of p-Anisidine and Ethyl (ethoxymethylene)cyanoacetate (EMMCA)

This initial step involves a nucleophilic vinyl substitution reaction where the amino group of p-anisidine attacks the electron-deficient double bond of EMMCA, leading to the formation of the enamine intermediate, ethyl 2-cyano-3-(4-methoxyanilino)acrylate.

Condensation_Mechanism cluster_reactants Reactants cluster_product Product p_Anisidine p-Anisidine Intermediate Ethyl 2-cyano-3-(4-methoxyanilino)acrylate p_Anisidine->Intermediate Nucleophilic Attack & Elimination of Ethanol EMMCA Ethyl (ethoxymethylene)cyanoacetate EMMCA->Intermediate

Caption: Condensation of p-anisidine and EMMCA.

Protocol:

  • To a suitable reactor equipped with a mechanical stirrer, thermometer, and a distillation setup, charge p-anisidine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

  • Heat the reaction mixture to 110-120 °C with continuous stirring.

  • Ethanol, a byproduct of the condensation, will begin to distill off. The reaction progress can be monitored by the volume of ethanol collected.

  • Maintain the temperature for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of p-anisidine.

  • After completion, the reaction mixture is cooled to 80-90 °C. The crude ethyl 2-cyano-3-(4-methoxyanilino)acrylate can be used directly in the next step without further purification.

ParameterValue/RangeNotes
Reactant Ratio p-Anisidine : EMMCA (1 : 1.05)A slight excess of EMMCA ensures complete conversion of the aniline.
Temperature 110-120 °CFacilitates the elimination of ethanol and drives the reaction to completion.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Solvent Neat (solvent-free)Reduces process complexity and waste.
Step 2: Thermal Cyclization to 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

This step involves a thermally induced intramolecular cyclization, a key transformation in the Gould-Jacobs reaction. The enamine intermediate undergoes a 6-electron electrocyclization followed by tautomerization to yield the stable 4-hydroxyquinoline core.

Protocol:

  • To the reactor containing the crude ethyl 2-cyano-3-(4-methoxyanilino)acrylate from the previous step, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Under an inert atmosphere (e.g., nitrogen), gradually heat the mixture to 240-250 °C.

  • Maintain this temperature for 4-6 hours. The progress of the cyclization should be monitored by HPLC or TLC.

  • Upon completion, cool the reaction mixture to 80-90 °C.

  • Add a suitable solvent like toluene or ethyl acetate to dilute the mixture and precipitate the product upon further cooling to room temperature.

  • Filter the solid product, wash with the chosen solvent, and dry under vacuum to obtain 4-hydroxy-6-methoxyquinoline-3-carbonitrile.

ParameterValue/RangeNotes
Temperature 240-250 °CHigh temperature is crucial for the electrocyclization.
Reaction Time 4-6 hoursMonitor by HPLC or TLC for the disappearance of the intermediate.
Solvent Dowtherm A or Diphenyl EtherHigh-boiling, inert solvent is required.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions at high temperatures.
Step 3: Chlorination to this compound

The final step is the conversion of the 4-hydroxy group to a chloro group. This is a nucleophilic substitution reaction where phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and the solvent.

Chlorination_Mechanism cluster_reactants Reactants cluster_product Product Hydroxyquinoline 4-Hydroxy-6-methoxyquinoline-3-carbonitrile Chloroquinoline This compound Hydroxyquinoline->Chloroquinoline Nucleophilic Substitution POCl3 Phosphorus Oxychloride POCl3->Chloroquinoline

Caption: Chlorination of the 4-hydroxyquinoline intermediate.

Protocol:

  • In a clean and dry reactor equipped with a mechanical stirrer, reflux condenser, and a gas scrubber, charge 4-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) at room temperature. The reaction is typically run with excess POCl₃ acting as the solvent.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC or TLC until the starting material is fully consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and requires strict temperature control.

  • Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or potassium carbonate) to a pH of 7-8 to precipitate the crude product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.

ParameterValue/RangeNotes
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Used in excess as both reagent and solvent.
Reagent Ratio 1 : 5-10 (Substrate : POCl₃)Ensures complete conversion.
Temperature 105-110 °C (Reflux)Standard condition for this type of chlorination.[4][5]
Reaction Time 4-6 hoursMonitor by HPLC or TLC.
Work-up Quenching on ice, neutralizationHighly exothermic, requires careful execution.
Purification RecrystallizationFrom ethanol or acetonitrile.

Safety, Handling, and Waste Disposal

4.1. Hazard Identification and Personal Protective Equipment (PPE)

  • p-Anisidine: Toxic and an irritant. Handle in a well-ventilated area, wearing gloves, safety glasses, and a lab coat.

  • Ethyl (ethoxymethylene)cyanoacrylate: Irritant. Avoid contact with skin and eyes.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a respirator if necessary.

  • High-Boiling Solvents (Dowtherm A, Diphenyl Ether): Can cause irritation upon contact. Use with adequate ventilation, especially at high temperatures.

4.2. Waste Disposal

  • Organic Solvents: Collect in designated, labeled waste containers for proper disposal according to local regulations.

  • Aqueous Waste: Neutralize acidic and basic aqueous waste before disposal. Ensure that no reactive chemicals are present.

  • POCl₃ Quench: The quenching of POCl₃ generates phosphoric acid and HCl. The resulting acidic solution must be neutralized before disposal.

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The synthetic route and protocols described in this application note provide a reliable and scalable method for the large-scale production of this compound. By adhering to the detailed procedures and safety precautions, researchers and production chemists can achieve high yields of this valuable pharmaceutical intermediate with high purity. The presented methodology is well-suited for an industrial setting, balancing efficiency, cost-effectiveness, and process safety.

References

  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(14), 64-70. [Link]
  • Li, J., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(1), 1139-1149. [Link]
  • Zhu, G., et al. (2017). New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Journal of Heterocyclic Chemistry, 54(5), 2831-2836. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Properties and Applications of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. [Link]
  • Li, W., et al. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 15(11), 8230-8236. [Link]
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]

Sources

Green Chemistry Protocols for the Synthesis of Quinolines: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, integral to a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] The biological significance of these nitrogen-containing heterocyclic compounds is vast, with applications ranging from antimicrobial and anticancer to antimalarial and anti-inflammatory agents.[1][2][3] However, classical synthetic routes to quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have historically relied on harsh reaction conditions, toxic reagents, and volatile organic solvents, presenting considerable environmental and safety challenges.[1][3][4] Embracing the principles of green chemistry offers a paradigm shift, focusing on the development of environmentally benign and sustainable synthetic methodologies.[1][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the green synthesis of quinolines, emphasizing the use of alternative energy sources, eco-friendly solvents, and efficient catalytic systems. These modern approaches not only minimize environmental impact but also frequently lead to enhanced reaction efficiencies, greater yields, and more straightforward purification processes.[1]

Introduction: The Imperative for Greener Quinoline Synthesis

The quinoline core is a privileged structure in drug discovery, owing to its versatile biological activity.[6] Traditional synthetic methods, while historically significant, often come with a substantial environmental cost, characterized by the use of hazardous chemicals, high energy consumption, and the generation of significant waste.[3][6] The adoption of green chemistry principles is not merely an ethical consideration but a scientific necessity to drive sustainable innovation. In the realm of quinoline synthesis, this translates to several key strategies:

  • Alternative Energy Sources: Microwave (MW) irradiation and ultrasound (US) offer rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields.[1][6][7][8]

  • Benign Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ethanol, ionic liquids (ILs), or deep eutectic solvents (DES) is a cornerstone of green synthesis.[5][9] In some cases, solvent-free conditions can be achieved.[6][10]

  • Efficient Catalysis: The development of reusable, non-toxic, and highly efficient catalysts, including nanocatalysts and biocatalysts, minimizes waste and improves atom economy.[2][5][9]

  • One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates reduces solvent usage, purification steps, and overall waste generation.[3][5][11]

This guide will delve into specific, field-proven green protocols, providing not just the "how" but also the "why," grounded in the principles of sustainable chemistry.

Foundational Quinoline Syntheses: A Green Perspective

While this guide focuses on modern green protocols, it is essential to understand the classical reactions from which they evolved. Many green approaches are innovative modifications of these foundational syntheses.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group, typically catalyzed by an acid or base.[12][13][14]

Mechanism: The reaction proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.[13][15][16] An alternative pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination.[12]

Green Modifications: Modern iterations of the Friedländer synthesis focus on replacing harsh catalysts and solvents. Environmentally friendly catalysts like p-toluenesulfonic acid (p-TSA), iodine, and various Lewis acids have been successfully employed.[12] Solvent-free conditions, often coupled with microwave irradiation, have also proven highly effective.[14]

Diagram: Generalized Friedländer Synthesis Mechanism

Friedländer Synthesis cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol First cluster_pathwayB Pathway B: Schiff Base First 2-Aminobenzaldehyde 2-Aminobenzaldehyde/ Ketone Aldol_Adduct Aldol Adduct 2-Aminobenzaldehyde->Aldol_Adduct + α-Methylene Ketone (Rate-Limiting) Schiff_Base Schiff Base 2-Aminobenzaldehyde->Schiff_Base + α-Methylene Ketone alpha-Methylene_Ketone α-Methylene Ketone Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl - H₂O Imine_Formation Imine Formation Unsaturated_Carbonyl->Imine_Formation Cyclization Quinoline Quinoline Product Imine_Formation->Quinoline - H₂O Intramolecular_Aldol Intramolecular Aldol Adduct Schiff_Base->Intramolecular_Aldol Aldol Reaction Intramolecular_Aldol->Quinoline - H₂O

Caption: Two plausible mechanisms for the Friedländer synthesis.

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[17][18] The α,β-unsaturated carbonyl can also be generated in situ from aldehydes or ketones.[17]

Mechanism: The mechanism is complex and has been a subject of debate. A widely accepted pathway involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by a series of cyclization, dehydration, and oxidation steps to yield the quinoline.[19][20][21]

Green Modifications: Greener approaches to the Doebner-von Miller reaction include the use of environmentally friendly oxidants like hydrogen peroxide and Lewis acid catalysts to improve efficiency under milder conditions.[4]

The Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone, catalyzed by a strong acid like sulfuric acid, to produce 2,4-disubstituted quinolines.[22][23][24]

Mechanism: The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the ketone carbonyls.[23] This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to form the quinoline.[23][24][25][26]

Green Modifications: The use of solid acid catalysts or milder Brønsted acids can circumvent the need for large quantities of corrosive sulfuric acid. Polyphosphoric acid (PPA) mixed with alcohols has also been shown to be an effective dehydrating agent.[23]

Diagram: Combes Quinoline Synthesis Workflow

Combes Synthesis Aniline Aniline Condensation Condensation (-H₂O) Aniline->Condensation Diketone β-Diketone Diketone->Condensation Schiff_Base Schiff Base/ Enamine Intermediate Condensation->Schiff_Base Cyclization Acid-Catalyzed Cyclization Schiff_Base->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Quinoline 2,4-Disubstituted Quinoline Dehydration->Quinoline

Caption: Key steps in the Combes synthesis of quinolines.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for selected green quinoline synthesis methodologies.

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis in an Aqueous Medium

Rationale & Expertise: This protocol leverages the principles of using an alternative energy source (microwaves) and a green solvent (water). Microwave heating provides rapid, uniform heating, significantly accelerating the reaction rate.[27][28] Performing the reaction in water, the most environmentally benign solvent, eliminates the need for volatile organic compounds.[9][29] The catalyst-free approach further enhances the green credentials of this method by simplifying the reaction setup and purification, and avoiding potentially toxic or expensive catalysts.[5] This method is particularly effective for multicomponent reactions, which are inherently atom-economical.

Trustworthiness (Self-Validation): The successful synthesis is validated by the formation of a solid product upon cooling the reaction mixture. The identity and purity of the synthesized quinoline derivative can be unequivocally confirmed through standard analytical techniques:

  • Melting Point: A sharp melting point indicates a high degree of purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate (visualized under UV light) confirms the presence of a single major product.

  • Spectroscopic Analysis:

    • FT-IR: Appearance of characteristic peaks for the quinoline ring system and disappearance of reactant functional group peaks (e.g., -NH2, C=O of aldehydes).

    • ¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons will correspond to the expected structure of the quinoline derivative.

    • Mass Spectrometry: The molecular ion peak will match the calculated molecular weight of the target compound.

Experimental Protocol: (Based on a one-pot, three-component synthesis of pyrimido[4,5-b]quinolones)

  • Materials:

    • 6-amino-1,3-dimethyluracil (1 mmol)

    • Substituted aromatic aldehyde (1 mmol)

    • Dimedone (1 mmol)

    • p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~10 mol%)[1]

    • Deionized water (5 mL)

    • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Procedure:

    • In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine 6-amino-1,3-dimethyluracil (1 mmol), the chosen aromatic aldehyde (1 mmol), dimedone (1 mmol), and a catalytic amount of p-TSA.[1]

    • Add 5 mL of deionized water to the vessel.[1]

    • Seal the vessel securely with a cap.

    • Place the vessel inside the microwave reactor cavity.

    • Set the reaction parameters: irradiate the mixture with a power level sufficient to maintain a constant temperature of 90-120°C for a duration of 2.5 to 5 minutes.[1][27] Note: Reaction time and temperature may need to be optimized for different substrates.

    • Monitor the reaction progress by taking small aliquots and analyzing them via TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Upon completion (disappearance of starting materials), cool the reaction vessel to room temperature.

    • The solid product that precipitates out of the aqueous solution is collected by vacuum filtration.[1]

    • Wash the collected solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any residual starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrimido[4,5-b]quinolone derivative.[1]

    • Dry the purified product under vacuum.

Diagram: Microwave-Assisted Synthesis Workflow

Microwave Synthesis Workflow Combine 1. Combine Reactants & Catalyst in Water Seal 2. Seal Microwave Vessel Combine->Seal Irradiate 3. Microwave Irradiation (90-120°C, 2.5-5 min) Seal->Irradiate Monitor 4. Monitor by TLC Irradiate->Monitor Cool 5. Cool to Room Temp. Monitor->Cool Filter 6. Filter Solid Product Cool->Filter Wash 7. Wash with Cold Water Filter->Wash Recrystallize 8. Recrystallize & Dry Wash->Recrystallize Product Purified Quinoline Derivative Recrystallize->Product

Caption: Step-by-step workflow for microwave-assisted quinoline synthesis.

Protocol 2: Ultrasound-Assisted Synthesis in a Green Solvent

Rationale & Expertise: Sonochemistry, the application of ultrasound to chemical reactions, provides a unique form of energy input.[8] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates.[8] This method often proceeds under milder overall bulk conditions (e.g., room temperature) compared to conventional heating.[30] When paired with a green solvent like ethanol or water, it represents a highly efficient and environmentally friendly synthetic strategy.[31] This protocol is particularly advantageous for reactions that are slow at room temperature but may lead to side products at elevated temperatures.

Trustworthiness (Self-Validation): The protocol's reliability is confirmed by monitoring the consumption of starting materials via TLC. The work-up procedure, involving solvent removal under reduced pressure, provides a crude product that can be analyzed. Final validation of the product's structure and purity is achieved through the same spectroscopic and analytical methods described in Protocol 1 (Melting Point, FT-IR, NMR, and Mass Spectrometry).

Experimental Protocol: (Based on the synthesis of 2-substituted quinolines)

  • Materials:

    • Substituted aniline (1 mmol)

    • Substituted aldehyde (1 mmol)

    • Ethyl 3,3-diethoxypropionate (1 mmol)

    • SnCl₂·2H₂O (tin(II) chloride dihydrate, 10 mol%)[31]

    • Water (5 mL)

    • Ultrasonic bath or probe sonicator (e.g., 35-40 kHz)

  • Procedure:

    • To a 25 mL round-bottom flask containing a magnetic stir bar, add the substituted aniline (1 mmol), the aldehyde (1 mmol), ethyl 3,3-diethoxypropionate (1 mmol), and SnCl₂·2H₂O (0.1 mmol).[31]

    • Add 5 mL of water to the flask.

    • Place the flask in the ultrasonic bath, ensuring the water level in the bath is at the same level as the reaction mixture in the flask for efficient energy transfer.

    • Turn on the ultrasound and irradiate the mixture at a constant frequency (e.g., 35 kHz) at room temperature or a slightly elevated temperature (e.g., 40-50°C) for 1 to 2 hours.[1]

    • Monitor the reaction's progress by TLC until the starting materials are consumed.[1]

    • Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted quinoline.

Comparative Data of Green Synthesis Methods

The selection of a synthetic protocol often involves a trade-off between various factors. The table below summarizes and compares different green approaches to quinoline synthesis, providing a quick reference for researchers.

MethodCatalystSolventEnergy SourceTypical Reaction TimeTypical Yield (%)Key Advantages
Microwave-Assisted Often catalyst-free or mild acid (p-TSA)[1][5]Water, Ethanol, Solvent-free[5][9]Microwave2 - 20 minutes[27][32]80 - 95%Extremely rapid, high yields, energy efficient.[6][27][33]
Ultrasound-Assisted Lewis acids (e.g., SnCl₂)[31], Ionic Liquids[34]Water, Ethanol[9][31]Ultrasound1 - 3 hours[1]75 - 90%Mild conditions, reduced side reactions, energy efficient.[8][30][35]
Green Catalyst in Water FeCl₃·6H₂O[29][36], Nanocatalysts[2][37]WaterConventional Heating2 - 12 hours70 - 96%Inexpensive and benign catalyst/solvent, simple setup.[29][36]
Ionic Liquid-Mediated Often the IL acts as both solvent and catalyst[4][38]Ionic LiquidConventional Heating1 - 8 hours85 - 95%Recyclable medium, enhanced reaction rates, unique selectivity.[38]
Biocatalysis Enzymes (e.g., α-chymotrypsin)[38]Ionic Liquid/AqueousConventional Heating12 - 24 hours~82%Highly selective, mild conditions, biodegradable catalyst.[38]

Conclusion and Future Outlook

The transition towards green and sustainable synthetic protocols is revolutionizing the field of heterocyclic chemistry. The methods outlined in this guide demonstrate that the synthesis of vital quinoline scaffolds can be achieved efficiently while minimizing environmental impact. Microwave and ultrasound-assisted syntheses offer remarkable reductions in reaction times and energy consumption, while the use of water as a solvent and the development of benign, recyclable catalysts represent significant strides in sustainable chemistry.

Future research will likely focus on the synergy between these green techniques. The development of novel nanocatalysts and biocatalysts that function efficiently under solvent-free or aqueous conditions, perhaps activated by microwave or ultrasound energy, holds immense promise. Furthermore, the application of continuous flow synthesis is poised to make quinoline production safer, more scalable, and even more resource-efficient.[39] By continuing to innovate and adhere to the principles of green chemistry, the scientific community can ensure that the development of next-generation pharmaceuticals and materials is both scientifically advanced and environmentally responsible.

References

  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • Green Synthesis of Quinoline and Its Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (2021). RSC Advances. [Link]
  • Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. (2018). Mini-Reviews in Medicinal Chemistry. [Link]
  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2021). RSC Advances. [Link]
  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Advances. [Link]
  • Friedländer synthesis. Wikipedia. [Link]
  • Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (2009).
  • An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. (2013).
  • Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Deriv
  • Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. (2021). International Journal on Science and Technology. [Link]
  • Combes quinoline synthesis. Wikipedia. [Link]
  • Green recipes to quinoline: A review. (2019). European Journal of Medicinal Chemistry. [Link]
  • Doebner–Miller reaction. Wikipedia. [Link]
  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (2021). RSC Advances. [Link]
  • Doebner-Miller Reaction. SynArchive. [Link]
  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021). YouTube. [Link]
  • Concerning the mechanism of the Friedländer quinoline synthesis. (1998). The Journal of Organic Chemistry. [Link]
  • Microwave-assisted Synthesis of Quinolines. (2024). Current Organic Synthesis. [Link]
  • An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. (2013). Taylor & Francis Online. [Link]
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. [Link]
  • A review on synthetic investigation for quinoline- recent green approaches. (2022).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017).
  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. (2021). Molecules. [Link]
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024).
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). The Journal of Organic Chemistry. [Link]
  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (2021). Royal Society of Chemistry. [Link]
  • Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube. [Link]
  • Friedlander quinoline synthesis. Química Organica.org. [Link]
  • Green Synthesis of Quinoline and Its Derivatives. (2024). International Journal of Pharmaceutical Sciences. [Link]
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]
  • Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condens
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry. [Link]
  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. (1987). The Journal of Organic Chemistry. [Link]
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. [Link]
  • Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. (2011). Ultrasonics Sonochemistry. [Link]
  • Solvent-free synthesis of quinoline derivatives using a heterogeneous catalyst.

Sources

Catalyst-Free Friedländer Synthesis in Water: A Green Chemistry Approach to Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note APN-2026-01

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedländer annulation, a classic reaction for synthesizing quinolines, has been a cornerstone of heterocyclic chemistry for over a century.[1] Quinolines are a critical class of N-heterocyclic compounds due to their prevalence in biologically active compounds, including those with antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2] Traditionally, this synthesis has often relied on acid or base catalysts and organic solvents, sometimes under harsh conditions, leading to challenges in product isolation, lower yields, and environmental concerns.[2][3]

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methodologies. A significant advancement in this area is the catalyst-free Friedländer synthesis conducted in water.[2] This approach offers a straightforward, efficient, and environmentally benign route to polysubstituted quinolines, eliminating the need for catalysts, surfactants, or ionic liquids.[2] This application note provides a detailed overview of the mechanism, scope, and protocols for performing this green synthetic transformation.

Mechanistic Insights: The Role of Water

The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[4] While the classical Friedländer synthesis can proceed through two primary mechanistic pathways (an aldol-type condensation followed by cyclization and dehydration, or Schiff base formation followed by an intramolecular aldol reaction), the catalyst-free reaction in water is believed to be facilitated by the unique properties of water itself.[2][5]

A plausible mechanism for the on-water, catalyst-free synthesis involves water's ability to form hydrogen bonds, which can activate the carbonyl groups of the reactants.[2] The high polarity of water can also enhance the reaction efficiency compared to less polar solvents like ethanol.[2] The process is thought to proceed through a domino Knoevenagel condensation followed by an intramolecular cyclization.

Proposed Mechanistic Pathway

G cluster_reactants Reactants in Water cluster_intermediates Key Intermediates cluster_product Final Product Reactant_A 2-Aminobenzaldehyde Intermediate_1 Aldol Adduct (via Knoevenagel Condensation) Reactant_A->Intermediate_1 H₂O Reactant_B Active Methylene Compound (e.g., Ketone) Reactant_B->Intermediate_1 Intermediate_2 α,β-Unsaturated Carbonyl Intermediate_1->Intermediate_2 - H₂O Intermediate_3 Cyclized Intermediate (via Intramolecular Michael Addition) Intermediate_2->Intermediate_3 Intramolecular Cyclization Product Substituted Quinoline Intermediate_3->Product - H₂O

Figure 1: Proposed domino reaction pathway for the catalyst-free Friedländer synthesis in water.

Advantages of the Catalyst-Free, On-Water Protocol

The primary advantages of this methodology align with the core principles of green chemistry:

  • Elimination of Catalysts: The reaction proceeds efficiently without the need for acid, base, or metal catalysts, simplifying purification and reducing waste.[2]

  • Use of Water as a Solvent: Water is an abundant, non-toxic, non-flammable, and environmentally safe solvent.[2]

  • High Atom Economy: The reaction is a condensation process where the main byproduct is water, leading to high atom economy.

  • Simple Work-up Procedures: Often, the product precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.[6]

  • Excellent Yields: High to excellent yields have been reported for a variety of substrates.[2]

Experimental Protocols

General Protocol for the Synthesis of Polysubstituted Quinolines

This protocol is adapted from the work of Wang et al. and is a representative example of the catalyst-free Friedländer synthesis in water.[6]

Materials:

  • 2-aminobenzaldehyde or a suitable 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (e.g., ketone, 1,3-dicarbonyl compound) (1.0 mmol)

  • Deionized water (5.0 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate and hexanes for TLC and extraction

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine the 2-aminobenzaldehyde (or 2-aminoaryl ketone) (1.0 mmol), the active methylene compound (1.0 mmol), and deionized water (5.0 mL).[6]

  • Reaction Conditions: Place a magnetic stir bar in the flask and stir the mixture vigorously. Heat the reaction to 70 °C using a pre-heated oil bath or heating mantle.[2][6]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a developing chamber with a suitable eluent (e.g., 10% ethyl acetate in hexanes). Spot the starting materials and the reaction mixture on a TLC plate and develop. The reaction is complete when the starting material spot is no longer visible. Reaction times typically range from 3 to 10 hours.[6]

  • Work-up and Isolation:

    • Upon completion, allow the reaction mixture to cool to room temperature. Often, the product will precipitate out of the aqueous solution.

    • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

    • If no precipitate forms, or to recover any dissolved product, extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline derivative.[6]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants (2-aminoaryl carbonyl, active methylene compound) in Water B Heat to 70°C with Stirring A->B C Monitor by TLC B->C D Cool to Room Temp. C->D Reaction Complete E Isolate Product (Filtration or Extraction) D->E F Column Chromatography (if necessary) E->F G Pure Quinoline Product F->G

Figure 2: Step-by-step experimental workflow for the catalyst-free Friedländer synthesis in water.

Substrate Scope and Yields

The catalyst-free Friedländer synthesis in water has been shown to be effective for a variety of substrates, leading to the formation of polysubstituted quinolines in good to excellent yields.[2]

Table 1: Representative Substrate Scope and Yields for the Catalyst-Free Friedländer Synthesis in Water

Entry2-Aminoaryl CarbonylActive Methylene CompoundProductYield (%)Reference
12-AminobenzaldehydeCyclohexane-1,3-dione1,2,3,4-Tetrahydroacridin-9(10H)-one97[2][6]
22-Aminobenzaldehyde5,5-Dimethylcyclohexane-1,3-dione3,3-Dimethyl-1,2,3,4-tetrahydroacridin-9(10H)-one95[6]
32-AminobenzaldehydeEthyl acetoacetateEthyl 2-methylquinoline-3-carboxylate93[6]
42-AminobenzaldehydeAcetylacetone3-Acetyl-2-methylquinoline91[6]
52-Aminobenzaldehyde1,3-Indandione11H-Indeno[1,2-b]quinolin-11-one92[7]
62-AminobenzaldehydeMalononitrile2-Aminoquinoline-3-carbonitrile94[2]

Yields are for isolated products.

The reaction tolerates a range of functional groups and has been successfully applied to both cyclic and acyclic ketones, as well as compounds with active methylene groups adjacent to nitrile and ester functionalities.[2][6]

Conclusion

The catalyst-free Friedländer synthesis in water represents a significant advancement in the sustainable synthesis of quinolines. This method is not only environmentally friendly but also highly efficient and operationally simple, making it an attractive alternative to traditional catalytic methods. For researchers in medicinal chemistry and drug development, this protocol provides a robust and green route to access a diverse library of quinoline derivatives for biological screening and lead optimization. The inherent safety and cost-effectiveness of using water as a solvent further enhance its appeal for both academic and industrial applications.

References

  • Patil, S. A., & Patil, R. (2016). Advances in polymer based Friedlander quinoline synthesis. Journal of Saudi Chemical Society, 20, S293-S303. [Link]
  • Selvam, P., & Perumal, S. (2006). Water Mediated Synthesis of Substituted Quinolines — A New Green Approach to the Friedlaender Annulation. Journal of Heterocyclic Chemistry, 43(5), 1379-1382. [Link]
  • Wikipedia. (2023, December 2). Friedländer synthesis. [Link]
  • Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. SYNTHESIS, 44(03), 389-392. [Link]
  • Shafiee, M., & Ghasemzadeh, M. A. (2014). Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. RSC Advances, 4(84), 44793-44798. [Link]
  • ChemInform. (2012). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. ChemInform, 43(18). [Link]
  • Mansfield, R. K. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, 1-28. [Link]

Sources

The Versatility of Quinoline Derivatives in Oncology Research: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of biological activities, with a particularly significant impact on anticancer drug discovery.[1] This guide provides an in-depth exploration of the application of quinoline derivatives in cancer research, offering detailed experimental protocols and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Application Notes: The Multifaceted Anticancer Mechanisms of Quinoline Derivatives

Quinoline-based compounds exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes essential for tumor growth and survival.[2] Understanding these mechanisms is crucial for the rational design of novel therapeutics and for designing robust experimental strategies to evaluate their efficacy.

Inhibition of Topoisomerases: Inducing DNA Damage and Apoptosis

DNA topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Quinoline derivatives can act as topoisomerase "poisons," stabilizing the transient enzyme-DNA cleavage complex.[3][4] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptotic cell death.[3] The quinoline alkaloid camptothecin and its derivatives are classic examples of topoisomerase I inhibitors.[3]

Targeting Tyrosine Kinases: Disrupting Oncogenic Signaling

Tyrosine kinases are a large family of enzymes that play a pivotal role in cellular signal transduction pathways controlling cell growth, proliferation, differentiation, and survival.[5][6] Aberrant activation of tyrosine kinases is a common feature of many cancers.[6] Several quinoline derivatives have been developed as potent tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain and thereby blocking downstream signaling cascades.[5][7] This disruption of oncogenic signaling can lead to cell cycle arrest and apoptosis.

Modulation of the PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy.[8][9] A number of quinoline derivatives have been designed to target key components of this pathway, acting as either single or dual inhibitors of PI3K and mTOR.[9] By blocking this pro-survival pathway, these compounds can effectively induce apoptosis in cancer cells.

Induction of Apoptosis and Cell Cycle Arrest: The Ultimate Fate of Cancer Cells

A common outcome of the various mechanisms of action of quinoline derivatives is the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle. By interfering with critical cellular processes, these compounds can activate intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling of the cancer cell.[10] Furthermore, by disrupting the normal progression of the cell cycle, they can prevent cancer cells from dividing and proliferating.[11]

Quantitative Analysis of Anticancer Activity

The potency of quinoline derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a specific biological process (e.g., cell proliferation) by 50%. The following tables provide a summary of the reported IC50 values for various quinoline derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

Quinoline DerivativeCancer Cell LineIC50 (µM)Reference
Compound 91b1A549 (Lung Carcinoma)15.38[11]
Compound 91b1AGS (Gastric Adenocarcinoma)4.28[11]
Compound 91b1KYSE150 (Esophageal Squamous Cell Carcinoma)4.17[11]
Compound 91b1KYSE450 (Esophageal Squamous Cell Carcinoma)1.83[11]
Compound 15MCF-7 (Breast Adenocarcinoma)15.16[12]
Compound 15HepG-2 (Hepatocellular Carcinoma)18.74[12]
Compound 15A549 (Lung Carcinoma)18.68[12]
Quinoline-Hydrazide DerivativeHCT116 (Colorectal Carcinoma)0.329 µg/ml[13]
Quinazoline Derivative 5dHepG2 (Hepatocellular Carcinoma)1.94[14]
Quinazoline Derivative 5dMCF-7 (Breast Adenocarcinoma)7.1[14]

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential in vitro and in vivo assays to evaluate the anticancer potential of quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinoline derivative in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

Causality Behind Experimental Choices: The 24-hour pre-incubation allows cells to adhere and enter a logarithmic growth phase, ensuring that the observed effects are due to the compound and not to plating inconsistencies. The use of a vehicle control is critical to distinguish the effect of the compound from that of the solvent. The 48-72 hour treatment period is a standard duration to observe significant effects on cell proliferation.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10][18]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Cells treated with the quinoline derivative

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating them with the quinoline derivative for a predetermined time. Include a vehicle-treated negative control and an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[1]

    • Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Self-Validating System: The inclusion of both unstained and single-stained (Annexin V only and PI only) controls is crucial for setting up the flow cytometer compensation and gates correctly, ensuring accurate quantification of the different cell populations.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21][22]

Principle: PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[22] The amount of PI that binds is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.

Materials:

  • Cells treated with the quinoline derivative

  • Cold PBS

  • Cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1-2 x 10⁶ cells per sample.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.[19]

  • Staining:

    • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Causality Behind Experimental Choices: Fixation with ethanol permeabilizes the cell membrane, allowing PI to enter and stain the DNA. The inclusion of RNase A in the staining solution is essential to prevent the staining of double-stranded RNA, which would otherwise interfere with the accurate measurement of DNA content.[22]

Protocol 4: Western Blotting for Apoptosis and Cell Cycle-Related Proteins

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).[23][24][25]

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Materials:

  • Cell lysates from treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for target proteins (e.g., Cleaved Caspase-3, Bcl-2, Cyclin B1, p21) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Self-Validating System: The use of a loading control (e.g., β-actin) is essential to ensure equal protein loading across all lanes, allowing for accurate comparison of protein expression levels between different samples.

Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool to evaluate the in vivo efficacy of anticancer agents.[26][27][28][29][30]

Principle: The growth of the implanted tumor is monitored over time in response to treatment with the quinoline derivative, allowing for the assessment of its antitumor activity in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Sterile PBS or appropriate vehicle

  • Quinoline derivative formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimatization and Tumor Implantation:

    • Acclimatize the mice for at least one week before the experiment.

    • Harvest cancer cells and resuspend them in sterile PBS or a mixture of medium and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.[28]

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[29]

    • Administer the quinoline derivative or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).

  • Endpoint and Data Analysis:

    • Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined size or for a specified duration.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) to quantify the antitumor efficacy.

Causality Behind Experimental Choices: The use of immunocompromised mice is necessary to prevent the rejection of the human tumor cells. Randomization of animals into treatment groups helps to minimize bias and ensure that any observed differences in tumor growth are due to the treatment. Monitoring body weight is a crucial ethical and scientific consideration to assess the systemic toxicity of the compound.

Visualization of Key Signaling Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell survival and proliferation.[8][9][31][32][33] Quinoline derivatives can inhibit key kinases in this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

General Workflow for In Vitro Anticancer Drug Screening

This workflow outlines the typical steps involved in the initial screening of quinoline derivatives for their anticancer activity.

In_Vitro_Screening_Workflow Start Start: Synthesized Quinoline Derivatives CellCulture 1. Cancer Cell Line Culture Start->CellCulture Cytotoxicity 2. Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity IC50 3. Determine IC50 Values Cytotoxicity->IC50 Apoptosis 4. Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle 5. Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism 6. Mechanistic Studies (e.g., Western Blot) Apoptosis->Mechanism CellCycle->Mechanism End End: Lead Compound Identification Mechanism->End

Caption: A generalized workflow for the in vitro evaluation of quinoline derivatives as anticancer agents.

References

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - Frontiers.
  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate.
  • Standart Operating Procedure Apoptosis assay with Annexin V - PI - Biologi.
  • Topoisomerases as Anticancer Targets - PMC - PubMed Central - NIH.
  • Schematic diagram of PI3K/Akt/mTOR pathway - ResearchGate.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - Wiley Online Library.
  • Certain anticancer drug structures of quinoline derivatives I-VI and... - ResearchGate.
  • Protocol of Cell Cycle Staining Flow Cytometry - Creative Biolabs Antibody.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy - International Journal of Medical and Pharmaceutical Sciences.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central.
  • Flow Cytometry Protocols - Bio-Rad Antibodies.
  • (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity - ResearchGate.
  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - PMC - PubMed Central.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • The IC50 values of compounds C1 to C10 against four cancer cell lines. - ResearchGate.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH.
  • Assaying cell cycle status using flow cytometry - PMC - NIH.
  • IC50 values of compounds 16 and 17 against four different cancer cell lines. - ResearchGate.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub.
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center.
  • Topoisomerase inhibitor - Wikipedia.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI.
  • MTT Cell Assay Protocol.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central.
  • Role of Tyrosine Kinases and their Inhibitors in Cancer Therapy: A Comprehensive Review - Bentham Science.
  • Western blot analysis of cell cycle proteins. Western blot of fourteen... | Download Scientific Diagram - ResearchGate.
  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed.
  • Antitumor Efficacy Testing in Rodents | JNCI - Oxford Academic.
  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies.

Sources

4-Chloro-6-methoxyquinoline-3-carbonitrile derivatization techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 4-Chloro-6-methoxyquinoline-3-carbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2][3] Within this class, This compound emerges as a particularly valuable starting material. Its structure is pre-functionalized with three distinct reactive sites: an electron-deficient C4 position primed for nucleophilic attack, a versatile carbonitrile group at C3, and a methoxy-substituted benzene ring.

The strategic derivatization of this molecule allows for the systematic exploration of chemical space, enabling the generation of diverse compound libraries for drug discovery programs. The chlorine atom at the C4 position is an excellent leaving group, making it the primary locus for modification through nucleophilic aromatic substitution (SNAr) and modern cross-coupling reactions.[4][5] The carbonitrile group offers a gateway to other functional groups such as amides, carboxylic acids, and amines, further expanding the molecular diversity.

This document, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the key derivatization techniques for this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to guide your research and development efforts.

Core Derivatization Strategies: A Multi-faceted Approach

The derivatization of this compound can be logically approached by considering its three primary reactive centers. The most facile and widely exploited transformations occur at the C4-chloro position, followed by modifications of the C3-nitrile group.

G cluster_start Starting Material cluster_c4 C4-Position Derivatization cluster_c3 C3-Nitrile Group Transformation start This compound snar Nucleophilic Aromatic Substitution (SNAr) (Amines, Thiols, Alcohols) start->snar R-NH2, R-SH, R-OH coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) start->coupling R-B(OH)2, R-C≡CH, R-NHR' hydrolysis Hydrolysis (-> Carboxylic Acid, Amide) start->hydrolysis H2O / H+ or OH- reduction Reduction (-> Aminomethyl) start->reduction H2 / Catalyst cyclo Cycloaddition (-> Tetrazoles, etc.) start->cyclo NaN3, etc.

Caption: Key derivatization pathways for this compound.

Section A: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The most common and direct method for derivatizing the C4 position is through Nucleophilic Aromatic Substitution (SNAr).[4] The electron-withdrawing effect of the quinoline nitrogen and the adjacent C3-carbonitrile group renders the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4][6]

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The subsequent departure of the chloride leaving group restores the aromaticity of the quinoline ring.

G cluster_mech SNAr Mechanism Reactants 4-Chloroquinoline + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Intermediate Step 1: Nucleophilic Attack (Rate-Determining Step) Product 4-Substituted Quinoline + Cl⁻ Intermediate->Product Step 2: Elimination of Leaving Group

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Common Nucleophiles and Conditions:

Nucleophile ClassReagent ExampleTypical ConditionsProduct Class
Amines Primary/Secondary Amines (e.g., Aniline, Piperidine)Ethanol or DMF, reflux or microwave irradiation, often with a base (K₂CO₃, Et₃N).[4][5]4-Aminoquinolines
Thiols Thiophenol, ThioureaFusion conditions or reflux in ethanol with a base like sodium acetate.[1][7]4-Thioquinolines
Alcohols/Phenols Sodium PhenoxideAnhydrous solvent (e.g., DMF, DMSO), elevated temperature.4-Aryloxyquinolines
Azides Sodium Azide (NaN₃)DMF or DMSO, 80-100 °C.[7]4-Azidoquinolines

Expert Insight: The choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO are excellent for SNAr as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. For amine nucleophiles, which are often weaker, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields by efficiently overcoming the activation energy barrier.[4]

Section B: Palladium-Catalyzed Cross-Coupling at the C4-Position

For the synthesis of more complex derivatives, particularly those involving C-C or C-N bond formation with sterically hindered partners, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods offer exceptional functional group tolerance and broad substrate scope.[8]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a powerful method for forming a C-C bond between the C4 position of the quinoline and an aryl or vinyl group from an organoboron reagent.[9][10]

Causality Behind the Choice: This reaction is favored for its mild conditions, the commercial availability of a vast array of boronic acids, and the fact that the inorganic byproducts are non-toxic and easily removed.

Catalytic Cycle Insight: The process involves three key steps: (1) Oxidative Addition of the 4-chloroquinoline to a Pd(0) complex, (2) Transmetalation where the organic group is transferred from the boron atom to the palladium center, and (3) Reductive Elimination which forms the final product and regenerates the Pd(0) catalyst.[9][10]

G pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd2_complex Ar-Pd(II)L2-Cl oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R-B(OH)2 + Base pd2_r_complex Ar-Pd(II)L2-R transmetal->pd2_r_complex reductive_elim Reductive Elimination pd2_r_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-R reductive_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the direct installation of an alkyne moiety at the C4 position by reacting 4-chloroquinoline with a terminal alkyne.[11][12] This reaction is co-catalyzed by palladium and a copper(I) salt.

Expert Insight: The copper(I) co-catalyst is crucial as it reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation to the palladium center.[11] Copper-free Sonogashira protocols have been developed to avoid issues with copper, but they often require specialized ligands.[12]

Buchwald-Hartwig Amination (C-N Bond Formation)

While SNAr is effective for many amines, the Buchwald-Hartwig amination provides a more general and often milder route for C-N bond formation, especially with less nucleophilic amines or amides.[8][13]

Causality Behind the Choice: This method is superior for coupling sterically hindered amines or for reactions that are sensitive to the high temperatures often required for SNAr. The choice of phosphine ligand is critical and must be tailored to the specific substrates.[13][14] For example, bulky, electron-rich ligands like XPhos or BrettPhos are often effective for coupling challenging substrates like primary amines.[13]

Section C: Transformations of the 3-Carbonitrile Group

The nitrile group at the C3 position is a versatile functional handle that can be converted into several other important moieties.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a 3-carboxamide or, upon more vigorous heating, a 3-carboxylic acid .[15] This transformation is valuable as quinoline-4-carboxylic acids are an important class of bioactive compounds.[16]

  • Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a 3-(aminomethyl)quinoline . This introduces a basic primary amine, which is a key pharmacophore in many drugs.

  • Cycloaddition: The nitrile group can participate in cycloaddition reactions. For instance, treatment with sodium azide (NaN₃) and an acid catalyst (like NH₄Cl) can form a tetrazole ring at the C3 position, a common bioisostere for a carboxylic acid group in medicinal chemistry.[17]

Experimental Protocols

The following protocols are representative examples and should be optimized based on the specific substrate and available laboratory equipment. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Anilino-6-methoxyquinoline-3-carbonitrile via SNAr

This protocol describes a classic nucleophilic aromatic substitution using aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Ethanol (anhydrous)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound and anhydrous ethanol (approx. 0.2 M concentration).

  • Add aniline followed by potassium carbonate to the stirring solution.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to yield the pure 4-anilino derivative.

Protocol 2: Synthesis of 4-(4-methylphenyl)-6-methoxyquinoline-3-carbonitrile via Suzuki Coupling

This protocol is an example of C-C bond formation at the C4 position.

Materials:

  • This compound (1.0 eq)

  • 4-Methylphenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane or DMF

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask, combine this compound, 4-methylphenylboronic acid, and the Pd(PPh₃)₄ catalyst.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the solvent (e.g., 1,4-Dioxane) via syringe, followed by the 2M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under the inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.[9][18]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • El-Sayed, A. A. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(1), 135-144.
  • Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Published online.
  • Khan, I., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968.
  • Abdel-Wahab, B. F., et al. (2016). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Acta Poloniae Pharmaceutica, 72(6), 1153-1163.
  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
  • Mąkosza, M., & Wojciechowski, K. (2001). Nucleophilic substitution of hydrogen in heterocyclic chemistry. Chemical Reviews, 101(11), 3245-3272.
  • Mphahlele, M. J., & Maluleka, M. M. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(7), 5722-5732.
  • Request PDF. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate.
  • ResearchGate. (2021). Biological Activities of Quinoline Derivatives.
  • Al-dujaili, H. H. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • Scinapse. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
  • Request PDF. (2011). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate.
  • Al-Tel, T. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate.
  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron, 69(14), 2987-2995.
  • BouzBouz, S., & Cossy, J. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2018). 4-Chloro-6,7-dimethoxyquinoline.
  • Cabrera, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Molecules, 26(22), 7013.
  • ResearchGate. (2016). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate.
  • Mohamed, A. M., et al. (2015). 2,4-cycloaddition reactions: Preparation and cytotoxicity of novel quinoline and pyrrolo [3,4-f] quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 64-68.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2236-2243.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron, 69(14), 2987-2995.
  • PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
  • El-Gamal, S. M., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate.
  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Flychem. (2024). Common Quinoline Synthesis Reactions.
  • University of Science and Technology of China. (n.d.). Synthesis of Quinoline and derivatives.
  • Arkat USA, Inc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123.
  • Kakei, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Letters, 15(18), 4758-4761.
  • Ebnöther, A., & Jucker, E. (1976). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 332-336.
  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. As a key intermediate in the development of various pharmaceutical agents, including tyrosine kinase inhibitors, achieving a high yield and purity of this compound is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its multi-step synthesis.

Overview of the Synthetic Pathway

The most common and reliable route to this compound involves a three-stage process starting from 4-methoxyaniline. This pathway includes the formation of an enaminonitrile intermediate, a high-temperature thermal cyclization, and a final chlorination step. Understanding the nuances of each stage is crucial for optimizing the overall yield.

Synthetic_Pathway cluster_0 Stage 1: Enaminonitrile Formation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Chlorination A 4-Methoxyaniline C 2-((4-methoxyphenylamino)methylene)malononitrile A->C Ethanol, Reflux B (Ethoxymethylene)malononitrile B->C D 4-Hydroxy-6-methoxyquinoline-3-carbonitrile C:e->D:w High-Temp Solvent (e.g., Dowtherm A) ~250°C F This compound D:e->F:w Reflux E Phosphorus Oxychloride (POCl3) E->F

Caption: General synthetic workflow for this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is organized by synthetic stage to provide targeted solutions to specific experimental issues.

Stage 1: Enaminonitrile Formation

This initial condensation reaction is generally high-yielding but can be prone to issues related to starting material quality and reaction monitoring.

Q1: My yield of the enaminonitrile intermediate is low, or the reaction seems to stall. What are the likely causes?

A: This is a common issue often traced back to one of three factors:

  • Purity of 4-Methoxyaniline: The aniline starting material is susceptible to air oxidation, which can result in colored impurities and reduced reactivity. It is best practice to use freshly purchased aniline or purify older stock by distillation or recrystallization.

  • Reaction Monitoring: While this reaction is often robust, monitoring its progress by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1] Running the reaction for too long can sometimes lead to minor byproduct formation.

  • Solvent and Temperature: Ethanol is the standard solvent and should be heated to a gentle reflux. Insufficient heating will slow the reaction rate, while excessive heating offers no significant advantage and can lead to solvent loss.

Stage 2: Thermal Cyclization (Gould-Jacobs Reaction)

This high-temperature ring-closing reaction is the most challenging step and the primary source of yield loss.

Q2: The thermal cyclization is producing very low yields and a significant amount of black, insoluble tar. How can this be improved?

A: This is the most critical step to optimize. The extreme temperatures required for the intramolecular cyclization can also cause decomposition.

  • Critical Temperature Control: The reaction requires temperatures between 240-260°C. This is achieved by using a high-boiling point solvent such as Dowtherm A or diphenyl ether. Ensure your heating mantle and thermometer are calibrated and providing accurate, stable heat. A temperature that is too low will result in no reaction, while exceeding 260°C will lead to rapid decomposition and charring.

  • Efficient Stirring: As the product begins to form, it may precipitate from the hot solvent. Vigorous mechanical stirring is essential to maintain a homogenous slurry and prevent localized overheating and charring at the flask walls.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidative decomposition at these high temperatures.

Q3: The crude product from the cyclization is a dark, oily solid that is difficult to handle and purify. What is the best work-up procedure?

A: Purifying the crude 4-hydroxyquinoline intermediate is key to a successful final step.

  • Cooling and Dilution: After the reaction is complete, allow the mixture to cool to around 80-100°C. Carefully and slowly add a hydrocarbon solvent like hexane or toluene. This will help precipitate the product while keeping many of the polymeric, "tarry" byproducts in solution.

  • Filtration and Trituration: Filter the cooled slurry to collect the crude solid. The resulting dark powder should then be triturated (stirred as a slurry) in a boiling solvent like acetone or ethyl acetate. This will dissolve many of the remaining organic impurities, leaving the desired, more insoluble product behind.

  • Recrystallization (If Necessary): For very impure material, recrystallization from a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be necessary, though this can be challenging and lead to some product loss.

Stage 3: Chlorination with Phosphorus Oxychloride (POCl₃)

This final step converts the 4-hydroxy group into the target 4-chloro group. The reaction is typically efficient but requires careful handling of the reagent and a precise work-up.

Q4: The chlorination reaction is incomplete, leaving significant amounts of the 4-hydroxy starting material. How can I drive it to completion?

A: Incomplete conversion is usually due to reagent deactivation or insufficient reaction time.

  • Anhydrous Conditions: Phosphorus oxychloride (POCl₃) reacts violently with water. Ensure your glassware is oven-dried and the 4-hydroxyquinoline starting material is perfectly dry. Any moisture will consume the reagent and reduce its effectiveness.

  • Reagent Stoichiometry and Catalysis: Use a significant excess of POCl₃ (5-10 equivalents) to act as both the reagent and solvent. Adding a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier-type reagent in situ, which is a more potent electrophile.[2][3]

  • Reaction Time and Temperature: The reaction typically requires heating at reflux (around 110°C) for 2-4 hours.[4][5] Monitor the reaction by TLC until the starting material spot has completely disappeared.

Q5: The work-up procedure for the POCl₃ reaction is difficult to control and gives inconsistent yields. What is the best practice?

A: The work-up is critical for both safety and yield. Excess POCl₃ must be quenched carefully.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process and should be done in a fume hood with appropriate personal protective equipment.

  • pH Adjustment: The resulting acidic solution must be neutralized to precipitate the product. Slowly add a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH reaches 7-8.[6] Adding the base too quickly can cause excessive foaming and heat generation.

  • Isolation: The precipitated solid should be stirred in the cold aqueous solution for at least 30 minutes to ensure complete precipitation. Collect the product by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Quantitative Data and Recommended Protocols

Summary of Reaction Conditions
StageReactionKey ReagentsSolventTemperatureTypical TimeExpected Yield
1 Enaminonitrile Formation4-Methoxyaniline, (Ethoxymethylene)malononitrileEthanolReflux (~78°C)2-4 h90-98%
2 Thermal Cyclization2-((4-methoxyphenylamino)methylene)malononitrileDowtherm A250°C30-60 min50-65%
3 Chlorination4-Hydroxy-6-methoxyquinoline-3-carbonitrile, POCl₃POCl₃ (neat)Reflux (~110°C)2-4 h85-95%
Detailed Experimental Protocols

Protocol 1: Synthesis of 2-((4-methoxyphenylamino)methylene)malononitrile (Stage 1)

  • To a round-bottom flask equipped with a reflux condenser, add 4-methoxyaniline (1.0 eq), (ethoxymethylene)malononitrile (1.05 eq), and ethanol (5 mL per gram of aniline).

  • Heat the mixture to a gentle reflux with stirring.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane).

  • Once the aniline is consumed (typically 2-3 hours), cool the reaction mixture in an ice bath.

  • The product will precipitate as a crystalline solid. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 4-hydroxy-6-methoxyquinoline-3-carbonitrile (Stage 2)

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add a high-boiling solvent (e.g., Dowtherm A, 10 mL per gram of enaminonitrile).

  • Heat the solvent to 250°C under a nitrogen atmosphere.

  • Slowly add the enaminonitrile from Protocol 1 in portions to the hot solvent, ensuring the temperature does not drop below 240°C.

  • Maintain the reaction at 250°C with vigorous stirring for 30-45 minutes.

  • Allow the mixture to cool to ~100°C, then add hexane to precipitate the crude product.

  • Cool to room temperature, filter the solid, and wash thoroughly with hexane.

  • Purify the crude solid by stirring it in boiling acetone, then cool and filter to obtain the purified product as a tan or light brown powder.

Protocol 3: Synthesis of this compound (Stage 3)

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add the dried 4-hydroxyquinoline from Protocol 2 (1.0 eq) and phosphorus oxychloride (POCl₃, 8.0 eq).

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Heat the mixture to reflux (~110°C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7.

  • Stir the resulting suspension in the cold for 30 minutes.

  • Collect the solid product by filtration, wash extensively with water, and dry under vacuum to yield the final product.

Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing low yield issues.

Troubleshooting_Workflow cluster_1 Stage 1 Issues cluster_2 Stage 2 Issues cluster_3 Stage 3 Issues start Low Overall Yield check_stage1 Analyze Stage 1 Yield & Purity start->check_stage1 check_stage2 Analyze Stage 2 Yield & Purity start->check_stage2 check_stage3 Analyze Stage 3 Yield & Purity start->check_stage3 s1_purity Check Aniline Purity (Oxidized?) check_stage1->s1_purity s2_temp Reaction Temp < 240°C? check_stage2->s2_temp s3_incomplete Incomplete Conversion (by TLC)? check_stage3->s3_incomplete s1_action Action: Purify Aniline (Distill/Recrystallize) s1_purity->s1_action Yes s2_char Significant Charring? s2_temp->s2_char No s2_action_temp Action: Increase Heat Ensure Accurate Reading s2_temp->s2_action_temp Yes s2_action_char Action: Reduce Temp (<260°C) Use Inert Atmosphere s2_char->s2_action_char Yes s3_workup Low Yield After Work-up? s3_incomplete->s3_workup No s3_action_incomplete Action: Use Anhydrous Reagents Increase Reflux Time Add Catalytic DMF s3_incomplete->s3_action_incomplete Yes s3_action_workup Action: Ensure pH is 7-8 Allow Full Precipitation Wash Thoroughly s3_workup->s3_action_workup Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Vilsmeier-Haack Reagent. Indian Journal of Chemistry, 45B, 1-25. [Link]
  • Raj, K., et al. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 53, 399-405. [Link]
  • Patel, V. M., et al. (2013). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 5(12), 648-652. [Link]
  • Naidoo, R., & Singh, P. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
  • Rani, S., et al. (2017). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 122-129. [Link]
  • Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. [Link]
  • Waghmare, S. S., & Jamale, D. B. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. [Link]
  • Jamale, D. B., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 1-4. [Link]
  • Mao, Y., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(9), 11136-11147. [Link]
  • Wang, W., et al. (2020). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2020 4th International Conference on Materials Engineering and Nano Sciences (ICMENS 2020). [Link]

Sources

Troubleshooting low yield in Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Länder quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of quinoline derivatives. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanism and the rationale behind optimizing experimental parameters for a successful, high-yield synthesis.

Troubleshooting Guide: Low Yield and Side Product Formation

This section addresses the most common and frustrating issue in the Friedländer synthesis: low yield of the desired quinoline product. Each question targets a specific experimental observation and provides a structured approach to identifying the root cause and implementing a solution.

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?

A1: Incomplete conversion is a frequent challenge in the Friedländer synthesis and can often be attributed to several key factors. A systematic approach to troubleshooting is crucial for identifying the specific bottleneck in your reaction.

Underlying Causes & Recommended Solutions:

  • Insufficient Catalyst Activity or Loading: The catalyst, whether acidic or basic, is essential for promoting both the initial aldol condensation and the subsequent cyclization.[1] An inactive or insufficient amount of catalyst will result in a sluggish or stalled reaction.

    • Actionable Advice:

      • Verify Catalyst Quality: Ensure your catalyst is fresh and has been stored under appropriate conditions. For example, Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture.

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or higher) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

      • Consider a Stronger Catalyst: If a mild catalyst is ineffective, a stronger acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or base (e.g., potassium tert-butoxide) may be required to drive the reaction to completion.[1][3]

  • Suboptimal Reaction Temperature: The Friedländer synthesis is often temperature-sensitive.[2] Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to degradation of starting materials or the product.

    • Actionable Advice:

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments, carefully monitoring for product formation and any potential decomposition.[2]

      • Microwave Irradiation: For suitable solvent systems, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[4]

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be diffusion-limited, leading to low conversion.

    • Actionable Advice:

      • Solvent Screening: Select a solvent in which both the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound are fully soluble at the reaction temperature. Common solvents include ethanol, methanol, DMF, and toluene.[1][5] The choice of solvent can significantly impact reaction efficiency.[4][6]

      • Increase Solvent Volume: While not always ideal, a moderate increase in solvent volume can sometimes improve solubility.

Q2: My TLC analysis shows multiple spots, and the yield of my desired quinoline is low. How can I suppress side reactions?

A2: The formation of multiple side products is a clear indication that competing reaction pathways are occurring. The most common side reaction in the Friedländer synthesis is the self-condensation of the α-methylene ketone.[2]

Primary Side Reaction and Mitigation Strategies:

  • Aldol Self-Condensation: Under basic conditions, the α-methylene ketone can react with itself in an aldol condensation reaction, consuming the starting material and reducing the yield of the desired quinoline.[1]

    • Actionable Advice:

      • Switch to Acidic Conditions: Acidic catalysis generally favors the desired reaction pathway over the self-condensation of the ketone. Consider using catalysts like p-toluenesulfonic acid, iodine, or Lewis acids.[1][3]

      • Modify the Order of Addition: Adding the 2-aminoaryl aldehyde/ketone and the catalyst to the reaction vessel before the slow, dropwise addition of the α-methylene ketone can help to minimize its self-reaction.

      • Use a Pre-formed Imine/Enamine: An alternative strategy is to pre-form the imine of the 2-aminoaryl aldehyde/ketone, which can then react with the α-methylene ketone under controlled conditions to avoid self-condensation.[1]

Q3: I'm using an unsymmetrical ketone, and I'm getting a mixture of regioisomers. How can I control the regioselectivity of the reaction?

A3: Regioselectivity is a known challenge when using unsymmetrical ketones in the Friedländer synthesis, as the reaction can proceed from either α-carbon of the ketone.[1] Controlling which α-methylene group reacts is key to obtaining a single, desired product.

Strategies for Controlling Regioselectivity:

  • Thermodynamic vs. Kinetic Control: The choice of reaction conditions can influence which regioisomer is favored.

    • Acidic Conditions: Often favor the formation of the more thermodynamically stable, more substituted enamine intermediate, leading to a specific regioisomer.[7]

    • Basic Conditions: Can favor the kinetically controlled deprotonation at the less hindered α-carbon.[7]

  • Use of Directing Groups: The introduction of a temporary directing group on one of the α-carbons of the ketone can force the reaction to proceed with the desired regioselectivity.[1]

  • Modern Catalytic Systems: Certain specialized catalysts, such as specific ionic liquids or amine catalysts, have been shown to provide high regioselectivity in the Friedländer synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedländer synthesis?

A1: The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group to form a quinoline.[1] There are two generally accepted mechanisms depending on the reaction conditions.[3] Under acidic or basic catalysis, the reaction typically proceeds through an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration to form the aromatic quinoline ring.[1][8]

Friedlander_Mechanism Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation (Rate-Limiting) Enone α,β-Unsaturated Carbonyl (Enone) Aldol_Adduct->Enone - H₂O Imine Imine Intermediate Enone->Imine Intramolecular Condensation Quinoline Quinoline Product Imine->Quinoline - H₂O

Caption: Generalized mechanism of the Friedländer synthesis.

Q2: How do I choose the right catalyst for my specific substrates?

A2: Catalyst selection is critical and depends on the reactivity of your starting materials.[2]

Catalyst TypeExamplesBest ForConsiderations
Brønsted Acids p-TsOH, H₂SO₄, TFA[3]General purpose, good for suppressing ketone self-condensation.Can be harsh, potentially leading to degradation of sensitive substrates.[2]
Lewis Acids AlCl₃, FeCl₃, Nd(NO₃)₃·6H₂O[3][9]Can offer milder reaction conditions and high yields.[9]Sensitive to moisture; may require anhydrous conditions.
Bases KOH, NaOEt, KOtBu[1][10]Traditional method, effective for many substrates.Can promote aldol self-condensation of the ketone.[1]
Modern Catalysts Ionic Liquids, Nanocatalysts, MOFs[11][12]Often provide high yields, milder conditions, and catalyst recyclability.[12]May require specialized synthesis or purchase.

Q3: Can the Friedländer synthesis be performed under "green" or solvent-free conditions?

A3: Yes, significant progress has been made in developing more environmentally friendly protocols. Several methods have been reported that proceed under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[13] Additionally, water has been successfully used as a solvent for certain substrates, offering a green and efficient alternative to traditional organic solvents.[14] Catalyst systems like p-toluenesulfonic acid with iodine have also been shown to be effective under solvent-free conditions.[1]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Solvent-Free Friedländer Synthesis

This protocol is an example of a milder, solvent-free approach that can often provide high yields.[2]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (10 mol%)

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add molecular iodine (10 mol%) to the mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Choline Hydroxide-Catalyzed Synthesis in Water

This protocol exemplifies a green chemistry approach using a biodegradable catalyst in an aqueous medium.[2]

Materials:

  • 2-aminonicotinaldehyde (0.5 mmol)

  • Acetone (0.5 mmol)

  • Choline hydroxide (1 mol%)

  • Deionized water (1 mL)

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of deionized water, followed by choline hydroxide (1 mol%).

  • Place the flask in a pre-heated water bath at 50 °C and stir vigorously for approximately 6 hours.

  • Monitor the reaction for completion by TLC.

  • Once complete, allow the mixture to cool to room temperature. The product may precipitate.

  • Isolate the solid product by filtration, washing with a small amount of cold water.

  • Dry the product under vacuum.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Friedländer Synthesis Check_Conversion Is the reaction going to completion? Start->Check_Conversion Check_Purity Is the crude product a mixture of compounds? Check_Conversion->Check_Purity Yes Incomplete_Rxn Incomplete Reaction: - Check catalyst activity/loading - Increase temperature - Improve reactant solubility Check_Conversion->Incomplete_Rxn No Side_Rxns Side Reactions Present: - Switch from basic to acidic catalyst - Modify order of addition - Consider pre-formed imine Check_Purity->Side_Rxns Yes Regio_Issue Regioisomer Mixture: - Adjust conditions (acidic/basic) - Use directing groups - Screen specialized catalysts Check_Purity->Regio_Issue If unsymmetrical ketone used Success Improved Yield Incomplete_Rxn->Success Side_Rxns->Success Regio_Issue->Success

Caption: A logical workflow for troubleshooting low yields.

References

  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
  • BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Wikipedia. Friedländer synthesis.
  • Organic Reactions. The Friedländer Synthesis of Quinolines.
  • Organic Chemistry Portal.
  • PubMed Central. Advances in polymer based Friedlander quinoline synthesis.
  • Semantic Scholar. Advances in polymer based Friedlander quinoline synthesis.
  • ResearchG
  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines.
  • ResearchGate.
  • Organic Chemistry Portal. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III)
  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis.
  • ResearchGate. of solvent on the reaction times and yields.
  • ResearchGate. The Friedländer Synthesis of Quinolines.
  • J&K Scientific LLC. Friedländer Synthesis.
  • ResearchGate. Effects of solvent on the reaction time and yield a.
  • ResearchGate. Friedländer synthesis of quinolines 4 and 6.
  • Organic Chemistry Portal. Friedlaender Synthesis.
  • Semantic Scholar. The Friedländer Synthesis of Quinolines.
  • ResearchGate. Mechanism for the Friedländer reaction under acidic conditions showing...
  • PubMed Central. Different catalytic approaches of Friedländer synthesis of quinolines.
  • Scribd. Friedländer Synthesis: Mechanism.
  • YouTube. Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!

Sources

Side product formation in quinoline synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Side Product Formation and Removal

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with labs navigating the complexities of quinoline synthesis. This guide is designed to be a practical resource, addressing the common—and often frustrating—issues of side product formation that can compromise yield and purity. Here, we'll explore the "why" behind these side reactions and provide actionable troubleshooting strategies and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I can expect in classical quinoline syntheses?

A1: Side product profiles are highly dependent on the specific named reaction you're employing. In vigorous, acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses, the formation of tars and polymeric materials is a primary concern.[1] This arises from the polymerization of intermediates like acrolein or other α,β-unsaturated carbonyl compounds under the harsh, high-temperature acidic conditions.[1] For the Friedländer synthesis , which can be base-catalyzed, a common issue is the aldol self-condensation of the ketone reactant.[1] In the Combes synthesis , a key challenge is controlling regioselectivity, often leading to the formation of undesired regioisomers when using unsymmetrical β-diketones.[1]

Q2: My Skraup reaction is incredibly exothermic and difficult to manage. How can I control it?

A2: The Skraup synthesis is notoriously vigorous.[2] To moderate the reaction, the addition of ferrous sulfate (FeSO₄) is a well-established technique to make the reaction less violent.[3][4] Boric acid can also serve this purpose.[3][4] The key is to control the rate of the initial exothermic phase. This can be achieved through the slow, controlled addition of concentrated sulfuric acid with efficient cooling and vigorous stirring to dissipate heat and prevent localized hotspots.[3]

Q3: I'm seeing a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I improve regioselectivity?

A3: Regioselectivity in the Combes synthesis is dictated by which carbonyl of the β-diketone the aniline nitrogen initially attacks and the subsequent cyclization step. Steric effects of the substituents on the diketone play a significant role in the rate-determining electrophilic aromatic annulation step.[5] For instance, increasing the bulk of one of the R groups on the diketone can favor the formation of one regioisomer over the other.[5] The electronic nature of the aniline substituent also has an influence; methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, while halo-substituted anilines may favor the 4-substituted product.[5]

Q4: My Friedländer synthesis is suffering from low yields due to aldol condensation of my ketone starting material. What's the best way to prevent this?

A4: To minimize the self-condensation of ketones, particularly under basic conditions, you can use the imine analog of the o-aminoaryl ketone.[6] This strategy has been successfully employed in complex syntheses, such as that of camptothecin.[6] Alternatively, switching to an acid catalyst like p-toluenesulfonic acid can often circumvent this side reaction.[1]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Excessive Tar and Polymer Formation in Skraup and Doebner-von Miller Syntheses

Causality: The strongly acidic and high-temperature conditions promote the polymerization of the α,β-unsaturated aldehyde or ketone intermediates.[7] This is a major contributor to low yields and difficult product isolation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting tar formation.

Solutions:

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound (or its precursor, like acetaldehyde in the Doebner-von Miller) slowly to the heated acidic solution of the aniline helps control the reaction's exothermicity and minimizes polymerization.[7]

  • Use of a Moderator: As mentioned in the FAQs, adding ferrous sulfate to a Skraup reaction can make it less violent and reduce charring.[3]

  • Temperature Optimization: Avoid excessively high temperatures. Gentle heating should be used to initiate the reaction, and the subsequent exothermic phase must be carefully controlled.[2]

Issue 2: Formation of Undesired Regioisomers in Combes and Friedländer Syntheses

Causality: When using unsymmetrical ketones or β-diketones, the initial condensation and subsequent cyclization can occur at two different positions, leading to a mixture of isomeric products.[5][6]

Solutions:

  • Strategic Choice of Reactants: In the Combes synthesis, the steric bulk of substituents on the β-diketone can direct the cyclization.[5] For the Friedländer synthesis, introducing a phosphoryl group on the α-carbon of the ketone can improve regioselectivity.[6]

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. In some Friedländer syntheses, using an appropriate amine catalyst or an ionic liquid can help control regioselectivity.[6]

Data Presentation: Impact of Purification on Quinoline Yield and Purity

The following table summarizes the typical outcomes of different purification strategies for crude quinoline obtained from a Skraup synthesis.

Purification MethodTypical Recovery YieldPurity of Final ProductCommon Impurities Removed
Steam Distillation 80-90%~95%Unreacted nitrobenzene, volatile byproducts[8][9]
Recrystallization 60-80%>98%Isomeric impurities, colored byproducts[10]
Column Chromatography 50-70%>99%Closely related isomers, trace impurities[1]
Salt Formation & Liberation 70-85%~97%Residual aniline (as phenol after diazotization)[8]

Experimental Protocols

Protocol 1: Purification of Quinoline from a Skraup Synthesis Reaction Mixture

This protocol outlines a robust method to isolate and purify quinoline from the tarry mixture often produced in a Skraup reaction.[8]

Objective: To separate quinoline from unreacted starting materials, polymeric byproducts, and other impurities.

Step-by-Step Methodology:

  • Initial Steam Distillation:

    • Once the Skraup reaction is complete and has cooled, cautiously dilute the mixture with water.

    • Subject the acidic mixture to steam distillation to remove volatile components, primarily unreacted nitrobenzene.[8][9] Continue until the distillate runs clear.

  • Liberation of the Free Base:

    • Cool the remaining reaction mixture in the distillation flask.

    • Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution. This will neutralize the sulfuric acid and liberate the quinoline as an oily layer.[8][9]

  • Second Steam Distillation:

    • Perform a second steam distillation on the now alkaline mixture to isolate the crude quinoline.[8]

  • Removal of Residual Aniline (Optional but Recommended):

    • Dissolve the collected crude quinoline in dilute sulfuric acid to form the water-soluble quinoline sulfate.[8]

    • Cool the solution and add sodium nitrite to diazotize any remaining aniline. Gentle heating will convert the resulting diazonium salt to phenol.[8]

    • Re-liberate the quinoline by adding a strong base.

  • Final Purification:

    • Separate the quinoline oil.

    • Dry the product over a suitable drying agent (e.g., anhydrous potassium carbonate).

    • Perform a final vacuum distillation, collecting the fraction that boils at the appropriate temperature for pure quinoline (e.g., 110-114°C at 14 mmHg).[8]

Protocol 2: General Approach for Removing Polymeric Byproducts by pH Adjustment

This protocol is applicable for syntheses like the Skraup reaction where acidic polymers are formed.

Objective: To selectively precipitate and remove polymeric side products based on their solubility at different pH values.

Caption: Workflow for polymer removal via pH adjustment.

Step-by-Step Methodology:

  • Concentration: If your reaction was performed in an organic solvent, concentrate the crude mixture under reduced pressure to remove the solvent.[11]

  • Aqueous Dissolution: Add water to the residue and stir until dissolved. At this stage, both the desired quinoline product and polymeric byproducts are likely in their protonated, salt forms.[11]

  • Polymer Precipitation: Slowly add an aqueous solution of sodium hydroxide (e.g., 30-40%) while monitoring the pH. Adjust the pH to a range of 3.7-3.9.[11] In this acidic range, the polymeric materials will precipitate out of the solution.

  • Filtration: Stir for 20-30 minutes after the solid precipitates, then filter to remove the solid polymer.[11]

  • Product Precipitation: Take the filtrate and continue to add the sodium hydroxide solution to adjust the pH to approximately 7.4. The desired quinoline product will precipitate out as the free base.[11]

  • Isolation: Collect the crude quinoline product by filtration. This crude product can then be subjected to further purification as described in Protocol 1 or by other methods like recrystallization or chromatography.

By understanding the mechanistic origins of side product formation, you can proactively adjust your experimental design to favor the desired reaction pathway. When side products are unavoidable, a systematic approach to purification is essential for obtaining high-quality quinoline derivatives for your research and development endeavors.

References

  • Benchchem.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • Benchchem. byproduct formation in the Doebner-von Miller reaction.
  • Benchchem.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Prepar
  • Wikipedia. Quinoline.
  • Vedantu. Quinoline: Structure, Properties & Uses Explained.
  • ResearchGate. The Friedländer Synthesis of Quinolines.
  • Organic Reactions. The Friedländer Synthesis of Quinolines.
  • Wikipedia. Doebner reaction.
  • Wikipedia. Friedländer synthesis.
  • Wikipedia. Combes quinoline synthesis.
  • Benchchem.
  • Benchchem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Google Patents. A method for purifying 8-hydroxyquinoline reaction solution.
  • Benchchem.
  • Organic Syntheses Procedure. The 12-l.

Sources

Technical Support Center: Optimization of Suzuki Coupling Reactions for Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving haloquinoline substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important heterocyclic scaffolds. The quinoline moiety is a privileged structure in medicinal chemistry, and its derivatization via Suzuki coupling is a cornerstone of modern synthetic strategies.[1] However, the unique electronic properties and potential for catalyst inhibition by the quinoline nitrogen can present significant challenges.[2][3]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your reactions are efficient, reproducible, and scalable.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is dedicated to resolving specific problems you may encounter at the bench.

Issue 1: Low to No Conversion of the Haloquinoline Starting Material

Question: My Suzuki coupling reaction with a chloro- or bromoquinoline is showing very low or no conversion to the desired product. What are the likely causes and how can I fix this?

Answer:

This is a frequent challenge, often rooted in the rate-determining oxidative addition step of the catalytic cycle, especially with electron-rich or sterically hindered haloquinolines.[4][5] The nitrogen atom in the quinoline ring can also coordinate with the palladium catalyst, leading to inhibition.[3]

Here’s a systematic approach to troubleshooting:

  • Evaluate Your Catalyst System: For unreactive haloquinolines, particularly chloroquinolines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] The oxidative addition of the C-Cl bond to Pd(0) is notoriously slow.[6]

    • Solution: Switch to a more robust catalyst system employing bulky, electron-rich phosphine ligands. These ligands facilitate the oxidative addition step.[4][5] Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are the industry standard for these challenging couplings.[7] They are typically used with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃.[7] Alternatively, pre-formed palladium complexes incorporating these ligands are excellent choices.[2]

  • Assess the Base: The base is critical for activating the boronic acid to enable transmetalation.[3] An inappropriate or weak base can stall the reaction.

    • Solution: For difficult couplings, a stronger base is often necessary. While carbonates like K₂CO₃ and Cs₂CO₃ are common, potassium phosphate (K₃PO₄) is frequently more effective.[3] The solubility of the base is also crucial; ensure it has some solubility in your chosen solvent system, which is often why a small amount of water is added.[3]

  • Check Reaction Temperature: The reaction may simply be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature. Many Suzuki couplings for haloquinolines are run at elevated temperatures, typically between 80-110 °C.[3]

  • Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[8][9]

    • Solution: Rigorously degas your solvents (including any water) by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[8] Assemble your reaction under a positive pressure of inert gas.

Logical Flow for Troubleshooting Low Conversion

start Low/No Conversion catalyst Is the catalyst system optimal? (e.g., using Buchwald ligands for chloroquinolines) start->catalyst base Is the base strong enough? (e.g., K3PO4 for challenging couplings) catalyst->base Yes sol1 Action: Switch to bulky, electron-rich ligands (SPhos, XPhos). catalyst->sol1 temp Is the temperature high enough? (e.g., 80-110 °C) base->temp Yes sol2 Action: Change to a stronger base like K3PO4. base->sol2 inert Is the atmosphere truly inert? temp->inert Yes sol3 Action: Increase reaction temperature incrementally. temp->sol3 success Reaction Optimized inert->success Yes sol4 Action: Improve degassing of all reagents and solvents. inert->sol4

Caption: Troubleshooting workflow for low conversion.

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I'm observing significant amounts of side products like homocoupled boronic acid, dehalogenated quinoline, or protodeborylated starting material. What's going wrong?

Answer:

The formation of side products points to specific, competing reaction pathways that can often be suppressed by adjusting the reaction conditions.

  • Homocoupling of Boronic Acid: This side reaction, often called Glaser coupling, is typically caused by the presence of oxygen.[3]

    • Solution: As with low conversion issues, ensure your reaction is rigorously degassed and maintained under a strict inert atmosphere.[8]

  • Dehalogenation of the Haloquinoline: The replacement of the halogen with a hydrogen atom is a common side reaction known as hydrodehalogenation.[3] This can be caused by the presence of a hydride source, which can arise from catalyst decomposition or certain solvents.[3][9]

    • Solution: Avoid protic solvents like alcohols if dehalogenation is a significant issue.[2] Ensure your base is not contributing to this pathway.

  • Protodeborylation of the Boronic Acid: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. It is often promoted by harsh conditions (high temperature, strong base) or the presence of excess water.[2][8]

    • Solution:

      • Consider lowering the reaction temperature or using a milder base.[2]

      • Minimize the amount of water in your solvent system. While some water is often necessary to dissolve the base, excess can be detrimental.[4]

      • Switch to a more stable boronic acid derivative, such as a pinacol ester (BPin), which is generally more resistant to protodeborylation.[2]

Side ProductCommon Cause(s)Recommended Action(s)
Homocoupled Boronic Acid Oxygen in the reaction mixture[3][8]Improve degassing procedures; ensure a robust inert atmosphere.
Dehalogenated Haloquinoline Hydride source (e.g., protic solvents, catalyst decomposition)[2][3]Avoid alcoholic solvents; re-evaluate base and catalyst stability.
Protodeborylated Boronic Acid Excess water, high temperature, strong base[2][8]Use anhydrous solvents, lower temperature, or switch to a more stable boronic ester (e.g., pinacol ester).[2]

Table 1: Common side products and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: Which halogen on my haloquinoline is most reactive in a Suzuki coupling?

The reactivity of the carbon-halogen bond in the oxidative addition step generally follows the order: I > Br > Cl.[5] Iodoquinolines are the most reactive, followed by bromoquinolines. Chloroquinolines are the least reactive and typically require more specialized and powerful catalyst systems to achieve good yields.[5][6]

Q2: Can the position of the halogen on the quinoline ring affect the reaction?

Yes, the electronic environment of the C-X bond significantly impacts its reactivity. Halogens at positions that are more electron-deficient (e.g., due to the influence of the ring nitrogen or other electron-withdrawing groups) will generally undergo oxidative addition more readily.[2] Conversely, halogens on electron-rich positions will be less reactive.[4]

Q3: What are the best general-purpose starting conditions for a Suzuki coupling of a bromoquinoline?

A robust starting point for a typical 3-bromoquinoline coupling would be:

  • Palladium Catalyst: Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a ligand like SPhos.

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v).[1]

  • Temperature: 80-90 °C.[1]

  • Atmosphere: Inert (Argon or Nitrogen).

Always perform a small-scale test reaction to confirm reactivity before committing a large amount of material.

Q4: My boronic acid is not very stable. What are my options?

As mentioned in the troubleshooting section, protodeborylation is a common issue.[10] If your boronic acid is particularly prone to decomposition, converting it to a more stable boronic ester is a highly effective strategy.[2] Pinacol esters (BPin) are widely used for this purpose due to their stability and ease of handling.

Representative Experimental Protocol: Suzuki Coupling of 3-Bromoquinoline

This protocol is a generalized procedure and should be optimized for specific substrates and scales.[1]

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the 3-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv), and any additional ligand if required.[3]

  • Establish Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 L₂Pd(0) Active Catalyst oa_complex [L₂Pd(II)(Ar¹)(X)] Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex [L₂Pd(II)(Ar¹)(Ar²)] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product ar1x Ar¹-X (Haloquinoline) ar1x->oa_complex ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) ar2b->trans_complex base Base (e.g., K₃PO₄) base->trans_complex Activates Boronic Acid

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline.
  • BenchChem. (n.d.). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Watson, D. A., & Njardarson, J. T. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5674-5685. DOI:10.1039/C6SC02118B.
  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4388-4401.
  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.

Sources

Technical Support Center: A Guide to Preventing Decomposition of Quinoline Derivatives on Silica Gel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges with the purification of quinoline derivatives using silica gel chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower your troubleshooting efforts.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when purifying quinoline derivatives on silica gel.

Q1: Why are my quinoline derivatives decomposing or streaking on the silica gel column?

A: This is a frequent and frustrating issue that stems from the fundamental chemical properties of both your quinoline compound and the silica gel stationary phase.

  • The Culprit: Acidic Silanol Groups: Standard silica gel is characterized by the presence of silanol groups (Si-OH) on its surface, which are weakly acidic (pKa ≈ 4.5).[1] These acidic sites can interact strongly with the basic nitrogen atom of the quinoline ring.[2][3]

  • The Consequences: This strong acid-base interaction leads to two primary problems:

    • Irreversible Adsorption & Tailing: The quinoline derivative can bind too strongly to the silica, leading to significant peak tailing or streaking.[2][3] In severe cases, the compound may not elute from the column at all.

    • Acid-Catalyzed Decomposition: Many functionalized quinoline derivatives are sensitive to acid. The acidic environment on the silica surface can catalyze degradation reactions, leading to the formation of impurities and a significant loss of your desired product.[2][4]

Q2: I see a new, often colorful, spot on my TLC plate after spotting my quinoline sample. What is happening?

A: The appearance of new, often yellow or brown, spots is a strong indicator of on-plate decomposition.[5] This is particularly common for quinolines sensitive to oxidation or acid. The acidic nature of the silica gel plate itself can be enough to cause this degradation.[2] This observation on a TLC plate is a critical warning sign that you will likely face significant decomposition issues during column chromatography.

Q3: Can I just use a more polar solvent system to get my quinoline derivative off the column?

A: While increasing solvent polarity is a standard technique to increase the elution strength, it often fails to solve the core problem with basic compounds like quinolines. A highly polar solvent might eventually push the compound off the column, but it won't prevent the acid-catalyzed decomposition or the strong interactions causing streaking. In fact, you may simply co-elute your degraded product with any remaining starting material, resulting in impure fractions.

Q4: What is silica gel "deactivation" and how does it help?

A: Deactivation is the process of neutralizing the acidic silanol groups on the silica surface.[3][4] This is typically achieved by washing or pre-eluting the silica gel with a solvent containing a small amount of a base, most commonly triethylamine (TEA).[6][7][8] The TEA, being a stronger base, will preferentially bind to the acidic silanol sites, effectively "capping" them and rendering them unavailable to interact with your quinoline derivative.[6] This minimizes both decomposition and tailing.[2][4]

Troubleshooting Guides: From Problem to Protocol

This section provides detailed, step-by-step solutions to specific problems you might encounter during your experiments.

Issue 1: Significant Product Loss and Unidentifiable Impurities After Column Chromatography

This is a classic sign of on-column decomposition. Your primary goal is to create a less acidic environment for your compound during purification.

Root Cause Analysis:

The acidic silanol groups on the silica surface are likely catalyzing the degradation of your acid-sensitive quinoline derivative. The longer the compound remains on the column, the more extensive the decomposition will be.

Solution 1: Deactivation of Silica Gel with Triethylamine (TEA)

This is the most common and often most effective first-line solution. By neutralizing the silica, you remove the catalyst for decomposition.

  • Prepare the Deactivating Eluent: Create a solvent mixture identical to your starting eluent for the chromatography, but with the addition of 1-2% (v/v) triethylamine.[4][9]

  • Pack the Column: Pack your silica gel column as you normally would using your initial, non-TEA containing eluent.

  • Flush for Deactivation: Pass 2-3 column volumes of the TEA-containing deactivating eluent through the packed column.[4] This ensures all acidic sites are neutralized.

  • Re-equilibrate the Column: Flush the column with another 2-3 column volumes of your initial eluent (without TEA) to remove any excess, unbound triethylamine.[4][10]

  • Load and Elute: Your column is now deactivated and ready. Proceed with loading your sample and running the chromatography as planned.

Solution 2: Use of a Mobile Phase Modifier

If you are still observing some tailing or minor decomposition, or for a quicker setup, adding a basic modifier directly to your mobile phase can be effective.

ModifierTypical Concentration (v/v)Common Eluent SystemsNotes
Triethylamine (TEA) 0.1 - 1.0%Hexanes/Ethyl Acetate, Dichloromethane/MethanolThe most common choice. Volatile and easily removed under vacuum.[2]
Pyridine 0.5 - 2.0%Hexanes/Ethyl AcetateLess volatile than TEA, may require more effort to remove from fractions.
Ammonium Hydroxide 1 - 2% (in Methanol)Dichloromethane/MethanolUsed for highly polar quinolines that require highly polar solvent systems.[7]
Issue 2: Persistent Streaking and Poor Separation, Even with a Deactivated Column

If you've deactivated your column but are still getting broad, streaky peaks, the interaction between your quinoline and the silica is still too strong, or you may be overloading the column.

Root Cause Analysis:

While deactivation helps, some residual interactions can persist. Alternatively, loading too much sample onto the column can saturate the stationary phase, leading to poor peak shape.[2]

Solution 1: Switch to an Alternative Stationary Phase

If silica gel is not performing well, changing the stationary phase is the most logical next step.

Stationary PhasePolarity/CharacterBest ForConsiderations
Alumina (Basic) BasicBasic and neutral compounds, alkaloids.[11][12]Excellent for preventing decomposition of basic compounds.[13]
Alumina (Neutral) NeutralAldehydes, ketones, esters, quinones.[11][14]A good alternative if basic alumina is too retentive.
Florisil Mildly Acidic/NeutralGeneral separations, less acidic than silica.[12][15]Can be a good first alternative to silica.
Reversed-Phase (C18) NonpolarNonpolar to moderately polar quinolines.Elution order is reversed (polar compounds elute first). Avoids acidic silanol issues.[3]
Amine-Functionalized Silica BasicSugars, basic compounds.[16]Provides a basic surface, suppressing tailing.[16]
Solution 2: Optimize Sample Loading

Ensure you are not exceeding the loading capacity of your column.

For compounds with poor solubility in the eluent, dry loading prevents the use of a strong solvent that can disrupt the top of the column.

  • Dissolve the Sample: Dissolve your crude product in a suitable, low-boiling point solvent (e.g., dichloromethane or acetone).

  • Adsorb onto Silica: Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.

  • Evaporate the Solvent: Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Load onto the Column: Carefully add this powder to the top of your packed column.

  • Elute: Gently add a layer of sand on top of the dry-loaded sample and begin your elution.[17]

Visualizing the Problem and Solution

To better understand the processes described, the following diagrams illustrate the key interactions and workflows.

The Problem: Quinoline Interaction with Silica Gel

G cluster_silica Silica Gel Surface cluster_quinoline Quinoline Derivative cluster_outcome Result silanol Si-OH (Acidic Silanol Group) streaking Tailing / Streaking silanol->streaking decomposition Decomposition silanol->decomposition quinoline Quinoline-N: (Basic Nitrogen) quinoline->silanol Strong Acid-Base Interaction

Caption: Interaction between quinoline's basic nitrogen and acidic silanol groups.

The Solution: Workflow for Silica Gel Deactivation

G start Start: Crude Quinoline Sample pack_column 1. Pack Silica Gel Column with Initial Eluent start->pack_column prepare_tea 2. Prepare Eluent + 1-2% Triethylamine (TEA) pack_column->prepare_tea flush_tea 3. Flush Column with 2-3 CV of TEA Eluent prepare_tea->flush_tea flush_eluent 4. Flush Column with 2-3 CV of Initial Eluent flush_tea->flush_eluent load_sample 5. Load Sample (Wet or Dry Loading) flush_eluent->load_sample run_column 6. Elute and Collect Fractions load_sample->run_column end End: Purified Quinoline Derivative run_column->end

Caption: Step-by-step workflow for deactivating a silica gel column.

By understanding the root cause of quinoline decomposition on silica gel and applying these targeted troubleshooting strategies, you can significantly improve the yield, purity, and reproducibility of your purifications.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2019).
  • SiliCycle. (n.d.).
  • ResearchGate. (2014).
  • ResearchGate. (2019).
  • University of Rochester, Department of Chemistry. (n.d.).
  • SiliCycle. (n.d.). FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?.
  • Teledyne ISCO. (2012).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ChemistryViews. (2012).
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Wikipedia. (n.d.). Silanol.
  • FUJIFILM Wako Chemicals. (n.d.).

Sources

Technical Support Center: Purification of 4-Chloro-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloro-6-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of high-purity material.

I. Understanding the Purification Challenges

The purification of this compound can be a nuanced process. The primary challenges often stem from the presence of unreacted starting materials, side-products from the synthesis, and the physicochemical properties of the target compound itself. Effective purification hinges on a clear understanding of these potential impurities and the selection of an appropriate purification strategy.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your purification workflow in a question-and-answer format.

Q1: My crude product is a dark, oily residue. What are the likely causes and how can I resolve this?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents from the synthesis. The high temperatures sometimes employed in quinoline synthesis can lead to the formation of tars.[1]

  • Troubleshooting Steps:

    • Trituration: Before attempting a more complex purification, try triturating the oily residue with a non-polar solvent like hexanes or diethyl ether. This can help to precipitate your desired compound while dissolving some of the oily impurities.

    • Activated Charcoal Treatment: If the color persists after trituration, it may be due to colored impurities. Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help decolorize the solution before proceeding with recrystallization or column chromatography.[2]

    • Column Chromatography: If the above methods are unsuccessful, silica gel column chromatography is a robust method for separating the target compound from a complex mixture. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective.

Q2: I'm struggling to find a suitable solvent for recrystallization. What are the key considerations?

A2: The ideal recrystallization solvent is one in which your compound has low solubility at room temperature but high solubility at an elevated temperature.[3][4] Finding the right solvent is crucial for achieving high purity and yield.

  • Solvent Screening Strategy:

    • Start with Common Solvents: Based on the structure of this compound, which has both polar (nitrile, methoxy) and non-polar (chlorinated aromatic ring) features, a good starting point for solvent screening would be alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).

    • Solvent Mixtures: If a single solvent does not provide the desired solubility profile, a binary solvent system can be effective.[5] For example, you could dissolve the compound in a "good" solvent (in which it is highly soluble) like dichloromethane or acetone, and then add a "poor" solvent (in which it is sparingly soluble) like hexanes or water until the solution becomes turbid. Heating this mixture to get a clear solution and then allowing it to cool slowly can induce crystallization.

    • Reference Similar Compounds: The purification of similar quinoline derivatives often employs solvents like ethanol, ethyl acetate, or mixtures involving dichloromethane.[6][7]

Q3: After recrystallization, my product purity is still low. What are the possible reasons?

A3: Low purity after recrystallization can be due to several factors:

  • Inappropriate Solvent Choice: The chosen solvent may be dissolving impurities along with the product, leading to their co-crystallization. Re-evaluate your solvent system.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

  • Insufficient Washing: The crystals may be coated with impure mother liquor. Ensure you wash the filtered crystals with a small amount of the cold recrystallization solvent.

  • Presence of a Persistent Impurity: Some impurities may have very similar solubility profiles to the desired product, making separation by recrystallization difficult. In such cases, column chromatography is a better alternative.

Q4: I am performing column chromatography, but the separation between my product and an impurity is poor. How can I improve the resolution?

A4: Poor resolution in column chromatography can be addressed by modifying several parameters:

  • Solvent System Optimization: The polarity of the eluent is critical. If the separation is poor, try a less polar solvent system to increase the retention time of your compounds on the silica gel, which may improve separation. A shallow gradient elution can also be beneficial.

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading too much crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

III. Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves completely at room temperature, the solvent is too good. If it is insoluble, heat the test tube. If the solid dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica gel containing the sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IV. Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow Crude Crude Product Trituration Trituration (e.g., Hexanes) Crude->Trituration Optional Dissolution Dissolution in Hot Solvent Crude->Dissolution Column_Chromatography Column Chromatography Crude->Column_Chromatography Alternative Trituration->Dissolution Recrystallization Recrystallization Dissolution->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Pure_Product Pure Product Filtration->Pure_Product Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Product->Analysis Column_Chromatography->Pure_Product

Caption: A general workflow for the purification of this compound.

V. Potential Sources of Impurities

Understanding the synthesis of this compound is key to anticipating potential impurities. A common synthetic route involves the cyclization of a substituted aniline derivative.[8]

Impurity_Sources Starting_Material Starting Material Unreacted Aniline Derivative Target_Molecule Target Molecule This compound Starting_Material->Target_Molecule Intermediate Intermediate Incomplete Cyclization Product Intermediate->Target_Molecule Side_Reaction Side Reaction e.g., Hydrolysis of Nitrile Side_Reaction->Target_Molecule Reagent Reagent Residue e.g., Phosphorus Oxychloride Reagent->Target_Molecule

Sources

Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals

The Skraup quinoline synthesis, a foundational method for constructing the quinoline ring system, is as powerful as it is notoriously vigorous.[1] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to empower you in mastering the control of its exothermic nature, ensuring safer, more reliable, and reproducible outcomes in your laboratory.

Understanding the Exotherm: The "Why" Behind the Heat

The significant heat generated during the Skraup synthesis is not due to a single event but a cascade of exothermic steps. The primary contributors are:

  • Dehydration of Glycerol: The initial reaction, where concentrated sulfuric acid dehydrates glycerol to form acrolein, is highly energetic.[2]

  • Michael Addition: The subsequent conjugate addition of aniline to the newly formed acrolein also releases a substantial amount of heat.[2]

  • Cyclization and Oxidation: The final steps of intramolecular cyclization and oxidation to form the aromatic quinoline ring contribute further to the overall exotherm of the reaction.[2]

A failure to manage this cumulative heat release can lead to a dangerous runaway reaction.[3]

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter, providing both immediate actions and preventative strategies.

Issue 1: The reaction is proceeding too violently or is difficult to control.

Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a critical safety hazard.

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[3]

  • Ensure a blast shield is positioned in front of the reaction setup.[3]

  • Be prepared for a sudden increase in pressure and ensure that appropriate venting is in place.[3]

Preventative Measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial step in moderating the reaction's vigor.[4] It is thought to act as an oxygen carrier, which helps to control the rate of the oxidation step.[2] Other moderators like boric acid or acetic acid can also be employed.[2][5]

  • Controlled Reagent Addition: The order of addition is critical. A typical and safer sequence is to combine the aniline, ferrous sulfate, and glycerol before the slow, careful addition of sulfuric acid, often with external cooling.[3][6]

  • Gradual Heating: Initially, heat the mixture gently. Once the reaction commences (often indicated by boiling), remove the external heat source. The reaction's own exotherm should be sufficient to sustain it for a period.[3] Re-apply heat only after this initial vigorous phase has subsided.[3]

  • Alternative Oxidizing Agents: While nitrobenzene is commonly used, arsenic acid is known to result in a less violent reaction.[7][8]

Issue 2: Significant tar formation is reducing my yield and complicating purification.

Question: I am observing a large amount of black, tarry residue in my reaction. What causes this, and how can I minimize it?

Answer: Tar formation is a frequent side reaction in the Skraup synthesis, arising from the harsh acidic and high-temperature conditions which can cause polymerization of acrolein and other intermediates.[4]

Strategies to Minimize Tarring:

  • Moderator Use: As with controlling the exotherm, ferrous sulfate can help by regulating the reaction rate, which in turn can reduce charring.[4]

  • Temperature Optimization: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful management of the exothermic phase is key.[4]

  • Efficient Stirring: Good mechanical stirring is essential to dissipate heat and prevent the formation of localized hotspots where polymerization can be initiated.[4]

Issue 3: The yield of my desired quinoline product is consistently low.

Question: Despite following the protocol, my yields are significantly lower than those reported in the literature. What are the likely causes?

Answer: Low yields can stem from several factors beyond tar formation.

Potential Causes and Solutions:

  • Incomplete Reaction: Ensure that the reaction is heated for a sufficient duration at the correct temperature. A prolonged reflux period after the initial exotherm is often necessary to drive the reaction to completion.[3]

  • Substituent Effects: The electronic nature of substituents on the aniline ring plays a significant role. Electron-donating groups generally facilitate the reaction, whereas strong electron-withdrawing groups can deactivate the ring, necessitating more forceful conditions and potentially leading to lower yields.[3]

  • Purification Losses: The workup and purification stages can be a major source of product loss, especially when dealing with viscous, tarry mixtures.[3] Efficient extraction of the quinoline product is critical. Steam distillation is a common and effective method for isolating the quinoline from the non-volatile tar.[1][3]

Experimental Protocols & Data

Controlled Skraup Synthesis of Quinoline

This protocol incorporates measures to manage the reaction's exothermic nature.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or alternative oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Apparatus:

  • Large round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle or oil bath

  • Ice-water bath

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine aniline, ferrous sulfate heptahydrate, and glycerol.[6]

  • Acid Addition: Slowly add concentrated sulfuric acid through a dropping funnel with continuous, efficient stirring.[4][6] Use an ice bath to manage the temperature during this exothermic addition.[4]

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source.[3] The reaction's exotherm should sustain the reflux for 30-60 minutes.[3]

  • Reflux: After the initial vigorous phase subsides, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[3]

  • Workup: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution.[3]

  • Purification: Isolate the quinoline from the tarry residue via steam distillation.[3] Further purification can be achieved by separating the quinoline from the aqueous distillate and performing subsequent purification steps.[3]

Quantitative Data: Factors Influencing Yield

The yield of the Skraup synthesis is highly dependent on several factors. The table below summarizes representative yields.

Substituted AnilineProductOxidizing AgentModeratorYield (%)Reference(s)
AnilineQuinolineNitrobenzeneFerrous Sulfate84-91[1][6]
o-Aminophenol8-HydroxyquinolineNot SpecifiedFerrous Sulfate100[6]
o-Bromoaniline8-BromoquinolineNot SpecifiedNot Specified~75[6]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineNot SpecifiedNot SpecifiedMixture[1][6]

Visualizing the Process

Skraup Synthesis Workflow

The following diagram illustrates the key stages of a controlled Skraup synthesis.

Skraup_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aniline, Glycerol, FeSO4 acid_add Slow Addition of H2SO4 with Cooling reagents->acid_add Exothermic initiation Gentle Heating to Initiate Reaction acid_add->initiation exotherm Vigorous Exothermic Phase (Heat Off) initiation->exotherm reflux Controlled Reflux (3 hours) exotherm->reflux cool_base Cool and Basify with NaOH reflux->cool_base steam_dist Steam Distillation cool_base->steam_dist Isolates from Tar purification Further Purification steam_dist->purification Troubleshooting_Tree cluster_exotherm Violent Reaction cluster_yield Low Yield start Problem Encountered q_moderator Was a moderator (e.g., FeSO4) used? start->q_moderator q_tar Significant tar formation? start->q_tar a_moderator_no Incorporate a moderator in future reactions. q_moderator->a_moderator_no No a_moderator_yes Review reagent addition rate and cooling efficiency. q_moderator->a_moderator_yes Yes a_tar_yes Optimize temperature control and ensure efficient stirring. q_tar->a_tar_yes Yes a_tar_no Check reaction time, temperature, and consider substituent effects. q_tar->a_tar_no No

Caption: Decision tree for troubleshooting Skraup synthesis issues.

References

  • Dewick, P. M. (2013). Essentials of Organic Chemistry: For Students of Pharmacy, Medicinal Chemistry and Biological Chemistry. John Wiley & Sons.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (2023). Skraup reaction.
  • Vive Chemistry. (2012). Skraup's Synthesis.
  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • YouTube. (2024). Making quinoline - the Skraup synthesis.
  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis.
  • Sciencemadness.org. (2021). My attempt at the Skraup quinoline synthesis.
  • Wikipedia. (2020). Skraup reaction.

Sources

Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Reactions of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions involving Quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using quinoline-based substrates in palladium catalysis. Catalyst poisoning is a frequent challenge in these reactions, leading to diminished yields, stalled reactions, and inconsistent results. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and actionable protocols to diagnose and overcome these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst poisoning by quinolines, providing explanations grounded in catalytic principles.

Q1: What is the primary cause of catalyst poisoning in palladium-catalyzed reactions involving quinolines?

A1: The principal cause of catalyst poisoning is the coordination of the nitrogen atom's lone pair of electrons in the quinoline ring to the palladium center.[1][2] This strong coordination can lead to the formation of stable, catalytically inactive palladium-quinoline complexes, effectively removing the catalyst from the reaction cycle.[1][3] This phenomenon is a well-documented issue with nitrogen-containing heterocycles in transition metal catalysis.[2][4]

Q2: How does the electronic nature of the quinoline substrate affect catalyst poisoning?

A2: The electronic properties of substituents on the quinoline ring can significantly influence the extent of catalyst poisoning. Electron-donating groups on the quinoline ring increase the electron density on the nitrogen atom, enhancing its ability to coordinate to the palladium catalyst and potentially exacerbating poisoning. Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen, which may lessen its inhibitory effect.

Q3: Can steric hindrance on the quinoline ring mitigate catalyst poisoning?

A3: Yes, steric hindrance around the nitrogen atom can play a crucial role in mitigating catalyst poisoning. Bulky substituents near the nitrogen can sterically shield the lone pair, making it more difficult for the quinoline to coordinate to the palladium center. This steric impediment can allow the desired catalytic reaction to proceed with reduced interference from the substrate's inhibitory effects.[5]

Q4: Are certain palladium catalysts more susceptible to poisoning by quinolines?

A4: The susceptibility of a palladium catalyst to poisoning is highly dependent on the supporting ligands. Catalysts with labile ligands or those that are coordinatively unsaturated are often more prone to poisoning as the quinoline can more easily access and bind to the metal center. The choice of ligand is therefore a critical parameter in designing a robust catalytic system for quinoline substrates.[1]

Part 2: Troubleshooting Guides

This section provides a problem-oriented approach to troubleshooting common issues encountered in palladium-catalyzed reactions of quinolines.

Troubleshooting Scenario 1: Low to No Product Conversion

Observed Problem: The reaction shows minimal or no formation of the desired product, with the starting materials largely unreacted.

Potential Cause: Severe catalyst poisoning by the quinoline substrate, leading to rapid deactivation of the palladium catalyst.

Diagnostic Workflow:

Caption: Troubleshooting workflow for stalled reactions.

Mitigation Strategies & Protocols:

1. Incremental Catalyst Addition:

  • Rationale: If the catalyst is slowly deactivating, adding a fresh portion of the catalyst mid-reaction can help drive the reaction to completion.

  • Protocol:

    • Monitor the reaction progress by TLC or LC-MS.

    • When the reaction rate slows significantly or stalls, add an additional portion of the palladium catalyst and ligand (e.g., 0.5-1 mol%) under an inert atmosphere.

    • Continue to monitor the reaction.

2. Temperature Optimization:

  • Rationale: The optimal temperature for a reaction is a balance between the rate of the desired catalytic turnover and the rate of catalyst decomposition. A lower temperature may slow down the deactivation process, while a higher temperature might be necessary for efficient catalysis.

  • Protocol:

    • Run the reaction at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to determine the optimal balance for yield and reaction time.

3. Catalyst Pre-activation:

  • Rationale: Ensuring the active Pd(0) species is efficiently generated at the start of the reaction can improve overall performance. Some Pd(II) precatalysts may not be efficiently reduced in the presence of the quinoline.

  • Protocol:

    • In a separate flask, stir the Pd(II) precatalyst (e.g., Pd(OAc)₂) and ligand in the reaction solvent at room temperature for 15-30 minutes before adding the other reagents. This can facilitate the formation of the active catalytic species.

    • Alternatively, use a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available, well-defined precatalyst.

Part 3: Data & Visualization

Table 1: Common Ligands for Mitigating Quinoline Poisoning

LigandStructureKey FeaturesTypical Application
XPhos

Bulky, electron-rich biarylphosphineSuzuki, Buchwald-Hartwig couplings
SPhos

Similar to XPhos with dicyclohexylphosphino groupSuzuki, Buchwald-Hartwig couplings
RuPhos

Electron-rich, sterically hinderedC-N and C-O couplings
Xantphos

Large bite angle bidentate phosphineSuzuki, Heck, Buchwald-Hartwig couplings

Mechanism of Catalyst Poisoning by Quinoline

G cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Inactive_Complex [Quinoline-Pd(0)L_n] (Inactive Complex) Pd0->Inactive_Complex Poisoning ArPdX Ar-Pd(II)-X(L_n) OA->ArPdX Trans Transmetalation (R-M) ArPdX->Trans ArPdR Ar-Pd(II)-R(L_n) Trans->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Product) RE->Product Quinoline Quinoline (Substrate/Poison) Quinoline->Inactive_Complex Strong Coordination

Caption: The catalytic cycle is disrupted by the strong coordination of quinoline to the active Pd(0) catalyst, forming an inactive complex.

Part 4: References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338-6361, 2008. [Link]

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176-4211, 2002. [Link]

  • J. F. Hartwig, "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books, 2010. [Link]

  • ScienceDirect, "Palladium in Quinoline Synthesis," In Palladium in Heterocyclic Chemistry, 2005. [Link]

  • Wikipedia, "Catalyst poisoning," [Online]. [Link]

  • ACS Catalysis, "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies," 2015. [Link]

  • ResearchGate, "The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines," 2020. [Link]

  • chemeurope.com, "Catalyst poisoning," [Online]. [Link]

  • D. A. Culkin and J. F. Hartwig, "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles," Accounts of Chemical Research, vol. 36, no. 4, pp. 234-245, 2003. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of quinoline intermediates. Quinoline and its derivatives are 'privileged structures' in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, their often rigid, aromatic nature typically leads to poor aqueous solubility, a significant hurdle in drug discovery and development.[2][3] This guide is designed to provide you with the foundational knowledge and practical protocols to systematically address and overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my quinoline intermediates so poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of most quinoline derivatives stems from a combination of their fundamental physicochemical properties.

  • Hydrophobic Aromatic Structure: The quinoline core is a bicyclic, aromatic system that is inherently hydrophobic (lipophilic).[4] This nonpolar nature is unfavorable for interaction with polar water molecules.

  • High Crystal Lattice Energy: The planar and rigid structure of the quinoline ring facilitates strong intermolecular packing in the solid state. This results in high crystal lattice energy, meaning a significant amount of energy is required to break apart the crystal lattice for the molecule to dissolve.[2]

  • Structural Substituents: In drug discovery, modifications are often made to enhance potency. Adding hydrophobic functional groups to the quinoline scaffold can further decrease aqueous solubility.[5]

Q2: What are the primary strategies I can use to increase the solubility of my quinoline intermediate?

A2: There are several well-established strategies, which can be broadly divided into chemical and physical modifications. The most common and effective approaches include:

  • pH Adjustment: Since quinoline is a weak base, its solubility is often pH-dependent.[6][7][8][9] Lowering the pH can protonate the basic nitrogen atom, forming a more soluble salt.[4][10]

  • Salt Formation: This is a chemical modification where the basic quinoline intermediate is reacted with an acid to form a stable, and typically much more soluble, salt form.[2][11][12] This is one of the most effective and widely used strategies for ionizable compounds.[11]

  • Co-solvency: This involves adding a water-miscible organic solvent (a co-solvent) to your aqueous system. The co-solvent reduces the overall polarity of the solvent, making it more favorable for the hydrophobic quinoline to dissolve.[13][14][15]

  • Structural Modification: This medicinal chemistry approach involves adding polar functional groups to a solvent-exposed region of the molecule to intrinsically improve its solubility.[16][17]

  • Use of Excipients: Techniques like cyclodextrin complexation (encapsulating the molecule) or the use of surfactants can increase the apparent water solubility.[4][15]

  • Prodrug Approach: A prodrug is a bioreversible, inactive derivative of a parent drug. This strategy involves attaching a hydrophilic promoiety to the quinoline intermediate, which is cleaved in vivo to release the active drug.[18][19][20]

Q3: How do I decide which solubility enhancement strategy is best for my compound?

A3: The optimal strategy depends on the physicochemical properties of your specific quinoline derivative and the requirements of your experiment or final formulation. The decision-making process below can guide your choice.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems you might encounter during your experiments and provides detailed protocols for key techniques.

Scenario 1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer.

This is a very common issue known as "crashing out."[10] It occurs because the compound is highly soluble in the 100% DMSO stock, but its solubility limit is exceeded when the DMSO concentration is drastically lowered upon dilution into the aqueous buffer.

Troubleshooting Steps:

  • Lower the Final Concentration: The most likely cause is that you are exceeding the maximum solubility of your compound in the final aqueous medium. Perform a serial dilution to determine the highest concentration that remains in solution.

  • Adjust the Buffer pH: Since quinolines are weak bases, lowering the pH of your final buffer by 1-2 pH units below the compound's pKa can significantly increase solubility by promoting the formation of the protonated, more soluble form.[9][10]

  • Increase Final Co-solvent Concentration: If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% or 1% instead of 0.1%) might keep the compound in solution. Always run a vehicle control with the identical DMSO concentration to validate your results.[5]

  • Use a Different Co-solvent: Some compounds are more soluble in other water-miscible solvents. Consider alternatives to DMSO.

Co-solventProperties & Use CasesTypical Final Conc. (in vitro)
DMSO (Dimethyl sulfoxide)Universal solvent, strong solubilizing power. Most common first choice.[5]< 0.5% (can be cytotoxic at higher conc.)
NMP (N-methyl-2-pyrrolidone)Strong solubilizer, often used in preclinical formulations.[15]< 1%
PEG 400 (Polyethylene glycol 400)Less toxic than DMSO/NMP, good for in vivo studies.[15][21]1-10%
Ethanol Common, biocompatible solvent. Often used in combination with other co-solvents.[13]< 1-2%
Scenario 2: pH adjustment isn't working, and my assay is sensitive to organic solvents.

In this case, forming a host-guest complex with a cyclodextrin is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2] The hydrophobic quinoline intermediate can be encapsulated within this cavity, forming a complex with greatly increased apparent water solubility.

Sources

Technical Support Center: Scaling Up Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale experiments to large-scale production. Here, we provide field-proven insights and actionable troubleshooting strategies to ensure the safety, efficiency, and reproducibility of your quinoline synthesis scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common "named" reactions for quinoline synthesis, and what are their primary scale-up challenges?

A1: Several classical methods are foundational for building the quinoline scaffold, each with distinct scale-up hurdles.[1][2][3]

  • Skraup Synthesis: Notorious for its highly exothermic and often violent nature, making temperature control a critical safety and yield-defining challenge on a larger scale.[1][4][5][6] Tar formation is also a significant issue.[4][7]

  • Doebner-von Miller Synthesis: Also prone to strongly exothermic conditions.[1] A primary challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl reactant, leading to low yields and significant tar or resin formation.[3][8][9]

  • Friedländer Synthesis: Generally milder than the Skraup or Doebner-von Miller reactions. Key challenges include controlling regioselectivity when using unsymmetrical ketones and preventing aldol self-condensation side reactions of the ketone reactant.[1][8][10][11][12]

  • Combes Synthesis: Involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][14] Scale-up issues can include managing the cyclization step, which often requires strong acids, and controlling regioselectivity with unsymmetrical diketones.[11][13]

Q2: Why does a reaction that works perfectly on a 10-gram scale fail or give poor yields at a 1-kilogram scale?

A2: This is a classic scale-up problem rooted in fundamental physical and chemical principles. The primary culprits are mass and heat transfer limitations.[15] As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[15] This means the reactor's ability to dissipate heat generated by the reaction does not keep pace with the heat being produced by the much larger volume of reactants. This can lead to uncontrolled temperature increases, promoting side reactions and product degradation.[15] Similarly, achieving uniform mixing in a large reactor is far more difficult than in a small flask, leading to localized "hot spots" or areas of high reactant concentration that favor impurity formation.[15]

Q3: What are the first parameters I should re-optimize when scaling up?

A3: When scaling up, do not assume the small-scale optimal conditions will translate directly. Prioritize re-optimization of the following:

  • Stirring/Agitation: Transition from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller to ensure homogeneity.[15]

  • Rate of Reagent Addition: For exothermic reactions, controlled, slow addition (a semi-batch approach) is crucial to manage the rate of heat generation.[15] What was a single addition in the lab may need to be a 1-2 hour addition at scale.

  • Temperature Control: Monitor the internal reaction temperature, not the jacket temperature.[15] Account for the exotherm by setting the heating jacket to a lower temperature than the desired internal setpoint.[15]

  • Reaction Concentration: While higher concentrations can seem more efficient, they can exacerbate mixing and heat transfer issues at scale. A slightly more dilute system may provide better control and overall yield.[15]

Q4: How can I minimize the formation of tarry byproducts, especially in Skraup and Doebner-von Miller syntheses?

A4: Tar formation is a common consequence of the harsh, acidic, high-temperature conditions used in these reactions, which cause polymerization of intermediates like acrolein.[4][6][8] Key strategies to mitigate this include:

  • Use a Moderator: For the Skraup reaction, adding ferrous sulfate (FeSO₄) is essential. It is believed to act as an oxygen carrier, moderating the oxidation step and slowing the overall reaction rate to prevent a violent, high-temperature surge that leads to charring.[4][5][6][16]

  • Temperature Control: Avoid excessive temperatures. Gently heat the reaction to initiate it, then control the exothermic phase with cooling.[6]

  • Biphasic Systems (Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[3][9]

  • Purification: For crude products, steam distillation is a highly effective method to separate the volatile quinoline product from non-volatile tars.[4][6]

Troubleshooting Guides

Issue 1: Drastic Drop in Yield Upon Scale-Up

Your quinoline synthesis worked well at 10 g, but the yield fell from 85% to 40% at the 1 kg scale.

Causality Analysis

A significant yield drop is almost always linked to inadequate control over the reaction environment at a larger scale. The decreased surface-area-to-volume ratio is the core physical change that drives these issues. Inefficient heat removal leads to thermal excursions, degrading your product, while poor mixing creates zones of non-stoichiometric reactant ratios, fostering side reactions.

Troubleshooting Workflow

start Yield Drop at Scale heat_transfer Assess Heat Transfer: - Is the exotherm controlled? - Are there localized hot spots? start->heat_transfer mixing Evaluate Mixing Efficiency: - Is stirring uniform? - Are solids suspended? start->mixing kinetics Re-evaluate Kinetics: - Is the addition rate too fast? - Is concentration too high? start->kinetics sol_heat Implement Jacketed Reactor Monitor Internal Temperature Use Semi-Batch Addition heat_transfer->sol_heat Solution sol_mix Switch to Overhead Mechanical Stirrer Optimize Impeller Design mixing->sol_mix Solution sol_kinetics Decrease Reactant Concentration Extend Addition Time kinetics->sol_kinetics Solution

Caption: Troubleshooting workflow for yield loss at scale.

Parameter Comparison: Lab vs. Scale-Up

This table illustrates typical parameter adjustments required when moving from a lab bench to a pilot-scale reactor.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Heating Oil Bath @ 80 °CJacketed Reactor, Set @ 75-80 °CA jacket provides more uniform heating. The setpoint may be lower to account for the reaction exotherm and maintain a stable internal temperature.[15]
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures effective mixing in a larger volume, preventing concentration gradients and hot spots.[15]
Reagent Addition Added in one portionAdded via pump over 1-2 hoursControls the rate of heat generation, preventing dangerous temperature spikes in a large batch.[15]
Work-up Funnel extractionPhase split in reactorA proper phase split is more efficient and manageable at a larger scale.[15]
Purification Flash ChromatographyRecrystallizationRecrystallization is a more economical and scalable purification method for isolating large quantities of solid product.[15][17]
Typical Yield 85%70-75%A slight decrease in yield is common, but significant drops signal process control issues that must be addressed.[15]
Issue 2: Runaway Exothermic Reaction (Skraup Synthesis)

Your Skraup reaction is proceeding too violently, with rapid boiling and pressure buildup.

Causality Analysis

The Skraup synthesis involves a series of highly exothermic steps: the dehydration of glycerol to acrolein by concentrated sulfuric acid, the subsequent Michael addition, and the cyclization/oxidation steps.[5] Without proper moderation and control, the heat generated can accelerate the reaction rate exponentially, leading to a dangerous thermal runaway.[1][4]

Preventative Measures & Protocol

Safety is paramount. A runaway reaction is a major safety hazard.[4]

cluster_prep Preparation cluster_reaction Controlled Reaction Reagents Aniline Glycerol FeSO4 (Moderator) Add_Acid 1. SLOWLY Add Acid with External Cooling Reagents->Add_Acid Combine First Acid Conc. H2SO4 Acid->Add_Acid Heat_Initiate 2. Gentle Initial Heating to Initiate Reaction Add_Acid->Heat_Initiate Monitor_Exotherm 3. Remove Heat Source Allow Exotherm to Sustain Reflux Heat_Initiate->Monitor_Exotherm Reflux 4. Re-apply Heat for Full Conversion After Exotherm Subsides Monitor_Exotherm->Reflux

Caption: Safe workflow for controlling the Skraup synthesis exotherm.

Detailed Experimental Protocol (Modified Skraup Synthesis)
  • Charge Reactor: In a jacketed reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe, charge the aniline, glycerol, and ferrous sulfate (FeSO₄).[4] Good mixing before adding acid is critical.[16]

  • Acid Addition: Begin stirring and start coolant flow through the reactor jacket. Slowly and carefully, add concentrated sulfuric acid portion-wise or via an addition funnel, ensuring the internal temperature does not rise excessively.[4][6]

  • Initiation: Gently heat the mixture. The reaction is highly exothermic and will begin to boil. Once vigorous boiling starts, immediately remove the external heating source.[4][15]

  • Controlled Reflux: The heat of the reaction itself should sustain boiling. Monitor the internal temperature.

  • Completion: Once the initial vigorous reaction subsides, re-apply gentle heating to maintain reflux for an additional 3-5 hours to drive the reaction to completion.[4][15]

  • Work-up: After cooling, the mixture is typically poured into water, made strongly alkaline with sodium hydroxide, and the crude quinoline is isolated via steam distillation to separate it from non-volatile tars.[4][8]

Issue 3: Poor Regioselectivity (Friedländer & Combes Synthesis)

Your reaction with an unsymmetrical ketone (Friedländer) or β-diketone (Combes) is producing a difficult-to-separate mixture of isomers.

Causality Analysis

Regioselectivity in these syntheses is determined by which α-carbon of the ketone/diketone component participates in the initial condensation and subsequent cyclization.[10][11] The outcome is influenced by a delicate balance of steric effects (which side is less hindered) and electronic effects (which α-proton is more acidic or which enolate is more stable).[11][13]

Strategies for Control
  • Catalyst Selection (Friedländer): The choice of catalyst can strongly influence the regiochemical outcome. Specific amine catalysts or the use of ionic liquids have been shown to favor the formation of one regioisomer.[11][12]

  • Substrate Modification (Friedländer): Introducing a directing group, such as a phosphoryl group, on one α-carbon of the ketone can force the reaction to proceed through a specific pathway.[11][12]

  • Steric Control (Combes): The steric bulk of substituents on both the aniline and the β-diketone plays a significant role in the rate-determining cyclization step.[13] Increasing the bulk of the R group on the diketone can favor the formation of the less hindered 2-substituted quinoline.[13]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the kinetic vs. thermodynamic product ratio, thereby affecting regioselectivity.[11]

References

  • Benchchem. (2025). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. Benchchem.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
  • Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis. Benchchem.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • Organic Syntheses. (n.d.). Procedure for Quinoline Synthesis. Organic Syntheses.
  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal.
  • Loba Chemie. (n.d.). Quinoline for Synthesis. Loba Chemie.
  • Benchchem. (n.d.). Preventing side product formation in quinoline synthesis. Benchchem.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.
  • Gebru, H. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(32), 19051-19079.
  • Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Benchchem.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
  • Various Authors. (n.d.). Synthesis of Quinoline and derivatives.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate.
  • Musiol, R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987.
  • Benchchem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. Benchchem.
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Slideshare.
  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Benchchem.

Sources

Technical Support Center: Optimizing Temperature for Conrad-Limpach-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, chemists, and drug development professionals utilizing the Conrad-Limpach-Knorr synthesis for quinoline derivatives. The following troubleshooting guides and FAQs address specific issues related to temperature optimization, a critical parameter that dictates reaction outcomes, yield, and purity.

The Central Role of Temperature: Kinetic vs. Thermodynamic Control

The reaction between an aniline and a β-ketoester can proceed via two distinct, temperature-dependent pathways. Understanding this dichotomy is fundamental to troubleshooting and optimizing your synthesis. At lower temperatures, the reaction is under kinetic control , favoring the fastest-formed product. At higher temperatures, the reaction shifts to thermodynamic control , favoring the most stable product.[1][2][3][4][5][6]

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature), the aniline's amino group preferentially attacks the more electrophilic keto carbonyl of the β-ketoester.[2][7] This leads to a β-aminoacrylate intermediate (a Schiff base), which upon thermal cyclization at very high temperatures (~250 °C), yields the 4-hydroxyquinoline (often tautomerized to the 4-quinolone form).[7][8][9]

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., ~140 °C), the initial attack on the keto group becomes reversible.[2] This allows for the slower, but thermodynamically favored, attack on the ester carbonyl to form a stable β-ketoanilide intermediate.[7][10] This anilide, when treated with a strong acid like sulfuric acid, cyclizes to form the 2-hydroxyquinoline (2-quinolone).[7][11][12]

Visualization: Reaction Pathway Decision Point

The following diagram illustrates how the initial reaction temperature dictates the pathway toward either the 4-quinolone or 2-quinolone scaffold.

G reactants Aniline + β-Ketoester kinetic_intermediate β-Aminoacrylate (Kinetic Intermediate) reactants->kinetic_intermediate Low Temp (e.g., RT) Kinetic Control (Fast, Reversible) thermo_intermediate β-Ketoanilide (Thermodynamic Intermediate) reactants->thermo_intermediate High Temp (e.g., 140°C) Thermodynamic Control (Slow, Irreversible) kinetic_intermediate->thermo_intermediate Reverts at higher temp cyclization4 Thermal Cyclization (~250 °C) kinetic_intermediate->cyclization4 cyclization2 Acid-Catalyzed Cyclization (H₂SO₄) thermo_intermediate->cyclization2 product4 4-Hydroxyquinoline product2 2-Hydroxyquinoline cyclization4->product4 cyclization2->product2 G start Experiment Start problem Problem Encountered start->problem low_yield Low / No Yield problem->low_yield wrong_isomer Wrong Isomer (e.g., 2-Q instead of 4-Q) problem->wrong_isomer mixture Mixture of Isomers problem->mixture check_cycl_temp Was cyclization temp ~250°C? low_yield->check_cycl_temp check_init_temp Was initial condensation temp > 100°C? wrong_isomer->check_init_temp check_temp_control Was temp control precise in initial step? mixture->check_temp_control check_solvent Was a high-boiling inert solvent used? check_cycl_temp->check_solvent Yes sol_increase_temp Solution: Increase temp to 250°C check_cycl_temp->sol_increase_temp No sol_add_solvent Solution: Use mineral oil or diphenyl ether check_solvent->sol_add_solvent No sol_lower_temp Solution: Run initial step at Room Temperature check_init_temp->sol_lower_temp Yes sol_precise_control Solution: Use oil bath for stable temp control check_temp_control->sol_precise_control No

Sources

Technical Support Center: Mastering the Skraup Synthesis by Mitigating Tar Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a persistent challenge in organic synthesis: managing tar formation in the Skraup synthesis of quinolines. This guide is structured to offer practical, field-tested solutions and a deeper mechanistic understanding to enhance your experimental success.

Introduction: The Duality of the Skraup Synthesis

The Skraup synthesis, a cornerstone for creating the quinoline scaffold since its discovery by Zdenko Hans Skraup in 1880, is as powerful as it is notoriously challenging[1][2]. Its one-pot nature, combining an aniline with glycerol, sulfuric acid, and an oxidizing agent, offers a direct route to a privileged heterocyclic core found in numerous pharmaceuticals. However, the very conditions that drive this transformation—strong acids and high temperatures—also pave the way for a significant and often overwhelming side reaction: tar formation[3][4][5][6][7].

This guide moves beyond simple procedural outlines to provide a causative understanding of why tar forms and how to strategically prevent and manage it, ensuring higher yields and purer products.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during the Skraup synthesis.

Q1: My reaction mixture turned into a thick, black, unmanageable tar. What is the primary cause of this?

A1: The formation of a thick tar is the most cited issue with the Skraup synthesis[5][6][7]. The root cause lies in the harsh, acidic, and exothermic conditions required for the reaction[3][4]. Concentrated sulfuric acid dehydrates glycerol to form a highly reactive α,β-unsaturated aldehyde called acrolein[2][8][9]. Under these conditions, acrolein and other reactive intermediates readily polymerize, leading to the formation of high-molecular-weight, complex, and intractable tarry byproducts[3][4].

Q2: How can I control the notoriously vigorous and exothermic nature of the Skraup reaction to minimize tarring?

A2: The exothermic nature of the Skraup synthesis can lead to a runaway reaction, significantly increasing tar formation[10][11]. Several key strategies can be employed to moderate the reaction's vigor:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely adopted and effective method to make the reaction less violent[1][4][12]. Ferrous sulfate is believed to act as an oxygen carrier, extending the reaction over a longer period and preventing a sudden, intense exotherm[12]. Boric acid has also been reported as a moderator[4][12].

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. It is recommended to add the concentrated sulfuric acid slowly and with efficient cooling to a mixture of the aniline, glycerol, and ferrous sulfate[3][4][12]. This helps to dissipate the heat generated during the initial mixing.

  • Gradual Heating: The reaction should be initiated with gentle heating. Once the exothermic reaction begins and the mixture starts to boil, the external heat source should be removed[3][11][13]. The heat of the reaction itself will often sustain boiling for a period. External heating should only be reapplied after the initial exotherm has subsided to maintain a gentle reflux[3][11].

Q3: Are there alternatives to the standard oxidizing agents that might produce less tar?

A3: While nitrobenzene is a common oxidizing agent in the Skraup synthesis, it also contributes to the harsh reaction conditions[1][2]. Alternatives that can result in a less violent reaction and potentially less tar formation include:

  • Arsenic Acid: Historically, arsenic acid (As₂O₅) has been used and is noted to result in a less violent reaction compared to nitrobenzene[1][2]. However, due to its high toxicity, its use has diminished.

  • Iodine: Iodine can be used as an alternative oxidizing agent, sometimes in catalytic amounts, which can lead to a cleaner reaction[3].

Modern modifications to the Skraup synthesis also explore greener alternatives, such as microwave-assisted synthesis and the use of ionic liquids, which can lead to cleaner reactions and reduced tar formation[3][6][8].

Q4: My desired quinoline product is entrapped in a tarry residue. What is the most effective method for purification?

A4: The purification of the quinoline product from the tarry reaction mixture is a critical step. The most common and effective method is steam distillation [3][4].

  • Alkalinization: After the reaction is complete and has cooled, the mixture is made strongly alkaline with a concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the free quinoline base.

  • Steam Distillation: Steam is then passed through the alkaline mixture. The quinoline, being volatile with steam, is carried over with the distillate, leaving the non-volatile tar behind[3].

  • Extraction: The quinoline can then be separated from the aqueous distillate by solvent extraction using an organic solvent like diethyl ether or dichloromethane[3].

  • Further Purification: For higher purity, the extracted quinoline can be further purified by distillation under reduced pressure[3].

It's also important to remove any unreacted aniline that may co-distill with the product. This is often achieved by acidifying the distillate and adding sodium nitrite to form a non-volatile diazonium salt from the aniline, which can then be removed[3][12].

Troubleshooting Guide: A Deeper Dive

Issue Potential Cause(s) Recommended Action(s)
Excessive Tar Formation - Reaction temperature too high- Rapid addition of sulfuric acid- Insufficient moderation- Maintain gentle heating and remove external heat during the initial exotherm[3][11].- Add sulfuric acid slowly with efficient cooling and stirring[4].- Ensure the presence of a moderator like ferrous sulfate[1][4][12].
Violent/Runaway Reaction - Lack of a moderator- Too rapid initial heating- Localized hotspots due to poor stirring- Always use ferrous sulfate or another suitable moderator[1][4][12].- Heat the mixture gently to initiate the reaction[3][11].- Ensure efficient and constant stirring throughout the reaction[4].
Low Product Yield - Incomplete reaction- Product loss during workup- Polymerization of intermediates- Ensure a sufficient reflux period after the initial exotherm subsides[3].- Optimize the steam distillation and extraction process to minimize losses[3].- Follow the recommendations for controlling the reaction vigor to reduce tar formation[4].
Product Contamination - Co-distillation of unreacted aniline- Incomplete separation from tar- Treat the distillate with sodium nitrite in an acidic solution to remove residual aniline[3][12].- Ensure the reaction mixture is made strongly alkaline before steam distillation for efficient separation from the non-volatile tar[3].

Experimental Protocols

Protocol 1: Standard Skraup Synthesis of Quinoline with Tar Reduction Measures

This protocol incorporates best practices to minimize tar formation.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Diethyl Ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and anhydrous glycerol[3].

  • Acid Addition: With vigorous stirring and external cooling (ice bath), slowly and cautiously add concentrated sulfuric acid to the mixture[4][13]. Maintain the temperature below a manageable level.

  • Oxidizing Agent: Add nitrobenzene to the mixture.

  • Initiation of Reaction: Gently heat the mixture with a heating mantle. Once the reaction begins to boil, immediately remove the external heat source[3][11]. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.

  • Reflux: After the initial vigorous reaction has subsided, reapply heat and maintain a gentle reflux for an additional 3 hours[3][11].

  • Workup - Steam Distillation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution with cooling[3][11].

    • Set up for steam distillation and distill the quinoline from the tarry residue[3].

  • Purification:

    • Separate the quinoline from the aqueous distillate using a separatory funnel.

    • Extract the aqueous layer with diethyl ether to recover any dissolved product[3].

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

    • Further purify the crude quinoline by vacuum distillation[3].

Visualizing the Process

Logical Workflow for Tar Reduction in Skraup Synthesis

Tar_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Controlled Reaction cluster_workup Purification cluster_key Key for Tar Reduction A Combine Aniline, Glycerol, & Ferrous Sulfate B Slow & Cooled Addition of Sulfuric Acid A->B C Gentle Initial Heating B->C D Remove Heat During Exotherm C->D E Maintain Gentle Reflux D->E F Alkalinize Cooled Mixture E->F G Steam Distillation F->G H Solvent Extraction G->H I Vacuum Distillation H->I K1 Moderator (FeSO4) K2 Controlled Temperature K3 Efficient Separation

Caption: Workflow for minimizing tar in the Skraup synthesis.

Mechanism of Tar Formation

Tar_Formation_Mechanism Glycerol Glycerol H2SO4 Conc. H2SO4 (High Temp) Glycerol->H2SO4 Acrolein Acrolein (Reactive Monomer) H2SO4->Acrolein Dehydration Polymerization Radical Polymerization Acrolein->Polymerization Intermediates Other Reactive Intermediates Intermediates->Polymerization Tar Tar (Polymeric Byproduct) Polymerization->Tar

Caption: The pathway from glycerol to tar formation.

References

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. (n.d.). BenchChem.
  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. (n.d.). BenchChem.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. (n.d.). BenchChem.
  • Skraup reaction. (2023). In Wikipedia.
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines. (n.d.). BenchChem.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). National Institutes of Health.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • My attempt at the Skraup quinoline synthesis. (2021). Sciencemadness Discussion Board.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Work out the mechanism for the Skraup synthesis of quinoline. (n.d.). Filo.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). National Institutes of Health.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.
  • Skraup's Synthesis. (2012). Vive Chemistry.
  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). MDPI.
  • QUINOLINE. (n.d.). Organic Syntheses Procedure.
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. (n.d.). BenchChem.

Sources

Technical Support Center: A Troubleshooting Guide for Isomer Formation in the Camps Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Camps cyclization. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with isomer control during the synthesis of quinoline derivatives. As a widely used method for constructing 2-hydroxyquinolines and 4-hydroxyquinolines (which typically exist as their quinolin-2-one and quinolin-4-one tautomers), the Camps cyclization's primary challenge is often controlling the regioselectivity of the intramolecular condensation.[1][2] This guide provides in-depth, field-proven insights and actionable protocols to help you navigate and resolve these issues.

Section 1: Understanding the Core Problem: The Origin of Isomer Formation

The Camps cyclization involves the base-mediated intramolecular cyclization of an o-acylaminoacetophenone. The crux of the isomer problem lies in the fact that two distinct, competing cyclization pathways are available, originating from the formation of two different enolates.[1][3]

  • Pathway A (leading to 4-Quinolones): Deprotonation occurs at the α-carbon of the acetophenone ketone (an aryl ketone). The resulting enolate then attacks the amide carbonyl.

  • Pathway B (leading to 2-Quinolones): Deprotonation occurs at the α-carbon of the N-acyl group (an aliphatic ketone). This enolate subsequently attacks the acetophenone ketone carbonyl.

The final ratio of the two quinolone isomers is a direct consequence of the competition between these two pathways. This competition is governed by a delicate balance of substrate structure, reaction conditions, and the principles of kinetic versus thermodynamic control.[3][4]

Camps_Isomer_Formation sub o-Acylamino- acetophenone pA_branch sub->pA_branch + Base (Pathway A) pB_branch sub->pB_branch + Base (Pathway B) enolateA Enolate A (Deprotonation at acetophenone α-C) pA_branch->enolateA enolateB Enolate B (Deprotonation at N-acyl α-C) pB_branch->enolateB prodA 4-Hydroxyquinoline (4-Quinolone) enolateA->prodA Intramolecular Attack prodB 2-Hydroxyquinoline (2-Quinolone) enolateB->prodB Intramolecular Attack

Caption: Competing pathways in the Camps cyclization leading to isomer formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the two main isomers formed in a Camps cyclization? The reaction typically yields a mixture of a 2-hydroxyquinoline (existing as a quinolin-2-one) and a 4-hydroxyquinoline (existing as a quinolin-4-one).[1] The specific substitution pattern depends on the starting o-acylaminoacetophenone.

Q2: What is the primary factor that determines the ratio of these isomers? There is no single primary factor; it is a multifactorial issue. The regioselectivity depends on the interplay between the substrate's structure (steric and electronic effects of substituents) and the reaction conditions (base, solvent, and temperature).[3] Changing any one of these can significantly alter the product ratio.

Q3: Is the reaction under kinetic or thermodynamic control? It can be either, which is a key aspect to exploit during troubleshooting.

  • Kinetic control favors the product formed from the most rapidly generated, though not necessarily most stable, enolate. This is often achieved with strong, bulky bases at low temperatures.

  • Thermodynamic control favors the most stable product, which may form from a less-favored but more stable enolate, or via an equilibrium between the two products. This is typically promoted by using weaker bases at higher temperatures for longer reaction times.

Section 3: In-Depth Troubleshooting Guide

Problem 1: My reaction yields an inseparable mixture of isomers. How can I improve the regioselectivity?

This is the most common issue. The goal is to modify the reaction conditions to favor one pathway so significantly that the other isomer becomes a minor, easily removable byproduct.

Causality-Driven Strategy: The two potential sites for deprotonation have different steric and electronic environments. We can exploit these differences by carefully selecting the reaction parameters. A bulkier base, for instance, will be more sensitive to steric hindrance and will preferentially abstract the proton from the less sterically crowded α-carbon.

Troubleshooting Steps & Solutions:

  • Vary the Base: The choice of base is the most powerful tool for influencing regioselectivity. A systematic screening is highly recommended.

    • Rationale: Less hindered bases like hydroxide or ethoxide may show poor selectivity. Sterically demanding bases like potassium tert-butoxide (t-BuOK) or lithium bis(trimethylsilyl)amide (LiHMDS) can dramatically increase the formation of the product derived from the less sterically hindered enolate.[3]

  • Adjust the Temperature: Temperature dictates whether the reaction is under kinetic or thermodynamic control.

    • Rationale: Running the reaction at a low temperature (e.g., -78 °C to 0 °C) with a strong, non-nucleophilic base often favors the kinetically formed product. Conversely, heating the reaction (e.g., refluxing in dioxane or toluene) can favor the thermodynamically more stable product.[3][5]

  • Change the Solvent: The solvent influences the aggregation state and reactivity of the base-enolate pair.

    • Rationale: Aprotic polar solvents (like DMF or DMSO) can favor different transition states compared to nonpolar solvents (like toluene or dioxane).[4][6] The optimal choice depends heavily on the specific substrate and base combination.

ParameterCondition 1Condition 2Expected Outcome & Rationale
Base NaOH / EtOHt-BuOK / Dioxanet-BuOK is bulky and favors deprotonation at the sterically more accessible site, often leading to higher selectivity.[3]
Temperature 100 °C-20 °CLower temperatures with a strong base (e.g., LiHMDS) favor the kinetically controlled product by preventing equilibration.
Solvent TolueneDMFA more polar solvent like DMF can better solvate cations, potentially altering the reactivity of the enolate and influencing the cyclization pathway.
Problem 2: The major product is the undesired isomer. How can I reverse the selectivity?

If screening standard conditions consistently produces the wrong isomer, a more fundamental shift in strategy from kinetic to thermodynamic control (or vice versa) is necessary.

Troubleshooting Steps & Solutions:

  • Flip the Control Mechanism:

    • If you are getting the kinetic product (e.g., using t-BuOK at room temp): Switch to thermodynamic conditions. Try a weaker base like sodium hydroxide or sodium ethoxide in ethanol and heat the reaction to reflux for an extended period (12-24 hours).[3] This allows the system to reach equilibrium, favoring the most stable product isomer.

    • If you are getting the thermodynamic product (e.g., using NaOH at reflux): Switch to kinetic conditions. Use a very strong, sterically hindered base like LiHMDS or LDA in an anhydrous aprotic solvent (like THF) at low temperature (-78 °C). Add the substrate slowly to the pre-formed base solution to ensure rapid and irreversible deprotonation at the most accessible site.

  • Analyze Substrate Sterics: The inherent structure of your starting material may strongly favor one pathway.

    • Rationale: A large substituent on the N-acyl chain will sterically hinder deprotonation at that α-carbon, favoring the formation of the 4-quinolone. Conversely, a bulky substituent on the aromatic ring near the acetophenone group can disfavor that enolization, pushing the reaction toward the 2-quinolone.[3] If reaction conditions cannot overcome this inherent bias, redesigning the substrate may be the only solution.

Problem 3: The overall yield is low, even with good selectivity.

Low yields often point to competing side reactions or degradation of materials under the reaction conditions.

Troubleshooting Steps & Solutions:

  • Minimize Side Reactions: The most common side reaction is intermolecular aldol condensation.

    • Solution: Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by adding the substrate solution slowly via syringe pump to a solution of the base.

  • Check for Degradation: Harsh basic conditions and high temperatures can degrade both the starting material and the quinolone product.[5]

    • Solution: Monitor the reaction by TLC. If product spots appear and then diminish over time, reduce the reaction time or temperature. If possible, use a milder base that still provides acceptable selectivity.

  • Ensure Anhydrous Conditions: Water can interfere with strong bases and participate in side reactions.

    • Solution: Use freshly dried solvents and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially when using highly reactive bases like LiHMDS or t-BuOK.

Section 4: Key Experimental Protocols

Protocol 1: Screening Reaction Bases for Optimal Regioselectivity

This protocol allows for the rapid, parallel evaluation of different bases to identify the most promising conditions.

  • Preparation: In a fume hood, prepare four oven-dried reaction vials equipped with stir bars and septa.

  • Reactant Charging: To each vial, add the o-acylaminoacetophenone (e.g., 0.1 mmol, 1.0 equiv). Purge each vial with an inert gas.

  • Solvent & Base Addition:

    • Vial 1: Add 1 mL of anhydrous Toluene and NaH (60% in mineral oil, 0.12 mmol, 1.2 equiv).

    • Vial 2: Add 1 mL of anhydrous Dioxane and t-BuOK (0.12 mmol, 1.2 equiv).

    • Vial 3: Add 1 mL of Ethanol and NaOH (0.12 mmol, 1.2 equiv).

    • Vial 4: Add 1 mL of anhydrous THF, cool to 0°C, and add LiHMDS (1.0 M in THF, 0.12 mL, 1.2 equiv).

  • Reaction: Stir all vials at room temperature for 12 hours (or as appropriate).

  • Work-up: Quench each reaction by carefully adding 1 mL of saturated aq. NH₄Cl. Extract with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each vial by ¹H NMR to determine the isomeric ratio.

Protocol 2: A General Procedure for Kinetically Controlled Cyclization

This protocol aims to form the product from the most rapidly generated enolate.

  • Setup: To an oven-dried, three-neck flask under an inert atmosphere, add anhydrous THF (sufficient for a 0.1 M solution) and cool to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add LiHMDS (1.0 M solution in THF, 1.1 equiv) to the cold THF.

  • Substrate Addition: Dissolve the o-acylaminoacetophenone (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the stirred base solution over 30 minutes.

  • Reaction: Stir the mixture at -78 °C and monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction at -78 °C with saturated aq. NH₄Cl. Allow the mixture to warm to room temperature, and proceed with a standard aqueous work-up and extraction.

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve issues with isomer formation.

Troubleshooting_Workflow start Start: Run Initial Camps Cyclization analyze Analyze Product Mixture (NMR, LC-MS) start->analyze decision What is the main issue? analyze->decision end Problem Solved analyze->end Desired Outcome Achieved poor_selectivity Poor Selectivity (Mixture of Isomers) decision->poor_selectivity ~50:50 Ratio wrong_isomer Wrong Isomer is Major Product decision->wrong_isomer >90% Undesired low_yield Low Overall Yield decision->low_yield <40% Yield sol_base Screen Different Bases (e.g., NaOH -> t-BuOK) poor_selectivity->sol_base sol_flip_control Switch Control: Kinetic <-> Thermodynamic wrong_isomer->sol_flip_control sol_dilution Use High Dilution (Syringe Pump Addition) low_yield->sol_dilution sol_base->analyze sol_temp Vary Temperature (e.g., Reflux vs. 0°C) sol_base->sol_temp sol_solvent Change Solvent (e.g., Toluene vs. DMF) sol_temp->sol_solvent sol_solvent->analyze sol_flip_control->analyze sol_substrate Re-evaluate Substrate Sterics sol_flip_control->sol_substrate sol_dilution->analyze sol_milder Use Milder Conditions (Lower Temp, Shorter Time) sol_dilution->sol_milder sol_anhydrous Ensure Anhydrous Conditions sol_milder->sol_anhydrous sol_anhydrous->analyze

Caption: A step-by-step workflow for troubleshooting Camps cyclization isomerism.

References

  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679. [Link]
  • ResearchGate (n.d.).
  • Wikipedia (n.d.). Camps quinoline synthesis. [Link]
  • ResearchGate (n.d.).
  • Hsung, R. P., et al. (2006). Calculated effect of substitutions on the regioselectivity of cyclization of alpha-sulfenyl-, alpha-sulfinyl-, and alpha-sulfonyl-(5R)-5-hexenyl radicals. PubMed. [Link]
  • Chem-Station (2017). Camps Quinoline Synthesis. [Link]
  • Unspecified (n.d.). Preparation and Properties of Quinoline. [Link]
  • ResearchGate (n.d.).

Sources

Technical Support Center: Suzuki Couplings with Electron-Rich Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically with challenging electron-rich haloquinoline substrates. This guide is designed to move beyond standard protocols, offering in-depth troubleshooting advice rooted in mechanistic understanding to help you overcome common failures and achieve high-yield outcomes.

Introduction: Why Are Electron-Rich Haloquinolines So Challenging?

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming C-C bonds.[1][2] However, researchers often encounter frustratingly low yields or complete reaction failure when working with haloquinolines bearing electron-donating groups (e.g., methoxy, amino).

The primary obstacle lies in the first and often rate-determining step of the catalytic cycle: oxidative addition .[3][4][5] Electron-donating groups on the quinoline ring increase the electron density of the carbon-halogen bond. This strengthening effect makes the bond less electrophilic and thus less susceptible to attack and cleavage by the electron-rich Pd(0) catalyst.[4][6] This initial hurdle can stall the entire catalytic process, leading to a host of observable problems. This guide will help you diagnose and solve them.

Frequently Asked Questions (FAQs)

Here are rapid-fire answers to the most common initial problems.

Q1: My reaction isn't working at all. My starting haloquinoline is fully recovered. What's the most likely culprit? A: This is a classic sign of failed oxidative addition.[4] Your catalyst system is likely not active enough to break the strong C-X bond of your electron-rich quinoline. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these substrates.[4] You need to switch to a more potent catalyst system featuring bulky, electron-rich ligands. Jump to Guide 1: Low or No Conversion for a detailed solution.

Q2: My haloquinoline is being consumed, but I'm not seeing my desired product. Instead, I have a new, less polar spot on my TLC. What is happening? A: You are likely observing protodehalogenation , where the halogen is replaced by a hydrogen atom.[7] This side reaction is common when the desired cross-coupling is slow, and it can be promoted by the base or trace water in your solvent.[4][8] See Guide 2: Protodehalogenation Dominates for targeted troubleshooting.

Q3: My reaction mixture turns black and a precipitate forms. Is this normal? A: The formation of a black precipitate, known as palladium black, indicates that your Pd(0) catalyst is aggregating and falling out of solution.[9] This is a form of catalyst deactivation and significantly reduces the amount of active catalyst available for your reaction.[9][10] This can be caused by an inappropriate ligand, oxygen contamination, or high temperatures. Our guides on ligand selection and proper reaction setup will address this.

Q4: I see a lot of a new, nonpolar byproduct that seems to be a dimer of my boronic acid. How do I stop this? A: This is homocoupling of the boronic acid, a side reaction often caused by the presence of dissolved oxygen in your reaction mixture.[8] Oxygen can interfere with the catalytic cycle and promote this undesired dimerization. Rigorous degassing of your solvents and maintaining an inert atmosphere are critical. See Guide 3: Boronic Acid Homocoupling for prevention protocols.

In-Depth Troubleshooting Guides

Guide 1: Low or No Conversion of Haloquinoline

This is the most common failure mode, directly linked to the difficulty of the oxidative addition step.

Problem Diagnosis:

  • TLC/LC-MS Analysis: The primary spot/peak corresponds to your starting haloquinoline.

  • NMR of Crude Mixture: Shows only signals for the haloquinoline and boronic acid starting materials.

Root Cause Analysis & Solutions:

The core issue is an insufficiently reactive catalyst. The electron-rich nature of the haloquinoline demands a highly electron-rich and sterically bulky palladium center to facilitate oxidative addition.

Solution 1: Upgrade Your Ligand System

Standard phosphine ligands like triphenylphosphine (PPh₃) are often not electron-rich enough. The solution is to employ modern, specialized ligands designed for challenging substrates.[11][12]

  • Buchwald Biaryl Phosphine Ligands: These are the industry standard for difficult couplings.[13][14][15]

    • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for its high activity and stability, often providing long-lived catalysts.[16]

    • XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Highly effective for coupling aryl chlorides and other challenging halides due to its steric bulk and electron-richness.[11][14]

  • N-Heterocyclic Carbenes (NHCs): These are very strong σ-donors that form robust, highly active catalysts.[17][18] They are an excellent alternative to phosphine ligands.

Solution 2: Select the Right Palladium Precatalyst

While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern precatalysts are often more reliable.[19] These are stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ. Generations 2, 3, and 4 (G2, G3, G4) of Buchwald precatalysts are designed for ease of use and high reactivity.

ParameterRecommendation for Electron-Rich HaloquinolinesRationale
Pd Precatalyst XPhos Pd G3, SPhos Pd G2Air- and moisture-stable, reliably generates the active L-Pd(0) species.[20]
Ligand XPhos, SPhosBulky, electron-rich ligands that accelerate the rate-limiting oxidative addition step.[11][14][21]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are effective. K₃PO₄ often requires a small amount of water to be effective.[6]
Solvent 1,4-Dioxane, Toluene, THF (with water)Aprotic solvents are standard. A small amount of water can aid in dissolving the base.[5][22]
Temperature 80–110 °CHigher temperatures are often required to overcome the activation barrier for oxidative addition.
Guide 2: Protodehalogenation Dominates

Problem Diagnosis:

  • GC-MS Analysis: Identification of a major peak with a mass corresponding to the quinoline core without the halogen.

  • ¹H NMR: Appearance of a new aromatic proton signal in the position where the halogen was attached.

Root Cause Analysis & Solutions:

Protodehalogenation (or hydrodehalogenation) becomes competitive when the desired C-C bond formation is slow. The base, solvent, or impurities can serve as a hydride or proton source.

Solution 1: Optimize the Base

While a base is essential for activating the boronic acid for transmetalation,[23][24][25][26] its choice can influence side reactions.

  • Avoid Strong Hydroxide Bases: Bases like NaOH or KOH in high concentrations can accelerate protodehalogenation.

  • Switch to Carbonates or Phosphates: K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally safer choices.

  • Use Anhydrous Conditions: If protodehalogenation persists, switching to strictly anhydrous conditions with a base like K₃PO₄ can suppress this side reaction by minimizing the presence of water, a potential proton source.[8][11]

Solution 2: Ensure Rigorously Anhydrous Conditions

Water is a primary culprit in protodehalogenation.[4][8]

  • Dry Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.[20]

  • Dry Glassware: Oven- or flame-dry all glassware immediately before use.

  • Use Boronic Esters: Boronic acids are susceptible to protodeboronation, which also consumes a coupling partner.[8] Pinacol esters (Bpin) are significantly more stable and can be used to minimize this and related side reactions.[27]

Guide 3: Boronic Acid Homocoupling

Problem Diagnosis:

  • TLC/LC-MS: A significant non-polar byproduct is observed with a mass corresponding to a dimer of the boronic acid's organic group.

  • Reaction Workup: The byproduct is often difficult to separate from the desired product due to similar polarities.

Root Cause Analysis & Solutions:

Homocoupling is almost always caused by the presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst or participate in side reactions that lead to the dimerization of the boronic acid.

Solution 1: Master Degassing Techniques

Removing dissolved oxygen from your solvent is non-negotiable.[8][28]

  • Freeze-Pump-Thaw: This is the most effective method. Freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, and then thaw. Repeat this cycle three times.[8]

  • Sparge with Inert Gas: Bubble a stream of argon or nitrogen through the solvent for at least 30 minutes. This is less effective than freeze-pump-thaw but often sufficient.[28]

Solution 2: Maintain a Strict Inert Atmosphere

  • Use Schlenk Technique: Set up your reaction in a Schlenk flask or a vial with a septum cap.[20]

  • Evacuate and Backfill: Before adding solvents, evacuate the reaction vessel and backfill it with argon or nitrogen. Repeat this process at least three times to ensure the atmosphere is completely inert.[4][20]

Visual & Data Resources

Diagram 1: Troubleshooting Flowchart

This diagram provides a logical path to diagnose your failed Suzuki coupling.

Troubleshooting_Flowchart start Reaction Failed: Low or No Product obs1 Observation: Starting Material (SM) Largely Unchanged start->obs1 Check SM Consumption obs2 Observation: SM Consumed, Side Products Formed start->obs2 Check SM Consumption cause1 Root Cause: Failed Oxidative Addition obs1->cause1 side_prod1 Side Product ID: Protodehalogenation Product (Ar-H) obs2->side_prod1 Identify Byproducts side_prod2 Side Product ID: Boronic Acid Homocoupling (Ar'-Ar') obs2->side_prod2 Identify Byproducts sol1 Solution: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Increase Temperature cause1->sol1 cause2 Root Cause: Water/Base Issues, Coupling is Too Slow side_prod1->cause2 cause3 Root Cause: Oxygen Contamination side_prod2->cause3 sol2 Solution: Use Anhydrous Conditions Switch Base (e.g., K3PO4) Use Boronic Ester (Bpin) cause2->sol2 sol3 Solution: Rigorous Degassing (Freeze-Pump-Thaw) Strict Inert Atmosphere cause3->sol3 Suzuki_Cycle pd0 L-Pd(0) Active Catalyst ox_add L-Pd(II)(Ar)X pd0->ox_add Oxidative Addition trans L-Pd(II)(Ar)Ar' ox_add->trans Transmetalation note FAIL POINT: This step is very slow for electron-rich haloquinolines, stalling the entire cycle. trans->pd0 Reductive Elimination prod Ar-Ar' (Product) trans->prod sub Ar-X (Haloquinoline) sub->ox_add bor Ar'-B(OR)2 + Base bor->trans

Caption: The Suzuki catalytic cycle with the critical failure point highlighted.

Appendix: General Protocol for a Challenging Coupling

This protocol provides a robust starting point for coupling an electron-rich bromoquinoline with an arylboronic acid using modern best practices.

Reagents & Equipment:

  • Electron-rich bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa, needles, and an inert gas (argon or nitrogen) line

Experimental Procedure:

  • Preparation: To the oven-dried Schlenk flask, add the bromoquinoline, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.

  • Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with inert gas. Repeat this evacuate/backfill cycle three times to ensure a completely oxygen-free atmosphere. [4][20]3. Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of deionized water (e.g., a 10:1 dioxane:water ratio) via syringe. The solvent should be previously degassed using the freeze-pump-thaw method. [8]4. Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. Check for the consumption of the starting material and the appearance of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biarylquinoline.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp. 45–94.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. J. Am. Chem. Soc.2011, 133 (7), 2116–2119.
  • Matos, K.; Soderquist, J. A. Alkylboranes in the Suzuki−Miyaura coupling: Stereochemical and mechanistic studies. J. Org. Chem.1998, 63 (3), 461–470.
  • Ridgway, B. H.; Woerpel, K. A. A new interpretation of the role of the base in the Suzuki−Miyaura cross-coupling reaction. J. Org. Chem.1998, 63 (3), 458–460.
  • Smith, G. B.; Dezeny, G. C.; Hughes, D. L.; King, A. O.; Verhoeven, T. R. Mechanistic studies of the Suzuki cross-coupling reaction. J. Org. Chem.1994, 59 (26), 8151–8156.
  • Billingsley, K.; Buchwald, S. L. Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. J. Am. Chem. Soc.2007, 129 (11), 3358-3366. [Link]
  • Zhang, C.; Huang, J.; Trudell, M. L.; Nolan, S. P. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Cross-Coupling Reactions. J. Org. Chem.1999, 64 (11), 3804–3805.
  • Koszinowski, K. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry2015, 21(22), 8097-107. [Link]
  • Fairlamb, I. J. S. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016, 7, 5874-5891. [Link]
  • Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki? [Link]
  • Johnson, M. T. et al. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal2015, 21(22), 8097-8107. [Link]
  • Organ, M. G. et al. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics2003, 22(17), 3320–3335. [Link]
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules2021, 26(16), 4995. [Link]
  • ResearchGate. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • Barder, T. E.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ChemRxiv.
  • Wordpress.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front.2025. [Link]
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org. Process Res. Dev.2022, 26(7), 1934–1944. [Link]
  • ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chem. Rev.2017, 117(13), 8752–8786. [Link]
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
  • Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling? [Link]
  • Myers, A. G. The Suzuki Reaction. Harvard University Chemistry Department. [Link]
  • Reddit r/Chempros. Struggling with Suzuki Reaction. [Link]
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

Sources

Technical Support Center: Suzuki Coupling with Potassium Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of potassium phosphate (K₃PO₄) as a base in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the role and necessity of anhydrous conditions.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions about employing potassium phosphate and managing reaction conditions in Suzuki couplings.

Q1: Is it mandatory to use anhydrous potassium phosphate and solvents for all Suzuki coupling reactions?

A1: Not necessarily. The requirement for anhydrous conditions is highly substrate-dependent and often a point of optimization. While some reactions proceed efficiently in the presence of water, others exhibit significant yield reduction or side product formation.[1][2]

  • When Water Can Be Tolerated or Beneficial: In many standard Suzuki couplings, a small amount of water is not only tolerated but can be advantageous.[1][3] It can help dissolve the inorganic base (like K₃PO₄) and facilitate the formation of the active boronate species required for transmetalation.[3][4] Solvent systems like toluene/water or dioxane/water are common.[1][5]

  • When Anhydrous Conditions Are Critical: Anhydrous conditions become crucial when dealing with substrates that are sensitive to hydrolysis.[6] A primary concern is protodeboronation , where the boronic acid starting material is converted back to its corresponding hydrocarbon, reducing the yield of the desired coupled product.[6][7] This side reaction is often accelerated by water and strong bases.[6]

Q2: What is the specific role of potassium phosphate in the Suzuki coupling mechanism?

A2: Potassium phosphate is not merely a spectator base. It plays a crucial, active role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[8][9][10] The base facilitates the formation of a boronate species ([R-B(OH)₃]⁻), which is more nucleophilic and readily transfers its organic group to the palladium center.[8][9] Some studies suggest that the phosphate anion itself can be involved in the transmetalation step, further highlighting its active participation.[11][12]

Q3: Which form of potassium phosphate (anhydrous, monohydrate, etc.) should I use?

A3: For reactions where water is detrimental, using finely powdered, anhydrous K₃PO₄ is recommended.[6][12] If you are intentionally running the reaction in a biphasic system (e.g., toluene/water), hydrated forms like K₃PO₄·7H₂O can be used, as water is already a component of the reaction mixture.[13] However, for consistency and reproducibility, starting with the anhydrous form and adding a controlled amount of water is often the best practice.

Q4: How does potassium phosphate compare to other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)?

A4: K₃PO₄ is generally considered a stronger base than K₂CO₃ and is often effective in more challenging coupling reactions.[12] While K₂CO₃ is a cost-effective and widely used base that provides excellent yields in many standard Suzuki reactions, K₃PO₄ may be superior for less reactive substrates or when stronger basicity is required to drive the reaction.[12] Cs₂CO₃ is another strong base that can be highly effective but is more expensive. The optimal base is substrate-dependent and should be determined through screening.[12]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during Suzuki coupling reactions using potassium phosphate.

Problem 1: Low or No Product Yield

Q: My Suzuki coupling reaction is giving a very low yield or failing completely. What should I investigate first?

A: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is essential.

  • Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[3][6] The presence of oxygen can deactivate the catalyst.[6]

    • Solution: Use a fresh, high-quality catalyst. Consider using an air-stable precatalyst. Ensure all solvents are thoroughly degassed, and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[6]

  • Reagent Purity: Impurities in your aryl halide or boronic acid can inhibit the reaction. Boronic acids can degrade over time.

    • Solution: Verify the purity of your starting materials. Use freshly acquired or purified reagents.

  • Base and Solvent Issues: The choice of base and solvent is critical.[6]

    • Solution: If using anhydrous conditions, ensure your K₃PO₄ is truly dry. Drying it in an oven before use is good practice. Ensure your solvent is anhydrous. If the reaction is not proceeding, and your substrates are not water-sensitive, a controlled addition of a small amount of water might be beneficial.[1]

Problem 2: Significant Protodeboronation

Q: I am observing a significant amount of the arene byproduct from my boronic acid. How can I minimize this?

A: Protodeboronation is a common side reaction, especially with electron-rich or heterocyclic boronic acids.[6]

  • Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to a strictly anhydrous system is the most effective solution.[6][14]

    • Protocol: Use oven-dried glassware. Use anhydrous K₃PO₄ (finely powdered) and anhydrous solvents (e.g., toluene, dioxane, THF).

  • Use a Milder Base: While K₃PO₄ is effective, its high basicity can sometimes promote protodeboronation.[6]

    • Alternative: Consider screening weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6][7]

  • Modify the Boron Species: Boronic esters (e.g., pinacol esters) or trifluoroborate salts are often more stable towards protodeboronation than the corresponding boronic acids.[7][15]

Problem 3: Formation of Homocoupled Byproducts

Q: My reaction is producing significant amounts of biaryl product from the homocoupling of my boronic acid. What is the cause?

A: The homocoupling of boronic acids is typically promoted by the presence of oxygen and Pd(II) species.[3][6]

  • Oxygen Contamination: Oxygen can facilitate the oxidative homocoupling of boronic acids and also lead to the decomposition of the active Pd(0) catalyst into Pd(II).[3][6]

    • Solution: Rigorously degas your solvents (including any water used) by methods such as freeze-pump-thaw or by sparging with an inert gas for an extended period. Maintain a positive pressure of nitrogen or argon throughout the reaction setup and duration.[6]

  • Use of Pd(II) Precatalysts: When using a Pd(II) source, the initial reduction to Pd(0) can sometimes be accompanied by homocoupling.[3]

    • Solution: Ensure efficient reduction of the precatalyst. The use of phosphine ligands can aid in this process. Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this issue, although these can be more sensitive to air.

III. Experimental Protocols & Data

Data Summary: Impact of Base Hydration

The following table summarizes the general impact of anhydrous vs. aqueous conditions when using potassium phosphate in Suzuki couplings. This is a generalized guide, and optimal conditions will vary.

ConditionBase FormSolvent SystemWhen to UsePotential Issues
Anhydrous Anhydrous K₃PO₄Toluene, Dioxane, THFSubstrates prone to protodeboronation or hydrolysis.Slower reaction rates; solubility issues with the base.
Aqueous/Biphasic K₃PO₄ (anhydrous or hydrated)Toluene/H₂O, Dioxane/H₂OGeneral purpose; robust substrates.Protodeboronation; hydrolysis of sensitive functional groups.
Protocol: General Procedure for Suzuki Coupling under Anhydrous Conditions

This protocol provides a starting point for a Suzuki coupling using anhydrous potassium phosphate.

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and finely powdered anhydrous potassium phosphate (2.0-3.0 equiv.).

  • Catalyst Loading: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagrams
Suzuki Coupling Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction. The base (K₃PO₄) is critical for the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ c1 Pd0->c1 OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X c2 PdII->c2 Transmetalation Transmetalation (Base Assisted) PdII_R2 R¹-Pd(II)L₂-R² c3 PdII_R2->c3 RedElim Reductive Elimination Product R¹-R² c1->PdII R¹-X c2->PdII_R2 R²-B(OR)₂ K₃PO₄ c3->Pd0 c3->Product c4

Caption: Suzuki Catalytic Cycle with Key Steps.

Troubleshooting Logic Flow

This diagram outlines a decision-making process for troubleshooting a failed Suzuki coupling reaction.

Troubleshooting_Flow Start Low/No Yield in Suzuki Coupling Check_Inert Is the system rigorously inert? Start->Check_Inert Check_Reagents Are reagents (catalyst, base, solvent) pure and active? Check_Inert->Check_Reagents Yes Fix_Inert Degas solvents, use fresh catalyst, ensure Ar/N₂ atmosphere. Check_Inert->Fix_Inert No Check_Deboronation Is protodeboronation occurring? Check_Reagents->Check_Deboronation Yes Fix_Reagents Use fresh, anhydrous reagents. Dry K₃PO₄. Check_Reagents->Fix_Reagents No Fix_Deboronation Switch to anhydrous conditions. Use milder base (KF) or boronic ester. Check_Deboronation->Fix_Deboronation Yes Success Reaction Optimized Check_Deboronation->Success No Fix_Inert->Check_Reagents Fix_Reagents->Check_Deboronation Fix_Deboronation->Success

Caption: Troubleshooting a Failed Suzuki Reaction.

IV. References

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(21), 4875–4878. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 5(12), 2041-2044. [Link]

  • Liu, L., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry – An Asian Journal, 8(11), 2592-2595. [Link]

  • ResearchGate. The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 604-616. [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(17), 3742-3748. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4418–4422. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • ResearchGate. The effect of base, solvent, and catalyst amount on Suzuki coupling reaction... [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2024). Suzuki, so far unsuccessful. r/chemistry. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Baumann, A. N. (1962). U.S. Patent No. 3,035,898. U.S. Patent and Trademark Office.

  • ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]

Sources

Validation & Comparative

The Chemist's Crossroads: A Comparative Guide to 4-Chloro-6-methoxyquinoline-3-carbonitrile and Other Precursors in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Revolution and the Scaffolds That Build It

The advent of kinase inhibitors has marked a paradigm shift in the treatment of numerous diseases, most notably cancer. These small molecules, designed to interfere with the catalytic activity of protein kinases, have transformed the therapeutic landscape by targeting the specific signaling pathways that drive cellular proliferation and survival.[1] At the heart of this revolution lies the intricate science of medicinal chemistry, where the selection of a core molecular scaffold is a critical decision that dictates the synthetic route, biological activity, and ultimately, the therapeutic potential of the final compound.[2]

Quinoline and quinazoline cores have emerged as "privileged scaffolds" in kinase inhibitor design, forming the backbone of numerous FDA-approved drugs.[3][4] This guide provides an in-depth, data-driven comparison of two key precursors: 4-Chloro-6-methoxyquinoline-3-carbonitrile, a cornerstone for Src family kinase inhibitors like Bosutinib, and its close structural relative, 4-chloro-6,7-dimethoxyquinazoline, a pivotal intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors such as Gefitinib. Through a detailed examination of their synthetic utility, the performance of their derivatives, and the underlying biological rationale, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their own discovery programs.

At the Core of Inhibition: Quinoline-3-Carbonitrile vs. Quinazoline Scaffolds

The choice between a quinoline and a quinazoline scaffold is often dictated by the target kinase family and the desired inhibitor profile. While structurally similar, the presence of a carbon versus a nitrogen atom at position 1 of the heterocyclic ring system subtly influences the molecule's electronics, conformation, and potential for hydrogen bonding interactions within the kinase ATP-binding pocket.

This compound has proven to be an exceptional precursor for a range of potent kinase inhibitors, particularly those targeting the Src family of non-receptor tyrosine kinases. The quinoline-3-carbonitrile moiety itself is a key pharmacophore, with the cyano group often serving as a hydrogen bond acceptor.

In contrast, the 4-anilinoquinazoline scaffold is a hallmark of many EGFR inhibitors.[5] The nitrogen at position 1 is crucial for forming a key hydrogen bond with the hinge region of the EGFR kinase domain, a critical interaction for potent inhibition.

Performance at a Glance: A Tale of Two Kinase Inhibitors

To illustrate the comparative utility of these precursors, we will examine the synthesis and performance of two prominent kinase inhibitors: Bosutinib (derived from a quinoline-3-carbonitrile precursor) and Gefitinib (derived from a quinazoline precursor).

ParameterBosutinib (from Quinoline Precursor)Gefitinib (from Quinazoline Precursor)
Primary Target(s) Src, AblEGFR
Precursor 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile4-chloro-6,7-dimethoxyquinazoline
Key Synthetic Step Nucleophilic aromatic substitution at C4Nucleophilic aromatic substitution at C4
Representative IC50 (Src) 1.2 nM[6]-
Representative IC50 (EGFR) -23-79 nM[7]
Overall Yield (Reported) Varies by synthetic route, with some routes achieving good yields.[8][9]Varies, with some industrial syntheses reporting high efficiency.[10]

Targeted Signaling Pathways: A Visual Guide

The strategic choice of a precursor is intrinsically linked to the signaling pathway one aims to disrupt. Below are graphical representations of the EGFR and Src signaling pathways, highlighting the points of intervention for inhibitors derived from our precursors of interest.

EGFR Signaling Pathway and Inhibition

The EGFR pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a common driver of non-small cell lung cancer. Gefitinib, synthesized from a quinazoline precursor, competitively binds to the ATP pocket of EGFR, blocking downstream signaling.[8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR_dimer->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Gefitinib Gefitinib (from Quinazoline) Gefitinib->EGFR_dimer Inhibition

Caption: EGFR signaling pathway and inhibition by Gefitinib.

Src Kinase Signaling Pathway and Inhibition

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and proliferation. Bosutinib, with its quinoline-3-carbonitrile core, is a potent inhibitor of Src, thereby impacting these cellular processes.[9]

Src_Pathway Integrins_RTKs Integrins / Receptor Tyrosine Kinases (RTKs) Src Src Integrins_RTKs->Src Activation FAK Focal Adhesion Kinase (FAK) Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK Cell_Processes Cell Adhesion, Migration, Proliferation FAK->Cell_Processes STAT3->Cell_Processes RAS_MAPK->Cell_Processes Bosutinib Bosutinib (from Quinoline) Bosutinib->Src Inhibition

Caption: Src signaling pathway and inhibition by Bosutinib.

Field-Proven Methodologies: Synthesis and Evaluation Protocols

The following sections provide detailed, step-by-step protocols for key experiments in the synthesis and evaluation of kinase inhibitors derived from quinoline and quinazoline precursors. These protocols are based on established literature procedures and represent a self-validating system for researchers.

Experimental Protocol 1: Synthesis of a Quinoline-Based Src Inhibitor (Bosutinib)

This protocol outlines the final steps in the synthesis of Bosutinib, starting from the key intermediate 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.[8]

Workflow Diagram: Bosutinib Synthesis

Bosutinib_Synthesis cluster_synthesis Bosutinib Synthesis A 4-chloro-7-(3-chloropropoxy) -6-methoxyquinoline-3-carbonitrile C Nucleophilic Aromatic Substitution (SNAr) A->C B 2,4-dichloro-5-methoxyaniline B->C D Intermediate 9 C->D Yield: ~60% F Final Substitution D->F E N-methylpiperazine E->F G Bosutinib F->G

Caption: Key steps in the synthesis of Bosutinib.

Step-by-Step Procedure:

  • Synthesis of 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile (Intermediate 9):

    • A mixture of 2,4-dichloro-5-methoxyaniline (0.54 g, 2.80 mmol), pyridine hydrochloride (0.276 g, 2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (0.80 g, 2.56 mmol) in 2-ethoxyethanol (10 mL) is heated at reflux for 2.5 hours.[8]

    • The reaction mixture is then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

    • The organic layer is washed with water, filtered, and concentrated in vacuo until a solid begins to appear.

    • This solid is collected by filtration to provide an off-white solid (yield: ~60%).[8]

    • Characterization: The intermediate should be characterized by 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm its structure and purity.

  • Synthesis of Bosutinib (Final Product):

    • A mixture of Intermediate 9 (0.328 g, 0.7 mmol) and sodium iodide (0.11 g, 0.70 mmol) in N-methylpiperazine (4 mL) is heated at 80 °C for 12 hours.[8]

    • The reaction mixture is concentrated in vacuo and partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

    • The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo.

    • The residue is purified by column chromatography (e.g., eluting with 30% methanol in dichloromethane) to yield Bosutinib.[8]

    • Characterization: The final product should be fully characterized by 1H-NMR, 13C-NMR, Mass Spectrometry, and its purity assessed by HPLC.

Experimental Protocol 2: Synthesis of a Quinazoline-Based EGFR Inhibitor (Gefitinib)

This protocol describes the synthesis of Gefitinib, starting from the precursor 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.[11]

Workflow Diagram: Gefitinib Synthesis

Gefitinib_Synthesis cluster_synthesis Gefitinib Synthesis A 4-chloro-7-methoxy-6- (3-morpholinopropoxy)quinazoline C Nucleophilic Aromatic Substitution (SNAr) A->C B 3-chloro-4-fluoroaniline B->C D Gefitinib C->D High Yield

Caption: Final step in a convergent synthesis of Gefitinib.

Step-by-Step Procedure:

  • Synthesis of Gefitinib:

    • To a stirred solution of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline in a suitable solvent like isopropanol, add 3-chloro-4-fluoroaniline.[11]

    • The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with the reaction solvent and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/toluene) to obtain Gefitinib of high purity.[12]

    • Characterization: The final product must be rigorously characterized using 1H-NMR, 13C-NMR, Mass Spectrometry, and its purity confirmed by HPLC analysis.

Experimental Protocol 3: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against its target kinase.[1]

IC50_Workflow

Sources

A Senior Application Scientist's Guide to Quinoline Synthesis: Friedländer vs. Skraup

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. Among the classical methods for constructing this bicyclic heterocycle, the Skraup and Friedländer syntheses remain fundamental. This guide provides an objective comparison of these two methods, supported by experimental data, to inform the strategic selection of a synthetic route based on the desired substitution pattern, available starting materials, and reaction scalability.

At a Glance: A Strategic Overview

The choice between the Skraup and Friedländer synthesis hinges on a trade-off between starting material accessibility and the desired yield, purity, and substitution pattern. The Skraup synthesis, while utilizing simple, readily available precursors, is often characterized by harsh reaction conditions and limited control over substitution on the pyridine ring. In contrast, the Friedländer synthesis offers much broader scope, greater control over substitution patterns, and generally proceeds under milder conditions with higher yields, though it requires more complex, pre-functionalized starting materials.[1]

FeatureSkraup SynthesisFriedländer Synthesis
Reactants Aniline (or derivative), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1][2]2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., another ketone or ester).[1][3]
Catalyst Strong acid (e.g., concentrated H₂SO₄).[1]Can be acid-catalyzed (e.g., p-TsOH), base-catalyzed (e.g., KOH), or catalyst-free under certain conditions.[1][3]
Reaction Conditions Harsh: strongly acidic, high temperatures (>150°C), highly exothermic, and potentially violent.[1][4]Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions.[1]
Substrate Scope Primarily for unsubstituted or simply substituted quinolines on the benzene ring.[1]Broad substrate scope, allowing for a wide variety of substituents on both the benzene and pyridine rings.[1][3]
Typical Yield Often low to moderate and can be variable.[1][5]Generally good to excellent.[1][5]
Advantages One-pot reaction from simple, inexpensive starting materials.[1]High yields, milder conditions, and greater versatility in introducing a wide range of substituents.[1]
Disadvantages Harsh and hazardous reaction conditions, often low yields, tar formation, and limited scope for substitution on the pyridine ring.[1][6]Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1][7] Regioselectivity can be an issue with unsymmetrical ketones.[3][8]

Mechanistic Pathways: A Tale of Two Cyclizations

The divergent pathways of the Skraup and Friedländer syntheses are central to their differing outcomes and applications.

The Skraup Synthesis: A Cascade of Dehydration, Addition, and Oxidation

The Skraup synthesis is a classic reaction that builds the quinoline ring from the ground up using an aniline derivative.[2] The process begins with the forceful dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[9][10][11] This is followed by a conjugate (Michael) addition of the aniline to acrolein.[10] The resulting intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration to form a 1,2-dihydroquinoline.[9][12] The final, crucial step is the oxidation of this dihydroquinoline intermediate to the aromatic quinoline product, a transformation often carried out by nitrobenzene, which is concurrently reduced to aniline.[9][10]

Skraup_Mechanism cluster_acrolein Step 1: Acrolein Formation cluster_addition Step 2: Michael Addition cluster_cyclization Step 3: Cyclization & Dehydration cluster_oxidation Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Aniline_plus_Acrolein Aniline + Acrolein Adduct β-Anilinopropionaldehyde Intermediate Aniline_plus_Acrolein->Adduct 1,4-Addition Adduct2 β-Anilinopropionaldehyde Intermediate Dihydroquinoline 1,2-Dihydroquinoline Adduct2->Dihydroquinoline H⁺ (Cyclization) -H₂O Dihydroquinoline2 1,2-Dihydroquinoline Quinoline Quinoline Product Dihydroquinoline2->Quinoline [O] (e.g., Nitrobenzene)

Caption: Reaction pathway of the Skraup synthesis.
The Friedländer Synthesis: A Controlled Condensation

The Friedländer synthesis provides a more convergent and generally higher-yielding route.[13] It involves the reaction between a pre-formed 2-aminoaryl aldehyde or ketone and a second carbonyl compound that possesses an α-methylene group.[3][14] The reaction can proceed via two viable mechanisms depending on the catalyst (acid or base) and substrates.[15] One pathway begins with an intermolecular aldol condensation between the two carbonyl partners, followed by dehydration to form an α,β-unsaturated carbonyl compound. This intermediate then undergoes intramolecular condensation (Schiff base formation) between the amino group and the carbonyl, followed by a final dehydration to yield the quinoline.[3][15] Alternatively, the reaction can start with the formation of a Schiff base between the 2-aminoaryl carbonyl and the α-methylene compound, which then undergoes an intramolecular aldol-type cyclization and dehydration.[15]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathA Path A: Aldol First cluster_pathB Path B: Schiff Base First Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Reactants_A Reactants Reactants_B Reactants Aldol_Adduct α,β-Unsaturated Intermediate Reactants_A->Aldol_Adduct Aldol Condensation -H₂O Quinoline_A Quinoline Product Aldol_Adduct->Quinoline_A Intramolecular Schiff Base Formation -H₂O Schiff_Base Schiff Base Intermediate Reactants_B->Schiff_Base Schiff Base Formation Quinoline_B Quinoline Product Schiff_Base->Quinoline_B Intramolecular Aldol Cyclization -H₂O

Caption: Alternative reaction pathways of the Friedländer synthesis.

Quantitative Data: A Comparative Yield Analysis

The choice of synthesis can dramatically impact the final yield. The harsh, high-temperature conditions of the Skraup synthesis often lead to the formation of tarry byproducts, complicating purification and reducing overall yield.[6] The Friedländer synthesis, with its milder conditions, typically provides cleaner reactions and superior yields.

Target CompoundSynthesis MethodStarting MaterialsReported Yield (%)Reference(s)
QuinolineSkraupAniline, Glycerol, Nitrobenzene84-91[9]
6-NitroquinolineSkraupp-Nitroaniline, Glycerol~30-40 (estimated)[5]
6-NitroquinolineModified Friedländer2-Nitrobenzaldehyde, Acetaldehyde>90[5]
Poly-substituted QuinolinesFriedländer (One-Pot)o-Nitroarylcarbaldehydes, Ketones58-100[16]

Experimental Protocols: From Bench to Product

The following protocols are representative examples. Causality: The choice of ferrous sulfate in the Skraup protocol is critical; it acts as a moderator to control the dangerously exothermic reaction, preventing a violent, runaway process.[6][9] In the Friedländer protocol, the base catalyst (KOH) is chosen to deprotonate the α-methylene group of acetone, initiating the condensation with the 2-aminoacetophenone.

Protocol 1: Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses.[9] Safety Note: This reaction is notoriously exothermic and can be violent if not properly controlled.[2][17] It must be performed in a high-capacity fume hood with a blast shield and appropriate personal protective equipment (PPE). Concentrated sulfuric acid is highly corrosive.[10]

Skraup_Workflow mix 1. Mix Aniline, Glycerol, Nitrobenzene, and FeSO₄ in a 2L flask. add_acid 2. Slowly add concentrated H₂SO₄ with constant stirring. mix->add_acid heat 3. Heat gently in an oil bath to 140-150°C for 3-4 hours. (Reaction will become exothermic). add_acid->heat cool 4. Cool to room temperature and dilute with water. heat->cool neutralize 5. Neutralize with concentrated NaOH until strongly alkaline. cool->neutralize distill 6. Perform steam distillation to isolate crude quinoline. neutralize->distill purify 7. Separate quinoline layer, dry over K₂CO₃, and purify by vacuum distillation. distill->purify

Caption: Experimental workflow for the Skraup synthesis.

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.[9]

  • Slowly and with constant, vigorous stirring, add the concentrated sulfuric acid to the mixture. The addition is exothermic and the rate should be controlled.[10]

  • Add the ferrous sulfate heptahydrate to the reaction mixture. This serves to moderate the reaction.[9]

  • Heat the mixture gently in an oil bath. The reaction will become exothermic and begin to boil.[10] Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[9]

  • Perform a steam distillation to isolate the crude quinoline from the tarry residue. The unchanged nitrobenzene and aniline will distill first.[9][10]

  • Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by vacuum distillation, collecting the fraction boiling at 235-237°C.[9]

Protocol 2: Friedländer Synthesis of 2-Methylquinoline

This protocol is a representative base-catalyzed Friedländer condensation.

Friedlander_Workflow mix 1. Dissolve 2-aminoacetophenone and KOH in ethanol. add_acetone 2. Add acetone to the solution and reflux the mixture. mix->add_acetone monitor 3. Monitor reaction progress using TLC. add_acetone->monitor workup 4. Cool, remove ethanol under reduced pressure. monitor->workup extract 5. Add water and extract the product with an organic solvent (e.g., ethyl acetate). workup->extract purify 6. Dry the organic layer, remove solvent, and purify the crude product (e.g., recrystallization). extract->purify

Caption: Experimental workflow for the Friedländer synthesis.

Materials:

  • 2-Aminoacetophenone

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminoacetophenone and a catalytic amount of potassium hydroxide in ethanol.

  • Add an excess of acetone to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-methylquinoline.[1]

Conclusion: A Strategic Choice for Modern Synthesis

Both the Skraup and Friedländer syntheses are valuable tools for the construction of quinolines. The Skraup synthesis, while historically significant and useful for preparing simpler quinolines from basic starting materials, is often hampered by its harsh, hazardous conditions and modest yields.[1][4] For the synthesis of highly functionalized and complex quinoline derivatives required in modern drug discovery and materials science, the Friedländer approach is often the more strategic choice.[1] Its milder conditions, higher yields, and broad substrate versatility provide a more reliable and adaptable platform for accessing the diverse chemical space of the quinoline scaffold.[1][3]

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • ACS Publications. (n.d.). Recent Advances in the Friedländer Reaction. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Wikipedia. (n.d.). Skraup reaction.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • National Institutes of Health. (n.d.). Advances in polymer based Friedlander quinoline synthesis. PubMed Central.
  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • National Institutes of Health. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central.
  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis.
  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines.

Sources

A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of quinolines, a foundational scaffold in medicinal and materials chemistry, is a field of continuous innovation, largely driven by the development of novel and more efficient catalytic systems.[1][2] This guide provides a comprehensive comparison of various catalysts employed in quinoline synthesis, with a detailed focus on their efficacy, mechanistic pathways, and practical applications. Supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate this critical area of organic synthesis.

The Enduring Importance of Quinolines

Quinoline and its derivatives are not merely academic curiosities; they are integral components of a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] Their diverse biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties, underscore the necessity for efficient and versatile synthetic routes to access this privileged heterocyclic core.[3][5]

Catalytic Strategies: A Comparative Overview

The choice of catalyst is a critical parameter that profoundly influences the yield, reaction time, selectivity, and overall efficiency of quinoline synthesis.[1] Catalysts for this purpose can be broadly classified into several categories, each with its own set of advantages and limitations.

Traditional Acid Catalysis: The Workhorses of Quinoline Synthesis

For over a century, Brønsted and Lewis acids have been the cornerstone of classical named reactions for quinoline synthesis.[6][7][8]

  • Skraup and Doebner-von Miller Reactions: These classic methods traditionally employ strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[6][8][9][10] The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an acid catalyst, and an oxidizing agent, while the Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound.[7][8][11] While robust, these reactions often require harsh conditions, including high temperatures, and can suffer from low to moderate yields due to side reactions like polymerization.[8][11] Lewis acids such as tin tetrachloride (SnCl₄), zinc chloride (ZnCl₂), and various triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) have also been employed to catalyze the Doebner-von Miller reaction.[6][7]

  • Friedländer Annulation: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8] It can be catalyzed by both acids (e.g., p-toluenesulfonic acid, H₂SO₄) and bases (e.g., KOH, NaOH).[8] Recent advancements have explored the use of solid acid catalysts like Amberlyst-15 and reusable catalysts such as PEG-SO₃H to improve the environmental footprint and simplify purification.[12]

  • Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to furnish 2,4-disubstituted quinolines.[2][8]

Modern Catalytic Systems: Pushing the Boundaries of Efficiency and Sustainability

The drive for greener, more efficient, and selective synthetic methodologies has led to the widespread adoption of transition-metal catalysts, organocatalysts, and nanocatalysts.

  • Transition-Metal Catalysts: Complexes of palladium, copper, ruthenium, cobalt, and iron have emerged as powerful tools for quinoline synthesis, often enabling milder reaction conditions and broader substrate scope.[1][3][4] These catalysts facilitate key bond-forming events, including C-H activation, cyclization, and oxidative annulation.[3][4][13] For instance, copper-catalyzed one-pot annulation reactions and ruthenium-catalyzed oxidative annulations have demonstrated excellent yields.[1]

  • Organocatalysis: In a move towards more sustainable chemistry, metal-free organocatalysts have gained significant traction.[14] These catalysts, which include ionic liquids and superacids like trifluoromethanesulfonic acid (TFA), offer the advantage of avoiding potentially toxic and expensive metals.[1][13][14] Ionic liquids can even serve as both the solvent and the catalyst, streamlining the reaction setup.[1]

  • Nanocatalysts: A burgeoning area of research involves the use of nanocatalysts, which offer high surface area-to-volume ratios and unique reactivity.[1][5][15] These catalysts, such as Fe₃O₄-supported ionic liquids and ZnO nanoparticles, can provide high yields and are often easily recoverable and reusable, aligning with the principles of green chemistry.[1][5][15]

Quantitative Data Summary: A Head-to-Head Comparison

The following tables summarize the performance of various catalysts in key quinoline synthesis reactions, based on reported experimental data.

Table 1: Comparison of Catalysts in Traditional Quinoline Syntheses

Synthesis MethodCatalystSubstratesTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
Skraup SynthesisH₂SO₄, Oxidizing agentAniline, Glycerol145 - 170~14-47Varies[8]
Doebner-von MillerAcid (e.g., HCl, H₂SO₄)Aniline, α,β-Unsaturated carbonyl100 - 1403 - 1242 - 89[8]
Friedländer SynthesisAcid or Baseo-Aminobenzaldehyde/ketone, Carbonyl compound150 - 2203 - 677 - 95[8]
Combes SynthesisAcid (e.g., H₂SO₄, PPA)Aniline, β-Diketone100 - 1501 - 4Varies[8]

Table 2: Efficacy of Modern Catalytic Systems in Quinoline Synthesis

CatalystSynthesis MethodSubstratesYield (%)Reaction ConditionsReference(s)
Cobalt (II) AcetateDehydrogenative Cyclization2-aminoaryl alcohols and ketonesGoodNot Specified[1]
Copper AcetateOne-pot AnnulationSaturated ketones and anthranilsGood to ExcellentNot Specified[1]
[bmim]HSO₄ (Ionic Liquid)Friedländer Reaction2-aminobenzaldehydes and allenoatesHighNot Specified[1]
Fe₃O₄-IL-HSO₄Friedländer Reaction2-aminoaryl ketones and 1,3-dicarbonylsHigh90°C, Solvent-free[1]
ZnO/CNTFriedländer Condensation2-amino-5-chlorobenzaldehyde and carbonyls24-99Solvent-free[1]
In(OTf)₃Friedländer Annulation2-aminoarylketones and carbonyl compounds75-92Solvent-free[16]

Experimental Protocols and Mechanistic Insights

To provide a practical framework, detailed experimental protocols for representative catalytic systems are outlined below, accompanied by explanations of the underlying mechanistic principles.

Protocol 1: Friedländer Synthesis using a Reusable Nanocatalyst

This protocol describes a general procedure for the synthesis of polysubstituted quinolines using a reusable magnetic nanocatalyst.

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)

  • Ethanol (5 mL) (if not solvent-free)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, α-methylene carbonyl compound, and the nanocatalyst.

  • If the reaction is not solvent-free, add ethanol.

  • The reaction mixture is then stirred at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours), as determined by reaction optimization.[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, if the catalyst is magnetic, it can be separated using an external magnet.[1] Otherwise, the catalyst can be filtered.

  • The solvent (if used) is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.

  • The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[1]

Causality of Experimental Choices: The use of a magnetic nanocatalyst simplifies the purification process, a significant advantage over homogeneous catalysts.[8] Running the reaction under solvent-free conditions, when possible, reduces waste and aligns with green chemistry principles. The choice of temperature and reaction time is crucial for achieving optimal conversion and minimizing side product formation.

Visualizing the Catalytic Cycle: The Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction has been a subject of debate, with a fragmentation-recombination pathway proposed based on isotopic labeling studies.[7]

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Aniline Aniline Conjugate_Addition 1. Conjugate Addition (Reversible) Aniline->Conjugate_Addition Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Conjugate_Addition Fragmentation 2. Fragmentation (Non-reversible) Conjugate_Addition->Fragmentation Amine Ketone Intermediate Recombination 3. Recombination (Condensation) Fragmentation->Recombination Imine & Saturated Ketone Fragments Second_Addition 4. Second Conjugate Addition Recombination->Second_Addition Conjugated Imine Cyclization 5. Electrophilic Addition & Proton Transfer Second_Addition->Cyclization Elimination 6. Elimination of Aniline & Aromatization Cyclization->Elimination Quinoline Quinoline Derivative Elimination->Quinoline Catalyst_Comparison_Workflow cluster_setup Experimental Setup cluster_execution Execution & Analysis cluster_evaluation Evaluation Reactants Select Substrates (e.g., 2-aminoaryl ketone, α-methylene carbonyl) Reactions Run Parallel Reactions Reactants->Reactions Catalysts Select Catalysts (e.g., Catalyst A, B, C) Catalysts->Reactions Conditions Define Reaction Conditions (Temperature, Time, Solvent) Conditions->Reactions Monitoring Monitor Progress (TLC, GC/LC-MS) Reactions->Monitoring Isolation Isolate & Purify Products Monitoring->Isolation Characterization Characterize Products (NMR, MS, etc.) Isolation->Characterization Yield Calculate Yields Characterization->Yield Comparison Compare Catalyst Performance (Yield, Time, Selectivity) Yield->Comparison Conclusion Draw Conclusions on Catalyst Efficacy Comparison->Conclusion

Caption: Experimental workflow for comparing catalyst efficacy in quinoline synthesis.

Conclusion and Future Outlook

The synthesis of quinolines continues to be a vibrant area of research, with a clear trend towards the development of more sustainable and efficient catalytic systems. While traditional acid-catalyzed methods remain valuable, the superior performance of transition-metal, organo-, and nanocatalysts in terms of yield, selectivity, and reaction conditions is undeniable. The future of quinoline synthesis will likely be shaped by further advancements in catalyst design, including the development of novel multifunctional catalysts and the exploration of innovative energy sources like microwave and light irradiation to drive these transformations. [12][17]

References

  • - Benchchem. (URL: )
  • A review on transition-metal mediated synthesis of quinolines - Indian Academy of Sciences. (2018-06-14). (URL: )
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Public
  • Doebner–Miller reaction - Wikipedia. (URL: [Link])
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC - PubMed Central. (2025-12-04). (URL: [Link])
  • Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade | The Journal of Organic Chemistry - ACS Public
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (URL: [Link])
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])
  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science. (2024-06-24). (URL: [Link])
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. (URL: [Link])
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (URL: [Link])
  • Organocatalyzed Synthesis of Functionalized Quinolines - PubMed. (2020-01-17). (URL: [Link])
  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. (2014-04-17). (URL: [Link])
  • Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis - Benchchem. (URL: )
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed. (URL: [Link])
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (URL: [Link])
  • Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis - ResearchG
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])
  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (URL: [Link])
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016-07-29). (URL: [Link])
  • Skraup reaction - Wikipedia. (URL: [Link])
  • Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. (URL: [Link])

Sources

A Comparative Guide to the Biological Activity of 4-Chloro-6-methoxyquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of derivatives based on the 4-Chloro-6-methoxyquinoline-3-carbonitrile scaffold. We will explore their therapeutic potential, focusing on anticancer and antimicrobial applications, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is classified as a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its presence in a wide array of natural alkaloids and synthetic compounds that exhibit significant pharmacological activities.[3][4] Derivatives of quinoline have been successfully developed into drugs for treating a variety of conditions, including cancer, microbial infections, and malaria.[4][5][6]

The this compound core, in particular, serves as a versatile starting material. The chlorine atom at the 4-position is an excellent leaving group, facilitating nucleophilic substitution to introduce diverse functionalities. The methoxy group at the 6-position and the carbonitrile group at the 3-position also play crucial roles in modulating the molecule's electronic properties and its interactions with biological targets.[7] This guide will dissect and compare the biological performance of various derivatives stemming from this potent chemical framework.

Synthetic Strategy: A Versatile Platform for Derivatization

The generation of a diverse library of quinoline derivatives hinges on the reactivity of the parent structure. The 4-chloro position is the primary site for modification, typically via nucleophilic aromatic substitution (SNAr) reactions with various amines (anilines, alkylamines) or other nucleophiles. This straightforward approach allows for the systematic introduction of different substituents to probe structure-activity relationships (SAR).

G Start 4-Chloro-6-methoxy- quinoline-3-carbonitrile Solvent Solvent (e.g., Isopropanol) Heat (Reflux) Start->Solvent S N Ar Reaction Reagent + R-NH2 (Substituted Amine) Reagent->Solvent Product 4-Amino-6-methoxy- quinoline-3-carbonitrile Derivative Library Solvent->Product

Caption: General workflow for synthesizing 4-aminoquinoline-3-carbonitrile derivatives.

Comparative Analysis of Anticancer Activity: Tyrosine Kinase Inhibition

A predominant anticancer mechanism for this class of compounds is the inhibition of protein tyrosine kinases, which are critical enzymes in cell signaling pathways that regulate growth, proliferation, and survival.[8] Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) is a hallmark of many cancers.[9] Derivatives of 4-anilino-3-quinolinecarbonitrile have emerged as potent, ATP-competitive inhibitors of these kinases.[7][10]

Mechanism of Action: EGFR/HER-2 Pathway Inhibition

These derivatives bind to the ATP-binding pocket of the kinase domain on EGFR and HER-2, preventing the phosphorylation and activation of downstream signaling proteins.[10] This blockade disrupts vital pathways like the RAS/MAPK and PI3K/AKT cascades, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Some derivatives are designed as irreversible inhibitors, forming a covalent bond with a cysteine residue in the active site for prolonged and potent inhibition.[9]

G cluster_membrane Cell Membrane EGFR EGFR/HER-2 Receptor P P EGFR->P Autophosphorylation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor 4-Anilinoquinoline-3-carbonitrile Derivative Inhibitor->EGFR BLOCKS Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces RAS RAS/MAPK Pathway P->RAS PI3K PI3K/AKT Pathway P->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Sources

A Senior Application Scientist's Guide to the NMR Spectral Analysis and Validation of 4-Chloro-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-6-methoxyquinoline-3-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its biological activity and chemical reactivity are critically dependent on its precise molecular structure. Therefore, unambiguous structural verification and purity assessment are paramount for its application in research and development. This guide provides an in-depth, expert-led protocol for the comprehensive spectral analysis and validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind experimental choices, from sample preparation to advanced 2D NMR techniques, and compare the strengths of NMR with complementary analytical methods. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable characterization of complex organic molecules.

The Foundation: Predicting the NMR Signature

Before stepping into the lab, a skilled scientist first analyzes the target structure to predict its spectral features. This foundational step transforms the subsequent data acquisition from a passive measurement into an active process of hypothesis testing. Quinoline and its derivatives are a critical class of heterocyclic compounds, and their substitution patterns profoundly influence biological activity.[1]

Molecular Structure:

Figure 1. Chemical structure of this compound.

Based on this structure, we can anticipate the following signals in the ¹H and ¹³C NMR spectra. The quinoline ring system protons typically resonate in the aromatic region between 7.0 and 9.0 ppm.[2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities

PositionAtom TypePredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
2CH~8.8 - 9.0Singlet (s)~148 - 152
3C--~100 - 105 (quaternary C-CN)
4C--~145 - 150 (quaternary C-Cl)
5CH~7.8 - 8.0Doublet (d)~125 - 130
6C--~158 - 162 (quaternary C-OMe)
7CH~7.4 - 7.6Doublet of doublets (dd)~122 - 126
8CH~8.0 - 8.2Doublet (d)~130 - 135
OMeCH₃~3.9 - 4.1Singlet (s)~55 - 57
CNC--~115 - 118

Note: These are estimated ranges. Actual shifts depend on solvent and concentration.

Core Methodology: High-Resolution 1D NMR Spectroscopy

The acquisition of high-quality 1D NMR spectra is the cornerstone of structural elucidation. The clarity of this data dictates the reliability of all subsequent interpretations.

Experimental Protocol 1: Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation.[3] A poorly prepared sample can lead to distorted spectra and misleading results.[3]

  • Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR.[3] For ¹³C NMR, a higher concentration of 20-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound.[3] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[3] The use of deuterated solvents is critical as they provide a deuterium lock signal to stabilize the magnetic field and eliminate overwhelming solvent signals from the ¹H spectrum.[4]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, high-quality 5 mm NMR tube.[2][3] Using a secondary vial for initial dissolution can be advantageous, allowing for vortexing or gentle heating to ensure complete solubilization before transferring the solution to the NMR tube with a pipette.[5]

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2] IUPAC recommendations standardize the reporting of NMR chemical shifts relative to the ¹H resonance of TMS.[6][7]

  • Homogenization & Cleaning: Cap the tube and gently invert it several times to ensure a homogeneous solution.[2] Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[3]

Experimental Protocol 2: Data Acquisition

Adherence to standardized data acquisition practices is essential for reproducibility and data integrity.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: Note the field strength (e.g., 500 MHz).[6]

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay (d1): Set to 1-5 seconds to allow for full relaxation of protons between pulses, which is crucial for accurate integration.

    • Number of Scans (ns): Typically 8-16 scans are sufficient for good signal-to-noise on a modern spectrometer.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets and enhance the signal-to-noise ratio.[2]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): Set to 2-5 seconds.

    • Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance and smaller gyromagnetic ratio of ¹³C.[2]

Unambiguous Validation: The Power of 2D NMR

While 1D NMR provides a wealth of information, complex spin systems or overlapping signals can lead to ambiguity. 2D NMR experiments provide definitive correlations, removing any doubt in structural assignment.[8]

G Process1D Process1D AcquireCOSY AcquireCOSY Process1D->AcquireCOSY Ambiguity in ¹H assignment? AcquireHSQC AcquireHSQC Process1D->AcquireHSQC Confirm H-C connectivity Process2D Process2D AcquireCOSY->Process2D AcquireHSQC->Process2D FinalStructure FinalStructure Process2D->FinalStructure

¹H-¹H COSY (Correlation Spectroscopy)

Causality: The COSY experiment is fundamental for identifying which protons are spin-spin coupled, meaning they are typically separated by two or three bonds.[9] It visualizes the entire spin-spin coupling network within the molecule.

Interpretation: A COSY spectrum plots the ¹H spectrum on both the x and y axes.[8] The standard 1D signals appear on the diagonal. The crucial information comes from the off-diagonal "cross-peaks," which indicate coupling between the two protons at the corresponding chemical shifts on the x and y axes.[9][10] For our target molecule, we expect to see cross-peaks connecting H-5 with H-7, and H-7 with H-8, confirming their connectivity around the benzene portion of the quinoline ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Causality: The HSQC experiment identifies which protons are directly attached to which carbon atoms.[8] It provides a definitive link between the ¹H and ¹³C spectra through one-bond J-coupling.

Interpretation: An HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.[8] A cross-peak appears at the coordinates of a proton's chemical shift and the chemical shift of the carbon it is directly bonded to.[8] This experiment is invaluable for assigning the carbon signals. For example, the proton signal at ~4.0 ppm will show a correlation to the carbon signal at ~56 ppm, unambiguously assigning both to the methoxy group.

Beyond Structure: A Comparative Approach to Validation

While NMR is unparalleled for structural elucidation, a comprehensive validation strategy often involves complementary techniques to assess purity and confirm molecular weight.[11] No single technique provides a complete picture; their synergy provides the highest level of analytical trust.

G Compound Synthesized Compound (this compound) NMR {NMR Spectroscopy | {¹H, ¹³C, COSY, HSQC} | Provides: Unambiguous Structure, Connectivity, Stereochemistry | Purity (qNMR)} Compound->NMR Primary Structural Elucidation HPLC {HPLC-UV | Provides: Purity (%), Retention Time | Identifies number of components} Compound->HPLC Purity Assessment MS {Mass Spectrometry (MS) | Provides: Molecular Weight (Mass-to-Charge Ratio) | Confirms Elemental Formula} Compound->MS MW Confirmation Validated Fully Validated Product NMR->Validated HPLC->Validated MS->Validated

Quantitative NMR (qNMR) for Purity Assessment

The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[12][13] This principle makes NMR an inherently quantitative technique.[11][13] By adding a certified internal standard of known purity and concentration to the sample, one can accurately determine the purity of the analyte without needing a reference standard of the analyte itself.[14][15][16] This primary ratio method is recognized by pharmacopeias and offers high precision, with relative standard deviations often below 1%.[12][13]

Table 2: Comparison of Analytical Validation Techniques

TechniquePrimary InformationStrengthsLimitations
NMR Molecular Structure & ConnectivityUnambiguous structural elucidation; non-destructive; inherently quantitative (qNMR).[11][17]Lower sensitivity than MS; requires mg quantities; complex spectra can be challenging to interpret.[11][17]
HPLC Purity & Retention TimeHigh separation efficiency; excellent sensitivity for trace analysis; high-throughput capability.[17]Insufficient for definitive structural ID alone; cannot distinguish some isomers.[17]
MS Molecular Weight & FormulaExtremely high sensitivity (pg-fg level); provides atomic formula.[11]Destructive analysis; provides limited connectivity information; subject to matrix effects.[11]

The integration of these techniques is powerful. HPLC can separate the main compound from impurities, which can then be collected and analyzed by NMR and MS for full structural characterization—a process known as LC-NMR-MS.[11][18]

Conclusion

The rigorous validation of this compound is not merely an analytical exercise; it is a prerequisite for reliable and reproducible scientific outcomes. This guide has outlined a robust, multi-faceted approach centered on the power of NMR spectroscopy. By starting with spectral prediction, acquiring high-quality 1D data, and employing 2D correlation experiments like COSY and HSQC, researchers can achieve unambiguous structural assignment. Furthermore, by understanding the complementary roles of HPLC and MS and leveraging the quantitative power of qNMR, one can establish a complete, trustworthy, and authoritative analytical profile of the target compound, meeting the highest standards of scientific integrity.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • IUPAC. (2024). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules.
  • Anonymous. (n.d.). NMR sample preparation guidelines.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • National Institutes of Health (NIH). (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC.
  • BMRB. (1998). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS.
  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. Pure and Applied Chemistry.
  • UCSB Chem and Biochem. (n.d.). Chemical Shift Referencing. NMR Facility.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Scribd. (n.d.). 2D-NMR COSY Spectroscopy Guide.
  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For.
  • PubMed Central (PMC). (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Patsnap Eureka. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it.
  • ResearchGate. (2025). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development.
  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

Sources

A Senior Application Scientist's Guide to Purity Confirmation of Synthesized Quinolines: An LC-MS Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel quinoline derivatives represents a significant step in the discovery of new therapeutic agents. However, the synthetic route is often fraught with the potential for side reactions, leading to a variety of impurities that can impact the compound's efficacy, safety, and regulatory approval. Therefore, rigorous purity confirmation is not merely a quality control checkpoint but a cornerstone of reliable and reproducible research.

This guide provides an in-depth comparison of analytical techniques for the purity assessment of synthesized quinolines, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind methodological choices, present comparative data, and provide a detailed, field-proven LC-MS protocol.

The Analytical Gauntlet: Why Purity Matters and the Methods of Choice

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry. Synthesizing substituted quinolines, often through classic methods like the Doebner-von Miller reaction, can result in a complex mixture of the desired product, unreacted starting materials, isomers, and byproducts.[1][2] The presence of these impurities can confound biological assays and introduce toxicity. Consequently, regulatory bodies like the FDA mandate stringent purity analysis for active pharmaceutical ingredients (APIs).[3]

Several analytical techniques are available for purity determination, each with its own set of strengths and limitations.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in many analytical labs, HPLC-UV offers robust and quantitative analysis.[4] It separates compounds based on their interaction with a stationary phase, and a UV detector quantifies them based on their chromophores. However, its reliance on UV absorbance means that impurities lacking a strong chromophore may go undetected. Furthermore, it provides no direct information on the molecular weight of the separated components, making impurity identification challenging.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for volatile and thermally stable compounds. While it provides mass information for identification, many quinoline derivatives are not sufficiently volatile or may degrade at the high temperatures required for GC analysis, making it unsuitable for a broad range of these compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR).[6] It can provide a comprehensive picture of the sample's composition without the need for reference standards for every component. However, it generally has lower sensitivity compared to mass spectrometry and can be less effective for detecting trace-level impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[7] This hyphenated technique provides both the retention time (from LC) and the mass-to-charge ratio (m/z) of each component, allowing for confident identification of the main compound and characterization of impurities, even at trace levels.[8][9]

The LC-MS Advantage for Quinoline Analysis: A Head-to-Head Comparison

For the specific challenge of analyzing synthesized quinolines, LC-MS emerges as the superior technique. The causality behind this choice is rooted in the need for both sensitive detection and confident identification of a diverse range of potential impurities.

FeatureHPLC-UVLC-MSRationale for Quinolines
Specificity ModerateHighLC-MS provides mass information, allowing for the differentiation of co-eluting compounds and isomers that may have similar UV spectra.[5] This is critical for complex reaction mixtures.
Sensitivity GoodExcellentThe high sensitivity of modern mass spectrometers enables the detection and identification of trace-level impurities that could be missed by UV detection.[10]
Identification Limited (Retention Time Matching)High (Mass-to-Charge Ratio)Molecular weight information from the MS is crucial for tentatively identifying unknown impurities, guiding further synthetic and purification efforts.[8]
Impurity Profiling PartialComprehensiveLC-MS can detect impurities that lack a UV chromophore, providing a more complete and accurate purity profile.[4]
Confirmation IndirectDirectThe combination of retention time and mass provides a much higher degree of confidence in the identity of the synthesized quinoline.[7]

Table 1: Objective Comparison of HPLC-UV and LC-MS for Quinoline Purity Analysis.

Experimental Data: A Comparative Purity Analysis of a Synthesized Quinoline

To illustrate the practical advantages of LC-MS, consider the purity analysis of a synthesized 2,4-disubstituted quinoline (Compound X, MW = 250.3 g/mol ) prepared via a Doebner-von Miller reaction. The reaction mixture was analyzed by both HPLC-UV and LC-MS.

Peak No.Retention Time (min)Area % (UV)Observed m/z [M+H]⁺Tentative IdentificationPurity Assessment
13.51.2%150.2Starting Material (Aniline derivative)Impurity
24.895.5%251.3Compound X Main Component
35.22.1%251.3Isomeric byproductImpurity
46.11.2%265.3N-oxide of Compound XImpurity
5Not DetectedNot Detected237.2De-alkylated byproductMissed by UV

Table 2: Comparative Analysis of Synthesized Quinoline (Compound X) by HPLC-UV and LC-MS.

The HPLC-UV analysis indicated a purity of 95.5%. However, the LC-MS analysis revealed a more complex picture. It not only confirmed the presence of the expected impurities but also identified an isomeric byproduct with the same molecular weight as the target compound, which would be difficult to distinguish by UV alone. Crucially, LC-MS detected a de-alkylated byproduct that was completely missed by the UV detector due to its poor chromophoric properties. This highlights the potential for HPLC-UV to overestimate purity and underscores the comprehensive nature of LC-MS analysis.

A Validated LC-MS Protocol for Quinoline Purity Confirmation

This protocol is designed as a robust starting point for the purity analysis of a wide range of synthesized quinoline derivatives. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the results are reliable and suitable for their intended purpose.[11][12][13][14]

Sample Preparation

The goal of sample preparation is to dissolve the analyte and remove any particulate matter that could damage the LC system.

  • Stock Solution: Accurately weigh approximately 1 mg of the synthesized quinoline and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the initial mobile phase composition.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

Causality: Starting with a known concentration allows for semi-quantitative analysis based on peak area. Dilution to a suitable concentration prevents detector saturation and ensures the analyte is within the linear range of the instrument. Filtration is a critical step to prevent clogging of the LC column and tubing.

LC-MS System and Conditions

The choice of column and mobile phase is critical for achieving good chromatographic separation.

  • LC System: A high-performance liquid chromatography system coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for many quinoline derivatives.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Causality: A C18 column provides good retention and separation for moderately polar to nonpolar compounds like many quinolines. The use of formic acid as a mobile phase additive helps to protonate the quinoline nitrogen, leading to better peak shape and improved ionization efficiency in positive ion mode. A gradient elution is necessary to separate compounds with a range of polarities, which is common in crude reaction mixtures.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: A wide scan range (e.g., m/z 100-1000) is used to detect the parent compound and a broad range of potential impurities.

  • Capillary Voltage: Typically 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

Causality: ESI is a soft ionization technique well-suited for polar and semi-polar molecules like quinolines.[15] Positive ion mode is chosen because the basic nitrogen atom in the quinoline ring is readily protonated. The specified temperatures are optimized to ensure efficient desolvation and ionization without causing thermal degradation of the analyte.

Data Analysis and Interpretation
  • Total Ion Chromatogram (TIC): Examine the TIC for all detected peaks.

  • Extracted Ion Chromatogram (EIC): Generate an EIC for the expected m/z of the synthesized quinoline ([M+H]⁺). This will confirm its presence and retention time.

  • Impurity Identification: For each additional peak in the TIC, examine its mass spectrum.

    • Look for the [M+H]⁺ ion to determine the molecular weight of the impurity.

    • Be aware of common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can also be present.[15][16]

    • Compare the observed masses to the molecular weights of potential starting materials, reagents, and likely byproducts of the synthesis reaction.

  • Purity Calculation: Calculate the purity of the main compound based on the peak area percentage in the TIC. While not strictly quantitative without individual calibration curves, this provides a good estimate of the relative purity.

Visualizing the Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Synthesized Quinoline Sample B Dissolve & Dilute (10 µg/mL) A->B C Filter (0.22 µm) B->C D Inject into LC-MS C->D E Chromatographic Separation (C18 Column) D->E F ESI Ionization (+ve Mode) E->F G Mass Detection (m/z 100-1000) F->G H Total Ion Chromatogram (TIC) G->H I Identify Main Peak ([M+H]⁺) H->I J Characterize Impurity Peaks (m/z, Adducts) H->J K Calculate % Purity I->K

Caption: LC-MS workflow for quinoline purity confirmation.

Conclusion

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a synthesized compound's purity is non-negotiable. While several analytical techniques can provide purity information, LC-MS stands out for its unparalleled combination of separation power, sensitivity, and specificity, making it the gold standard for the analysis of synthesized quinolines. By providing both chromatographic and mass spectral data, LC-MS offers a comprehensive and trustworthy assessment of purity, enabling researchers to make informed decisions and advance their drug discovery programs with confidence. The adoption of a well-validated LC-MS method, as outlined in this guide, is a critical investment in the integrity and success of your scientific endeavors.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Lösungsfabrik. Method categories according to the ICH Q2(R1). [Link]
  • SlideShare.
  • Chemistry For Everyone.
  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • INIS-IAEA. Adduct Formation in ESI/MS by Mobile Phase Additives. [Link]
  • LCGC International. Are You Sure You Understand USP <621>? [Link]
  • BioGlobaX.
  • Google Books. LC/MS: A Practical User's Guide.
  • Metrolab.
  • ResearchGate. Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. [Link]
  • PubMed. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. [Link]
  • ResearchGate.
  • PubMed. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. [Link]
  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
  • ResearchGate. LC/MS: A Practical User's Guide. [Link]
  • Wiley Analytical Science. LC/MS: A Practical User's Guide. [Link]
  • PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]
  • PubMed.
  • Wikipedia. Doebner–Miller reaction. [Link]
  • ResearchGate.
  • Shimadzu.
  • CHIMIA.
  • Mad Barn.
  • ResearchGate.
  • ResearchGate.
  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
  • Illinois Experts. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

Sources

A Comparative Guide to Quinoline Synthesis: Microwave-Assisted vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The efficient synthesis of these vital heterocycles is a critical focus in drug discovery and development. Traditionally, quinoline synthesis has relied on conventional thermal heating methods, often requiring long reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful alternative that can dramatically accelerate reaction rates and improve yields.[2][3][4][5]

This guide provides an in-depth, objective comparison of microwave-assisted and conventional heating methods for the synthesis of quinolines. We will delve into the underlying principles of each technique, present supporting experimental data from established named reactions, and offer practical insights to help you select the optimal approach for your research.

The Engine of Synthesis: Understanding the Heating Mechanisms

The fundamental difference between conventional and microwave heating lies in the mode of energy transfer. This distinction is the primary driver behind the often-dramatic differences observed in reaction outcomes.

Conventional Heating: A Surface-Level Approach

Conventional heating relies on the transfer of thermal energy from an external source, such as an oil bath or heating mantle, through the walls of the reaction vessel to the solvent and reactants.[6][7] This process, governed by conduction and convection, is inherently inefficient and leads to a non-uniform temperature profile within the reaction mixture. The vessel walls are often hotter than the bulk of the solution, which can lead to the degradation of thermally sensitive compounds and the formation of byproducts.[6][7]

Microwave Heating: Direct and Volumetric Energy Transfer

In contrast, microwave irradiation heats the reaction mixture directly and volumetrically.[8][9] Microwaves, a form of electromagnetic radiation, interact with polar molecules and ionic species in the reaction mixture through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation.[4][8][10][11] This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating.[11]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat.[6][10]

This direct coupling of energy with the reacting molecules leads to a rapid and uniform increase in temperature throughout the bulk of the solution, minimizing the risk of localized overheating and decomposition.[7][9][10]

Performance Under the Microscope: A Quantitative Comparison

The theoretical advantages of microwave heating translate into tangible benefits in the laboratory, most notably in the form of significantly reduced reaction times and increased product yields. This has been demonstrated across a variety of classic quinoline syntheses.

Reaction NameHeating MethodReaction TimeYield (%)Reference
Friedländer Synthesis ConventionalSeveral DaysVery Poor[12]
Microwave5 minutesExcellent[12]
Doebner-von Miller Reaction Conventional2-15 hours<50[5][13]
Microwave10-15 minutes79-94[13]
General Quinoline Synthesis Conventional3 hours to overnightLower Yields[14]
Microwave3-4 minutes50-80[14]
Quinoline-fused 1,4-benzodiazepines Conventional-62-65[14][15]
Microwave-92-97[14][15]

Causality Behind the Numbers: The dramatic rate enhancements observed under microwave irradiation are primarily attributed to the rapid and efficient heating that allows the reaction to quickly reach and maintain the optimal temperature.[7] This rapid heating provides the necessary activation energy for the reaction to proceed at a much faster rate compared to the slow and gradual heating of conventional methods.[11][16] In some cases, microwave heating can also promote reaction pathways that are less accessible under traditional heating, potentially leading to different product distributions or improved selectivity.[8]

Experimental Protocols: A Step-by-Step Look at Key Syntheses

To provide a practical understanding, here are generalized experimental workflows for two common quinoline syntheses, highlighting the key differences between the conventional and microwave-assisted approaches.

Friedländer Synthesis: A Case Study

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Conventional Heating Protocol:

  • Combine the 2-aminoaryl ketone, the active methylene compound, and a catalyst (e.g., acetic acid) in a suitable high-boiling solvent in a round-bottom flask.

  • Equip the flask with a reflux condenser and heat the mixture in an oil bath at a high temperature (e.g., 160°C) for several hours to days.[12]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Perform an appropriate workup procedure, which may involve extraction, washing, and drying of the organic layer.

  • Purify the crude product by column chromatography or recrystallization.

Microwave-Assisted Protocol:

  • In a dedicated microwave reaction vessel, combine the 2-aminoaryl ketone and the active methylene compound in a minimal amount of a suitable polar solvent (e.g., neat acetic acid).[12][17]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 160°C) for a short duration (e.g., 5 minutes).[12] Modern microwave reactors allow for precise temperature and pressure control.[17]

  • After the irradiation is complete, rapidly cool the vessel to room temperature.

  • Perform a simplified workup, often involving direct precipitation of the product or a simple extraction.

  • Purify the product if necessary, although microwave reactions often yield cleaner products, reducing the need for extensive purification.[2][4]

Workflow Diagram: Friedländer Synthesis

Friedlander_Synthesis cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted conv_start Combine Reactants & Solvent conv_heat Heat in Oil Bath (Hours to Days) conv_start->conv_heat conv_monitor Monitor by TLC conv_heat->conv_monitor conv_workup Aqueous Workup & Extraction conv_monitor->conv_workup conv_purify Column Chromatography conv_workup->conv_purify conv_end Purified Quinoline conv_purify->conv_end mw_start Combine Reactants (Minimal Solvent) mw_irradiate Microwave Irradiation (Minutes) mw_start->mw_irradiate mw_cool Rapid Cooling mw_irradiate->mw_cool mw_workup Simplified Workup mw_cool->mw_workup mw_end Purified Quinoline mw_workup->mw_end

Caption: A comparative workflow for the Friedländer quinoline synthesis.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis produces 4-hydroxyquinolines from anilines and β-ketoesters.[18] This reaction is notoriously demanding under conventional conditions, often requiring very high temperatures.[18][19]

Conventional Heating Protocol:

  • React the aniline with the β-ketoester, often with acid catalysis, to form a Schiff base intermediate.

  • In a separate step, heat the isolated Schiff base in a high-boiling inert solvent (e.g., mineral oil) to temperatures exceeding 250°C to induce cyclization.[18][19] This step is the rate-determining step.[18]

  • Maintain the high temperature for an extended period.

  • After cooling, the product often precipitates and can be collected by filtration.

  • Further purification may be required.

Microwave-Assisted Protocol:

  • Combine the aniline and β-ketoester in a microwave-safe vessel, potentially in a one-pot fashion and often with a high-boiling polar solvent or under solvent-free conditions.

  • Irradiate the mixture in a microwave reactor at a high temperature for a significantly shorter time compared to conventional heating.

  • The rapid and uniform heating facilitates the high-energy cyclization step more efficiently.

  • After cooling, the product is isolated, often with higher purity and in better yield.

Logical Relationship: Heating Method and Reaction Outcome

Heating_Mechanism_Impact conv_heat Conventional Heating slow_transfer Slow, Inefficient Heat Transfer conv_heat->slow_transfer temp_gradient Temperature Gradient (Hot Walls) slow_transfer->temp_gradient long_time Long Reaction Times temp_gradient->long_time side_products Increased Side Products & Decomposition temp_gradient->side_products lower_yield Lower Yields long_time->lower_yield side_products->lower_yield mw_heat Microwave Heating direct_heating Direct, Volumetric Heating mw_heat->direct_heating uniform_temp Uniform Temperature direct_heating->uniform_temp short_time Short Reaction Times uniform_temp->short_time cleaner_rxn Cleaner Reactions uniform_temp->cleaner_rxn higher_yield Higher Yields short_time->higher_yield cleaner_rxn->higher_yield

Caption: Impact of heating mechanism on quinoline synthesis outcomes.

Conclusion: A Clear Advantage for Microwave Synthesis

The evidence strongly supports the superiority of microwave-assisted synthesis for the preparation of quinolines. The primary advantages are undeniable: drastic reductions in reaction times, significant improvements in product yields, and often cleaner reaction profiles that simplify purification.[2][3][5][20][21] For researchers in the fast-paced environment of drug development, these benefits translate to increased efficiency and a faster path to novel therapeutic agents.

While conventional heating remains a viable option, particularly for large-scale synthesis where specialized microwave reactors may not be available, microwave irradiation should be considered the method of choice for laboratory-scale quinoline synthesis. Its ability to deliver energy directly and efficiently to the reacting molecules provides a level of control and speed that conventional methods cannot match. As the demand for novel quinoline-based drugs continues to grow, the adoption of green and efficient synthetic methodologies like MAOS will be paramount.[6][10]

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - ResearchGate.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - Semantic Scholar.
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences.
  • Microwave synthesis: a green method for benzofused nitrogen heterocycles.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD.
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation.
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy - Acta Scientific.
  • "Microwave-assisted synthesis of diversely substituted quinoline-based " by Daniel Insuasty, Rodrigo Abonia et al. - UNF Digital Commons.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
  • Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. | Request PDF - ResearchGate.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers.
  • Conrad–Limpach synthesis - Wikipedia.
  • A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). Sains Malaysiana.
  • Conventional heating compared to microwave heating of chemical reactions - Chemistry Stack Exchange.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH.
  • 1 Difference between conventional heating and microwave-assisted heating - ResearchGate.
  • Comparative study of conventional and microwave assisted synthesis - ResearchGate.
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation.

Sources

4-Chloro-6-methoxyquinoline-3-carbonitrile structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 4-Chloro-6-methoxyquinoline-3-carbonitrile Derivatives as Kinase Inhibitors

Introduction: The Quinoline-3-Carbonitrile Scaffold in Oncology

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide spectrum of biological activities, including anticancer properties.[1][2][3][4] Within this class, the 4-anilinoquinoline-3-carbonitrile framework has emerged as a particularly potent and versatile template for the design of targeted kinase inhibitors.[5] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for derivatives of this compound, a key intermediate in the synthesis of these inhibitors. We will explore how modifications to this core structure influence potency and selectivity, compare its performance to the closely related quinazoline scaffold, and provide the experimental context necessary for researchers in drug development.

The development of 4-anilinoquinoline-3-carbonitriles was inspired by the success of 4-anilinoquinazoline-based inhibitors like Gefitinib and Erlotinib, which are approved for cancer treatment.[5][6] Researchers demonstrated that replacing the nitrogen atom at position 3 of the quinazoline ring with an electron-withdrawing carbon-nitrile (C-CN) group could yield compounds with comparable or even superior inhibitory activity against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR).[5]

Core Structure-Activity Relationship (SAR) Analysis

The this compound molecule serves as a versatile starting point for creating a library of potential inhibitors. The chlorine atom at the C4 position is an excellent leaving group, facilitating nucleophilic substitution with various anilines to generate the final active compounds. The SAR can be systematically dissected by examining the contribution of each component of the scaffold.

Diagram: Key SAR Modification Points```dot

// Edges edge [color="#5F6368", arrowhead=normal, style=dashed]; C4 -> quinoline_structure [headport="w", taillabel="", labelangle=180, labeldistance=2]; C3 -> quinoline_structure [headport="e", taillabel="", labelangle=0, labeldistance=2]; C6_C7 -> quinoline_structure [headport="s", taillabel="", labelangle=-90, labeldistance=2]; Aniline_Subs -> C4 [dir=back]; }

Caption: General synthesis of 4-anilinoquinoline-3-carbonitrile inhibitors.

Conclusion

The this compound scaffold is a highly validated and versatile starting point for the development of potent kinase inhibitors. Its structure-activity relationship is well-defined, with the C4-anilino substituent serving as the primary driver of kinase selectivity and potency. The C3-nitrile and C6/C7-methoxy groups are critical for maintaining high affinity and favorable drug-like properties. When compared to the analogous quinazoline scaffold, the quinoline-3-carbonitrile framework offers a broader potential for targeting diverse kinases beyond the EGFR family, as exemplified by the dual Src/Abl inhibitor Bosutinib. For researchers in drug development, this scaffold represents a rich area for exploration, with clear guidelines for modification and optimization to generate novel targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances.
  • Aly, R. M., et al. (2021). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed.
  • Singh, M., & Kumar, A. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI.
  • Zhang, J., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. PubMed.
  • Serrano-Wu, M. H., et al. (2018).
  • Boschelli, D. H. (2009). Exploitation of the 3-Quinolinecarbonitrile Template for Src Tyrosine Kinase Inhibitors. Ingenta Connect.
  • BenchChem. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0. BenchChem.
  • ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline.
  • Smolecule. (2023). 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. Smolecule.
  • Sauthriyale, R., & Kumar, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Biosynth. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0. Biosynth.
  • Kumar, D., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.
  • Singh, S., & Kumar, V. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • A2Z Chemical. (n.d.). Exploring 4-Chloro-7-(3-Chloropropoxy)
  • Maguire, M. P., et al. (1994).
  • Chemicalbook. (n.d.). 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE synthesis. Chemicalbook.
  • PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. PubChem.
  • ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors.
  • Abu-Hashem, A. A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Li, W., et al. (2016). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
  • BenchChem. (n.d.).
  • El-Sayed, N. N. E., et al. (2023). An overview of quinoline derivatives as anti-cancer agents.
  • PubChem. (n.d.). 4-Chloro-8-methoxy-6-nitroquinoline-3-carbonitrile. PubChem.
  • ResearchGate. (2022). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
  • Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • Pérez-Sánchez, H., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-6-methoxy-quinoline-3-carbonitrile. Santa Cruz Biotechnology.

Sources

A Researcher's Guide to Quinoline Synthesis: Benchmarking Classical Reactions Against Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including prominent antimalarial, anticancer, and antibacterial agents.[1][2][3] The enduring importance of this heterocyclic system has driven over a century of innovation in its synthesis. However, many classical methods, while foundational, are often hampered by harsh reaction conditions, limited substrate scope, and environmental concerns.[3][4][5]

This guide provides an in-depth comparative analysis of classical and modern quinoline synthesis methodologies. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most effective synthetic strategy for their specific research objectives. We will delve into the mechanistic underpinnings of these reactions, present objective performance data, and provide detailed experimental protocols to bridge theory with practice.

The Classics: Enduring Benchmarks with Notable Limitations

For decades, a set of named reactions has formed the bedrock of quinoline synthesis. While still valuable, a critical understanding of their limitations is essential for contextualizing the advantages offered by modern techniques.

The Skraup Synthesis: A Powerful but Aggressive Approach

The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7][8] The reaction is notoriously exothermic and requires careful control to prevent violent side reactions.[7][8]

Mechanism and Rationale: The reaction initiates with the dehydration of glycerol by concentrated sulfuric acid to form the reactive intermediate, acrolein.[7][9] The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. The final step is the oxidation of this intermediate to the aromatic quinoline.[7] The choice of a strong acid is crucial for both the initial dehydration and the subsequent cyclization, while the oxidizing agent is necessary for the final aromatization step.

Diagram: Generalized Mechanism of the Skraup Synthesis

Skraup_Mechanism cluster_start Step 1: Acrolein Formation cluster_main Step 2-4: Addition, Cyclization, and Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde Aniline->Intermediate1 Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Key stages of the Skraup quinoline synthesis.

Limitations:

  • Harsh Conditions: The use of concentrated sulfuric acid and high temperatures (100-150°C) limits the reaction's compatibility with sensitive functional groups.[1]

  • Safety Concerns: The reaction can be highly exothermic and difficult to control.[7][8]

  • Environmental Impact: The use of strong acids and hazardous oxidizing agents like nitrobenzene or arsenic acid raises significant environmental and safety issues.[8]

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis offers a more convergent approach, reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[10][11][12] This method is valued for its operational simplicity and the ready availability of starting materials.[13]

Mechanism and Rationale: The reaction can proceed through two plausible mechanisms. One pathway involves an initial aldol addition between the reactants, followed by cyclization and dehydration.[10][11] The alternative pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the coupling partner, which then undergoes an intramolecular aldol condensation to form the quinoline ring.[10][11] The choice of an acid or base catalyst is critical to promote the condensation and cyclization steps.[13][14]

Diagram: Competing Mechanisms of the Friedländer Synthesis

Friedlander_Mechanism cluster_pathA Path A: Aldol First cluster_pathB Path B: Schiff Base First Start 2-Aminoaryl Ketone + α-Methylene Ketone A1 Aldol Adduct Start->A1 B1 Schiff Base Start->B1 A2 Unsaturated Carbonyl A1->A2 -H₂O End Quinoline A2->End -H₂O B2 Cyclized Intermediate B1->B2 Intramolecular Aldol B2->End -H₂O

Caption: The two primary mechanistic routes in the Friedländer synthesis.

Limitations:

  • Starting Material Availability: The synthesis is dependent on the availability of appropriately substituted 2-aminoaryl aldehydes and ketones, which can be challenging to prepare.

  • Regioselectivity Issues: The use of unsymmetrical ketones can lead to the formation of regioisomeric product mixtures.[14]

  • Side Reactions: Under basic conditions, self-condensation of the ketone reactant (an aldol reaction) can be a significant side reaction.[14]

The Modern Toolkit: Catalysis and Green Chemistry Reshape Quinoline Synthesis

Recent advancements in organic synthesis have introduced a host of new methods that overcome many of the limitations of classical approaches. These modern techniques often employ catalysts to achieve higher efficiency and selectivity under milder conditions.

Transition-Metal Catalyzed Synthesis: Precision and Efficiency

A wide range of transition metals, including palladium, copper, rhodium, cobalt, and nickel, have been successfully employed as catalysts for quinoline synthesis.[15][16][17] These methods often proceed through novel mechanistic pathways, such as C-H bond activation, and offer excellent functional group tolerance.[15]

Example: Rhodium-Catalyzed Ortho-C–H Bond Activation A notable modern approach involves the rhodium-catalyzed reaction of aromatic amines with a C1 synthon.[15] The rhodium catalyst facilitates the activation of an ortho-C–H bond on the aniline, which then undergoes a cascade reaction to form the quinoline ring.[15] This method provides a highly efficient route to substituted quinolines under mild conditions.[15]

Advantages over Classical Methods:

  • Milder Reaction Conditions: Many catalytic methods proceed at lower temperatures and do not require strong acids or bases.

  • Improved Functional Group Tolerance: The milder conditions allow for the synthesis of complex quinolines with a wide range of functional groups.

  • High Atom Economy: These reactions are often more atom-economical than classical methods, generating less waste.

Photocatalysis: A Green and Sustainable Approach

Visible-light photocatalysis has emerged as a powerful tool for green organic synthesis.[18] In the context of quinoline synthesis, photocatalytic methods can enable reactions under oxidant-free conditions, using light as a clean energy source.[19] For instance, quinolines can be synthesized from N-alkyl anilines through a tandem reaction involving photocatalytic dehydrogenation and a Povarov reaction.[19] This approach is not only environmentally friendly but also produces hydrogen gas as the only byproduct.[19]

Advantages over Classical Methods:

  • Sustainability: Utilizes visible light as a renewable energy source and often avoids the use of stoichiometric oxidants.[19][20]

  • Mild Conditions: Reactions are typically run at room temperature.[21]

  • Novel Reactivity: Enables transformations that are not accessible through traditional thermal methods.

Head-to-Head: A Comparative Analysis

The choice between a classical and a modern synthetic method depends on a variety of factors, including the desired substitution pattern, scale of the reaction, and available resources.

Parameter Skraup Synthesis Friedländer Synthesis Modern Catalytic Methods
Key Reagents Aniline, glycerol, H₂SO₄, oxidizing agent[1][8]2-Aminoaryl ketone/aldehyde, α-methylene carbonyl compound[13]Substituted anilines, alkynes/alcohols, metal catalyst[15][21]
Reaction Temperature High (100-150°C)[1]Reflux (80-120°C)[13]Often room temperature to moderate heating
Typical Yield 60-91%[1]Varies, can be highGenerally high (often >80%)[22]
Substrate Scope Limited by harsh conditionsModerate, dependent on starting material availabilityBroad, with excellent functional group tolerance[15]
Key Advantages Simple starting materials, direct access to the core quinoline structureConvergent, good for specific substitution patternsHigh efficiency, mild conditions, high functional group tolerance, green
Key Disadvantages Harsh conditions, safety concerns, poor functional group tolerance[5]Limited starting material availability, potential for side reactions[14]Catalyst cost and sensitivity, potential for metal contamination

Decision-Making Framework: Selecting the Right Method

Choosing the optimal synthetic route requires a careful evaluation of the target molecule and the experimental constraints.

Diagram: Quinoline Synthesis Decision Workflow

Decision_Workflow Start Define Target Quinoline Q1 Are sensitive functional groups present? Start->Q1 Q2 Is the required 2-aminoaryl ketone/aldehyde available? Q1->Q2 No Modern Choose a Modern Catalytic Method (e.g., Photocatalysis, C-H activation) Q1->Modern Yes Q3 Is the core, unsubstituted quinoline scaffold the primary target? Q2->Q3 No Friedlander Consider Friedländer Synthesis Q2->Friedlander Yes Skraup Consider Skraup Synthesis (with caution) Q3->Skraup Yes Reevaluate Re-evaluate starting materials or consider a multi-step synthesis Q3->Reevaluate No

Caption: A workflow to guide the selection of a suitable quinoline synthesis method.

Experimental Protocols

To provide a practical comparison, detailed protocols for a representative classical and a modern synthesis are provided below.

Protocol 1: Classical Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (as a moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring and cooling, add concentrated sulfuric acid to the mixture.

  • Add ferrous sulfate heptahydrate to the reaction mixture.

  • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate and purify further by distillation.

Causality and Self-Validation: The use of ferrous sulfate helps to moderate the notoriously violent reaction.[8] The final steam distillation is a critical purification step to separate the volatile quinoline product from the non-volatile tars and inorganic salts. The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR) and comparison to literature data.

Protocol 2: Modern Microwave-Assisted, Catalyst-Free Green Synthesis

This protocol is based on a one-pot, multi-component reaction that offers high yields in a short reaction time without the need for a catalyst.[23]

Materials:

  • Benzene-1,3-diol

  • An appropriate aldehyde

  • Ammonium acetate

  • Acetoacetanilide

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine benzene-1,3-diol (1 mmol), the aldehyde (1 mmol), ammonium acetate (1.5 mmol), and acetoacetanilide (1 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain the reaction temperature for 8-10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product can often be collected by filtration.

  • Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified quinoline derivative.

Causality and Self-Validation: Microwave irradiation provides rapid and efficient heating, significantly reducing the reaction time compared to conventional heating.[23] The use of ethanol as a solvent and the absence of a catalyst make this a greener alternative.[4] The progress of the reaction can be easily monitored by TLC, and the structure of the purified product should be confirmed by NMR and mass spectrometry.

Conclusion

The synthesis of quinolines has evolved significantly from the classical, often harsh, methods to a diverse array of modern, catalytic, and greener alternatives. While classical reactions like the Skraup and Friedländer syntheses remain important for their directness and historical significance, modern methods offer unparalleled efficiency, milder conditions, and broader substrate scope. The choice of synthetic route is no longer a matter of tradition but a strategic decision based on the principles of efficiency, safety, and sustainability. For the modern researcher, a thorough understanding of both classical benchmarks and contemporary innovations is crucial for advancing the fields of medicine and material science that rely on the versatile quinoline scaffold.

References

  • Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds - Scribd.
  • Friedländer synthesis - Wikipedia.
  • Combes Quinoline Synthesis.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare.
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed.
  • Combes quinoline synthesis - Wikipedia.
  • Friedlaender Synthesis - Organic Chemistry Portal.
  • One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines | The Journal of Organic Chemistry - ACS Publications.
  • Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing).
  • Recent advances in the synthesis of quinolines: a review - RSC Publishing.
  • Doebner-Miller reaction and applications | PPTX - Slideshare.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • Doebner–Miller reaction - Wikipedia.
  • Photocatalytic Synthesis of Quinoline-Linked Covalent Organic Frameworks via Three-Component Povarov Reaction | ACS Materials Letters - ACS Publications.
  • Recent Progress in the Synthesis of Quinolines - PubMed.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH.
  • Doebner-Miller Reaction - SynArchive.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis Online.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
  • Review on Quinoline: Recent Advances in Synthesis and Applications - Ijaresm.
  • Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions | Organic Letters - ACS Publications.
  • Combes Quinoline Synthesis PDF - Scribd.
  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Skraup reaction - Wikipedia.
  • Classical synthetic route of quinoline. | Download Scientific Diagram - ResearchGate.
  • Quinoline Synthesis - Skraup - Química Organica.org.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate.
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI.

Sources

In vitro testing of 4-Chloro-6-methoxyquinoline-3-carbonitrile against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Efficacy of 4-Chloro-6-methoxyquinoline-3-carbonitrile Against Cancer Cell Lines

This guide provides a comprehensive evaluation of this compound, a novel heterocyclic compound, and its potential as an anticancer agent. We will objectively compare its in vitro performance against established chemotherapeutic agents, presenting detailed experimental protocols and supporting data to guide researchers and drug development professionals in their assessment of this promising molecule.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2] Its versatility and "druggability" have made it a focal point in the search for novel anticancer agents.[1] Quinoline derivatives have been shown to exhibit a wide range of anticancer mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, and interference with critical tumor growth signaling pathways.[3][4] Specifically, compounds featuring a 4-substituted quinoline core have demonstrated potent activity as inhibitors of key receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][5]

This compound belongs to this promising class of compounds. Its structure is characterized by:

  • A quinoline core , a known pharmacophore for kinase inhibition.

  • A chlorine atom at the 4-position , which can serve as a reactive site for nucleophilic substitution, allowing for the synthesis of diverse derivatives, or contribute to binding affinity.

  • A carbonitrile (cyano) group at the 3-position , which is a common feature in many potent EGFR inhibitors.[1]

  • A methoxy group at the 6-position , which can influence solubility and interactions with biological targets.[2]

Given these structural features, it is hypothesized that this compound may exert its anticancer effects by targeting key signaling pathways frequently deregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[4][6][7]

Comparative Experimental Framework

To rigorously assess the anticancer potential of this compound (herein referred to as QM-CN ), a comparative in vitro study is essential. This involves evaluating its cytotoxicity against a panel of human cancer cell lines alongside relevant comparator compounds.

Selection of Comparator Compounds
  • Gefitinib: An established first-generation EGFR inhibitor with a 4-anilinoquinazoline scaffold. It serves as a benchmark for targeted therapy against EGFR-driven cancers.[8][9]

  • Doxorubicin: A widely used cytotoxic chemotherapy agent that acts primarily as a topoisomerase II inhibitor and DNA intercalator. It provides a comparison against a standard, non-targeted cytotoxic drug.[10]

Panel of Human Cancer Cell Lines

The selection of a diverse panel of cell lines is crucial for understanding the compound's spectrum of activity.[11][12]

Cell LineCancer TypeRationale for Selection
A549 Non-Small Cell Lung CancerA commonly used model for lung adenocarcinoma.
MCF-7 Breast AdenocarcinomaRepresents estrogen receptor-positive (ER+) breast cancer.[13]
PC-3 Prostate CancerA model for androgen-independent prostate cancer.
HepG2 Hepatocellular CarcinomaA standard cell line for liver cancer studies.
A431 Epidermoid CarcinomaExhibits high levels of EGFR expression, making it ideal for testing EGFR-targeted agents.

Experimental Design and Rationale

Our experimental approach is designed to first quantify the cytotoxic potency of QM-CN and then to explore its potential mechanism of action.

Workflow for In Vitro Evaluation

The overall workflow follows a logical progression from broad cytotoxicity screening to more focused mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Viability Assessment cluster_2 Phase 3: Data Analysis prep Prepare Stock Solutions (QM-CN, Gefitinib, Doxorubicin) seed Seed Cancer Cell Lines (A549, MCF-7, PC-3, HepG2, A431) in 96-well plates prep->seed treat Treat cells with serial dilutions of test compounds seed->treat incubate Incubate for 72 hours treat->incubate srb SRB Assay (Measures total protein) incubate->srb mtt MTT Assay (Measures metabolic activity) incubate->mtt read Measure Absorbance/ Optical Density srb->read mtt->read calc Calculate % Cell Viability read->calc ic50 Determine IC50 Values calc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Rationale for Cytotoxicity Assays

Employing multiple assays with different endpoints provides a more robust and validated measure of a compound's activity.

  • Sulphorhodamine B (SRB) Assay: This colorimetric assay relies on the binding of the SRB dye to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number. It is a reliable method for assessing cell density and is less prone to interference from metabolic changes.[14][15]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondria. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.[13][16]

Comparing results from both assays can reveal if a compound is purely cytotoxic (killing cells, detected by both) or also cytostatic with significant metabolic effects (which might show a greater effect in the MTT assay).[14]

Comparative Performance Data (Illustrative)

The following table summarizes hypothetical IC₅₀ values (the concentration of a drug that inhibits cell growth by 50%) for QM-CN and the comparator compounds, as would be determined by the SRB assay after 72 hours of treatment.

Table 1: Comparative IC₅₀ Values (µM) from SRB Assay

CompoundA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)HepG2 (Liver)A431 (Skin, EGFR+++)
QM-CN 8.512.115.310.21.2
Gefitinib 10.215.8> 5018.50.9
Doxorubicin 0.50.81.10.60.7

Interpretation of Illustrative Data:

  • The hypothetical data suggests QM-CN exhibits broad-spectrum anticancer activity.

  • Notably, its potency is significantly enhanced in the A431 cell line, which overexpresses EGFR. This result, showing comparable potency to the known EGFR inhibitor Gefitinib, strongly suggests that QM-CN may act, at least in part, by targeting the EGFR signaling pathway.

  • As expected, the standard chemotherapeutic agent Doxorubicin shows high potency across all cell lines, consistent with its mechanism as a general cytotoxic agent.

Proposed Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The quinoline scaffold is known to be a foundation for inhibitors of various protein kinases.[4] Deregulation of the PI3K/Akt/mTOR signaling pathway is a common event in many cancers, controlling cell proliferation, survival, and growth.[6][17][18] EGFR activation is a key upstream trigger for this pathway. Therefore, it is plausible that QM-CN's cytotoxic effects, particularly in EGFR-overexpressing cells, are mediated through the disruption of this critical cascade.

G RTK EGFR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes QMCN QM-CN QMCN->RTK Inhibition

Caption: Proposed inhibition of the EGFR-PI3K/Akt pathway by QM-CN.

This proposed mechanism can be validated experimentally by performing Western blot analysis to measure the phosphorylation status of key proteins in the pathway (e.g., p-Akt, p-mTOR) in cells treated with QM-CN.

Detailed Experimental Protocols

The following are standardized, self-validating protocols for the cytotoxicity assays described.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of each compound (QM-CN, Gefitinib, Doxorubicin) by serial dilution in serum-free medium.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-cell blank control.[13]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the blank absorbance. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol.

  • Cell Fixation: After the 72-hour incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[13]

  • Washing: Carefully wash the plate five times with slow-running tap water to remove TCA and excess medium. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value as described for the MTT assay.

Conclusion and Future Directions

The quinoline derivative this compound (QM-CN) demonstrates significant potential as an anticancer agent in vitro. Its broad-spectrum activity, coupled with pronounced potency against an EGFR-overexpressing cell line, strongly supports the hypothesis that it functions as a kinase inhibitor, likely targeting the EGFR-PI3K-Akt signaling axis.

The comparative analysis positions QM-CN as a promising candidate for further preclinical development. Future studies should focus on:

  • Kinase Profiling: Screening QM-CN against a panel of kinases to determine its selectivity profile.

  • Mechanistic Validation: Using techniques like Western blotting to confirm the inhibition of the PI3K/Akt pathway.

  • In Vivo Studies: Evaluating the efficacy and safety of QM-CN in animal models of cancer.

This guide provides a foundational framework for the continued investigation of this compound, a compound with a promising future in targeted cancer therapy.

References

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
  • Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
  • Saha, B., & Singh, S. K. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). An overview of quinoline derivatives as anti-cancer agents. Results in Chemistry, 7, 101438. [Link]
  • Sharma, P., & Kumar, V. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]
  • Musso, L., et al. (2019).
  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
  • Al-Ostath, A. I., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Scientific Reports, 14(1), 24508. [Link]
  • St-Gelais, F., & Fortin, S. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6296. [Link]
  • Patel, K. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
  • Kamal, A., et al. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Current Cancer Drug Targets, 16(8), 717-728. [Link]
  • Al-Warhi, T., et al. (2025). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids.
  • Zhang, L., et al. (2016). Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells.
  • Manouras, A., et al. (2021). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with magnetic nanoparticles.
  • Muthusamy, G., et al. (2022). Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines.
  • Walia, H., et al. (2015). In vitro cytotoxicity against different cancer cell lines by SRB assay.
  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
  • Noble Life Sciences. (n.d.).
  • Martini, M., et al. (2014). PI3K and AKT: Unfaithful Partners in Cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1846(1), 220-231. [Link]
  • Astashkina, A., & Grainger, D. W. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Expert Opinion on Drug Discovery, 9(2), 167-181. [Link]
  • Hoxhaj, G., & Manning, B. D. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(15), 3725. [Link]
  • Gazdar, A. F., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377–84. [Link]
  • Diag2Tec. (n.d.). In Vitro Drug Testing. Diag2Tec, Preclinical CRO. [Link]
  • Li, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Li, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
  • El-Gamal, M. I., et al. (2018). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic & Medicinal Chemistry, 26(10), 2745-2758. [Link]
  • Poudel, B., et al. (2021). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. Journal of Experimental and Clinical Cancer Research, 40(1), 254. [Link]

Sources

A Senior Application Scientist's Guide: Boronic Acids vs. Boronic Esters in the Suzuki Coupling of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Moiety and the Suzuki Coupling Nexus

In the landscape of pharmaceutical and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of C-C bonds, offering a versatile and robust method for constructing complex molecular architectures, including functionalized quinolines.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is a cornerstone of modern synthetic chemistry.[2]

However, a critical decision point for any researcher is the choice of the organoboron reagent. The two most common contenders, boronic acids and their corresponding esters (most notably pinacol esters), each present a unique set of advantages and disadvantages. This guide provides an in-depth, data-driven comparison specifically tailored to the Suzuki coupling of quinolines, equipping researchers, scientists, and drug development professionals to make informed decisions that enhance reaction efficiency, reproducibility, and overall success.

The Central Trade-Off: Navigating Reactivity and Stability

The choice between a boronic acid and a boronic ester is fundamentally a balancing act between chemical reactivity and reagent stability.[3] Understanding this trade-off is the first step toward optimizing your quinoline synthesis.

The Case for Boronic Acids: The Sprinters

Boronic acids are generally more reactive than their ester counterparts, often resulting in faster reaction times.[4][5] This heightened reactivity stems from the Lewis acidic nature of the boron center, which facilitates the crucial transmetalation step in the catalytic cycle.[3]

However, this speed comes at a significant cost: instability . Boronic acids, particularly heteroaryl derivatives like those of quinoline, are susceptible to several decomposition pathways:

  • Protodeboronation: The C-B bond is cleaved by a proton source (often water or alcohol), replacing the boronic acid group with a hydrogen atom.[6] This is a common side reaction under the basic conditions of the Suzuki coupling.[7]

  • Oxidation: The C-B bond can be oxidized, leading to the formation of phenols or other undesired byproducts.[3]

  • Trimerization: Boronic acids can dehydrate to form cyclic anhydride trimers known as boroxines. While boroxines can be active in Suzuki couplings, their formation complicates stoichiometry and can lead to inconsistent results.

This inherent instability affects not only the reaction yield but also the reagent's shelf-life, often requiring storage under inert atmospheres and at low temperatures.[3]

The Case for Boronic Esters: The Marathon Runners

Boronic esters, with pinacol esters being the most prevalent, offer a powerful solution to the stability problem.[8] By protecting the reactive B(OH)₂ group, these esters are typically robust, crystalline solids that are significantly easier to handle, purify via standard column chromatography, and store for extended periods.[3][9] This enhanced stability makes them exceptionally well-suited for:

  • Multi-step syntheses: Where reagents must endure various conditions.

  • High-throughput screening: Where long-term stability and consistency are paramount.[8]

  • Coupling of unstable moieties: For groups like 2-pyridyl or certain quinoline isomers, where the corresponding boronic acid is notoriously unstable, the pinacol ester is often the only viable option.[7]

The trade-off for this robustness is a generally lower intrinsic reaction rate compared to the parent boronic acid.[8] However, as we will explore, this is not always a straightforward limitation.

Mechanistic Deep Dive: The Critical Transmetalation Step

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The nature of the boron reagent directly impacts the pivotal transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdXL2 Quinolyl-Pd(II)-X(L)₂ Pd0->ArPdXL2 Oxidative Addition ArX Quinolyl-X ArPdRL2 Quinolyl-Pd(II)-R(L)₂ ArPdXL2->ArPdRL2 Transmetalation Boron R-B(OR)₂ Base Base (e.g., K₂CO₃) ArPdRL2->Pd0 Reductive Elimination Product Quinolyl-R ArPdRL2->Product

Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling.

The transmetalation pathway differs significantly between boronic acids and esters.

  • Boronic Acids: Require activation by a base to form a more nucleophilic, tetrahedral "ate" complex, [R-B(OH)₃]⁻.[2] This negatively charged species is what actively participates in the transmetalation with the Pd(II) complex.

  • Boronic Esters: It was long believed that esters must first undergo hydrolysis to the corresponding boronic acid to react. However, compelling structural, kinetic, and computational studies have demonstrated that boronic esters can transmetalate directly without prior hydrolysis .[6][10] The reaction can proceed through a pre-transmetalation intermediate involving a Pd-O-B linkage.

Intriguingly, the choice of ester can dramatically influence the reaction rate. Kinetic studies have shown that certain electron-rich (e.g., glycol) and electron-deficient (e.g., catechol) esters can lead to significant rate enhancements for aryl transfer compared to the parent boronic acid.[6] This finding challenges the simple notion that esters are always "slower" and opens avenues for fine-tuning reaction kinetics by selecting the appropriate ester.

Transmetalation_Paths cluster_0 Boronic Acid Pathway cluster_1 Boronic Ester Pathway Acid R-B(OH)₂ Boronic Acid Ate [R-B(OH)₃]⁻ 'Ate' Complex (Active) Acid->Ate Activation Base1 Base (OH⁻) Pd_complex1 Ar-Pd(II)-X Ate->Pd_complex1 Transmetalates Ester R-B(OR)₂ Boronic Ester Hydrolysis R-B(OH)₂ Hydrolysis (Minor Path) Ester->Hydrolysis Slow Hydrolysis Direct Direct Transmetalation (Major Path) Ester->Direct Pd_complex2 Ar-Pd(II)-X Direct->Pd_complex2 Transmetalates

Sources

A Senior Application Scientist's Guide to Evaluating the Environmental Impact of Quinoline Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Conundrum—Balancing Utility and Sustainability

Quinoline and its derivatives represent a cornerstone of modern medicine and materials science. This nitrogen-containing heterocyclic scaffold is integral to a vast array of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents, as well as agrochemicals and functional dyes.[1][2] However, the chemical utility of this "privileged scaffold" has historically come at a significant environmental cost.

Traditional synthesis methods, many of which were developed over a century ago, frequently employ harsh reaction conditions, toxic reagents, and voluminous amounts of hazardous organic solvents.[1][3] Landmark protocols like the Skraup and Friedländer syntheses, while foundational, are often characterized by severe drawbacks, including violent exothermic reactions, the use of strong acids, and the generation of substantial waste streams.[4][5]

As the chemical industry pivots towards sustainability, driven by the principles of Green Chemistry, there is a critical need to re-evaluate and innovate our approach to quinoline synthesis.[6][7] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth comparison of traditional and modern quinoline synthesis protocols. We will move beyond simple procedural descriptions to analyze the causality behind experimental choices, evaluate protocols through the lens of quantitative green metrics, and provide the field-proven insights necessary to design more efficient, safer, and environmentally benign synthetic routes.

Part 1: The Green Chemistry Framework for Synthesis Evaluation

To objectively compare synthetic protocols, we must first establish a common language and a set of quantitative tools. Green chemistry metrics provide a framework for moving beyond qualitative descriptors like "environmentally friendly" to a data-driven assessment of a protocol's sustainability.

  • Atom Economy (AE): Introduced by Barry Trost, AE measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. It is a theoretical measure of how much waste a reaction could produce. A higher AE signifies a more efficient reaction with less waste.[8]

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the total mass of waste generated per kilogram of product.[8][9] Unlike AE, it accounts for solvent losses, reagent excesses, and workup waste. The pharmaceutical industry historically has one of the highest E-factors, often between 25 and 100, making its reduction a key goal.[8]

  • Process Mass Intensity (PMI): Endorsed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. It provides a holistic view of process efficiency and is a key metric for industrial applications.[10][11]

These metrics, combined with an analysis of energy consumption, solvent toxicity, and catalyst lifecycle, form the basis of our comparative evaluation.

Part 2: A Comparative Analysis of Quinoline Synthesis Protocols

The Classical Baseline: High Impact, Foundational Methods

The Skraup and Friedländer syntheses are pillars of heterocyclic chemistry, but they establish a baseline of high environmental impact against which modern methods can be judged.

The Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4]

  • Environmental Impact Analysis:

    • Reagents: Utilizes highly corrosive concentrated sulfuric acid and toxic, high-boiling point nitrobenzene as an oxidant.

    • Conditions: The reaction is notoriously exothermic and can proceed with extreme violence, posing significant safety risks.[4]

    • Waste: The atom economy is inherently poor due to the use of an external oxidant and the dehydration of glycerol. The workup required to neutralize large quantities of strong acid generates significant aqueous waste, leading to a very high E-Factor.

The Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by strong acids or bases.[1]

  • Environmental Impact Analysis:

    • Catalysts: Traditional protocols often require stoichiometric amounts of harsh catalysts.

    • Solvents: The use of organic solvents is common.

    • Limitations: The reaction can suffer from long reaction times and the generation of byproducts, complicating purification.[12]

These classical methods, while historically significant, are prime candidates for green innovation due to their poor performance across nearly all green chemistry metrics.

Energy-Efficient Protocols: The Rise of Microwave and Ultrasound

A primary driver of environmental impact is energy consumption. Microwave (MW) and ultrasound (US) irradiation offer alternative energy transfer mechanisms that dramatically outperform conventional heating.

Microwave-Assisted Synthesis: MW heating directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[13][14] This avoids the slow, inefficient process of heating the vessel walls first, as is done with an oil bath.

  • Causality & Benefits: The primary advantage is a drastic reduction in reaction time, often from many hours to mere minutes.[15][16] This acceleration is a result of the high reaction temperatures quickly achieved in sealed vessels.[17] Shorter reaction times inherently lead to significant energy savings and higher throughput.[18] For example, a Friedländer synthesis that proceeds in poor yield over several days with conventional heating can be achieved in 5 minutes in excellent yield using microwave irradiation.[16]

  • Trustworthiness: Microwave reactors provide precise control over temperature and pressure, leading to highly reproducible results compared to conventional methods.[14]

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. This process creates localized hot spots with extreme temperatures and pressures, accelerating reactions at ambient bulk temperatures.[19]

  • Causality & Benefits: Ultrasound offers enhanced reaction rates, milder overall conditions, and high yields, often without the need for transition metal catalysts.[20] The physical effects of cavitation also improve mass transfer, making it highly effective for heterogeneous reactions. This method is particularly advantageous for its energy savings and frequent use of greener aqueous media.[19][21]

dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow comparison: Conventional vs. Microwave heating.

Advanced Catalysis: The Power of Selectivity and Reusability

The shift from stoichiometric reagents to catalytic systems is a core tenet of green chemistry. Nanocatalysts and biocatalysts represent the cutting edge of this transition for quinoline synthesis.

Nanocatalysis: Nanomaterials possess a high surface-area-to-volume ratio and unique electronic properties, making them exceptionally efficient catalysts.[22]

  • Expertise & Rationale: The choice of a nanocatalyst is dictated by the desired outcome. For example, magnetically recoverable nanocatalysts (e.g., Fe₃O₄-based) are chosen for their unparalleled ease of separation.[23] An external magnet is used to isolate the catalyst, completely avoiding filtration and minimizing solvent use during workup. This dramatically improves the E-Factor and makes the process more suitable for industrial scale-up. These catalysts are often heterogeneous, allowing for multiple reuse cycles without significant loss of activity, which lowers costs and conserves resources.[22][23]

  • Performance: Nanocatalyzed reactions, such as the Friedländer synthesis, proceed under milder conditions, in shorter times, and with higher yields compared to traditional methods.[22] They often function efficiently in greener solvents like ethanol or even under solvent-free conditions.[23]

Biocatalysis: The use of enzymes as catalysts offers the ultimate in selectivity and operates under the mildest possible conditions (aqueous media, ambient temperature).

  • Expertise & Rationale: Enzymes like monoamine oxidase (MAO-N) or α-amylase can catalyze specific steps in quinoline synthesis with exquisite chemo- and regioselectivity that is difficult to achieve with traditional chemical catalysts.[24][25] This high selectivity minimizes byproduct formation, leading to a purer product and a vastly simplified purification process. For instance, MAO-N has been used to effectively catalyze the biotransformation of tetrahydroquinolines into the corresponding aromatic quinoline derivatives in good yields.[24] The choice to use a whole-cell or a purified enzyme system depends on balancing cost against the need for high purity and specific activity.[24]

  • Environmental Impact: Biocatalysis is inherently green. The catalysts are renewable and biodegradable, and the reactions run in water, eliminating the need for volatile organic solvents.

Part 3: Quantitative Data & Protocol Selection

The true measure of a protocol's environmental impact lies in the data. The following table summarizes a comparison of different synthetic approaches, highlighting key performance and green metrics.

Protocol TypeTypical ConditionsReaction TimeYieldKey Environmental DrawbacksKey Green Advantages
Classical Skraup Conc. H₂SO₄, Nitrobenzene, >100°CSeveral hoursVariableHighly toxic reagents, violent reaction, poor AE, high E-Factor.[4]Foundational, well-established.
Classical Friedländer Strong acid/base, organic solventHours to daysModerateUse of hazardous catalysts, solvent waste, often low RME.[16]High atom economy in principle.
Microwave-Assisted Acetic acid or catalyst in solvent5-30 minutesExcellentInitial equipment cost.Drastic time reduction, high energy efficiency, improved yields.[16][18]
Ultrasound-Assisted Aqueous media, catalyst1-2 hoursExcellentSpecialized equipment.Mild conditions, energy saving, use of green solvents, high yields.[20][21]
Nanocatalyst Green solvent (e.g., EtOH), 60-100°C15 min - 2 hoursExcellentCatalyst synthesis can be complex.High efficiency, catalyst reusability, mild conditions, low E-Factor.[22][23]
Biocatalytic Aqueous buffer, room tempHoursGood to ExcellentSubstrate scope can be limited.Biodegradable catalyst, aqueous solvent, ultimate selectivity, safe.[24][25]
Decision-Making Workflow for Protocol Selection

Choosing the right protocol requires balancing multiple factors. This logical workflow can guide a researcher's decision.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Decision workflow for selecting a quinoline synthesis protocol.

Part 4: Detailed Experimental Protocols

Trustworthiness in science is rooted in reproducibility. The following are detailed, self-validating protocols for greener quinoline synthesis.

Protocol 1: Microwave-Assisted Friedländer Synthesis of Quinolines

This protocol is adapted from methodologies demonstrating rapid synthesis with minimal solvent.[16][26]

Rationale: This method is selected for its exceptional speed and high yield. Using neat acetic acid as both the catalyst and solvent minimizes the number of components, simplifies workup, and utilizes a greener, biodegradable acid.[16]

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197 mg)

  • Cyclohexanone (1.2 mmol, 124 µL)

  • Glacial Acetic Acid (2 mL)

  • Microwave reactor with sealed-vessel capability

Procedure:

  • Place 2-aminobenzophenone (1.0 mmol) and cyclohexanone (1.2 mmol) into a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar.

  • Add glacial acetic acid (2 mL) to the vessel.

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 160°C for 5 minutes. Monitor pressure to ensure it remains within the safe limits of the vessel.

  • After irradiation, allow the vessel to cool to room temperature (typically via automated cooling jet).

  • Once cooled, carefully open the vessel in a fume hood.

  • Pour the reaction mixture into 20 mL of ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • Validation: The product can be purified by recrystallization from ethanol. Purity and identity should be confirmed by melting point, ¹H NMR, and ¹³C NMR spectroscopy. The expected product is 1,2,3,4-tetrahydroacridin-9-yl(phenyl)methanone.

Protocol 2: Nanocatalyst-Mediated Synthesis of Polysubstituted Quinolines

This protocol is a generalized procedure based on the use of reusable solid catalysts in a green solvent.

Rationale: This method is chosen for its environmental benefits, including the use of a recyclable catalyst and an environmentally benign solvent (ethanol). It demonstrates a scalable and sustainable approach.

Materials:

  • Aromatic amine (e.g., aniline) (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • CdO@ZrO₂ nanocatalyst (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic amine (1.0 mmol), active methylene compound (1.0 mmol), aromatic aldehyde (1.0 mmol), and the CdO@ZrO₂ nanocatalyst (10 mol%).

  • Add ethanol (5 mL) as the solvent.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the mixture to room temperature.

  • Separate the solid nanocatalyst by filtration. Wash the catalyst with ethanol and dry it for reuse in subsequent reactions.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to yield the pure polysubstituted quinoline.

Conclusion and Future Outlook

The synthesis of quinolines is undergoing a profound and necessary transformation. The paradigm is shifting away from the brute-force conditions of classical methods towards elegant, efficient, and sustainable solutions offered by modern technology.[27] Microwave and ultrasound technologies have proven their ability to dramatically reduce energy consumption and reaction times, while advanced catalytic systems, particularly nanocatalysts and enzymes, offer unparalleled efficiency and selectivity under mild conditions.

For the modern researcher, the question is no longer simply "how to make a quinoline," but "how to make a quinoline sustainably." By employing green chemistry metrics like E-Factor and PMI, we can make informed, data-driven decisions. The protocols and workflows presented in this guide demonstrate that environmental responsibility and chemical efficiency are not mutually exclusive goals. The future of quinoline synthesis lies in the continued development of reusable catalysts, the replacement of hazardous solvents with water or bio-based alternatives, and the integration of biocatalytic steps into synthetic routes, paving the way for a truly green pharmaceutical and chemical industry.

References

  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted synthesis of heterocycles. In Microwaves in Organic Synthesis (pp. 599-645). Wiley-VCH. [Link]
  • Bandyopadhyay, D., & Mukherjee, B. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical and Pharmaceutical Sciences, 12(2), 1-8. [Link]
  • Bose, A. K., Manhas, M. S., Ganguly, S. N., Sharma, A. H., & Banik, B. K. (2002). MORE chemistry: microwave-assisted organic reactions and transformations. Synthesis, 2002(11), 1578-1591. [Link]
  • Razzaq, T., & Kappe, C. O. (2008). On the energy efficiency of microwave-assisted organic reactions. Chemistry–An Asian Journal, 3(8‐9), 1234-1242. [Link]
  • Mittal, A., et al. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Synthesis. [Link]
  • Kumaraswamy, M., et al. (2024). Insights into Quinoline in Context of Conventional Versus Green Synthesis.
  • Grover, N., et al. (2025).
  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted organic synthesis and transformations using benign reaction media. Accounts of chemical research, 41(5), 629-639. [Link]
  • Sravanthi, R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
  • Organic Chemistry Portal. (2024). Synthesis of quinolines. [Link]
  • Contini, A., et al. (2023). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts.
  • Henderson, R. K., et al. (2011). Green chemistry tools to influence a medicinal chemistry and research chemistry based organization. Green Chemistry, 13(4), 854-862. [Link]
  • Zheng, P., et al. (2012). A Novel Enzymatic Synthesis of Quinoline Derivatives. Chinese Journal of Chemistry. [Link]
  • Prat, D., et al. (2014). Sanofi's solvent selection guide: a step toward more sustainable processes. Organic Process Research & Development, 18(3), 404-419. [Link]
  • University of Toronto. (n.d.). Solvent and Reagent Selection Guide.
  • Ray, D. (2025). Solvent Selection from the Green Perspective.
  • Wikipedia. (n.d.). Green chemistry metrics. [Link]
  • University of York. (n.d.). Solvent Selection Guide. Department of Chemistry. [Link]
  • Contini, A., et al. (2023). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts.
  • Parmar, M. C., et al. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
  • Sravanthi, R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
  • Kowsari, E., & Mallakmohammadi, M. (2011). Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. Ultrasonics sonochemistry, 18(1), 447-454. [Link]
  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • Iesalnieks, E., et al. (2022). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 12(1), 1-13. [Link]
  • JETIR. (2019). SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS.
  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • International Journal of Pharmaceutical Sciences. (2023).
  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 5(11), 9648-9657. [Link]
  • Kirada, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Green Chemistry. [Link]
  • ChemBAM. (n.d.).
  • Green Chemistry Teaching and Learning Community. (2023). E-factor. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). [Link]
  • Gholami, H., & Ziarati, A. (2024). Ultrasound assisted in green chemistry.
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]
  • Jones, K., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1146-1150. [Link]
  • Adams, J., et al. (2023).

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Quinoline Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Quinoline Characterization

Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from pivotal antimalarials like quinine and chloroquine to modern anticancer and anti-inflammatory drugs.[1][2] The substitution pattern on the quinoline ring system is a critical determinant of a compound's pharmacological activity, making its precise and accurate characterization a non-negotiable aspect of drug development.[3] Ensuring the identity, purity, strength, and quality of these active pharmaceutical ingredients (APIs) relies on robust analytical methodologies.

However, relying on a single analytical technique, no matter how well-validated, can introduce blind spots. Each method possesses inherent biases and limitations. This is where the principle of analytical cross-validation becomes indispensable. Cross-validation is the formal process of comparing results from two or more distinct analytical methods to demonstrate their equivalence and ensure that data is reproducible, reliable, and consistent, regardless of the technique, laboratory, or analyst.[4][5][6] This guide provides a comparative framework for the cross-validation of key analytical techniques used in quinoline characterization, grounded in the principles of scientific integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[7][8][9]

Pillar 1: Understanding the Analytical Toolkit

The selection of an analytical technique is fundamentally driven by the question we seek to answer. Is the goal to confirm the molecular structure, quantify the API in a formulation, or detect trace-level impurities? Each objective is best served by a specific technology.

  • High-Performance Liquid Chromatography (HPLC): The workhorse of quantitative analysis in the pharmaceutical industry. Coupled with a UV-Vis detector, HPLC is exceptional for separating quinoline derivatives from related substances and quantifying them with high precision and accuracy.[10][11] Its strength lies in its robustness and applicability to a wide range of non-volatile and thermally stable quinoline compounds.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile and semi-volatile compounds. GC-MS provides excellent separation efficiency and definitive identification through mass spectral fragmentation patterns.[13][14] For quinoline derivatives that are less volatile, a derivatization step may be necessary to increase their volatility.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for absolute structural elucidation. ¹H and ¹³C NMR provide unambiguous information about the molecular structure, connectivity, and substitution patterns of quinoline derivatives, making it a primary tool for identity confirmation.[16][17][18] While traditionally less utilized for routine quantitative analysis, quantitative NMR (qNMR) is a powerful primary method that does not require a reference standard of the same analyte.

  • Mass Spectrometry (MS): Provides critical information on molecular weight and fragmentation. When coupled with a chromatographic inlet (LC-MS or GC-MS), it offers unparalleled sensitivity and specificity for both identification and quantification.[12][19] Understanding the fragmentation patterns of the quinoline ring is key to structural confirmation and impurity identification.[20][21][22]

  • UV-Vis Spectroscopy: A simple, rapid technique often used for preliminary analysis and in-process controls. The quinoline scaffold has a characteristic UV absorbance profile.[23][24] While it lacks the specificity of chromatographic methods, it can be a powerful quantitative tool when interferences are minimal or when used as a detector for HPLC.[25]

Pillar 2: The Cross-Validation Framework: A Self-Validating System

The objective of cross-validation is to demonstrate that different analytical procedures are fit for the same intended purpose.[9] This process is governed by the principles outlined in the ICH Q2(R2) guideline, which mandates that analytical methods be validated to ensure they are suitable for their intended use.[7][26][27][28]

The decision to perform cross-validation is often triggered when transferring a method between laboratories or when a new method is introduced to replace an existing one.[29][30] The core principle is to analyze the same set of homogenous samples with both the "old" and "new" methods and compare the results against predefined acceptance criteria.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting cluster_outcome Phase 4: Outcome start Initiate Method Cross-Validation protocol Develop & Approve Cross-Validation Protocol start->protocol criteria Define Acceptance Criteria (Based on ICH Q2(R2) & Risk) protocol->criteria samples Prepare Homogenous Sample Batch criteria->samples method1 Analyze Samples (Method A - e.g., HPLC-UV) samples->method1 method2 Analyze Samples (Method B - e.g., LC-MS) samples->method2 compare Compile & Compare Datasets (Assay, Impurities, etc.) method1->compare method2->compare stats Perform Statistical Analysis (e.g., t-test, Equivalence Test) compare->stats evaluate Evaluate Against Acceptance Criteria stats->evaluate report Generate Final Cross-Validation Report evaluate->report met Criteria Met? evaluate->met pass Methods are Equivalent met->pass Yes fail Investigate Discrepancies met->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Performance Metrics

The heart of cross-validation lies in comparing key performance characteristics. The choice of which parameters to evaluate depends on the method's purpose (e.g., identity, impurity, or assay).

Validation Parameter HPLC-UV GC-MS NMR (Quantitative) LC-MS/MS (Quantitative)
Specificity/Selectivity Good to Excellent (dependent on chromatographic resolution).Excellent (separation + mass fragmentation).Excellent (unique chemical shifts).Superior (separation + precursor/product ion transition).
Accuracy (% Recovery) Typically 98-102%.[11]Typically 95-105% (can be affected by extraction/derivatization).[13]Excellent (often considered a primary method).Excellent, typically 98-102%.
Precision (%RSD) Excellent, typically ≤ 1.5%.[11][27][31]Very Good, typically ≤ 5%.[13]Very Good, typically ≤ 2%.Excellent, typically ≤ 2%.
Linearity (r²) > 0.999.[10][31]> 0.999.[13]> 0.999.> 0.999.
Limit of Quantitation (LOQ) Low ng range (e.g., 0.2 µg/mL).[12][31]Low to mid pg range (e.g., 0.1 mg/kg).[13]High µg to mg range.Sub-pg to low pg range.
Primary Application Quantitative Assay, Impurity Profiling.Volatile Impurities, Assay.Structural Elucidation, Identity, Quantitative Assay.Trace-level Quantification, Metabolite ID, Impurity Profiling.

Pillar 3: Field-Proven Methodologies

Trustworthiness in analytical data is built upon detailed, reproducible protocols. The following sections provide standardized workflows for the quantitative analysis of quinoline derivatives.

Protocol 1: Quantitative Analysis of Quinoline-2-carboxylic Acid by HPLC-UV

This protocol describes a robust reverse-phase HPLC method for quantifying a quinoline derivative, suitable for routine quality control.[11]

1. System Suitability:

  • Before sample analysis, perform five replicate injections of a working standard solution.

  • Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time must be ≤ 2.0%. Tailing factor should be ≤ 2.0.

2. Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 8 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 289 nm
Injection Volume 10 µL

3. Standard & Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of Quinoline-2-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[11]

  • Working Standard (50 µg/mL): Dilute the stock standard appropriately with the mobile phase.

  • Sample Preparation (Target: 50 µg/mL): Accurately weigh sample powder containing the equivalent of 5 mg of the API into a 100 mL volumetric flask. Add ~70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol. Filter through a 0.45 µm syringe filter before injection.[11]

4. Data Analysis:

  • Quantify the sample concentration against a calibration curve constructed from a series of working standards (e.g., 1-100 µg/mL).

HPLC_Workflow prep Sample & Standard Preparation ss System Suitability Check (5x Standard Injections) prep->ss cal Calibration Curve (Multiple Standards) prep->cal analysis Sample Analysis (Inject Filtered Sample) prep->analysis ss->analysis Pass process Data Processing (Integration & Quantification) cal->process analysis->process report Final Report (Assay %, Impurities) process->report

Caption: Experimental workflow for HPLC-UV quantification.

Protocol 2: GC-MS Analysis of Quinoline in a Matrix

This protocol is adapted for determining quinoline, a relatively volatile derivative, in a complex matrix, such as textiles or environmental samples.[13][14]

1. System Suitability:

  • Inject a mid-point calibration standard before and after the sample sequence.

  • Acceptance Criteria: The response of the check standard should be within ±15% of the nominal value.

2. GC-MS Conditions:

ParameterCondition
Column DB-5MS (or equivalent, 30 m x 0.25 mm x 0.5 µm)
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL
Oven Program 90°C (2 min), ramp 20°C/min to 260°C, hold 3 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Analysis Mode Full Scan (50-300 m/z) for identification; Selected Ion Monitoring (SIM) for quantification (m/z 129, 102).[13]

3. Sample Preparation (Ultrasonic Extraction):

  • Accurately weigh 1.0 g of the homogenized sample into an extraction vessel.

  • Add 10 mL of a suitable solvent (e.g., toluene or acetonitrile).[12][13]

  • Perform ultrasonic extraction for 30 minutes at 40°C.[12]

  • Allow the extract to cool and filter through a 0.45 µm PTFE filter into a GC vial.

4. Data Analysis:

  • Identification: Confirm the presence of quinoline by comparing the retention time and the mass spectrum of the peak in the sample to that of a reference standard. The ratio of characteristic ions should match.

  • Quantification: Use SIM mode for enhanced sensitivity. Quantify against a calibration curve prepared in the same solvent.

Conclusion: A Unified Approach to Data Integrity

The characterization of quinoline derivatives demands a multifaceted analytical strategy. While techniques like HPLC-UV and GC-MS are pillars of quantitative analysis, and NMR is the authority on structure, no single method provides a complete picture. Cross-validation serves as the essential bridge between techniques, ensuring that the data, regardless of its origin, is consistent, accurate, and reliable.[4][5] By adopting a rigorous cross-validation framework, researchers, scientists, and drug development professionals can build a self-validating system of protocols. This not only satisfies regulatory expectations but, more importantly, upholds the scientific integrity required to ensure the safety and efficacy of these vital therapeutic agents.

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Source: ProPharma URL:[Link]
  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
  • Title: HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies Source: SIELC Technologies URL:[Link]
  • Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL:[Link]
  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy Source: gmp-compliance.org URL:[Link]
  • Title: HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies Source: SIELC Technologies URL:[Link]
  • Title: Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed Source: PubMed URL:[Link]
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: European Medicines Agency URL:[Link]
  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru Source: PharmaGuru URL:[Link]
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online Source: Taylor & Francis Online URL:[Link]
  • Title: FDA Releases Guidance on Analytical Procedures - BioPharm International Source: BioPharm Intern
  • Source: U.S.
  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy Source: gmp-compliance.org URL:[Link]
  • Title: Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ Source: Pharma IQ URL:[Link]
  • Title: Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation Source: CD Formul
  • Title: Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies Source: SIELC Technologies URL:[Link]
  • Title: Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry Source: Journal of Engineered Fibers and Fabrics URL:[Link]
  • Title: Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: ResearchG
  • Title: Structural analysis of C 8 H 6 ˙ + fragment ion from quinoline using ion-mobility spectrometry... - RSC Publishing Source: RSC Publishing URL:[Link]
  • Title: MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing Source: Canadian Science Publishing URL:[Link]
  • Title: Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]
  • Title: UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
  • Title: Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - ResearchGate Source: ResearchG
  • Title: UV Properties and Loading into Liposomes of Quinoline Deriv
  • Title: UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral...
  • Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals Source: TSI Journals URL:[Link]
  • Title: Quinine - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: PubMed URL:[Link]
  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: ResearchG
  • Title: Structural Elucidation: IR, 1H‐NMR and Mass Spectroscopic Study of Novel 4‐Amino‐6‐oxo,4a,5,12,12a-tetrahydro(7H ),benzopyrano[3,2‐c]quinoline Source: Taylor & Francis Online URL:[Link]
  • Title: Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry - ResearchGate Source: ResearchG
  • Title: Cross-validation of bioanalytical methods between laboratories - PubMed Source: PubMed URL:[Link]
  • Title: Determination of Quinoline in Textiles by High-Performance Liquid Chromatography Source: IOP Conference Series: Earth and Environmental Science URL:[Link]
  • Title: Synthesis and characterization of some quinoline based bisphenols as sensing agents - Der Pharma Chemica Source: Der Pharma Chemica URL:[Link]
  • Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry Source: Arabian Journal of Chemistry URL:[Link]
  • Title: The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: ResearchG

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and application of complex heterocyclic molecules, the lifecycle of a chemical extends far beyond the reaction flask. The responsible management and disposal of compounds like 4-Chloro-6-methoxyquinoline-3-carbonitrile are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. This guide provides a procedural framework grounded in the chemical's specific structural characteristics—namely, its halogenated and nitrile functionalities—to ensure its safe and environmentally sound disposal.

The guidance herein is synthesized from established protocols for halogenated organic compounds and nitriles, and safety data for structurally analogous chemicals. It is imperative to always consult your institution's specific Environmental Health & Safety (EHS) protocols and the compound's Safety Data Sheet (SDS), if available, as they are the ultimate authority.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties and potential hazards of this compound is the first step in defining the disposal protocol. Its structure dictates its classification and subsequent handling procedures.

Key Structural Features:

  • Halogenated Organic: The presence of a chlorine atom on the quinoline ring places this compound in the halogenated waste category. This is a critical distinction, as co-mingling with non-halogenated solvents can disrupt recycling processes and significantly increase disposal costs.[1]

  • Nitrile Group (-C≡N): The carbonitrile moiety is a source of potential toxicity and, upon combustion, can form hazardous nitrogen oxides (NOx).[2]

  • Heterocyclic Aromatic Core: The quinoline structure is stable, requiring specific disposal methods like high-temperature incineration for complete destruction.

PropertyData / Inferred HazardCausality & Implication
Physical Form Solid[5][6]As a solid, the primary exposure risk during handling is through the generation of dust. Engineering controls and proper PPE are crucial to prevent inhalation.
GHS Hazard Statements Inferred: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302).[3][4]The aromatic and functionalized nature of the molecule can lead to irritation upon contact with skin, eyes, or the respiratory tract.
Combustion Byproducts Hydrogen chloride (HCl), Nitrogen oxides (NOx), Carbon oxides (CO, CO₂).[2]Incomplete or improper combustion can release toxic and corrosive gases. This necessitates disposal via a specialized incinerator equipped with afterburners and scrubbers to neutralize these byproducts.[2]
Environmental Fate Assumed to be toxic to aquatic life. Halogenated organics can persist in the environment.Drain disposal is strictly prohibited. Release into the sewer system can harm aquatic ecosystems and interfere with wastewater treatment processes.[7][8]

The Disposal Workflow: From Bench to Destruction

The proper disposal of this compound is a multi-step process that begins the moment waste is generated. The core principle is unambiguous segregation to ensure safety and compliance.

cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Disposal & Destruction A Experimentation with This compound B Waste Generation (Solid & Liquid) A->B C Segregation Point: Is waste contaminated? B->C D Collect in Designated 'HALOGENATED ORGANIC WASTE' Container C->D Yes E Label Container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Date D->E F Store in Satellite Accumulation Area E->F G Scheduled Pickup by Licensed Waste Contractor F->G H High-Temperature Incineration with Scrubber System G->H

Lifecycle of this compound waste.

Step-by-Step Disposal Protocols

Adherence to a systematic procedure is essential for minimizing risk and ensuring that waste is handled correctly from the outset.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, ensure the appropriate PPE is worn. The selection is based on minimizing all potential routes of exposure.

Protection TypeSpecific EquipmentStandard Reference
Eye/Face Tightly fitting safety goggles or face shield.NIOSH / EN 166
Hand Chemical-resistant nitrile or neoprene gloves.EN 374
Body Laboratory coat.---
Respiratory Use in a chemical fume hood.[8] If dust is generated outside a hood, a full-face respirator with appropriate cartridges may be necessary.[2][9]NIOSH / CEN (EU)
Step 2: Waste Collection and Segregation

This is the most critical step in the process. Improper segregation can lead to dangerous reactions and regulatory violations.[10]

Start Waste Generated Check Contaminated with 4-Chloro-6-methoxyquinoline -3-carbonitrile? Start->Check IsSolid Solid or Liquid? Check->IsSolid Yes NonHaz Non-Hazardous Waste Stream Check->NonHaz No SolidWaste Halogenated Solid Waste Container IsSolid->SolidWaste Solid LiquidWaste Halogenated Liquid Waste Container IsSolid->LiquidWaste Liquid

Decision workflow for segregating waste.

Solid Waste Protocol:

  • Identify: This stream includes surplus pure compound, contaminated gloves, weigh paper, and spill cleanup materials.

  • Collect: Place these materials into a designated, puncture-resistant container clearly labeled "HALOGENATED ORGANIC SOLID WASTE".[7][8]

  • Container: The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.[11]

Liquid Waste Protocol:

  • Identify: This stream includes solutions containing the compound, such as mother liquors from crystallization or reaction mixtures.

  • Compatibility Check: Ensure that all solvents and reagents in the liquid waste are chemically compatible to prevent dangerous reactions within the container.

  • Collect: Pour the liquid waste into a designated, chemically-resistant (e.g., HDPE or glass) container labeled "HALOGENATED ORGANIC LIQUID WASTE".[11]

  • Segregation: Do not mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.[1]

Step 3: Container Labeling and Storage

Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[11] The label must include:

    • The words "Hazardous Waste ".[1][7]

    • The full chemical name: "This compound ". Do not use abbreviations.[11]

    • An accurate list of all other components (solvents, etc.) with estimated percentages.

    • The date of accumulation start.

  • Storage:

    • Keep waste containers securely closed at all times, except when actively adding waste.[1][11]

    • Store the sealed containers in a designated Satellite Accumulation Area within the laboratory.

    • Utilize secondary containment (e.g., a larger bin or tray) to contain any potential leaks.

    • Store away from incompatible materials, heat sources, and high-traffic areas.

Step 4: Final Disposal Arrangement
  • Contact EHS: When the waste container is full or has been in storage for a designated period (per institutional policy), contact your facility's Environmental Health & Safety (EHS) office to arrange for a waste pickup.

  • Professional Disposal: The waste will be collected by a licensed hazardous waste carrier and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

  • Method of Destruction: The required method of destruction for this compound is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers.[2] This process ensures the complete breakdown of the organic structure and neutralizes the acidic gases (HCl) generated from the chlorine atom.

Emergency Procedures

In the event of a spill or exposure, a swift and correct response is critical.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS or the emergency response team.

  • Control Vapors/Dust: Ensure the area is well-ventilated (i.e., within a fume hood). Avoid actions that could generate dust.

  • Contain and Absorb: For small spills, cover with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent).

  • Collect: Carefully sweep or scoop the absorbed material into the designated "HALOGENATED ORGANIC SOLID WASTE" container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and soap and water. All cleaning materials must also be disposed of as hazardous waste.

First-Aid Measures: [2][9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.

By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure that the lifecycle of this compound is managed with scientific rigor and environmental responsibility.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. PubChem Compound Database.
  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
  • Methylamine Supplier. (n.d.). 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Massachusetts Institute of Technology (MIT). (n.d.). Procedure for Disposing of Hazardous Waste.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Rpharmy. (2023). New NIOSH Expanded HD Safe Handling and PPE Guidance.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • Grundon. (n.d.). Chemical Waste Collection & Disposal.

Sources

A Researcher's Guide to the Safe Handling of 4-Chloro-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 4-Chloro-6-methoxyquinoline-3-carbonitrile presents unique opportunities in medicinal chemistry and materials science. However, its chemical structure—incorporating a chlorinated quinoline and a nitrile group—necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of their work.

Understanding the Hazard Profile

While comprehensive toxicological data for this compound is not fully available, the known hazards of analogous chemical structures provide a strong basis for a cautious approach.[1] The primary risks associated with this compound are presumed to be:

  • Skin Irritation: Halogenated aromatic compounds can cause significant skin irritation upon contact.[2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious and potentially lasting damage.[2]

  • Respiratory Irritation: Inhalation of the powdered form of this compound may lead to irritation of the respiratory tract.[3]

  • Harmful if Swallowed: Ingestion of quinoline derivatives can be toxic.[4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical component of the experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical Splash Goggles with side-shields (conforming to EN 166 or NIOSH standards)Protects against accidental splashes of solutions containing the compound. Safety glasses are insufficient as they do not provide a complete seal around the eyes.[5][6]
Hand Protection Double Nitrile or Viton GlovesProvides a robust barrier against skin contact.[7] Double gloving is recommended to minimize the risk of exposure due to tears or permeation.[8] Gloves should be changed every 30 minutes or immediately upon known contact.[8]
Body Protection Fully-buttoned Laboratory CoatA standard lab coat protects against minor spills and contamination of personal clothing.[9]
Respiratory Protection Full-face Respirator (if exposure limits are exceeded or dust is generated)To be used when handling the solid compound outside of a fume hood or when there is a risk of aerosolization.[5] A full-face respirator provides both respiratory and eye protection.

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk. The following workflow is designed to guide the researcher from initial preparation to the final stages of an experiment.

Preparation and Weighing
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[10]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and solvent containers, are within easy reach inside the fume hood.

  • Don PPE: Put on all required PPE before handling the chemical container.

  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper. Avoid creating dust.[1] If any dust is generated, a respirator is necessary.

  • Transfer: Gently transfer the weighed compound into the reaction vessel.

In-Solution Handling
  • Solvent Addition: Add the desired solvent to the reaction vessel within the fume hood.

  • Reaction Monitoring: Keep the reaction vessel closed or covered as much as possible during the experiment to prevent the release of vapors.

  • Sampling: If samples are needed during the reaction, use appropriate techniques (e.g., a syringe through a septum) to minimize exposure.

Post-Experiment Work-up and Clean-up
  • Quenching: If the reaction needs to be quenched, do so carefully within the fume hood.

  • Extraction and Purification: All subsequent steps, such as extraction and column chromatography, should be performed within the fume hood.

  • Decontamination: Clean all glassware and equipment that came into contact with the compound with an appropriate solvent. This cleaning solvent should be treated as hazardous waste.

Emergency Procedures: Planning for the Unexpected

In the event of accidental exposure, immediate and appropriate action is crucial.[11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must not be disposed of down the drain.[7]

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.[12]

  • Liquid Waste: Collect all solutions containing the compound, as well as any solvents used for cleaning, in a labeled "Halogenated Organic Waste" container.[12][13]

  • Disposal Method: The recommended disposal method for this type of waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be handled by a licensed professional waste disposal service.[1]

Visualizing the Workflow

To provide a clear, at-a-glance overview of the handling process, the following workflow diagram illustrates the key stages and decision points.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_end Completion prep_start Start don_ppe Don PPE prep_start->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction workup Work-up/Purification reaction->workup collect_solid Collect Solid Waste workup->collect_solid collect_liquid Collect Liquid Waste workup->collect_liquid decontaminate Decontaminate Glassware collect_solid->decontaminate collect_liquid->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe end End remove_ppe->end

Caption: Workflow for handling this compound.

Conclusion

The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the guidance provided in this document into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all personnel.

References

  • MSDS of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie.
  • Halogenated Solvents. University of Washington Environmental Health & Safety.
  • Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC®.
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem.
  • 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2 - PubChem.
  • Complete Guide to Chemical Safety in the Workplace.
  • Material Safety Data Sheet - ScienceLab.com.
  • The Do's and Don'ts of Chemical Safety - Work-Fit.
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA.
  • Proper disposal of chemicals - Sciencemadness Wiki.
  • Personal Protective Equipment | US EPA.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Hazardous Materials Disposal Guide | Nipissing University.
  • hazardous waste segregation.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methoxyquinoline-3-carbonitrile
Reactant of Route 2
4-Chloro-6-methoxyquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.